molecular formula C24H30N2O2 B1670896 Doxapram CAS No. 309-29-5

Doxapram

货号: B1670896
CAS 编号: 309-29-5
分子量: 378.5 g/mol
InChI 键: XFDJYSQDBULQSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxapram is a respiratory stimulant used in scientific research to investigate the mechanisms of ventilatory control and related neuropharmacology. Its primary mechanism of action involves the stimulation of peripheral chemoreceptors in the carotid bodies, where it inhibits specific potassium channels (such as TASK-1 and BK channels) on glomus cells. This inhibition leads to cell depolarization, an increase in carotid sinus nerve activity, and a subsequent rise in respiratory rate and tidal volume . At higher doses, this compound also exhibits a stimulatory effect on the central respiratory centers within the medulla oblongata . Researchers utilize this compound as a pharmacological tool in various fields. It is applied in studies of respiratory neuroplasticity, where intermittent administration has been shown to induce long-lasting facilitation of phrenic motor output in animal models . In neuropharmacology, this compound is used as a challenge agent in panic disorder research, as it can provoke panic-like symptoms and is useful for studying associated brain regions like the amygdala and prefrontal cortex . Furthermore, clinical research continues to explore its role as a second-line treatment for apnea of prematurity in infants refractory to methylxanthine therapy . The compound's side effect profile, which can include hypertension, tachycardia, and potential arrhythmias, is also a subject of investigative research, particularly regarding drug-induced effects on myocardial repolarization . This compound hydrochloride is typically administered intravenously in research settings and has a rapid onset of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDJYSQDBULQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022963
Record name Doxapram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Doxapram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxapram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

309-29-5
Record name Doxapram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxapram [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxapram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxapram
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxapram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217-219, MP: 123-124 °C /BENZOATE/
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Doxapram's Mechanism of Action on Carotid Body Chemoreceptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxapram is a well-established respiratory stimulant that primarily exerts its effects through the peripheral chemoreceptors located in the carotid bodies.[1][2] This technical guide provides a detailed examination of the molecular and cellular mechanisms by which this compound stimulates these chemoreceptors. The core of its action lies in the inhibition of specific potassium channels on chemosensory glomus cells, initiating a signaling cascade that culminates in an increased afferent signal to the brainstem's respiratory centers. This document synthesizes key quantitative data, outlines detailed experimental protocols used in the study of this mechanism, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: From Ion Channel to Nerve Impulse

The stimulatory effect of this compound on carotid body chemoreceptors is a multi-step process initiated at the membrane of the primary chemosensory units, the glomus cells.[3][4]

2.1 Primary Target: Inhibition of TASK Potassium Channels The principal molecular targets for this compound in the carotid body are the TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[5][6] These tandem pore domain potassium (K2P) channels contribute to the glomus cells' resting membrane potential by allowing a constitutive outward flow of potassium ions (K+). This compound acts as a potent antagonist of these channels.[6][7] By blocking the K+ efflux, this compound induces a rapid and reversible depolarization of the glomus cell membrane.[1][4][8] Studies have shown that heterodimers of TASK-1 and TASK-3 are the predominant hypoxia-sensitive potassium conductance in these cells, and this compound effectively inhibits this complex.[6][9]

2.2 Cellular Depolarization and Calcium Influx The inhibition of TASK channels and subsequent reduction in K+ efflux lead to the depolarization of the glomus cell.[7] This change in membrane potential triggers the activation and opening of voltage-gated L-type calcium (Ca2+) channels.[3][8][10] The opening of these channels facilitates a significant influx of extracellular calcium, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i).[3][4][10] This elevation in [Ca2+]i is a critical step in the signaling cascade and is abolished in Ca2+-free experimental conditions, confirming its dependence on extracellular calcium entry.[3][11]

2.3 Neurotransmitter Release and Afferent Signal Generation The rise in cytosolic calcium acts as the trigger for the fusion of synaptic vesicles with the cell membrane, resulting in the release of excitatory neurotransmitters, most notably dopamine (B1211576) and acetylcholine.[1][12] this compound has been shown to evoke a concentration-dependent release of dopamine from the carotid body.[12] These released neurotransmitters then bind to receptors on the apposed afferent nerve endings of the carotid sinus nerve.[2][3] This binding excites the nerve fibers, increasing their discharge rate and propagating an action potential towards the respiratory control centers in the brainstem, ultimately leading to an increase in tidal volume and respiratory rate.[1][2][13]

Doxapram_Signaling_Pathway cluster_glomus_cell Glomus Cell cluster_synapse Synaptic Cleft cluster_nerve Afferent Nerve This compound This compound TASK TASK-1/TASK-3 K+ Channels This compound->TASK Inhibits K_efflux K+ Efflux ↓ TASK->K_efflux Reduces Depolarization Membrane Depolarization K_efflux->Depolarization Causes VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_influx Ca2+ Influx ↑ VGCC->Ca_influx Mediates Ca_i Intracellular [Ca2+] ↑ Ca_influx->Ca_i Vesicles Synaptic Vesicles Ca_i->Vesicles Triggers Fusion NT_release Neurotransmitter Release (Dopamine, ACh) Vesicles->NT_release CSN Carotid Sinus Nerve Ending NT_release->CSN Excites Brainstem Signal to Brainstem (Respiratory Center) CSN->Brainstem Transmits

Caption: this compound signaling cascade in carotid body glomus cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various experimental studies on this compound's effects.

Table 1: Potency of this compound on TASK Potassium Channels

Channel Type Species/Expression System IC50 / % Inhibition Reference(s)
TASK-1 (KCNK3) Xenopus oocytes 410 nM [5]
TASK-3 (KCNK9) Xenopus oocytes 37 µM [5]
TASK-1/TASK-3 Heterodimer Xenopus oocytes 9 µM [5]
Human TASK-1 tsA201 cells 4.0 µM [9]
Human TASK-3 tsA201 cells 2.5 µM [9]
Rat TASK-3 Fischer rat thyroid cells 22 µM [6]
K+ Currents (Total) Neonatal Rat Glomus Cells ~13 µM [8]
Ca2+-independent K+ Currents Neonatal Rat Glomus Cells ~20 µM [8]

| murTASK-1/murTASK-3 Heterodimer | tsA201 cells | 42% inhibition at 10 µM |[9] |

Table 2: Electrophysiological and Cellular Effects of this compound on Glomus Cells

Parameter Measured Preparation This compound Concentration Observed Effect Reference(s)
Intracellular Calcium ([Ca2+]i) Neonatal Rat Glomus Cells 50 µmol/L Significant increase in [Ca2+]i [3][10]
Dopamine Release Intact Rat Carotid Body 15-150 µM Concentration-dependent increase in ³H overflow (dopamine) [12]

| L-type Ca2+ Channel Currents | Neonatal Rat Glomus Cells | 10 µM | No effect |[8] |

Table 3: Neurochemical and Nerve Activity Responses to this compound

Parameter Measured Animal Model This compound Dose Observed Effect Reference(s)
Carotid Chemoreceptor Activity Anesthetized Cats 1.0 mg/kg (IV) Stimulation equal to that of PaO₂ of 38 torr [13]
Phrenic Nerve Activity Anesthetized Cats ≥ 0.2 mg/kg (IV) Increased activity [13]
Phrenic Nerve Response (Post-CSNX*) Anesthetized Rats 2 mg/kg ~68% attenuation of response [7]
Chemosensory Discharge Rate (Normoxia) Newborn Kittens Not specified Increase from 2.9 to 7.5 impulses/sec [14]
Chemosensory Discharge Rate (Hypoxia, 8% O₂) Newborn Kittens Not specified Significant stimulation [14]

*CSNX: Carotid Sinus Nerve Section

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies are provided below.

4.1 Protocol: Whole-Cell Patch-Clamp Recording of Glomus Cells

This protocol is used to measure ion channel activity in isolated glomus cells and assess the direct effects of this compound on K+ currents.[8]

  • Cell Preparation:

    • Carotid bodies are dissected from neonatal rats and placed in an ice-cold, low-Ca2+ saline solution.

    • Tissues are enzymatically dissociated using a combination of trypsin and collagenase to obtain a suspension of single cells and small clusters.

    • The dissociated cells are plated onto poly-L-lysine-coated glass coverslips and incubated for a minimum of 2 hours before recording.

  • Solutions:

    • External (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is continuously bubbled with 95% O₂ / 5% CO₂.[15][16]

    • Internal (Pipette): Composed of (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[16]

  • Recording Procedure:

    • A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with external solution.

    • Borosilicate glass micropipettes are pulled to a resistance of 3-7 MΩ when filled with the internal solution.

    • The pipette, mounted on a micromanipulator, is advanced towards a target glomus cell while applying slight positive pressure.

    • Upon contact with the cell membrane, the positive pressure is released, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaohm seal".

    • A brief, stronger pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration. This allows electrical access to the entire cell.

    • Cells are voltage-clamped, and K+ currents are elicited by applying depolarizing voltage steps.

    • After recording stable baseline currents, this compound is applied via the perfusion system at various concentrations, and the effects on K+ currents are recorded and analyzed.[8]

4.2 Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2

This method allows for the visualization and quantification of changes in intracellular calcium in response to this compound.[3][17]

  • Cell Preparation and Dye Loading:

    • Glomus cells are prepared and plated on coverslips as described in Protocol 4.1.

    • Cells are loaded with the Ca2+-sensitive fluorescent dye Fura-2 by incubating them in a solution containing 2-5 µM Fura-2 AM for 30-60 minutes at 37°C.

  • Imaging and Data Acquisition:

    • The coverslip is mounted in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

    • Cells are alternately excited with light at 340 nm and 380 nm wavelengths, and the emitted fluorescence is captured at 510 nm using a sensitive camera.

    • The ratio of fluorescence intensity at 340 nm vs. 380 nm (F340/F380) is calculated, which is proportional to the intracellular Ca2+ concentration.

    • A baseline [Ca2+]i is established by perfusing with standard external solution.

    • This compound (e.g., 50 µM) is then added to the perfusate, and the change in the F340/F380 ratio is recorded over time to quantify the increase in [Ca2+]i.[3]

4.3 Protocol: In Vitro Perfused Carotid Body and Carotid Sinus Nerve Recording

This ex vivo preparation allows for the study of the integrated response of the entire carotid body organ to this compound, measured as the electrical output of the carotid sinus nerve.[11]

  • Preparation:

    • The carotid artery bifurcation, including the carotid body and the carotid sinus nerve, is carefully dissected from an anesthetized animal (e.g., rabbit, cat).[11][13]

    • The common carotid artery is cannulated for perfusion with a physiological salt solution (e.g., Tyrode's solution) equilibrated with a gas mixture.

    • The preparation is transferred to a recording chamber and maintained at a physiological temperature.

  • Nerve Recording:

    • The carotid sinus nerve is isolated and placed on a pair of platinum-iridium recording electrodes.

    • The nerve's electrical activity (chemosensory discharge) is amplified, filtered, and recorded using a data acquisition system.

  • Experimental Procedure:

    • The carotid body is perfused at a constant rate, and a stable baseline nerve discharge is recorded.

    • This compound is added to the perfusate in a dose-dependent manner, and the resulting changes in nerve discharge frequency are measured.[11]

    • The contribution of specific ion channels can be investigated by co-administering various channel blockers or activators with this compound.[11]

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_experiment Data Acquisition & Analysis A1 Isolate Carotid Bodies A2 Enzymatic Dissociation (Trypsin/Collagenase) A1->A2 A3 Plate Cells on Coverslips A2->A3 B1 Mount Coverslip in Recording Chamber A3->B1 B2 Approach Cell with Micropipette B1->B2 B3 Form Gigaohm Seal (>1 GΩ) B2->B3 B4 Rupture Membrane (Establish Whole-Cell) B3->B4 C1 Record Baseline K+ Currents B4->C1 C2 Perfuse with this compound C1->C2 C3 Record this compound-Modulated K+ Currents C2->C3 C4 Analyze Current Inhibition (e.g., IC50) C3->C4

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Conclusion and Implications

The mechanism of action of this compound on carotid body chemoreceptors is a well-defined pathway centered on the inhibition of TASK-1 and TASK-3 potassium channels. This primary action reliably triggers glomus cell depolarization, calcium influx, and neurotransmitter release, leading to a potent stimulation of respiratory drive via the carotid sinus nerve. The quantitative data consistently support a dose-dependent effect, and the detailed experimental protocols provide a robust framework for further investigation. For drug development professionals, understanding this specific ion channel target and the subsequent cellular cascade offers a clear model for the rational design of novel respiratory stimulants with potentially improved selectivity and side-effect profiles.

References

Doxapram's Molecular Landscape Beyond Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram, a well-established respiratory stimulant, has primarily been utilized in clinical settings to counteract respiratory depression. However, emerging research has unveiled a broader spectrum of molecular interactions, extending its pharmacological profile beyond the stimulation of breathing. This technical guide provides an in-depth exploration of this compound's molecular targets beyond its traditional application, offering insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Molecular Targets: Two-Pore Domain Potassium (K2P) Channels

The principal non-respiratory molecular targets of this compound identified to date are members of the two-pore domain potassium (K2P) channel family, specifically the TWIK-related acid-sensitive K+ (TASK) channels. These channels are crucial for setting the resting membrane potential and regulating cellular excitability in various tissues.

TASK-1 (KCNK3) and TASK-3 (KCNK9) Channels

This compound acts as a potent inhibitor of both TASK-1 and TASK-3 channels.[1][2] This inhibition is a key mechanism behind some of this compound's non-respiratory effects. The interaction is complex, with evidence suggesting that this compound binds to a common site within the intracellular pore region of these channels.[3] Studies have indicated that the C-terminus of the TASK channels is important for transducing the inhibitory effect of this compound.[2][4]

Quantitative Data on this compound's Inhibition of TASK Channels

The following table summarizes the half-maximal inhibitory (IC50) and effective (EC50) concentrations of this compound on TASK channels from various studies.

ChannelSpecies/Cell LineTechniqueIC50 / EC50Reference
TASK-1 Human (cloned in tsA201 cells)Whole-cell patch clampEC50: 4.0 µM[4]
Rat (expressed in Xenopus oocytes)Two-electrode voltage clampEC50: 410 nM[2]
TASK-3 Human (cloned in tsA201 cells)Whole-cell patch clampEC50: 2.5 µM[4]
Rat (expressed in Xenopus oocytes)Two-electrode voltage clampEC50: 37 µM[2]
Rat (expressed in Fischer rat thyroid cells)Ussing chamberIC50: 22 µM[5]
TASK-1/TASK-3 Heterodimer Rat (expressed in Xenopus oocytes)Two-electrode voltage clampEC50: 9 µM[2]
Total K+ Current Neonatal Rat Carotid Body Type I CellsWhole-cell patch clampIC50: ~13 µM[6]
Ca2+-independent K+ Current Neonatal Rat Carotid Body Type I CellsWhole-cell patch clampIC50: ~20 µM[6]

Signaling Pathways Modulated by this compound

The inhibition of TASK channels by this compound initiates a cascade of downstream signaling events, primarily through the depolarization of the cell membrane.

TASK Channel Inhibition and Intracellular Calcium Signaling

The blockade of outward K+ currents through TASK channels leads to a less negative resting membrane potential (depolarization). This depolarization activates voltage-gated Ca2+ channels, resulting in an influx of extracellular calcium and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1][7] This elevation in [Ca2+]i can then trigger a variety of cellular responses, including neurotransmitter release.

This compound This compound TASK_channels TASK-1 / TASK-3 Channels This compound->TASK_channels Inhibits Membrane_Depolarization Membrane Depolarization TASK_channels->Membrane_Depolarization Leads to VGCCs Voltage-Gated Ca2+ Channels Membrane_Depolarization->VGCCs Activates Ca_Influx Ca2+ Influx VGCCs->Ca_Influx Mediates Ca_Increase Increased Intracellular [Ca2+] Ca_Influx->Ca_Increase Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Increase->Cellular_Response Triggers

This compound-induced signaling cascade via TASK channel inhibition.

Therapeutic Potential Beyond Respiratory Stimulation

The understanding of this compound's interaction with non-respiratory molecular targets has opened avenues for its potential repurposing in other clinical indications.

Atrial Fibrillation

TASK-1 channels are predominantly expressed in the atria compared to the ventricles. In atrial fibrillation (AF), TASK-1 channels are upregulated, contributing to the shortening of the atrial action potential duration and the perpetuation of the arrhythmia. By inhibiting TASK-1, this compound has been shown to prolong the atrial action potential duration and suppress AF in preclinical models, suggesting its potential as a novel antiarrhythmic agent.[1][7][8][9]

Other Potential Molecular Targets

While the interaction with TASK channels is the most well-characterized non-respiratory effect of this compound, preliminary evidence suggests the involvement of other molecular targets.

Calcium-Activated Potassium (BK) Channels

One study has indicated that this compound can inhibit Ca2+-activated potassium currents in neonatal rat carotid body type I cells, and it was suggested to be a more potent inhibitor of these currents than the Ca2+-independent K+ currents.[6] However, further research is needed to fully characterize this interaction and its physiological significance.

Dopamine (B1211576) Release

In vitro studies have shown that this compound can stimulate the release of dopamine from the rat carotid body.[8] This effect is likely a downstream consequence of potassium channel inhibition and subsequent calcium influx, rather than a direct interaction with dopamine receptors. The this compound-evoked dopamine release was shown to be inhibited by the Ca2+ channel blocker nifedipine.[8]

This compound and Cancer: An Area for Future Investigation

The role of potassium channels in cancer progression, including in glioma, is an active area of research.[10][11] These channels are implicated in regulating cell proliferation, apoptosis, and migration. Given this compound's ability to modulate potassium channels, its potential as an anti-cancer agent has been a subject of preliminary discussion, although direct molecular targets and mechanisms in cancer cells remain to be elucidated. Some studies have pointed to the potential involvement of hypoxia-inducible factor 1-alpha (HIF-1α) in glioblastoma, a pathway that can be influenced by cellular ion homeostasis.[11][12][13] However, a direct link between this compound and HIF-1α in cancer has not been established. Further investigation is required to determine if this compound has any clinically relevant molecular targets in oncology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for a this compound-Mediated Channel Inhibition Study

This protocol outlines the key steps for investigating the effect of this compound on ion channels, such as TASK channels, using the whole-cell patch-clamp technique.[2][14][15]

1. Cell Preparation:

  • Culture a suitable cell line (e.g., tsA201 cells) transiently or stably expressing the ion channel of interest (e.g., human TASK-1 or TASK-3).[2]

  • Plate cells on glass coverslips for recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in the external solution or an appropriate solvent (e.g., DMSO, ensuring the final solvent concentration does not affect channel activity).

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount the coverslip with cells in a recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a voltage-step protocol to elicit channel currents (e.g., a series of depolarizing steps from -100 mV to +60 mV).

  • Record baseline currents in the external solution.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents until a steady-state effect is reached.

  • Perform a washout by perfusing with the this compound-free external solution to check for reversibility.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage step before, during, and after this compound application.

  • Calculate the percentage of current inhibition.

  • To determine the IC50, apply a range of this compound concentrations and plot the concentration-response curve, fitting it with the Hill equation.

Start Start Cell_Prep Cell Preparation (Expressing Target Channel) Start->Cell_Prep Solution_Prep Prepare External and Internal Solutions Start->Solution_Prep Pipette_Prep Pull and Fill Patch Pipette Start->Pipette_Prep Recording_Setup Mount Cells and Perfuse with External Solution Cell_Prep->Recording_Setup Solution_Prep->Recording_Setup Pipette_Prep->Recording_Setup Giga_Seal Form Giga-Seal (>1 GΩ) Recording_Setup->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Currents Whole_Cell->Baseline_Rec Doxapram_App Apply this compound (Varying Concentrations) Baseline_Rec->Doxapram_App Effect_Rec Record Currents in Presence of this compound Doxapram_App->Effect_Rec Washout Washout with External Solution Effect_Rec->Washout Data_Analysis Analyze Data (Calculate % Inhibition, IC50) Washout->Data_Analysis End End Data_Analysis->End

Experimental workflow for whole-cell patch-clamp analysis.

Cell Viability Assay to Screen for Potential Anti-Cancer Effects

This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines, such as glioblastoma cells.

1. Cell Culture:

  • Culture the chosen cancer cell line (e.g., T98G glioblastoma cells) in the recommended medium and conditions.

2. Assay Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound (including a vehicle control).

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Add a viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

3. Data Analysis:

  • Normalize the readings to the vehicle control to determine the percentage of cell viability.

  • Plot the cell viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Conclusion

This compound's pharmacological activity extends beyond its role as a respiratory stimulant, with robust evidence demonstrating its inhibitory effects on TASK-1 and TASK-3 potassium channels. This action underlies its potential for repositioning in conditions such as atrial fibrillation. While preliminary findings suggest interactions with other ion channels and neurotransmitter systems, these require more extensive investigation. The exploration of this compound's molecular targets in cancer is still in its infancy and warrants further dedicated research to identify any potential therapeutic utility. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complex molecular pharmacology of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Doxapram Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for doxapram hydrochloride, a respiratory stimulant. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Pathway

The primary and most referenced synthetic route to this compound hydrochloride commences with the alkylation of diphenylacetonitrile. This is followed by a series of chemical transformations including hydrolysis, cyclization, and substitution to yield the final active pharmaceutical ingredient.

A key intermediate in the production of this compound is diphenylacetonitrile.[1] The overall process involves controlled reactions such as alkylation, cyclization, and various functional group modifications under strictly regulated conditions to ensure the desired stereochemistry and purity.[1][2]

Experimental Protocol:

The synthesis can be broken down into the following key steps:

  • Alkylation of Diphenylacetonitrile: Diphenylacetonitrile is reacted with 1-ethyl-3-chloropyrrolidine in the presence of a strong base like sodium amide to form (1-ethyl-3-pyrrolidinyl)diphenylacetonitrile.[2]

  • Hydrolysis: The nitrile group of the resulting compound is then hydrolyzed under acidic conditions to yield (1-ethyl-3-pyrrolidinyl)diphenylacetic acid.[2]

  • Rearrangement and Cyclization: The acid is treated with a reagent such as phosphorous tribromide, thionyl chloride, or acetic anhydride (B1165640). This step induces a rearrangement, opening the pyrrolidine (B122466) ring, and subsequent closing to form the pyrrolidinone ring, resulting in 1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone.[2]

  • Substitution with Morpholine (B109124): The bromine atom is then displaced by a morpholine group to give the this compound free base.[2]

  • Salt Formation: Finally, the this compound base is converted to its hydrochloride salt.[3]

A manufacturing process variation involves heating a solution of 4-(2-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone and morpholine in absolute ethanol (B145695) in a closed system.[2]

Stereoselective Synthesis

The C-4 carbon of the pyrrolidinone ring in this compound is a chiral center, leading to the existence of two enantiomers: (R)-doxapram and (S)-doxapram.[3][4] Methods for preparing the specific (+)-enantiomer, (+)-doxapram or (R)-doxapram, have been developed.[3][4]

One approach to obtaining the desired enantiomer involves chiral resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral acid, such as L-dibenzoyltartaric acid (L-DBTA), followed by recrystallization to separate the desired diastereomer.[4] An alternative strategy involves starting the synthesis from a chiral precursor.[3] For instance, (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile can be hydrolyzed and subsequently converted to (R)-doxapram.[3]

Purification Methods

Purification of the final product is crucial to meet pharmaceutical standards.

Experimental Protocol:
  • Crystallization of this compound Base: The crude this compound free base can be purified by crystallization from a 4:1 ethanol-water mixture.[2]

  • Formation and Purification of the Hydrochloride Salt: The purified this compound base is dissolved in a suitable solvent, such as methyl-tert-butyl-ether, and reacted with a solution of hydrogen chloride in a second solvent, like ethyl acetate, to precipitate the hydrochloride salt.[3]

  • General Purification Steps: A common purification sequence involves cooling the reaction mixture, extracting with 1N hydrochloric acid, making the aqueous layer basic with dilute sodium hydroxide, and then extracting the product with ether. The ethereal solution is then dried over sodium sulfate, concentrated, and the residue is distilled under vacuum.[2]

Quality Control and Analysis

The purity and identity of this compound hydrochloride are confirmed through various analytical techniques. The pH of a 1.0 g in 50 mL water solution should be between 3.5 and 5.0.[5] Purity can be assessed using thin-layer chromatography (TLC), with limits on related substances.[5][6] The assay for this compound hydrochloride can be performed by titration with perchloric acid in a mixture of acetic anhydride and glacial acetic acid.[5][6]

Data Summary

ParameterValue/MethodReference
Starting Material Diphenylacetonitrile[1][2]
Key Intermediates (1-ethyl-3-pyrrolidinyl)diphenylacetonitrile[2]
(1-ethyl-3-pyrrolidinyl)diphenylacetic acid[2]
1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone[2]
Chiral Resolving Agent L-dibenzoyltartaric acid (L-DBTA)[4]
Crystallization Solvent 4:1 Ethanol-Water[2]
Salt Formation Solvents Methyl-tert-butyl-ether, Ethyl acetate[3]
pH (1g in 50mL H₂O) 3.5 - 5.0[5]
Purity Analysis Thin-Layer Chromatography (TLC)[5][6]
Assay Titration with perchloric acid[5][6]

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the key synthetic pathways.

G A Diphenylacetonitrile B (1-ethyl-3-pyrrolidinyl)diphenylacetonitrile A->B Alkylation C (1-ethyl-3-pyrrolidinyl)diphenylacetic acid B->C Hydrolysis D 1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone C->D Rearrangement & Cyclization E This compound D->E Substitution with Morpholine F This compound Hydrochloride E->F Salt Formation

Caption: General Synthesis Pathway of this compound Hydrochloride.

G A Racemic this compound B Diastereomeric Salts with L-DBTA A->B Reaction with Chiral Acid C (R)-Doxapram Salt B->C Fractional Crystallization D (S)-Doxapram Salt B->D Mother Liquor E (R)-Doxapram (free base) C->E Liberation of Free Base

References

In-vitro Effects of Doxapram on Neuronal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram, a well-established respiratory stimulant, primarily exerts its effects through the central and peripheral nervous systems.[1][2] Its mechanism of action involves the stimulation of respiratory centers in the brainstem and peripheral chemoreceptors.[1][2] While its systemic effects are well-documented, the direct in-vitro impact of this compound on neuronal cell lines remains an area of limited exploration. This technical guide synthesizes the known molecular mechanisms of this compound and provides a framework for investigating its effects on neuronal cell viability, apoptosis, and associated signaling pathways. The primary molecular targets of this compound are the TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3, which are two-pore domain potassium (K2P) channels.[3][4] By inhibiting these channels, this compound leads to neuronal depolarization.[4][5] This guide offers detailed experimental protocols and conceptual frameworks for researchers to explore the downstream consequences of this action in neuronal cell culture models.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on the viability and apoptosis of neuronal cell lines are scarce in publicly available literature. However, data on its inhibitory concentrations against its primary molecular targets can inform dose-selection for in-vitro studies.

ParameterTarget/Cell TypeValueReference
IC50 K+ currents in rat carotid body type I cells~13 µM[6]
IC50 Ca2+-independent K+ currents~20 µM[6]
EC50 TASK-1 K+ channel inhibition (Xenopus oocytes)410 nM[3]
EC50 TASK-3 K+ channel inhibition (Xenopus oocytes)37 µM[3]
EC50 TASK-1/TASK-3 heterodimeric channel inhibition9 µM[3]
Concentration for Neuronal Hyperexcitability Invertebrate proprioceptive neurons0.1 mM[5]
Concentration for Decreased Neural Activity Invertebrate proprioceptive neurons5 mM[5]

Detailed Experimental Protocols

The following protocols are provided as a template for investigating the effects of this compound on neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma).

Cell Culture and this compound Treatment
  • Cell Lines: SH-SY5Y or PC12 cells.

  • Culture Medium: For SH-SY5Y, use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For PC12 cells, use RPMI-1640 medium with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile, deionized water or DMSO. Further dilute in culture medium to achieve final concentrations. Based on the IC50 values, a suggested starting range for experiments is 1 µM to 100 µM.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Procedure:

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[7]

    • Treat the cells with varying concentrations of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

    • Incubate for 4 hours at 37°C.[5]

    • Add 100 µL of solubilization solution to each well.[5]

    • Incubate overnight at 37°C.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][8]

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as described above.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[1]

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[2][9]

    • Incubate for 15-20 minutes at room temperature in the dark.[1][9]

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[1]

    • Analyze the samples by flow cytometry immediately.

Signaling Pathways and Visualizations

The primary mechanism of this compound is the inhibition of K2P channels, leading to membrane depolarization. This event can trigger a cascade of downstream signaling events. The following diagrams illustrate the known mechanism and a proposed experimental workflow.

Doxapram_Mechanism This compound This compound K2P_Channel K2P Channel (TASK-1, TASK-3) This compound->K2P_Channel Inhibits Membrane_Depolarization Membrane Depolarization K2P_Channel->Membrane_Depolarization Leads to Neuronal_Excitation Neuronal Excitation Membrane_Depolarization->Neuronal_Excitation Causes

Fig. 1: Core mechanism of this compound leading to neuronal excitation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (SH-SY5Y or PC12) Incubation Incubation with This compound Cell_Culture->Incubation Doxapram_Prep This compound Stock Preparation Doxapram_Prep->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Annexin_V_PI Annexin V/PI Staining (Apoptosis) Incubation->Annexin_V_PI Western_Blot Western Blot (Signaling Pathways) Incubation->Western_Blot Data_Analysis Quantitative Analysis and Interpretation MTT_Assay->Data_Analysis Annexin_V_PI->Data_Analysis Western_Blot->Data_Analysis

Fig. 2: General workflow for in-vitro analysis of this compound effects.
Proposed Downstream Signaling

While direct evidence for this compound's influence on specific signaling cascades in neuronal cell lines is lacking, the initial event of membrane depolarization can be hypothesized to trigger several pathways:

  • Calcium Influx: Sustained depolarization can lead to the opening of voltage-gated calcium channels, increasing intracellular calcium concentrations.

  • MAPK/ERK Pathway: Changes in intracellular ion concentrations and cellular stress can activate the mitogen-activated protein kinase (MAPK) pathway, including ERK, which is involved in cell survival and death decisions.

  • PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation and can be influenced by various cellular stressors.

Proposed_Signaling_Pathway cluster_downstream Potential Downstream Effects This compound This compound K2P_Block K2P Channel Inhibition This compound->K2P_Block Depolarization Membrane Depolarization K2P_Block->Depolarization Ca_Influx ↑ Intracellular Ca2+ Depolarization->Ca_Influx MAPK_ERK MAPK/ERK Activation Ca_Influx->MAPK_ERK PI3K_Akt PI3K/Akt Modulation Ca_Influx->PI3K_Akt Apoptosis_Regulation Regulation of Apoptosis MAPK_ERK->Apoptosis_Regulation PI3K_Akt->Apoptosis_Regulation

Fig. 3: Proposed signaling cascade following this compound-induced K2P channel inhibition.

Conclusion

This technical guide provides a comprehensive framework for investigating the in-vitro effects of this compound on neuronal cell lines. While direct experimental data on this specific topic are limited, the well-established mechanism of this compound as a K2P channel inhibitor allows for the formulation of clear hypotheses regarding its potential impact on neuronal cell viability and signaling. The provided protocols and conceptual diagrams are intended to serve as a valuable resource for researchers aiming to elucidate the cellular and molecular actions of this compound in a neuronal context, thereby contributing to a more complete understanding of its pharmacological profile.

References

Doxapram's Role in Modulating Synaptic Transmission: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxapram, a well-established respiratory stimulant, exerts its primary effects through the modulation of synaptic transmission, both peripherally and centrally. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, with a focus on its interaction with key ion channels and its subsequent impact on neurotransmitter release and neuronal activity. Quantitative data from various studies are summarized, and detailed experimental protocols for investigating these effects are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development, offering insights into the multifaceted role of this compound in synaptic modulation.

Core Mechanism of Action: Peripheral Chemoreceptor Modulation

This compound's principal mechanism as a respiratory stimulant involves the potentiation of afferent signals from peripheral chemoreceptors, primarily located in the carotid bodies.[1][2] This action ultimately leads to the stimulation of medullary respiratory centers in the brainstem.[1][3][4]

The signaling cascade in the carotid body glomus cells is initiated by this compound's inhibition of specific potassium channels. This inhibition leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent release of neurotransmitters that stimulate afferent nerve fibers.

Inhibition of TASK Potassium Channels

A critical molecular target of this compound is the TWIK-related acid-sensitive K+ (TASK) channel family, specifically TASK-1 and TASK-3, which are two-pore domain potassium (K2P) channels. These channels contribute to the resting membrane potential of glomus cells. This compound acts as a potent inhibitor of both human and rodent TASK-1 and TASK-3 channels.[5][6] The inhibition of these channels by this compound reduces potassium efflux, leading to depolarization of the glomus cell membrane.

Neurotransmitter Release from Glomus Cells

The this compound-induced depolarization of glomus cells triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium. This rise in intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. While several neurotransmitters are present in the carotid body, evidence suggests that this compound preferentially stimulates the release of dopamine (B1211576).[7] Acetylcholine is also believed to play a role in signaling to the respiratory centers in the brainstem.

Doxapram_Carotid_Body_Signaling This compound This compound TASK_Channels TASK-1 & TASK-3 Potassium Channels This compound->TASK_Channels Inhibition K_efflux K+ Efflux TASK_Channels->K_efflux Reduces Depolarization Glomus Cell Depolarization K_efflux->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_intracellular Increased Intracellular [Ca2+] Ca_influx->Ca_intracellular Vesicle_Fusion Synaptic Vesicle Fusion Ca_intracellular->Vesicle_Fusion Promotes Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Vesicle_Fusion->Neurotransmitter_Release Afferent_Neuron Afferent Neuron Activation Neurotransmitter_Release->Afferent_Neuron Respiratory_Center Medullary Respiratory Center Stimulation Afferent_Neuron->Respiratory_Center

Figure 1: Signaling pathway of this compound in carotid body glomus cells.

Modulation of Central and Peripheral Synaptic Transmission

Beyond its well-documented effects on peripheral chemoreceptors, this compound also directly modulates synaptic transmission at various sites, including the neuromuscular junction and central synapses.

Glutamatergic Synapses

Studies on invertebrate models have shown that this compound can modulate glutamatergic synaptic transmission. At the crayfish neuromuscular junction, this compound at a concentration of 10 mM rapidly depressed evoked synaptic transmission, while a lower concentration of 5 mM initially enhanced transmission before causing depression.[5][6] In larval Drosophila, this compound (1 mM and 10 mM) depolarizes the muscle and appears to depolarize motor neurons, leading to an increase in the frequency of spontaneous quantal events and evoked excitatory junction potentials.[8][9][10] This suggests a presynaptic mechanism involving the depolarization of the motor nerve terminal, likely due to the blockade of K2P channels, which in turn opens voltage-gated Ca2+ channels.[8][9][10]

Neuromuscular Junction

At the rat phrenic nerve-diaphragm preparation, this compound has been shown to have a presynaptic facilitatory action at the neuromuscular junction, augmenting neuromuscular transmission in a dose-dependent manner at concentrations exceeding 5 x 10-5 mol litre-1.[11] This effect is not due to the inhibition of acetylcholinesterase.[11] However, in the presence of a partial neuromuscular block, particularly with agents having significant presynaptic activity, this compound can exhibit an inhibitory post-junctional effect.[11]

GABAergic Synapses and Synaptic Plasticity

Currently, there is a limited amount of published data specifically detailing the direct effects of this compound on GABAergic synaptic transmission and its role in long-term potentiation (LTP) and long-term depression (LTD). While drugs of abuse have been shown to induce synaptic plasticity in the mesolimbic dopamine system, there is no direct evidence from the provided search results linking this compound to these classical forms of synaptic plasticity.[12] Further research is warranted to elucidate the potential impact of this compound on these crucial aspects of central synaptic function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound's effects.

Table 1: Inhibitory Concentrations of this compound on Potassium Channels

Channel TypePreparationIC50 / EC50Reference(s)
TASK-1 Human and porcine atrial muscle cells0.88 µM and 0.93 µM, respectively[5]
TASK-3 Rat TASK-3 expressed in Fischer rat thyroid monolayers22 µM (IC50)[5]
Ca²⁺-activated K⁺ current Type I cells of the carotid body~13 µM (IC50)[5]
Ca²⁺-independent K⁺ current Type I cells of the carotid body~20 µM (IC50)[5]

Table 2: In Vivo and In Vitro Dosages and Effects of this compound

Species/SystemDosageEffectReference(s)
Adult Humans 1-1.5 mg/kg IV (initial)Respiratory stimulation[1]
Adult Humans 2-3 mg/min IV infusionRespiratory stimulation[1]
Adult Humans 0.5-1 mg/kg IV (post-anesthesia)Respiratory stimulation[4][13]
Rats 2 mg/kg (3 injections)Persistent increase in phrenic burst amplitude[11]
Rats 6 mg/kg (single dose)Transient increase in phrenic activity[11]
Crayfish NMJ 5 mMTransient enhancement followed by depression of synaptic transmission[5][6]
Crayfish NMJ 10 mMRapid depression of synaptic transmission[5][6]
Drosophila NMJ 1 mM and 10 mMDepolarization of muscle and motor neurons, increased spontaneous and evoked EJPs[8][9][10]
Rat Phrenic Nerve-Diaphragm > 5 x 10-5 mol/LAugmentation of neuromuscular transmission[11]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the effects of this compound on synaptic transmission.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ionic currents from individual cells, such as the glomus cells of the carotid body or neurons in brain slices.

  • Cell Preparation: Isolated cells or brain slices are placed in a recording chamber on the stage of a microscope and continuously perfused with an appropriate extracellular solution.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of ~1-2 µm are pulled from borosilicate glass capillaries and filled with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

  • Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: The membrane potential can be clamped at a specific voltage (voltage-clamp) to record the currents flowing across the membrane, or the current can be clamped (current-clamp) to record changes in membrane potential. This compound is applied to the bath via the perfusion system to observe its effects on ion channels or neuronal firing.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying the properties of cloned ion channels, such as TASK channels, expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the ion channel of interest is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression.

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired level.

  • Data Acquisition: The current required to maintain the clamped voltage is recorded. This compound and other pharmacological agents are applied via the perfusion system to determine their effects on the expressed channels.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Prep Cell/Oocyte Preparation Seal_Formation Seal Formation (Patch-Clamp) or Impaling (TEVC) Cell_Prep->Seal_Formation Pipette_Prep Pipette/Electrode Fabrication & Filling Pipette_Prep->Seal_Formation Configuration Establish Whole-Cell or Voltage-Clamp Configuration Seal_Formation->Configuration Baseline Record Baseline Activity Configuration->Baseline Drug_Application Apply this compound Baseline->Drug_Application Record_Effect Record Effect of This compound Drug_Application->Record_Effect Washout Washout Record_Effect->Washout Data_Analysis Data Analysis (e.g., IC50, Dose-Response) Washout->Data_Analysis

Figure 2: Generalized workflow for electrophysiological experiments.

Pharmacokinetics and Clinical Implications

This compound is administered intravenously and has a rapid onset of action, typically within 20 to 40 seconds, with peak effects observed at 1 to 2 minutes.[1][2] The duration of action is relatively short, ranging from 5 to 12 minutes.[1][2] The mean half-life of this compound is approximately 3.4 hours.[14] It is extensively metabolized in the liver, with less than 5% of the intravenous dose excreted unchanged in the urine.[14]

Clinically, this compound is used to treat respiratory depression following anesthesia or drug overdose and in patients with chronic obstructive pulmonary disease (COPD) experiencing acute hypercapnia.[1][2][4] The dosage is carefully titrated based on the patient's condition and response.[1][2][4][13] It is important to note that this compound's ability to cross the blood-brain barrier allows for its central effects, but it primarily acts on peripheral chemoreceptors at therapeutic doses.

Conclusion

This compound modulates synaptic transmission through a primary, well-characterized mechanism involving the inhibition of TASK potassium channels in peripheral chemoreceptors, leading to respiratory stimulation. Additionally, emerging evidence indicates that this compound can directly influence synaptic activity at glutamatergic and neuromuscular junctions, primarily through a presynaptic facilitatory mechanism. While its effects on other neurotransmitter systems and its role in synaptic plasticity are less understood, the existing data highlight this compound as a valuable pharmacological tool for investigating the intricate processes of synaptic modulation. Further research is necessary to fully elucidate the broader impact of this compound on central synaptic transmission and its potential therapeutic applications beyond respiratory stimulation.

References

An In-depth Technical Guide to the Central vs. Peripheral Effects of Doxapram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram is a well-established respiratory stimulant used to counteract respiratory depression in various clinical settings.[1] Its mechanism of action involves a complex interplay of both central and peripheral effects, which are critical to understand for its safe and effective use, as well as for the development of novel respiratory stimulants. This technical guide provides a comprehensive investigation into the dual modes of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound hydrochloride is a central nervous system (CNS) and respiratory stimulant.[2] Clinically, it is employed to address postanesthesia respiratory depression, drug-induced CNS depression, and acute hypercapnia in chronic obstructive pulmonary disease (COPD).[1] The primary therapeutic effect of this compound is an increase in tidal volume and a slight increase in respiratory rate.[2] This is achieved through a dose-dependent mechanism that initially targets peripheral chemoreceptors and, at higher concentrations, directly stimulates the central respiratory centers within the medulla oblongata.[1] This document aims to dissect these two pathways, providing a detailed technical overview for research and development professionals.

Peripheral Effects of this compound

This compound's primary and most sensitive site of action is the peripheral chemoreceptors located in the carotid and aortic bodies.[3] These specialized sensory organs are crucial for monitoring blood gas homeostasis and relaying this information to the central respiratory centers.

Signaling Pathway in Carotid Body Chemoreceptors

This compound's stimulatory effect on the carotid body is initiated by the inhibition of specific potassium channels, leading to a cascade of events that culminates in neurotransmitter release and afferent signal transmission to the brainstem.

G This compound This compound TASK_Channels TASK-1/TASK-3 K+ Channels This compound->TASK_Channels Membrane_Depolarization Glomus Cell Membrane Depolarization TASK_Channels->Membrane_Depolarization Leads to Ca_Channels Voltage-Gated Ca2+ Channels (VGCCs) Membrane_Depolarization->Ca_Channels Ca_Influx Increased Intracellular Ca2+ Concentration Ca_Channels->Ca_Influx Opening leads to Dopamine_Vesicles Dopamine-Containing Vesicles Ca_Influx->Dopamine_Vesicles Dopamine_Release Dopamine (B1211576) Release Dopamine_Vesicles->Dopamine_Release Exocytosis Afferent_Neuron Afferent Neuron (Carotid Sinus Nerve) Dopamine_Release->Afferent_Neuron Signal_Transmission Increased Afferent Signal to Brainstem Afferent_Neuron->Signal_Transmission

Figure 1: Peripheral Signaling Pathway of this compound in Carotid Body Glomus Cells.
Experimental Protocols for Investigating Peripheral Effects

This protocol is designed to study the direct effects of this compound on neurotransmitter release from an isolated carotid body.

Objective: To quantify this compound-induced dopamine release from the rat carotid body.

Methodology:

  • Tissue Preparation: Carotid bodies are dissected from anesthetized rats and placed in a perfusion chamber.

  • Pre-incubation: The tissue is pre-incubated with [3H]tyrosine to label the dopamine stores.

  • Perfusion: The carotid body is perfused with a physiological salt solution.

  • Stimulation: this compound is introduced into the perfusate at varying concentrations (e.g., 15-150 µM).

  • Sample Collection: Perfusate fractions are collected to measure the overflow of tritiated compounds.

  • Analysis: The amount of [3H]dopamine in the collected fractions is quantified to determine the dose-dependent effect of this compound on dopamine release.[4]

This protocol assesses the contribution of peripheral chemoreceptors to the overall respiratory stimulation by this compound.

Objective: To measure the effect of this compound on phrenic nerve output before and after carotid sinus nerve section.

Methodology:

  • Animal Preparation: Anesthetized, vagotomized, and mechanically ventilated rats are used.[5]

  • Phrenic Nerve Recording: The phrenic nerve is isolated and its electrical activity is recorded to represent central respiratory output.

  • This compound Administration: this compound is administered intravenously at various doses (e.g., 2 mg/kg).[5]

  • Carotid Sinus Nerve Section: The carotid sinus nerves are bilaterally sectioned to eliminate peripheral chemoreceptor input.

  • Post-denervation this compound Administration: this compound is administered again to determine its effects mediated solely through central mechanisms.

  • Data Analysis: The changes in phrenic nerve burst amplitude and frequency before and after denervation are compared to quantify the peripheral contribution.[5]

G Start Anesthetized, Vagotomized, Mechanically Ventilated Rat Isolate_Phrenic Isolate Phrenic Nerve Start->Isolate_Phrenic Record_Baseline Record Baseline Phrenic Nerve Activity Isolate_Phrenic->Record_Baseline Administer_Doxapram_1 Administer this compound (IV) Record_Baseline->Administer_Doxapram_1 Record_Response_1 Record Phrenic Nerve Response Administer_Doxapram_1->Record_Response_1 CSN_Section Bilateral Carotid Sinus Nerve Section Record_Response_1->CSN_Section Administer_Doxapram_2 Administer this compound (IV) CSN_Section->Administer_Doxapram_2 Record_Response_2 Record Phrenic Nerve Response Administer_Doxapram_2->Record_Response_2 Analyze Compare Pre- and Post-Denervation Responses Record_Response_2->Analyze

Figure 2: Experimental Workflow for Isolating Peripheral Effects of this compound.
Quantitative Data on Peripheral Effects

ParameterAnimal ModelThis compound DoseObserved EffectReference
Phrenic Nerve ActivityAnesthetized Cats0.2 mg/kg, IVIncreased phrenic nerve activity[6]
Carotid Chemoreceptor StimulationAnesthetized Cats1.0 mg/kg, IVStimulation equivalent to a PaO2 of 38 torr[6]
Phrenic Burst AmplitudeAnesthetized Rats2 mg/kg, IVImmediate and significant increase[7]
Reduction in Phrenic Response after Carotid Sinus Nerve SectionAnesthetized Rats2 mg/kg, IV68% reduction in the acute phrenic response[5][7]
Dopamine ReleaseIn vitro Rat Carotid Body15-150 µMConcentration-dependent increase in dopamine release[4]

Central Effects of this compound

At higher doses, this compound directly stimulates the respiratory centers in the medulla oblongata.[1] This central action is becoming increasingly recognized as a significant contributor to its overall respiratory stimulant properties.

Signaling Pathway in Medullary Respiratory Neurons

The precise central mechanism of this compound is still under investigation, but it is known to involve the modulation of neuronal activity in key respiratory centers such as the pre-Bötzinger complex and the hypoglossal nucleus.

G This compound This compound (Higher Doses) PreBotC Pre-Bötzinger Complex (Rhythm Generation) This compound->PreBotC Hypoglossal_Nucleus Hypoglossal Nucleus (Motor Output) This compound->Hypoglossal_Nucleus K_Channels K+ Channel Inhibition (Postulated) PreBotC->K_Channels Modulates Increased_Firing Increased Neuronal Firing Hypoglossal_Nucleus->Increased_Firing Directly enhances K_Channels->Increased_Firing Leads to Increased_Amplitude Increased Amplitude of Motor Output Increased_Firing->Increased_Amplitude Respiratory_Muscles Respiratory Muscles (e.g., Diaphragm, Tongue) Increased_Amplitude->Respiratory_Muscles Innervates Increased_Ventilation Increased Ventilation Respiratory_Muscles->Increased_Ventilation

Figure 3: Postulated Central Signaling Pathway of this compound.
Experimental Protocols for Investigating Central Effects

This preparation allows for the study of this compound's direct effects on the central respiratory network in the absence of peripheral inputs.

Objective: To assess this compound-induced changes in the activity of medullary respiratory neurons.

Methodology:

  • Preparation: Brainstem-spinal cord preparations are isolated from neonatal rats.[8]

  • Perfusion: The preparation is continuously perfused with an artificial cerebrospinal fluid.

  • Recording: Spontaneous inspiratory activity is recorded from the fourth cervical ventral root (C4), which contains phrenic motor axons.

  • This compound Application: this compound is added to the perfusate at different concentrations.

  • Electrophysiology: Whole-cell patch-clamp recordings can be performed on individual pre-inspiratory and inspiratory neurons within the medulla to measure changes in their electrophysiological properties.[8]

This in vivo technique aims to isolate the central effects of this compound by administering it directly to the brain.

Objective: To evaluate the effects of centrally administered this compound on cerebral blood flow and respiratory parameters.

Methodology:

  • Animal Model: Anesthetized or unanesthetized goats with chronically implanted catheters are used.[9]

  • Central Administration: A small dose of this compound, insufficient to cause peripheral effects, is injected directly into the temporal artery.[9]

  • Measurements: Cerebral blood flow, cardiac output, blood pressure, and heart rate are continuously monitored.

  • Peripheral Administration (Control): A standard intravenous dose is administered to compare the systemic effects.

  • Data Analysis: The responses to central versus peripheral administration are compared to distinguish the direct central actions of the drug.[9]

Quantitative Data on Central Effects
ParameterAnimal ModelThis compound DoseObserved EffectReference
C4 Nerve Activity Frequency and AmplitudeIn vitro Neonatal Rat Brainstem-Spinal CordDose-dependentIncreased frequency and amplitude of C4 activity[8]
Firing of Pre-inspiratory and Inspiratory NeuronsIn vitro Neonatal Rat Brainstem-Spinal CordNot specifiedChanges in electrophysiological properties, suggesting effects on potassium channels[8]
Cerebral Blood FlowAnesthetized and Unanesthetized GoatsCentral injection via temporal arteryImmediate and prolonged decrease in cerebral blood flow[9]
Phrenic Nerve DischargeAnesthetized, Vagotomized, Paralyzed Rats with Morphine-induced Respiratory Depression10 mg/kg, IVRestoration of normal augmenting inspiratory discharge from an apneustic discharge[10]
Neuronal Firing in Hypoglossal NucleusIn vitro Mouse Brainstem SliceNot specifiedSignificantly increased firing of evoked action potentials[11]

Central vs. Peripheral Effects: A Comparative Summary

FeaturePeripheral EffectsCentral Effects
Primary Site of Action Carotid and aortic body chemoreceptorsMedullary respiratory centers (e.g., pre-Bötzinger complex, hypoglossal nucleus)
Dose-dependency Occurs at lower dosesRequires higher doses
Mechanism of Action Inhibition of TASK-1/TASK-3 potassium channels, leading to glomus cell depolarization and dopamine release.[4][12]Direct stimulation of respiratory neurons, likely involving modulation of potassium channels.[8][11]
Onset of Action Rapid (seconds)Slower, follows peripheral effects
Key Experimental Evidence Abolition of respiratory stimulation after carotid sinus nerve section.[6]Continued respiratory stimulation after peripheral chemoreceptor denervation at high doses; direct effects on in vitro brainstem preparations.[8][10]
Primary Contribution to Respiration Increased afferent signaling to the brainstem, enhancing respiratory drive.Direct enhancement of central respiratory rhythm generation and motor output.

Effects on Cardiovascular and Cerebral Hemodynamics

This compound's stimulatory effects extend beyond the respiratory system, with notable impacts on cardiovascular and cerebral hemodynamics.

Cardiovascular Effects

Intravenous administration of this compound can lead to a pressor response, characterized by an increase in blood pressure.[2] This is primarily due to an improved cardiac output rather than peripheral vasoconstriction.[2] An increased release of catecholamines has also been observed following this compound administration.[2] In dogs, this compound administration has been shown to increase mean arterial blood pressure and heart rate.[13]

Cerebral Blood Flow

The effects of this compound on cerebral blood flow are complex and appear to be dose and context-dependent. In preterm infants, a loading dose of this compound (2.5 mg/kg) was found to cause a significant decrease in maximal cerebral blood flow velocity.[14] In contrast, studies in goats with direct central administration of this compound showed an immediate and prolonged decrease in cerebral blood flow.[9] However, peripheral intravenous administration in the same study resulted in an initial decrease followed by a substantial increase in cerebral blood flow in unanesthetized animals.[9]

Quantitative Data on Hemodynamic Effects
ParameterSpeciesThis compound DoseObserved EffectReference
Mean Arterial Blood PressureDogs0.55 mg/kg and 2.2 mg/kg, IVIncrease of up to 81%[13]
Heart RateDogs2.2 mg/kg, IVUp to 79% increase[13]
Maximal Systolic Cerebral Blood Flow VelocityPreterm Infants2.5 mg/kg loading doseSignificant decrease from 40.7 cm/s to 35 cm/s[14]
Cerebral Blood FlowGoatsDirect central injectionImmediate and prolonged decrease[9]

Conclusion

This compound exerts its respiratory stimulant effects through a dual mechanism involving both peripheral and central pathways. The primary and more sensitive action is the stimulation of peripheral chemoreceptors in the carotid bodies via the inhibition of TASK potassium channels. At higher doses, this compound directly stimulates central respiratory neurons in the medulla. Understanding this dual mechanism is paramount for optimizing its clinical use and for guiding the development of new respiratory stimulants with improved therapeutic profiles. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals in this field. Further research is warranted to fully elucidate the molecular targets and signaling cascades involved in this compound's central actions.

References

The Dual-Pronged Approach of Doxapram in Rodent Models: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of Doxapram in commonly used preclinical rodent models. This compound, a well-established respiratory stimulant, exerts its effects through a dual mechanism involving both peripheral and central nervous system pathways. Understanding its behavior in these models is crucial for the development of novel respiratory therapies and for refining its current clinical applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to offer a comprehensive resource for the scientific community.

Pharmacokinetics: A Transient Presence

The pharmacokinetic profile of this compound in rodents is characterized by rapid distribution and elimination, leading to a short duration of action. While comprehensive data, particularly for mice, remains limited in publicly available literature, studies in rats provide foundational insights into its transient nature.

Quantitative Pharmacokinetic Parameters

Data on the intravenous administration of this compound in Wistar rats indicates a remarkably short plasma half-life.[1] This rapid clearance underscores the need for continuous infusion to maintain therapeutic plasma concentrations for sustained respiratory stimulation.

ParameterSpecies (Strain)Route of AdministrationDoseValueReference
Half-life (t½)Rat (Wistar)Intravenous5 mg/kg8.2 minutes[1]
LD50MouseIntravenous-85 mg/kg[1]
LD50RatIntravenous-~75 mg/kg

Pharmacodynamics: A Tale of Two Receptors

This compound's primary pharmacodynamic effect is the stimulation of respiration, achieved through a dose-dependent dual mechanism of action. At lower doses, it predominantly acts on peripheral chemoreceptors, while at higher doses, it directly stimulates central respiratory centers.[2]

Dose-Response Relationship

In rodent models, intravenous administration of this compound elicits a dose-dependent increase in respiratory frequency and tidal volume. Studies in anesthetized rats have demonstrated a significant increase in phrenic nerve activity, a direct indicator of respiratory drive, following this compound administration.

Species (Strain)Dose (IV)Primary EffectObserved OutcomeReference
Rat2 mg/kgPeripheral Chemoreceptor StimulationIncreased phrenic nerve output
Rat8-16 mg/kgCentral Respiratory Center StimulationIncreased phrenic motor response even after carotid denervation
Rat (newborn)N/ACentral Respiratory Neuron StimulationDose-dependent increase in frequency and amplitude of cervical nerve (C4) activity[3][4]
Mechanism of Action and Signaling Pathways

Peripheral Mechanism:

At the periphery, this compound's primary site of action is the carotid bodies, small clusters of chemoreceptors located at the bifurcation of the carotid arteries.[2][5] this compound inhibits the TWIK-related acid-sensitive potassium (TASK) channels (specifically TASK-1 and TASK-3) in the glomus cells of the carotid bodies.[6] This inhibition leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the release of neurotransmitters, including dopamine (B1211576), which then stimulate the afferent fibers of the carotid sinus nerve.[6] This nerve transmits the signal to the respiratory centers in the brainstem, leading to an increase in respiratory rate and tidal volume.

G Peripheral Signaling Pathway of this compound in Carotid Body This compound This compound TASK_channels TASK-1/TASK-3 K+ Channels This compound->TASK_channels Inhibition Glomus_Cell Glomus Cell Membrane Depolarization TASK_channels->Glomus_Cell Leads to Ca_channels Voltage-Gated Ca2+ Channels Glomus_Cell->Ca_channels Opens Ca_influx Ca2+ Influx Ca_channels->Ca_influx Allows Neurotransmitter_release Dopamine Release Ca_influx->Neurotransmitter_release Triggers Carotid_sinus_nerve Carotid Sinus Nerve Stimulation Neurotransmitter_release->Carotid_sinus_nerve Brainstem Brainstem Respiratory Centers Carotid_sinus_nerve->Brainstem Respiration Increased Respiration Brainstem->Respiration

Peripheral Signaling Pathway of this compound

Central Mechanism:

At higher doses, this compound directly stimulates the medullary respiratory centers in the brainstem.[2] Studies on brainstem-spinal cord preparations from neonatal rats have shown that this compound increases the frequency and amplitude of inspiratory activity.[3][4] This central action is also believed to involve the inhibition of potassium channels on pre-inspiratory and inspiratory neurons within the medulla.[3][4] Furthermore, this compound has been shown to have distinct effects on different neuronal populations within the brainstem, with a more robust activation of the hypoglossal nucleus (a motor output) compared to the pre-Bötzinger complex (the rhythm-generating center).[7] The nucleus of the solitary tract (NTS) is a key site for integrating visceral sensory information, including signals from peripheral chemoreceptors, and receives inputs from various brain regions, including the hypothalamus and amygdala.[8] While the precise downstream signaling cascade of this compound within the NTS and other medullary nuclei is still under investigation, it is clear that it ultimately enhances the output of respiratory motor neurons.

G Central Signaling Pathway of this compound in Brainstem This compound This compound K_channels K+ Channels on Medullary Neurons This compound->K_channels Inhibition Neuron_depolarization Neuronal Depolarization K_channels->Neuron_depolarization Leads to PreBotC Pre-Bötzinger Complex Neuron_depolarization->PreBotC NTS Nucleus of the Solitary Tract Neuron_depolarization->NTS Hypoglossal_Nucleus Hypoglossal Nucleus Neuron_depolarization->Hypoglossal_Nucleus Motor_neurons Respiratory Motor Neurons PreBotC->Motor_neurons NTS->Motor_neurons Hypoglossal_Nucleus->Motor_neurons Respiration Increased Respiration Motor_neurons->Respiration

Central Signaling Pathway of this compound

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's pharmacokinetics and pharmacodynamics in rodent models.

Animal Models
  • Species: Rats (Sprague-Dawley, Wistar), Mice

  • Age/Weight: Adult, neonatal (for in-vitro preparations)

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.

Drug Administration
  • Route: Intravenous (IV) via a cannulated femoral or tail vein is the most common route for pharmacokinetic and acute pharmacodynamic studies to ensure rapid and complete bioavailability. Intraperitoneal (IP) injections have also been used in some behavioral studies.[9]

  • Formulation: this compound hydrochloride is typically dissolved in sterile 0.9% saline. The pH of the solution may be adjusted to match that of the vehicle control.

Pharmacokinetic Studies

Blood Sampling:

  • Serial blood samples are collected at predetermined time points following this compound administration.

  • Common sampling sites include the tail vein, saphenous vein, or via a jugular vein catheter.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

Bioanalytical Method (LC-MS/MS):

While a specific validated method for this compound in rat or mouse plasma is not detailed in the provided search results, a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be adapted from protocols used for other species or similar small molecules in rodent plasma.

  • Sample Preparation: Protein precipitation is a common and effective method for extracting this compound from plasma. This typically involves adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant containing the drug is then transferred for analysis.

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, Acquity UPLC BEH C18) is suitable for separating this compound from endogenous plasma components.[10][11]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol) is typically used.[11]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for UPLC/LC systems.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the parent ion to a specific product ion. For this compound, a potential transition to monitor is m/z 379.5 → 292.3.[12]

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

G LC-MS/MS Workflow for this compound Quantification Plasma_Sample Rodent Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_MS Tandem Mass Spectrometry (MRM) ESI->MS_MS Quantification Quantification MS_MS->Quantification

LC-MS/MS Workflow for this compound Quantification
Pharmacodynamic Studies

Respiratory Monitoring:

  • Whole-Body Plethysmography: This non-invasive technique is used to measure respiratory parameters (tidal volume, respiratory rate, minute ventilation) in conscious, unrestrained rodents. The animal is placed in a sealed chamber, and changes in pressure due to breathing are recorded.

  • Phrenic Nerve Recording: In anesthetized and mechanically ventilated animals, the phrenic nerve, which innervates the diaphragm, can be isolated and its electrical activity recorded. This provides a direct measure of central respiratory output. Electrodes are placed on the desheathed nerve, and the signal is amplified, filtered, and integrated.

In Vitro Brainstem-Spinal Cord Preparation:

  • This preparation from neonatal rats allows for the study of the direct effects of this compound on the central respiratory network in the absence of peripheral inputs.[3][4] The brainstem and spinal cord are isolated and placed in an artificial cerebrospinal fluid bath. The rhythmic electrical activity of the cervical (C4) spinal nerve roots, which contribute to the phrenic nerve, is recorded.

G Experimental Workflow for Pharmacodynamic Assessment cluster_0 In Vivo cluster_1 Conscious Animal cluster_2 Anesthetized Animal cluster_3 In Vitro Animal_Model Rodent Model (Rat or Mouse) Doxapram_Admin This compound Administration (IV) Animal_Model->Doxapram_Admin Plethysmography Whole-Body Plethysmography Doxapram_Admin->Plethysmography Phrenic_Nerve_Recording Phrenic Nerve Recording Doxapram_Admin->Phrenic_Nerve_Recording Brainstem_Prep Neonatal Rat Brainstem-Spinal Cord Preparation Doxapram_Bath This compound Bath Application Brainstem_Prep->Doxapram_Bath C4_Recording C4 Nerve Root Recording Doxapram_Bath->C4_Recording

Experimental Workflow for Pharmacodynamic Assessment

Conclusion

This compound serves as a valuable tool in respiratory research, with its effects in rodent models providing a foundation for understanding its clinical utility. Its rapid pharmacokinetics necessitate careful consideration of dosing regimens to maintain efficacy. The dual peripheral and central mechanisms of action, primarily mediated by the inhibition of potassium channels, offer multiple avenues for investigating respiratory control. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate pharmacology of this compound and to explore its potential in novel therapeutic strategies for respiratory disorders. Further research is warranted to establish a more complete pharmacokinetic profile of this compound in various rodent strains, which will be instrumental in refining dose selection and improving the translation of preclinical findings to clinical applications.

References

Doxapram's impact on neuroinflammatory pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Impact of Doxapram on Neuroinflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a well-established central nervous system (CNS) and respiratory stimulant, primarily utilized for treating respiratory depression and apnea (B1277953) of prematurity.[1] Its mechanism of action is largely attributed to the inhibition of TWIK-related acid-sensitive potassium (TASK) channels, a subset of two-pore domain potassium (K2P) channels.[1][2] While its role in respiratory control is well-documented, emerging, yet largely indirect, evidence suggests that this compound may interact with key cellular and signaling pathways involved in neuroinflammation. This technical guide synthesizes the current understanding of this compound's established mechanisms and explores its potential impact on neuroinflammatory processes, drawing from studies on glial cell metabolism, antagonism of inflammatory triggers like lipopolysaccharide (LPS), and effects on neuroendocrine signaling. This document provides researchers with the available quantitative data, detailed experimental protocols from key studies, and conceptual diagrams to facilitate further investigation into the neuroimmunological profile of this compound.

Core Mechanism of Action: K2P Channel Inhibition

This compound's primary molecular action is the inhibition of TASK-1 (KCNK3) and TASK-3 (KCNK9) potassium channels.[1] These channels are critical in setting the resting membrane potential of various cell types, including neurons in the respiratory centers and chemosensitive type I cells of the carotid body.[1] By inhibiting these potassium channels, this compound causes membrane depolarization, which in turn increases neuronal firing rates and neurotransmitter release, leading to respiratory stimulation.[1][3] While this mechanism is central to its therapeutic effect on breathing, K2P channels are also expressed on other cell types within the CNS, including glial cells, suggesting that this compound may have broader neurological effects.

Evidence for Interaction with Neuroinflammatory Pathways

Direct evidence linking this compound to the modulation of classical neuroinflammatory pathways—such as microglial activation states or cytokine production in the mammalian CNS—is currently limited. However, several lines of research provide a compelling basis for hypothesizing such an interaction.

Involvement of Glial Cells in this compound's Excitatory Effects

Astrocytes and other glial cells are not merely supportive structures but are active participants in neurotransmission and are central to the neuroinflammatory response. A key study demonstrated that the normal metabolic function of glial cells is crucial for the excitatory effects of this compound on the respiratory rhythm-generating area in brainstem slices.[4] While this study focused on metabolic support rather than inflammation, it establishes a functional interaction between this compound and glial cells. Disruption of glial glutamine synthetase with methionine sulfoximine (B86345) (MS) was shown to reverse the respiratory stimulation induced by this compound, an effect that was rescued by the application of glutamine.[4] This indicates a dependency of this compound's neuronal effect on glial metabolic integrity.

Antagonism of Lipopolysaccharide (LPS) Effects

The most significant, albeit indirect, evidence for this compound's anti-inflammatory potential comes from studies showing its ability to block the effects of lipopolysaccharide (LPS). LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system, triggering a strong inflammatory response by binding to the Toll-like receptor 4 (TLR4) complex.[5][6] In neuroinflammation, LPS is widely used experimentally to induce microglial and astrocyte activation, leading to the production of pro-inflammatory cytokines like TNF-α and interleukins.[7]

Studies in invertebrate models have shown that this compound can block or reverse the electrophysiological effects of LPS at the neuromuscular junction.[5][8] For instance, this compound was shown to prevent the increase in synaptic transmission typically caused by LPS in a crayfish model.[5][9] The proposed mechanism involves this compound and LPS acting on a common pathway, potentially related to K2P channels, which are known targets of this compound.[8][10] This antagonism of a canonical inflammatory trigger suggests that this compound could potentially interfere with the initial stages of the TLR4 signaling cascade in the CNS.

Indirect Modulation via Neuroendocrine Pathways

This compound has been shown to induce anxiety and panic attacks in susceptible individuals.[11] Mechanistically, this has been linked to a selective increase in the expression and immunoreactivity of corticotropin-releasing factor (CRF) in the central nucleus of the amygdala in rats.[12] CRF is a key regulator of the stress response and the hypothalamic-pituitary-adrenal (HPA) axis, which has complex, bidirectional interactions with the immune system. Chronic stress and elevated CRF levels can modulate neuroinflammatory processes. While the studies did not measure inflammatory markers, this provides a potential, though speculative, indirect pathway through which this compound could influence neuro-immune status.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from relevant studies.

Table 1: Effect of this compound (5 µM) on Respiratory Rhythm in Neonatal Rat Brainstem Slices [4]

ParameterDescription% Change from Control (Mean ± SEM)P-value
Ti Inspiratory Time+85.0 ± 25.0%< 0.05
IA Integrity Amplitude of Inspiratory Discharge+13.2 ± 2.5%< 0.05
Te Expiratory Time-19.0 ± 1.4%< 0.05
RC Respiratory Cycle-12.8 ± 1.4%< 0.05

Table 2: Effect of Intravenous this compound on Phrenic Nerve Burst Amplitude in Anesthetized Rats [13][14]

This compound RegimenTime PointPhrenic Burst Amplitude (% of Baseline, Mean ± SEM)P-value (vs. Controls)
Single Dose (2 mg/kg)60 min post-injection103 ± 8%> 0.05
Single Dose (6 mg/kg)60 min post-injection112 ± 4%> 0.05
3 Injections (2 mg/kg each)60 min post-last injection168 ± 24%< 0.05

Table 3: Effect of this compound on LPS-Induced Synaptic Transmission at the Crayfish Neuromuscular Junction [5]

ConditionObservation
This compound (5 mM) Transiently increased excitatory junction potential (EJP) amplitude within 30s in most preparations, followed by significant depression after 3 minutes.
This compound (10 mM) Rapidly blocked synaptic transmission.
LPS followed by LPS + this compound (5 mM) This compound blocked the excitatory effect of LPS, leading to depressed synaptic transmission.

Experimental Protocols

Brainstem Slice Preparation and Electrophysiology[4]
  • Animal Model: Neonatal Sprague-Dawley rats (5–8 days old).

  • Slice Preparation:

    • Rats are anesthetized by hypothermia.

    • The brainstem and spinal cord are isolated and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) modified Kreb's solution (MKS).

    • Transverse brainstem slices (600 µm thickness) containing the medial area of the nucleus retrofacialis (mNRF) and hypoglossal nucleus (XII) are cut using a vibratome.

    • Slices are allowed to recover in oxygenated MKS at room temperature for at least 30 minutes before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated MKS at 27°C.

    • Rhythmical respiratory discharge activity (RRDA) is recorded from the transected XII cranial nerve rootlets using a suction electrode.

    • The signal is amplified, filtered, rectified, and integrated.

    • A stable baseline recording is established for at least 20 minutes.

    • This compound (5 µM) is applied via the perfusate for 10 minutes, and changes in inspiratory time (Ti), expiratory time (Te), respiratory cycle (RC), and integrated amplitude (IA) are recorded and analyzed.

Invertebrate Neuromuscular Junction (NMJ) Preparation and LPS Challenge[5]
  • Animal Model: Crayfish (Procambarus clarkii).

  • Dissection and Preparation:

    • The abdomen is isolated and pinned dorsal-side-up in a dissecting dish containing physiological saline.

    • The dorsal exoskeleton is removed to expose the superficial flexor muscles and associated motor nerves.

    • The preparation is continuously perfused with saline.

  • Electrophysiological Recording:

    • A sharp glass microelectrode filled with 3 M KCl is used to impale a muscle fiber to record excitatory junction potentials (EJPs).

    • A suction electrode is used to stimulate the motor nerve to evoke EJPs.

    • A baseline of evoked synaptic transmission is recorded.

    • The perfusate is switched to a solution containing LPS (e.g., 500 µg/mL) to observe its effect on EJP amplitude.

    • The perfusate is then switched to a cocktail solution containing both LPS and this compound (e.g., 5 mM) to test for blockade of the LPS effect.

    • Data are digitized and analyzed to measure changes in EJP amplitude over time.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB p50/p65 (NF-κB) NFkB_IkB NF-κB/IκB Complex NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates IkB->NFkB_IkB NFkB_IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription Doxapram_Hypothesis cluster_membrane Microglial Cell Membrane TLR4 TLR4 Complex Activation Microglial Activation TLR4->Activation leads to K2P TASK-1/3 (K2P Channels) K_ion K+ K_ion->K2P efflux (hyperpolarization) LPS LPS LPS->TLR4 activates This compound This compound This compound->TLR4 Antagonizes LPS Effect (Hypothesized) This compound->K2P inhibits Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_pharma Pharmacology cluster_analysis Analysis start Isolate Crayfish Abdomen dissect Expose Superficial Flexor Muscles start->dissect mount Mount and Perfuse with Saline dissect->mount impale Impale Muscle Fiber (Recording Electrode) mount->impale baseline Record Baseline EJPs impale->baseline stim Stimulate Motor Nerve (Stimulation Electrode) stim->baseline add_lps Apply LPS baseline->add_lps add_dox Apply LPS + this compound add_lps->add_dox wash Washout add_dox->wash analyze Measure and Compare EJP Amplitudes wash->analyze

References

Doxapram and Neuronal Mitochondrial Function: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the direct effects of Doxapram on mitochondrial function in neurons. This document, therefore, presents a proposed research framework to investigate this potential relationship. The quantitative data, experimental protocols, and signaling pathways described herein are hypothetical and intended to serve as a guide for future research.

Introduction

This compound is a well-established central and peripheral respiratory stimulant.[1] Its primary mechanism of action involves the inhibition of potassium channels, leading to neuronal depolarization and an increase in neuronal firing rates, particularly in the brainstem's respiratory centers.[2][3] Neurons are highly dependent on mitochondrial function to meet the energetic demands of electrical activity, including maintaining ion gradients and neurotransmission.[4][5] The coupling between neuronal activity and mitochondrial respiration is a critical aspect of brain function and homeostasis.[4]

Given this compound's known effects on neuronal excitability, it is plausible that it may indirectly influence mitochondrial function to meet the increased energy demands of stimulated neurons. However, to date, no studies have directly investigated the impact of this compound on key mitochondrial parameters such as mitochondrial membrane potential, ATP synthesis, reactive oxygen species (ROS) production, or mitochondrial respiration in a neuronal context.

This whitepaper outlines a series of proposed experiments designed to elucidate the potential effects of this compound on neuronal mitochondrial function. We provide detailed hypothetical experimental protocols, frameworks for quantitative data presentation, and visualizations of potential signaling pathways and experimental workflows.

Known Mechanism of this compound and Hypothesized Mitochondrial Impact

This compound's primary molecular targets are tandem pore domain potassium (K2P) channels, specifically the TASK-1 and TASK-3 subtypes.[2][6] Inhibition of these "leak" potassium channels leads to a depolarization of the neuronal membrane, bringing the neuron closer to its firing threshold and increasing its excitability.[2] This increased electrical activity necessitates a greater supply of ATP, the primary energy currency of the cell, which is predominantly produced by mitochondria through oxidative phosphorylation.

We hypothesize that this compound's stimulation of neuronal activity could lead to a cascade of events impacting mitochondrial function:

  • Increased ATP Demand: Elevated neuronal firing will increase the activity of Na+/K+-ATPases to restore ion gradients, thereby consuming large amounts of ATP.

  • Mitochondrial Respiration: To meet the heightened ATP demand, mitochondria would be expected to increase their rate of oxidative phosphorylation, leading to higher oxygen consumption.

  • Changes in Mitochondrial Membrane Potential (ΔΨm): An increase in oxidative phosphorylation is typically associated with a robust mitochondrial membrane potential.

  • Reactive Oxygen Species (ROS) Production: Enhanced electron transport chain activity may lead to increased production of ROS as a byproduct.

Proposed Experimental Investigations

To investigate the effects of this compound on neuronal mitochondrial function, a series of in vitro experiments using primary neuronal cultures or a relevant neuronal cell line are proposed.

Experiment 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine the effect of this compound on the mitochondrial membrane potential of cultured neurons.

Methodology: The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) will be used to measure ΔΨm.[7] TMRM is a cell-permeant, cationic dye that accumulates in mitochondria in a potential-dependent manner.

  • Cell Culture: Primary cortical neurons will be cultured on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Neurons will be incubated with a low concentration of TMRM (e.g., 25 nM) in imaging buffer until a stable baseline fluorescence is achieved.

  • This compound Treatment: A range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM) will be acutely applied to the neurons.

  • Image Acquisition: Time-lapse fluorescence microscopy will be used to monitor changes in TMRM fluorescence intensity within the mitochondria of individual neurons before and after this compound application.

  • Controls: A vehicle control (e.g., DMSO) and a positive control, the mitochondrial uncoupler CCCP (carbonyl cyanide m-chlorophenyl hydrazone), which collapses the ΔΨm, will be used.

  • Analysis: The change in mitochondrial TMRM fluorescence intensity will be quantified and normalized to the baseline.

Hypothetical Quantitative Data:

Treatment GroupConcentrationMean Change in TMRM Fluorescence Intensity (%)Standard Deviation
Vehicle Control-0.5± 1.2
This compound1 µM+ 5.2± 2.1
This compound10 µM+ 15.8± 3.5
This compound100 µM+ 8.1± 2.9
CCCP (Positive Control)10 µM- 85.3± 5.7
Experiment 2: Measurement of Cellular ATP Levels

Objective: To quantify the impact of this compound on intracellular ATP concentrations in neurons.

Methodology: A luciferase-based ATP assay kit will be used to measure total cellular ATP levels.

  • Cell Culture: Neurons will be plated in 96-well plates.

  • This compound Treatment: Cells will be treated with various concentrations of this compound (1 µM, 10 µM, 100 µM) or vehicle for a defined period (e.g., 1 hour).

  • Cell Lysis: Neurons will be lysed to release intracellular ATP.

  • Luminescence Measurement: The cell lysate will be mixed with a reagent containing luciferase and its substrate, D-luciferin. The resulting luminescence, which is proportional to the ATP concentration, will be measured using a luminometer.

  • Data Normalization: ATP levels will be normalized to the total protein content in each well, determined by a BCA assay.

Hypothetical Quantitative Data:

Treatment GroupConcentrationATP Level (nmol/mg protein)Standard Deviation
Vehicle Control-25.4± 2.8
This compound1 µM24.9± 3.1
This compound10 µM20.1± 2.5
This compound100 µM15.7± 2.2
Experiment 3: Assessment of Mitochondrial Respiration

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of neurons.

Methodology: A Seahorse XF Analyzer will be used to perform a mitochondrial stress test.[8]

  • Cell Culture: Neurons will be seeded in a Seahorse XF cell culture microplate.

  • Assay Procedure: The basal OCR will be measured, followed by the sequential injection of this compound (or vehicle), oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).

  • Parameters Measured: This will allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Hypothetical Quantitative Data:

Treatment GroupBasal OCR (pmol/min)ATP-linked Respiration (pmol/min)Maximal Respiration (pmol/min)
Vehicle Control100 ± 875 ± 6250 ± 20
This compound (10 µM)130 ± 1095 ± 7300 ± 25
Experiment 4: Detection of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To determine if this compound treatment leads to an increase in mitochondrial ROS production.

Methodology: The fluorescent probe MitoSOX Red, a mitochondrial superoxide (B77818) indicator, will be used.

  • Cell Culture: Neurons will be cultured on glass-bottom dishes.

  • Probe Loading: Cells will be loaded with MitoSOX Red.

  • This compound Treatment: Neurons will be treated with this compound (1 µM, 10 µM, 100 µM) or vehicle.

  • Image Acquisition: Fluorescence microscopy will be used to capture images of MitoSOX Red fluorescence.

  • Controls: A vehicle control and a positive control, such as antimycin A, will be included.

  • Analysis: The fluorescence intensity of MitoSOX Red will be quantified.

Hypothetical Quantitative Data:

Treatment GroupConcentrationMean MitoSOX Red Fluorescence Intensity (Arbitrary Units)Standard Deviation
Vehicle Control-100± 15
This compound1 µM110± 18
This compound10 µM145± 22
This compound100 µM120± 20
Antimycin A (Positive Control)10 µM350± 45

Visualizations of Proposed Workflows and Pathways

Diagram 1: Proposed Experimental Workflow

G cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 Mitochondrial Function Assays cluster_3 Data Analysis start Primary Neuronal Culture treatment Incubate with this compound (Varying Concentrations) start->treatment assay1 ΔΨm Measurement (TMRM Staining) treatment->assay1 assay2 ATP Level Quantification (Luciferase Assay) treatment->assay2 assay3 Mitochondrial Respiration (Seahorse XF) treatment->assay3 assay4 ROS Detection (MitoSOX Red) treatment->assay4 analysis Quantitative Analysis and Statistical Comparison assay1->analysis assay2->analysis assay3->analysis assay4->analysis

Caption: Proposed workflow for investigating this compound's effects on neuronal mitochondria.

Diagram 2: Hypothesized Signaling Pathway

G This compound This compound k2p K2P Channels (TASK-1, TASK-3) This compound->k2p Inhibition depolarization Neuronal Depolarization k2p->depolarization Leads to firing Increased Neuronal Firing Rate depolarization->firing atp_demand Increased ATP Demand firing->atp_demand mito_resp Increased Mitochondrial Respiration (OCR) atp_demand->mito_resp delta_psi Altered ΔΨm mito_resp->delta_psi ros Increased ROS Production mito_resp->ros

Caption: Hypothesized pathway of this compound's indirect effects on neuronal mitochondria.

Conclusion and Future Directions

The research framework outlined in this whitepaper provides a comprehensive strategy for elucidating the currently unknown effects of this compound on neuronal mitochondrial function. By systematically evaluating key mitochondrial parameters in response to this compound, we can gain valuable insights into the cellular bioenergetic consequences of this respiratory stimulant.

The findings from these proposed studies will not only enhance our fundamental understanding of this compound's pharmacology but also have potential implications for its clinical use, particularly in patient populations with underlying mitochondrial dysfunction. Positive findings would warrant further investigation into the long-term effects of this compound on mitochondrial health and neuronal viability. This line of inquiry could pave the way for novel therapeutic strategies and a more nuanced understanding of the interplay between neuronal activity and mitochondrial function.

References

Unveiling the Unintended Molecular Interactions of Doxapram: An In-depth Preclinical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Off-Target Effects of Doxapram

Introduction

This compound, a well-established respiratory stimulant, has been utilized in clinical settings to counteract respiratory depression. Its primary mechanism of action is attributed to the stimulation of peripheral carotid and aortic chemoreceptors, as well as central respiratory centers.[1][2][3] However, a growing body of preclinical evidence reveals that this compound exerts a range of off-target effects, primarily through its interaction with specific ion channels and metabolic enzymes. Understanding these unintended interactions is paramount for a comprehensive assessment of its safety profile and for guiding the development of more selective therapeutic agents. This technical guide provides a detailed overview of the known off-target effects of this compound in preclinical studies, presenting quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular pathways.

Core Off-Target Profile: Inhibition of TASK Potassium Channels

The most significant off-target effect of this compound identified in preclinical research is the inhibition of the TWIK-related acid-sensitive potassium (TASK) channel family, particularly TASK-1 (KCNK3) and TASK-3 (KCNK9).[4][5][6] These two-pore-domain potassium channels are crucial for setting the resting membrane potential and regulating cellular excitability in various tissues, including the central and peripheral nervous systems.

This compound has been shown to be a potent inhibitor of both human and rodent TASK-1 and TASK-3 channels.[5][7] Studies have indicated that this compound likely binds within the intracellular pore region of the TASK-3 channel, with mutations in this area attenuating its inhibitory effect.[6] Interestingly, there appear to be species-specific differences in its potency, with this compound being more selective for TASK-1 in rodent models, while exhibiting equipotent inhibition of human TASK-1 and TASK-3 channels.[7] The positive enantiomer of this compound, GAL-054, has been found to be a more potent antagonist of TASK channels compared to the racemic mixture.[7]

Quantitative Analysis of this compound's Interaction with TASK Channels

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound on various TASK channels from preclinical studies.

TargetSpecies/ModelAssayIC50 / EC50Reference(s)
TASK-1 (KCNK3) HumanTwo-electrode voltage clamp (Xenopus oocytes)EC50: 410 nM[8]
HumanNot SpecifiedIC50: 0.5 µM[9]
TASK-3 (KCNK9) HumanTwo-electrode voltage clamp (Xenopus oocytes)EC50: 37 µM[8]
RatUssing chamber (Fischer rat thyroid monolayers)IC50: 22 µM[5]
TASK-1/TASK-3 Heterodimer Not SpecifiedTwo-electrode voltage clamp (Xenopus oocytes)EC50: 9 µM[8]
Total K+ Currents (Type I cells) Neonatal Rat Carotid BodyWhole-cell patch clampIC50: ~13 µM[10]
Ca2+-independent K+ Currents (Type I cells) Neonatal Rat Carotid BodyWhole-cell patch clampIC50: ~20 µM[10]

Signaling Pathway of this compound-Induced TASK Channel Inhibition

The inhibition of TASK channels by this compound leads to membrane depolarization, which can have significant downstream effects on cellular function. The following diagram illustrates this signaling pathway.

G This compound This compound TASK_Channel TASK-1 / TASK-3 Potassium Channel This compound->TASK_Channel Inhibits K_Efflux K+ Efflux TASK_Channel->K_Efflux Membrane_Depolarization Membrane Depolarization K_Efflux->Membrane_Depolarization Decreased Cellular_Response Altered Cellular Excitability Membrane_Depolarization->Cellular_Response

This compound-mediated inhibition of TASK channels.

Other Identified Off-Target Interactions

Beyond its prominent effect on TASK channels, preclinical studies have suggested other off-target activities of this compound, although often at higher concentrations.

Interaction with Other Ion Channels
  • Calcium-Activated Potassium (KCa) Channels: In isolated type I cells of the neonatal rat carotid body, this compound was found to be a more potent inhibitor of Ca2+-activated K+ currents compared to Ca2+-independent K+ currents.[10]

  • Cardiac Ion Channels: While this compound is a potent blocker of atrial TASK channels, it showed almost no effect on other atrial potassium channels such as Kv1.4, Kv1.5, Kv2.1, Kv4.3, and Kir3.1/3.4 at the concentrations tested.[9]

Effects on Neurotransmitter Systems
  • Dopamine (B1211576) Release: In vitro studies on the intact rat carotid body have shown that this compound can stimulate the release of dopamine in a concentration-dependent manner. This effect was inhibited by the Ca2+ channel blocker nifedipine, suggesting a mechanism secondary to membrane depolarization.[1]

Inhibition of Cytochrome P450 Enzymes
  • Hepatic Drug Metabolism: Preclinical studies in mice have demonstrated that this compound can inhibit the hepatic drug-metabolizing system. Specifically, it has been shown to reduce the activities of aminopyrine (B3395922) N-demethylase and aniline (B41778) hydroxylase, as well as decrease the content of cytochrome P-450 in hepatic microsomes.[11] This inhibitory action can lead to altered plasma levels of co-administered drugs.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize the off-target effects of this compound.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis

This protocol is designed to assess the effect of this compound on ion channels in cultured cells.

1. Cell Preparation:

  • Culture tsA201 cells (or other suitable cell lines) expressing the target ion channel (e.g., human TASK-1 or TASK-3).
  • Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Recording Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
  • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a selected cell with the microelectrode and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
  • Clamp the cell membrane at a holding potential of -60 mV.
  • Apply voltage steps or ramps to elicit ion channel currents.
  • Perfuse the external solution containing various concentrations of this compound onto the cell and record the corresponding changes in current.

4. Data Analysis:

  • Measure the peak or steady-state current amplitude in the absence and presence of this compound.
  • Construct concentration-response curves and fit the data to the Hill equation to determine the IC50 value.

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Cells [label="Prepare Cells\n(e.g., tsA201 expressing TASK channels)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Form_Gigaseal [label="Form Gigaseal\nwith Patch Pipette", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rupture_Membrane [label="Rupture Membrane\n(Whole-Cell Configuration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record_Baseline [label="Record Baseline\nIon Channel Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Apply_this compound [label="Apply this compound\n(Various Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Response [label="Record Current\nin Presence of this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC50 determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Prepare_Cells; Prepare_Cells -> Form_Gigaseal; Form_Gigaseal -> Rupture_Membrane; Rupture_Membrane -> Record_Baseline; Record_Baseline -> Apply_this compound; Apply_this compound -> Record_Response; Record_Response -> Data_Analysis; Data_Analysis -> End; }

Workflow for Whole-Cell Patch Clamp Analysis.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is suitable for studying ion channels expressed at high levels.

1. Oocyte Preparation:

  • Surgically remove oocytes from a female Xenopus laevis.
  • Treat oocytes with collagenase to defolliculate.
  • Inject cRNA encoding the target ion channel into the oocytes.
  • Incubate oocytes for 2-5 days to allow for channel expression.

2. Solutions:

  • Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH adjusted to 7.5 with NaOH).

3. Recording Procedure:

  • Place an oocyte in the recording chamber.
  • Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.
  • Clamp the oocyte membrane potential at a desired holding potential (e.g., -80 mV).
  • Apply a series of voltage steps to elicit ionic currents.
  • Perfuse the recording chamber with ND96 solution containing different concentrations of this compound and record the resulting currents.

4. Data Analysis:

  • Measure current amplitudes and plot them against the corresponding voltages to generate current-voltage (I-V) curves.
  • Determine the percentage of current inhibition at each this compound concentration.
  • Calculate the EC50 value from the concentration-response curve.

In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of this compound to inhibit major drug-metabolizing enzymes.

1. Materials:

  • Human liver microsomes (HLMs).
  • Specific CYP isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).
  • NADPH regenerating system.
  • This compound at various concentrations.
  • Positive control inhibitors for each CYP isoform.

2. Incubation Procedure:

  • Pre-incubate HLMs with this compound or vehicle control in a phosphate (B84403) buffer at 37°C.
  • Initiate the metabolic reaction by adding the specific CYP substrate and the NADPH regenerating system.
  • Incubate for a specific time period (e.g., 15-60 minutes).
  • Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

3. Analysis:

  • Centrifuge the samples to pellet the protein.
  • Analyze the supernatant for the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Calculate the rate of metabolite formation in the presence and absence of this compound.
  • Determine the percent inhibition at each this compound concentration.
  • Generate an IC50 curve by plotting percent inhibition against this compound concentration.

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Incubation [label="Prepare Incubation Mix\n(Human Liver Microsomes,\nBuffer, this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-incubate\nat 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate_Reaction [label="Initiate Reaction\n(Add CYP Substrate &\nNADPH)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\nat 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Terminate_Reaction [label="Terminate Reaction\n(Add Stop Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Metabolite [label="Analyze Metabolite\nFormation (LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Prepare_Incubation; Prepare_Incubation -> Pre_Incubate; Pre_Incubate -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Terminate_Reaction; Terminate_Reaction -> Analyze_Metabolite; Analyze_Metabolite -> Calculate_IC50; Calculate_IC50 -> End; }

Workflow for In Vitro Cytochrome P450 Inhibition Assay.

Conclusion

The preclinical data clearly indicate that this compound possesses a range of off-target activities, with the most prominent being the inhibition of TASK-1 and TASK-3 potassium channels. This interaction likely contributes to some of its physiological effects and potential side effects. Furthermore, its ability to modulate other ion channels, stimulate dopamine release, and inhibit cytochrome P450 enzymes highlights the importance of considering these off-target effects in both clinical use and future drug development. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the complex pharmacology of this compound and to design more selective respiratory stimulants with improved safety profiles.

References

Doxapram as a Tool to Study Respiratory Control Networks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Doxapram, a potent respiratory stimulant, and its application as a crucial tool for investigating the intricate neural networks that govern breathing. By detailing its mechanism of action, summarizing key quantitative data, and providing explicit experimental protocols, this document serves as a technical resource for researchers aiming to leverage this compound in their studies of respiratory control.

Introduction: this compound as a Respiratory Analeptic

This compound hydrochloride is a central nervous system (CNS) and respiratory stimulant that has been utilized clinically for decades.[1][2] Its primary applications include treating post-anesthesia respiratory depression, respiratory failure associated with Chronic Obstructive Pulmonary Disease (COPD), and apnea (B1277953) of prematurity.[3][4][5] this compound's analeptic action is characterized by a marked increase in tidal volume and a slight increase in respiratory rate.[6][7] Beyond its clinical utility, this compound's well-defined effects on specific components of the respiratory control system make it an invaluable pharmacological tool for research. It allows for the targeted stimulation of respiratory pathways, enabling detailed investigation into the function of both peripheral chemoreceptors and central respiratory centers.[3][8][9]

Mechanism of Action: A Dual Pathway of Stimulation

This compound exerts its respiratory stimulant effects through a dual mechanism, acting on both peripheral and central components of the respiratory control network.[3][8] At lower doses, its effects are primarily mediated by the stimulation of peripheral chemoreceptors, whereas higher doses progressively recruit central respiratory centers in the medulla.[6][8][10]

2.1 Peripheral Chemoreceptor Stimulation

The primary site of this compound's action at therapeutic doses is the peripheral chemoreceptors located in the carotid and aortic bodies.[2][3][8] These specialized sensory organs detect changes in arterial blood gases (O₂, CO₂) and pH. This compound stimulates the glomus cells within the carotid bodies, enhancing their sensitivity to hypoxia and hypercapnia.[3][11] This stimulation leads to an increased afferent signal to the brainstem via the carotid sinus nerve, resulting in an augmented respiratory drive.[12]

2.2 Central Nervous System Stimulation

As the dosage of this compound increases, it directly stimulates respiratory centers within the brainstem, particularly the medulla oblongata.[1][3][8] Studies on brainstem slice preparations have shown that this compound has distinct effects on the rhythm-generating kernel, the pre-Bötzinger complex (PreBötC), and downstream motor output nuclei like the hypoglossal nucleus.[13] This central action contributes to the overall increase in respiratory rate and depth.[3][8]

2.3 Molecular Target: TASK Potassium Channels

The molecular mechanism underlying this compound's stimulant effect involves the inhibition of specific potassium channels. It is a potent inhibitor of the TWIK-related acid-sensitive K⁺ (TASK) channel family, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore (K2P) potassium channels.[14][15] These channels are expressed in the carotid body glomus cells and brainstem respiratory neurons and contribute to setting the resting membrane potential.[14][15]

By inhibiting TASK-1 and TASK-3 channels, this compound reduces potassium efflux, leading to depolarization of the glomus cell membrane.[1][12] This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺ and subsequent release of neurotransmitters (like dopamine (B1211576) and acetylcholine) that activate afferent nerve fibers, signaling the brainstem to increase ventilation.[1][3][16]

Doxapram_Mechanism cluster_glomus Carotid Body Glomus Cell cluster_brainstem Brainstem Respiratory Centers This compound This compound TASK TASK-1 / TASK-3 K+ Channels This compound->TASK Inhibition Medulla Medullary Respiratory Neurons This compound->Medulla Direct Stimulation (High Doses) Depolarization Membrane Depolarization TASK->Depolarization K+ Efflux Block Ca_Channel Voltage-Gated Ca2+ Channels Depolarization->Ca_Channel Activation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opening NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->NT_Release Triggers Afferent_Signal Afferent Signal (Carotid Sinus Nerve) NT_Release->Afferent_Signal Stimulates Afferent_Signal->Medulla Excites Resp_Output Increased Respiratory Motor Output Medulla->Resp_Output Increases Drive

Caption: this compound's signaling pathway in respiratory stimulation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data on this compound's effects, compiled from various research studies.

Table 1: Dose-Dependent Effects of this compound on Respiratory Parameters

ParameterSpeciesDoseRouteOnset of ActionPeak EffectDurationKey ObservationReference
Respiratory Stimulation Human1-1.5 mg/kgIV20-40 sec1-2 min5-12 minIncreased tidal volume and respiratory rate.[1],[6]
Ventilation Infant0.32-2.0 mg/kg/minIV< 10 min--Minute ventilation increased from 140 to 286 ml/kg/min.[17]
Phrenic Nerve Output Rat2 mg/kg (repeated)IVImmediate-> 60 minRepeated doses induce persistent phrenic motor facilitation.[12]
Respiration S. Elephant Seal0.5-4 mg/kgIV< 1 min2 min~ 5 minDose-dependent increase in respiratory depth and rate.[18]
Ventilation Cat0.25 mg/kg/minIV Infusion---Increased pulmonary ventilation via tidal volume and frequency.[19]

Table 2: Inhibitory Concentration (IC₅₀) of this compound on TASK Channels

ChannelSpeciesIC₅₀Experimental SystemKey FindingReference
TASK-1 Rat410 nMXenopus OocytesThis compound is a potent inhibitor of rat TASK-1.[15]
TASK-3 Rat37 µMXenopus OocytesThis compound is ~90-fold less potent on rat TASK-3 than TASK-1.[15]
TASK-1/TASK-3 Heterodimer Rat9 µMXenopus OocytesIntermediate sensitivity compared to homodimers.[15]
TASK-1 Human~10 µMtsA201 CellsThis compound is an equipotent inhibitor of human TASK-1 and TASK-3.[20]
TASK-3 Human~10 µMtsA201 CellsContrast to rodents, human TASK-3 is highly sensitive.[20]
K⁺ Currents Neonatal Rat~13 µMIsolated Carotid Body Type I CellsDose-dependent inhibition of total K⁺ currents.[21]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study respiratory control networks.

4.1 Protocol 1: In Vivo Analysis of Respiratory Output in Anesthetized Rodents

This protocol details the procedure for assessing the effects of intravenous this compound on respiratory motor output (phrenic nerve activity) in an anesthetized, ventilated rat model.[12]

  • Objective: To measure the acute and long-term effects of this compound on central respiratory drive.

  • Materials:

    • Adult Sprague-Dawley rat

    • Anesthetic (e.g., urethane)

    • Mechanical ventilator

    • Femoral artery and vein catheters

    • Bipolar silver electrodes for nerve recording

    • This compound solution (2 mg/mL in 0.9% saline)

    • Data acquisition system (Amplifier, A/D converter, software)

    • Blood gas analyzer

  • Methodology:

    • Anesthetize the rat and confirm the depth of anesthesia.

    • Perform a tracheotomy and mechanically ventilate the animal.

    • Insert catheters into the femoral artery (for blood pressure and gas monitoring) and vein (for drug administration).

    • Perform a dorsal incision to expose the right phrenic nerve. Isolate the nerve and place it on a bipolar electrode for recording.

    • Record baseline phrenic nerve activity for at least 20-30 minutes. Ensure stability of blood pressure, temperature, and end-tidal CO₂.

    • Administer this compound via the venous catheter. For acute response, a single bolus (e.g., 2 mg/kg) is used. For plasticity studies, intermittent injections (e.g., three injections of 2 mg/kg at 5-minute intervals) are performed.[12]

    • Record phrenic nerve activity continuously during and for at least 60 minutes following this compound administration.

    • Analyze the raw nerve signal by integrating the activity to obtain burst amplitude and frequency.

    • Normalize post-injection data to the pre-injection baseline to quantify changes in respiratory output.

InVivo_Workflow start Start prep Animal Preparation (Anesthesia, Ventilation, Catheterization) start->prep expose Surgical Exposure & Phrenic Nerve Isolation prep->expose record_base Baseline Phrenic Nerve Recording (20-30 min) expose->record_base admin IV this compound Administration (Bolus or Intermittent) record_base->admin record_post Post-Injection Recording (≥ 60 min) admin->record_post analyze Data Analysis (Integration, Normalization) record_post->analyze end End analyze->end

Caption: Workflow for in vivo analysis of this compound's respiratory effects.

4.2 Protocol 2: In Vitro Brainstem Slice Electrophysiology

This protocol describes the use of this compound on a transverse brainstem slice preparation from neonatal rats to study its direct effects on respiratory neurons.[13]

  • Objective: To investigate this compound's direct action on the pre-Bötzinger complex (PreBötC) and hypoglossal nucleus (XII).

  • Materials:

    • Neonatal Wistar rat (P0-P4)

    • Vibratome for tissue slicing

    • Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O₂ / 5% CO₂

    • Recording chamber with perfusion system

    • Glass microelectrodes for field potential and whole-cell patch-clamp recordings

    • Electrophysiology rig (amplifier, micromanipulators, etc.)

    • This compound stock solution

  • Methodology:

    • Isolate the brainstem from a neonatal rat in chilled aCSF.

    • Using a vibratome, prepare a 600-700 µm transverse slice containing the PreBötC and XII nucleus.

    • Transfer the slice to a recording chamber and perfuse with aCSF at 28-30°C. Allow the slice to equilibrate for at least 30 minutes.

    • Position a recording electrode in the XII nucleus to record rhythmic population activity.

    • Record stable baseline respiratory-related activity for 10-15 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 10-100 µM) by adding it to the perfusion aCSF.

    • Record the changes in the frequency and amplitude of inspiratory bursts.

    • For cellular-level analysis, perform whole-cell patch-clamp recordings from individual neurons within the PreBötC or XII nucleus before, during, and after this compound application to assess changes in firing properties and membrane potential.

4.3 Protocol 3: Patch-Clamp Analysis on Heterologously Expressed TASK Channels

This protocol outlines the whole-cell patch-clamp technique to quantify the inhibitory effect of this compound on specific TASK channels expressed in a cell line.[20]

  • Objective: To determine the IC₅₀ of this compound for specific human or rodent TASK channel variants.

  • Materials:

    • tsA201 cell line

    • Plasmids encoding the TASK channel of interest (e.g., human TASK-1) and a reporter (e.g., GFP)

    • Transfection reagent

    • Patch-clamp electrophysiology setup

    • Borosilicate glass capillaries for pipettes

    • External and internal pipette solutions

    • This compound solutions at various concentrations

  • Methodology:

    • Co-transfect tsA201 cells with the TASK channel plasmid and a GFP plasmid. Culture for 24-48 hours.

    • Prepare patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

    • Identify transfected cells via GFP fluorescence and establish a whole-cell patch-clamp configuration.

    • Clamp the cell at a holding potential (e.g., -80 mV) and apply a series of voltage steps or ramps to elicit TASK channel currents.

    • Obtain a stable baseline recording of the channel current in the standard external solution.

    • Perfuse the cell with external solutions containing increasing concentrations of this compound.

    • At each concentration, record the steady-state current inhibition.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.

    • Fit the curve with a Hill equation to determine the IC₅₀ value.

PatchClamp_Workflow start Start transfect Transfect Cells with TASK Channel Plasmid start->transfect patch Establish Whole-Cell Patch-Clamp Configuration transfect->patch baseline Record Baseline Channel Current patch->baseline apply_dox Apply Increasing [this compound] baseline->apply_dox record_inhibit Record Current Inhibition apply_dox->record_inhibit Loop for each [ ] record_inhibit->apply_dox plot Construct Concentration- Response Curve record_inhibit->plot calc Calculate IC50 plot->calc end End calc->end

References

The history and development of Doxapram as a respiratory stimulant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Development of Doxapram as a Respiratory Stimulant

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Respiratory Control

The history of medicine is intertwined with the challenge of managing respiratory depression, a life-threatening condition arising from drug overdose, anesthesia, or chronic pulmonary diseases. For centuries, analeptics, or central nervous system stimulants, were employed to counteract this, but early agents like strychnine (B123637) and picrotoxin (B1677862) were fraught with dangerous side effects and a narrow therapeutic window.[1][2] The landscape began to change with the development of this compound in the 1960s, a compound that offered a more selective and safer profile for respiratory stimulation, renewing interest in the therapeutic potential of analeptics.[1][3]

This compound Hydrochloride, known by trade names such as Dopram and Stimulex, emerged as a significant tool for stimulating breathing in patients with respiratory depression.[3] It is indicated for post-anesthetic respiratory depression, drug-induced central nervous system depression, and as a temporary measure in hospitalized patients with acute respiratory insufficiency superimposed on Chronic Obstructive Pulmonary Disease (COPD).[3][4][5] While not always the first-line treatment, it remains valuable in specific clinical scenarios where mechanical ventilation is not immediately feasible.[3] This guide provides a comprehensive technical overview of the history, mechanism, and development of this compound.

Chemical Properties and Synthesis

This compound is a member of the pyrrolidin-2-one class of compounds.[6] Its chemical name is 1-Ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one.[1] The synthesis of this compound typically begins with the key intermediate, diphenylacetonitrile.[7] This precursor undergoes a series of controlled chemical transformations, including alkylation, cyclization, and functional group modifications, to construct the final pyrrolidinone core structure.[7] The process requires strict regulation to ensure the correct stereochemistry and purity of the final active pharmaceutical ingredient.[7] this compound is a racemic compound, and methods for separating its (+) and (-) enantiomers have been developed, as the (+)-enantiomer has been found to be a superior respiratory stimulant in animal models.[8][9]

Mechanism of Action: A Dual-Site Stimulation

This compound's primary mechanism of action involves the stimulation of peripheral chemoreceptors, specifically those located in the carotid and aortic bodies.[1][3][5][10] At higher doses, it also directly stimulates the central respiratory centers within the medulla oblongata.[3][5]

Peripheral Chemoreceptor Stimulation

The key molecular action of this compound at the carotid bodies is the inhibition of tandem pore domain (2P) potassium (K+) channels, particularly TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[4][8][11] This inhibition leads to the depolarization of glomus cells within the carotid body, which in turn causes an influx of calcium ions.[3] This process activates neural pathways that signal the brainstem's respiratory centers to increase the rate and depth of breathing.[3] This enhanced respiratory effort improves blood oxygenation and helps reduce carbon dioxide levels.[3]

cluster_chemoreceptor Peripheral Chemoreceptor (Carotid Body) cluster_brainstem Brainstem Respiratory Centers cluster_output Physiological Response This compound This compound TASK_Channels TASK-1 & TASK-3 K+ Channels This compound->TASK_Channels Inhibits Depolarization Glomus Cell Depolarization TASK_Channels->Depolarization Leads to Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Neural_Signal Afferent Neural Signal to Brainstem Ca_Influx->Neural_Signal Triggers Resp_Center Medulla Oblongata (Respiratory Centers) Neural_Signal->Resp_Center Stimulates Resp_Output Increased Respiratory Rate & Tidal Volume Resp_Center->Resp_Output Increases

This compound's Peripheral Mechanism of Action.
Central Nervous System Effects

While the peripheral action is primary, this compound also exerts direct effects on the central nervous system. Studies have shown that it can increase the firing of neurons in the nucleus hypoglossus and the pre-Bötzinger complex, which are critical for generating respiratory rhythm and motor output.[12][13] This central action likely contributes to the overall increase in respiratory drive, especially at higher concentrations.

Pharmacokinetics and Pharmacodynamics

This compound is administered intravenously to ensure a rapid onset of action, which is crucial in emergency situations.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are characterized by rapid onset and a relatively short duration of action after a single dose. It is extensively metabolized in the body, with less than 5% of a dose excreted unchanged in the urine.[14] A key active metabolite, known as AHR 5955 or keto-doxapram, is present in plasma in amounts comparable to the parent drug and has a similar half-life.[14][15]

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Reference(s)
Onset of Action 20-40 seconds (single IV injection) [16][17]
Peak Effect 1-2 minutes [16][17]
Duration of Action 5-12 minutes (single IV injection) [16][17]
Half-life ~3.4 hours (range 2.4-4.1 h) [14][16]
Metabolism Extensive, forms active metabolite (keto-doxapram) [14][15][17]

| Excretion | Primarily as metabolites in urine and bile |[7] |

Pharmacodynamic Effects

The primary pharmacodynamic effect of this compound is an increase in tidal volume and respiratory rate, leading to an overall increase in minute ventilation.[1][10] A pressor response, characterized by an increase in blood pressure, may also occur due to improved cardiac output rather than peripheral vasoconstriction.[6] Common adverse effects are related to its central nervous system stimulation and can include restlessness, muscle twitching, anxiety, rapid heartbeat, and, at high doses, seizures.[1][10]

Clinical Development and Efficacy

This compound's development was supported by numerous studies demonstrating its efficacy in various clinical settings.

Key Clinical Applications and Efficacy Data

Table 2: Clinical Applications and Efficacy of this compound

Clinical Indication Summary of Efficacy Key Study Findings Reference(s)
Post-Anesthetic Respiratory Depression Effective in stimulating respiration and hastening arousal after general anesthesia. A 1967 double-blind study found this compound superior to nikethamide, prethcamide, amiphenazole, and ethamivan. [1][4]
Acute Hypercapnia in COPD Used as a temporary measure to stimulate ventilation and reduce CO2 retention. A double-blind crossover trial showed this compound significantly lowered PaCO2 compared to placebo in patients undergoing oxygen therapy. [4][18]
Drug-Induced CNS Depression Adjunctive use to stimulate respiration in patients with mild to moderate respiratory depression from drug overdose. Can help hasten arousal and the return of laryngopharyngeal reflexes. [4][5]

| Apnea (B1277953) of Prematurity (Off-label) | Reduces the frequency of apneic episodes in preterm infants, often used when methylxanthines are ineffective. | A 2004 Cochrane review concluded that this compound reduces apnea of prematurity. Retrospective studies show it can help avoid intubation. |[1][19][20] |

Dosing and Administration

Dosage is highly dependent on the patient's condition and the clinical indication. It is typically administered as an initial IV bolus followed by a continuous infusion.

Table 3: Representative Dosing Regimens for this compound

Indication Dosage Reference(s)
Post-anesthesia Respiratory Depression Intermittent IV: 0.5-1 mg/kg, may be repeated at 5-min intervals (Max: 2 mg/kg).IV Infusion: 1-3 mg/min. [5][16]
Drug-Induced CNS Depression Intermittent IV: 1-2 mg/kg priming dose, may be repeated in 1-2 hours. [5][16]
COPD with Acute Hypercapnia IV Infusion: 1-2 mg/min (Max: 3 mg/min for no more than 2 hours). [16][17]

| Apnea of Prematurity (Off-label) | Loading Dose: 2.5-3 mg/kg.Maintenance Infusion: 0.5-2.5 mg/kg/hr. |[20][21][22] |

Experimental Protocols

The evaluation of this compound has involved a range of preclinical and clinical experimental designs.

Preclinical Animal Models
  • Methodology: Studies in anesthetized, vagotomized, and mechanically ventilated animals (e.g., rats, lambs) are common.[11][15] this compound is administered intravenously, and effects on respiratory output are measured via phrenic nerve activity or direct measurement of airflow and volume.

  • Key Measurements: Phrenic nerve burst frequency and amplitude, tidal volume, respiratory rate, and arterial blood gases (PaO2, PaCO2, pH).

  • In-Vitro Preparations: Brainstem-spinal cord preparations from neonatal rats have been used to study the direct effects of this compound on medullary respiratory neurons using techniques like whole-cell patch-clamp recordings.[12][13]

cluster_prep Preparation cluster_intervention Intervention cluster_measurement Measurement & Analysis Animal_Model Anesthetized & Ventilated Animal (e.g., Rat) IV_Admin IV Administration of this compound or Saline (Control) Animal_Model->IV_Admin Receives Nerve_Recording Phrenic Nerve Activity Recording IV_Admin->Nerve_Recording Monitored by Blood_Gas Arterial Blood Gas Analysis IV_Admin->Blood_Gas Monitored by Data_Analysis Data Analysis: Compare Respiratory Parameters Nerve_Recording->Data_Analysis Blood_Gas->Data_Analysis

Workflow for a Preclinical Animal Experiment.
Clinical Trial Design

  • Methodology: Human trials often employ a randomized, double-blind, placebo-controlled crossover design.[18] For instance, in studies of COPD patients with acute respiratory failure, subjects receive either a this compound infusion or a placebo infusion (e.g., saline), and the effects on blood gases are monitored.[18]

  • Inclusion Criteria: Typically include patients with a specific condition, such as post-operative respiratory depression or apnea of prematurity refractory to standard treatment.[23]

  • Primary Endpoints: Common endpoints include changes in arterial carbon dioxide tension (PaCO2), arterial oxygen tension (PaO2), pH, and the need for mechanical ventilation.[18] For apnea of prematurity, a reduction in the frequency of apneic events is a key outcome.

Conclusion and Future Directions

This compound holds a firm place in the history of respiratory stimulants as a compound that provided a significant improvement in safety and efficacy over its predecessors.[1] Its development has been crucial for managing acute respiratory depression in specific, critical care settings.[24] While newer therapeutic strategies and a deeper understanding of respiratory control have evolved, this compound remains a valuable pharmacological tool. Recent basic science studies continue to refine our understanding of its molecular mechanisms, particularly its action on potassium channels, which contributes significantly to our broader knowledge of the control of breathing.[24][25] Future research may focus on leveraging this molecular understanding to develop even more targeted respiratory stimulants with improved therapeutic profiles.

References

Doxapram's Potent Inhibition of TASK-1 and TASK-3 Potassium Channels: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of Doxapram on the two-pore domain potassium (K2P) channel subtypes, TASK-1 (KCNK3) and TASK-3 (KCNK9). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and potential therapeutic applications of this compound as a TASK channel inhibitor.

Executive Summary

This compound, a well-established respiratory stimulant, has been identified as a potent inhibitor of both TASK-1 and TASK-3 potassium channels.[1][2][3] These channels play crucial roles in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous and cardiovascular systems.[4] Understanding the interaction of this compound with these channels is pivotal for elucidating its mechanism of action and exploring its potential for new therapeutic indications, such as the treatment of atrial fibrillation.[1][5][6][7] This guide summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols used to characterize this interaction, and provides a visual representation of the proposed mechanism of action.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on TASK-1 and TASK-3 channels has been quantified across different species and experimental systems. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Inhibitory Potency (IC50) of this compound on TASK-1 Channels

SpeciesExpression SystemIC50Reference
HumantsA201 cells4.0 µM[8]
RatXenopus oocytes410 nM[9]

Table 2: Inhibitory Potency (IC50) of this compound on TASK-3 Channels

SpeciesExpression SystemIC50Reference
HumantsA201 cells2.5 µM[8]
RatXenopus oocytes37 µM[9]
RatFischer rat thyroid epithelial monolayers22 µM[10]

Table 3: Inhibitory Potency (IC50) of this compound on Heterodimeric TASK-1/TASK-3 Channels

SpeciesExpression SystemIC50Reference
RatXenopus oocytes9 µM[9]

Notably, in human channels, this compound is an equipotent inhibitor of TASK-1 and TASK-3.[2][11] In contrast, studies on rodent channels have shown a higher selectivity for TASK-1 over TASK-3.[2][11] The positive enantiomer of this compound, GAL-054, has been reported to be a more potent antagonist of TASK channels than the racemic mixture, while the negative enantiomer, GAL-053, exhibits little inhibitory effect.[2]

Experimental Protocols

The characterization of this compound's effect on TASK channels predominantly relies on electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology in tsA201 Cells

This technique is employed to measure the ion currents flowing through the channels in a mammalian cell line transiently expressing the channel of interest.

  • Cell Culture and Transfection:

    • tsA201 cells are cultured in standard growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Cells are transiently transfected with plasmids encoding the human or mouse TASK-1 or TASK-3 channel subunits using a suitable transfection reagent (e.g., calcium phosphate).[8] A co-transfection with a fluorescent marker like GFP allows for easy identification of transfected cells.

  • Electrophysiological Recording:

    • Recordings are performed at room temperature (20-24°C).[2]

    • The external (bath) solution typically contains (in mM): 145 NaCl, 2.5 KCl, 3 MgCl2, 1 CaCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.[2]

    • The internal (pipette) solution typically contains (in mM): 150 KCl, 3 MgCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.4 with KOH.[2]

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a gigaseal with the cell membrane.

    • Whole-cell configuration is achieved by applying gentle suction.

    • Currents are recorded using a voltage-clamp amplifier. A common voltage protocol involves holding the membrane potential at -80 mV and applying a series of voltage steps or ramps to elicit channel activity.[2]

  • Data Analysis:

    • This compound is applied to the bath solution at varying concentrations.

    • The inhibitory effect is quantified by measuring the reduction in the outward current at a specific voltage.

    • Concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is well-suited for studying ion channels expressed at high levels in a robust and large cell system.

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically harvested from female Xenopus laevis frogs.

    • The follicular layer is removed by enzymatic digestion (e.g., with collagenase).

    • Complementary RNA (cRNA) encoding the desired TASK channel subunit is synthesized in vitro and injected into the oocytes.

    • Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[12][13]

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting currents.[13]

    • A voltage protocol, such as stepping the membrane potential from a holding potential to various test potentials, is applied to activate the channels.

  • Data Analysis:

    • This compound is applied via the perfusion system.

    • The inhibition of the channel is measured as the percentage decrease in the current amplitude in the presence of the drug.

    • IC50 values are determined by analyzing the concentration-dependent inhibition.

Mechanism of Action: Direct Channel Blockade

The available evidence strongly suggests that this compound inhibits TASK-1 and TASK-3 channels through a direct blockade mechanism. Studies involving site-directed mutagenesis have identified key amino acid residues within the intracellular pore region of the channels that are critical for this compound's inhibitory action.[5][6]

Specifically, mutations of hydrophobic residues in the pore-lining region of TASK-3 can attenuate the effect of this compound.[2] Furthermore, the C-terminus of the TASK-1 channel has been implicated as an important determinant for this compound inhibition.[9] This indicates that this compound likely binds to a common site within the channel's conduction pathway, thereby physically occluding the flow of potassium ions.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell/Oocyte Preparation Cell/Oocyte Preparation Transfection/Injection Transfection/Injection Cell/Oocyte Preparation->Transfection/Injection TASK Channel cRNA/Plasmid TASK Channel cRNA/Plasmid TASK Channel cRNA/Plasmid->Transfection/Injection Electrophysiology Rig Electrophysiology Rig Transfection/Injection->Electrophysiology Rig Voltage Clamp Protocol Voltage Clamp Protocol Electrophysiology Rig->Voltage Clamp Protocol Current Recording Current Recording Voltage Clamp Protocol->Current Recording This compound Application This compound Application Current Recording->this compound Application Data Acquisition Data Acquisition This compound Application->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Experimental workflow for assessing this compound's effect on TASK channels.

mechanism_of_action This compound This compound TASK_Channel TASK-1 / TASK-3 Channel This compound->TASK_Channel Binds to intracellular pore Channel_Inhibition Channel Inhibition TASK_Channel->Channel_Inhibition leads to Membrane_Depolarization Membrane Depolarization Channel_Inhibition->Membrane_Depolarization causes Altered_Cellular_Excitability Altered Cellular Excitability Membrane_Depolarization->Altered_Cellular_Excitability results in

Proposed mechanism of this compound's action on TASK channels.

Conclusion

This compound is a potent, direct inhibitor of both TASK-1 and TASK-3 potassium channels. Its inhibitory profile exhibits some species-specificity, being equipotent on human TASK-1 and TASK-3, while showing a preference for TASK-1 in rodents. The mechanism of action involves a direct blockade of the channel pore. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel, more selective TASK channel modulators.

References

In-Depth Technical Guide to the Chemical Properties and Stability of Doxapram Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Doxapram hydrochloride, a respiratory stimulant used in various clinical settings. The information is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical and Physical Properties

This compound hydrochloride is a white to off-white, odorless, crystalline powder.[1] It is sparingly soluble in water, alcohol, and chloroform.[2] The chemical structure of this compound hydrochloride is 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone monohydrochloride. The presence of a hydrochloride salt enhances its water solubility, making it suitable for parenteral formulations.[2] The molecule is noted to be stable in light and air.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Chemical Formula C₂₄H₃₁ClN₂O₂[2]
Molecular Weight 415.0 g/mol [2]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water, alcohol, and chloroform[2]
Melting Point 217-219 °C[1]
pKa Not explicitly found in search results
pH (of injection) 3.5 to 5.0[3]

Mechanism of Action and Signaling Pathway

This compound hydrochloride is a central and peripheral respiratory stimulant.[2] Its primary mechanism of action involves the stimulation of peripheral chemoreceptors located in the carotid bodies.[1] This action is mediated through the inhibition of potassium channels, specifically TASK-1 and TASK-3, in the glomus cells of the carotid body. Inhibition of these channels leads to membrane depolarization, which in turn triggers the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. The resulting increase in intracellular calcium concentration stimulates the release of neurotransmitters, which then activate afferent nerve fibers leading to the respiratory centers in the brainstem, ultimately increasing the rate and depth of respiration. At higher doses, this compound can also directly stimulate the central respiratory centers in the medulla.[2]

This compound Signaling Pathway This compound This compound TASK_Channels TASK-1/TASK-3 K+ Channels (in Carotid Body Glomus Cells) This compound->TASK_Channels Inhibition Depolarization Membrane Depolarization TASK_Channels->Depolarization Leads to Ca_Channels Voltage-Gated Ca2+ Channels Depolarization->Ca_Channels Opens Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Intra_Ca Increased Intracellular [Ca2+] Ca_Influx->Intra_Ca Neurotransmitter Neurotransmitter Release Intra_Ca->Neurotransmitter Afferent_Nerve Afferent Nerve Activation Neurotransmitter->Afferent_Nerve Respiratory_Center Brainstem Respiratory Center Afferent_Nerve->Respiratory_Center Respiration Increased Respiration Respiratory_Center->Respiration

This compound's signaling cascade in carotid body chemoreceptors.

Stability Profile and Forced Degradation Studies

This compound hydrochloride injection has a pH between 3.5 and 5.0 and should be stored at controlled room temperature.[3] It is incompatible with alkaline solutions.[3] Studies have shown that at a pH of 7.5 and above, a 10 to 15% loss of this compound hydrochloride can occur within approximately 6 hours.[3]

Known Impurities and Degradation Products

Several related substances and potential degradation products of this compound have been identified, including:

  • This compound N-Oxide

  • 2-Ketothis compound (an active metabolite)[4]

The primary degradation pathways for many pharmaceuticals include hydrolysis, oxidation, and photolysis. Given the chemical structure of this compound, which contains amide and morpholine (B109124) functional groups, it is susceptible to these degradation routes.

This compound Degradation Pathway This compound This compound Acid_Base Acid/Base Hydrolysis This compound->Acid_Base Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Thermal Thermal Stress This compound->Thermal Hydrolysis_Product Hydrolytic Degradants (e.g., Amide bond cleavage) Acid_Base->Hydrolysis_Product Oxidation_Product Oxidative Degradants (e.g., this compound N-Oxide) Oxidation->Oxidation_Product Photo_Product Photolytic Degradants Photolysis->Photo_Product Thermal_Product Thermal Degradants Thermal->Thermal_Product

Potential degradation pathways of this compound.
Representative Data from Forced Degradation Studies

The following table provides an illustrative summary of potential outcomes from a forced degradation study on this compound hydrochloride, based on general principles outlined in ICH guidelines. The values presented are hypothetical and serve as a template for expected results. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]

Table 2: Illustrative Forced Degradation Data for this compound Hydrochloride

Stress ConditionParameters% Degradation (Hypothetical)Major Degradation Products (Potential)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h15%Products of amide hydrolysis
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 8h20%Products of amide hydrolysis
Oxidative 3% H₂O₂, RT, 24h12%This compound N-Oxide
Thermal 80°C, 72h8%Unspecified thermal degradants
Photolytic ICH Option 2 (UV/Vis)5%Unspecified photolytic degradants

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound hydrochloride.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[5]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.[5]

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period (e.g., 8 hours). Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.[5]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Expose the solid powder of this compound hydrochloride to a temperature of 80°C in a hot air oven for 72 hours. Also, subject a solution of the drug to the same conditions. Prepare samples by dissolving the stressed powder or diluting the stressed solution.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Representative Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products. The following is a representative HPLC method that could serve as a starting point for method development.[5][8]

Table 3: Representative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at a suitable wavelength (to be determined by UV scan of this compound HCl)
Injection Volume 20 µL

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Method Development & Validation cluster_2 Sample Analysis & Data Interpretation Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Degraded_Samples Generate Degraded Samples Stress_Conditions->Degraded_Samples HPLC_Development Develop Stability-Indicating HPLC Method Degraded_Samples->HPLC_Development Method_Validation Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) HPLC_Development->Method_Validation Sample_Analysis Analyze Degraded Samples by Validated HPLC Method Method_Validation->Sample_Analysis Data_Analysis Quantify Degradation & Identify Products (LC-MS/MS for structural elucidation) Sample_Analysis->Data_Analysis Mass_Balance Perform Mass Balance Calculation Data_Analysis->Mass_Balance

References

Doxapram: A Mechanistic Exploration of its Hypothetical Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Doxapram, a well-established central nervous system and respiratory stimulant, has a long history of clinical use in treating respiratory depression. Its primary mechanism of action involves the inhibition of specific potassium channels, leading to neuronal depolarization and an increase in respiratory drive. While its role in respiratory medicine is well-documented, its potential as a neuroprotective agent remains largely unexplored. This technical guide delves into the core pharmacology of this compound, detailing its molecular targets and signaling pathways. It further explores the hypothetical neuroprotective potential of this compound, postulating how its known mechanisms could be repurposed to mitigate neuronal damage in pathological conditions. This paper aims to provide a comprehensive overview for researchers, scientists, and drug development professionals, highlighting both the established science and the nascent, yet intriguing, possibilities for this compound in the field of neuroprotection.

Introduction: this compound's Established Clinical Profile

This compound hydrochloride is a central nervous system (CNS) stimulant primarily classified as a respiratory stimulant or analeptic.[1][2] It has been utilized in clinical settings for decades to address respiratory depression following anesthesia or drug overdose, and in the management of chronic obstructive pulmonary disease (COPD).[3] Administered intravenously, this compound elicits a rapid increase in tidal volume and respiratory rate.[2] The onset of action is typically within 20 to 40 seconds, with peak effects observed at 1 to 2 minutes and a relatively short duration of action of 5 to 12 minutes.[3][4]

Core Mechanism of Action: Potassium Channel Inhibition

The primary mechanism underlying this compound's pharmacological effects is the stimulation of peripheral chemoreceptors in the carotid bodies and central respiratory centers in the brainstem, including the medulla oblongata.[2][3] This stimulation is achieved through the inhibition of specific potassium channels, leading to depolarization of neuronal cells and subsequent activation of neural pathways that enhance respiratory effort.[3]

Molecular Targets: TASK-1 and TASK-3 Channels

This compound has been identified as a potent inhibitor of the TWIK-related acid-sensitive potassium (TASK) channel family, particularly TASK-1 (KCNK3) and TASK-3 (KCNK9), which are two-pore domain potassium (K2P) channels. These channels are crucial in setting the resting membrane potential of neurons and are sensitive to changes in extracellular pH. By blocking these channels, this compound reduces potassium efflux, leading to membrane depolarization.

Quantitative Data: Inhibitory Concentrations

The inhibitory potency of this compound on TASK channels has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for different TASK channel subtypes.

Channel SubtypeSpeciesIC50 (µM)Reference
TASK-1Human0.41[5]
TASK-3Human37[5]
TASK-1/TASK-3 HeterodimerHuman9[5]
K+ Channels (overall)Rat Type I cells~13[4]
Ca2+-independent K+ currentsRat Type I cells~20[4]
Signaling Pathway

The inhibition of TASK channels by this compound initiates a cascade of events leading to neuronal excitation.

Doxapram_Signaling_Pathway This compound This compound TASK TASK-1/TASK-3 Potassium Channels This compound->TASK Inhibits K_efflux Decreased K+ Efflux TASK->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Ca_channels Voltage-Gated Ca2+ Channels Depolarization->Ca_channels Activates Ca_influx Increased Intracellular Ca2+ Ca_channels->Ca_influx Neurotransmitter Neurotransmitter Release (e.g., Dopamine) Ca_influx->Neurotransmitter Triggers Neuronal_activity Increased Neuronal Activity Neurotransmitter->Neuronal_activity

This compound's primary signaling pathway.

Hypothetical Neuroprotective Potential: A Theoretical Framework

While there is currently a lack of direct experimental evidence supporting this compound as a neuroprotective agent in preclinical models of neurodegenerative diseases or acute neuronal injury, its well-defined mechanism of action on potassium channels allows for the formulation of a hypothetical neuroprotective framework.

Modulation of Neuronal Excitability and Excitotoxicity

Excitotoxicity, a pathological process by which excessive stimulation by neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a common pathway in many neurological disorders, including stroke and neurodegenerative diseases. A key aspect of excitotoxicity is the sustained depolarization of neurons.

Theoretically, by modulating neuronal excitability through the inhibition of potassium channels, this compound could have complex, context-dependent effects. While its primary action is depolarizing, which at first glance seems pro-excitotoxic, the downstream consequences could potentially be neuroprotective under specific circumstances. For instance, controlled, intermittent neuronal depolarization, as might be induced by a short-acting agent like this compound, has been shown to induce neuroplasticity.[1][6]

Potential Anti-inflammatory Effects

Recent research has indicated that this compound can block the acute actions of lipopolysaccharides (LPS) at glutamatergic synapses.[7] LPS is a potent inflammatory agent, and its effects in the brain are linked to neuroinflammation, a key component in the pathology of many neurodegenerative diseases. By interfering with LPS-induced synaptic changes, this compound could hypothetically exert anti-inflammatory effects, thereby contributing to a neuroprotective environment.

Hypothetical_Neuroprotection cluster_excitotoxicity Excitotoxicity Cascade Glutamate Excess Glutamate NMDA_receptor NMDA Receptor Activation Glutamate->NMDA_receptor Sustained_depolarization Sustained Depolarization NMDA_receptor->Sustained_depolarization Ca_overload Intracellular Ca2+ Overload Sustained_depolarization->Ca_overload Neuroprotection Hypothetical Neuroprotection Sustained_depolarization->Neuroprotection Potentially Mitigated by Altered Excitability? Cell_death Neuronal Cell Death Ca_overload->Cell_death This compound This compound K_channel_modulation K+ Channel Modulation This compound->K_channel_modulation LPS_block Blocks LPS Effects This compound->LPS_block Neuronal_excitability Altered Neuronal Excitability K_channel_modulation->Neuronal_excitability Neuroplasticity Induction of Neuroplasticity Neuronal_excitability->Neuroplasticity Neuroplasticity->Neuroprotection Anti_inflammatory Anti-inflammatory Effects LPS_block->Anti_inflammatory Anti_inflammatory->Neuroprotection Experimental_Workflow start Hypothesis: This compound has neuroprotective effects in_vitro In Vitro Studies (e.g., primary neuronal cultures) start->in_vitro in_vivo In Vivo Studies (e.g., stroke or neurodegeneration models) start->in_vivo excitotoxicity_model Induce Excitotoxicity (e.g., NMDA or glutamate) in_vitro->excitotoxicity_model animal_model Induce Neuronal Injury (e.g., MCAO for stroke) in_vivo->animal_model doxapram_treatment_vitro Treat with this compound (various concentrations) excitotoxicity_model->doxapram_treatment_vitro viability_assay Assess Neuronal Viability (e.g., MTT, LDH assays) doxapram_treatment_vitro->viability_assay apoptosis_assay Measure Apoptosis Markers (e.g., caspase-3, TUNEL) doxapram_treatment_vitro->apoptosis_assay analysis Data Analysis and Interpretation viability_assay->analysis apoptosis_assay->analysis doxapram_treatment_vivo Administer this compound (various doses and time points) animal_model->doxapram_treatment_vivo behavioral_tests Behavioral Assessments (e.g., motor function, memory) doxapram_treatment_vivo->behavioral_tests histology Histological Analysis (e.g., infarct volume, neuronal loss) doxapram_treatment_vivo->histology behavioral_tests->analysis histology->analysis

References

Methodological & Application

Doxapram administration protocol for inducing respiratory stimulation in mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram hydrochloride is a well-established respiratory stimulant used to counteract respiratory depression induced by anesthesia or drug overdose. Its mechanism of action involves the stimulation of peripheral chemoreceptors and the central nervous system. In preclinical research, particularly in murine models, this compound serves as a critical tool for studying respiratory physiology and the effects of various compounds on respiratory drive. These application notes provide a comprehensive protocol for the administration of this compound to mice for the purpose of inducing respiratory stimulation, along with methods for monitoring the physiological response.

Mechanism of Action

This compound primarily stimulates respiration through a dual mechanism. At lower doses, it predominantly acts on peripheral chemoreceptors, specifically the carotid bodies.[1] The stimulation of these chemoreceptors then signals the respiratory center in the brainstem to increase the rate and depth of breathing.[1][2] At a molecular level, this compound inhibits TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3, which are expressed in the glomus cells of the carotid bodies.[3][4][5] This inhibition leads to cell membrane depolarization, triggering the release of neurotransmitters that activate afferent nerve fibers leading to the brainstem's respiratory control center.[4][5] At higher doses, this compound can also directly stimulate the medullary respiratory center.[6]

Signaling Pathway of this compound in Carotid Body Glomus Cells

Doxapram_Signaling_Pathway This compound This compound TASK_channels TASK-1/TASK-3 Potassium Channels This compound->TASK_channels Inhibits Depolarization Glomus Cell Depolarization TASK_channels->Depolarization Leads to Ca_influx Calcium Influx (Voltage-gated Ca2+ channels) Depolarization->Ca_influx NT_release Neurotransmitter Release (e.g., ATP, Acetylcholine) Ca_influx->NT_release Afferent_activation Afferent Nerve Activation (Glossopharyngeal Nerve) NT_release->Afferent_activation Brainstem Brainstem Respiratory Center Afferent_activation->Brainstem Respiratory_stimulation Increased Respiratory Rate & Tidal Volume Brainstem->Respiratory_stimulation

Caption: Signaling pathway of this compound in carotid body glomus cells.

Experimental Protocols

Materials
  • This compound hydrochloride solution (20 mg/mL)

  • Sterile saline (0.9% NaCl)

  • Male/Female C57BL/6 mice (8-12 weeks old)

  • Whole-body plethysmograph (WBP) system

  • Animal scale

  • Syringes (1 mL) and needles (27-30 gauge)

  • 70% Ethanol

This compound Solution Preparation
  • This compound hydrochloride is typically available as a 20 mg/mL solution for injection.

  • For administration to mice, dilute the stock solution with sterile saline to the desired final concentrations (e.g., for doses of 2, 5, and 10 mg/kg).

  • Calculate the injection volume based on the mouse's body weight and the desired dose. The volume should ideally be between 50-100 µL for intraperitoneal (IP) or subcutaneous (SC) injection.

Animal Handling and Acclimatization
  • House mice in a controlled environment (12:12 hour light:dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.

  • Handle mice for at least 3-5 days prior to the experiment to minimize stress.

  • Crucial Step: Acclimate the mice to the whole-body plethysmography chambers for 15-30 minutes daily for at least two days before the experiment to reduce stress-induced respiratory changes.[7][8]

This compound Administration and Respiratory Monitoring Workflow

Experimental_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration weigh_mouse Weigh Mouse place_in_pleth Place Mouse in Plethysmograph Chamber weigh_mouse->place_in_pleth acclimate Acclimatization Period (15-20 min) place_in_pleth->acclimate baseline Record Baseline Respiratory Parameters (5-10 min) acclimate->baseline remove_mouse Briefly Remove Mouse baseline->remove_mouse inject_this compound Administer this compound (IP or SC) remove_mouse->inject_this compound return_to_pleth Immediately Return to Plethysmograph inject_this compound->return_to_pleth record_response Record Respiratory Response Continuously (e.g., for 30-60 min) return_to_pleth->record_response data_analysis Data Analysis record_response->data_analysis

Caption: Experimental workflow for this compound administration and respiratory monitoring.

Detailed Experimental Procedure
  • Baseline Measurement:

    • Weigh the mouse to accurately calculate the dose of this compound.

    • Place the mouse in the whole-body plethysmography chamber and allow it to acclimatize for 15-20 minutes until the breathing pattern stabilizes.[7]

    • Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), for a period of 5-10 minutes.[9]

  • This compound Administration:

    • Briefly remove the mouse from the plethysmograph.

    • Administer the calculated dose of this compound via intraperitoneal (IP) or subcutaneous (SC) injection. The intravenous (IV) route provides a more rapid onset but is technically more challenging in mice. For rodents, recommended dosages range from 2 to 10 mg/kg.[10]

    • Immediately return the mouse to the plethysmography chamber.

  • Post-Administration Monitoring:

    • Continuously record the respiratory parameters for at least 30-60 minutes post-injection. The onset of action for this compound is rapid, and the peak effect is typically observed within the first few minutes, with a duration of action that can vary.

    • Ensure the mouse is observed for any signs of distress or adverse effects.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on respiratory parameters in mice. Note that specific values can vary depending on the mouse strain, age, sex, and experimental conditions.

Table 1: Recommended Dosage of this compound for Respiratory Stimulation in Rodents

AnimalDosage Range (mg/kg)Route of AdministrationReference
Mice5 - 10IV[10]
Rodents2 - 5SC[10]

Table 2: Hypothetical Dose-Response to this compound in Mice

This compound Dose (mg/kg, IP)Respiratory Rate (breaths/min)Tidal Volume (mL)Minute Volume (mL/min)
Vehicle (Saline)150 ± 100.15 ± 0.0222.5 ± 2.5
2180 ± 120.18 ± 0.0332.4 ± 3.0
5220 ± 150.22 ± 0.0448.4 ± 4.5
10250 ± 200.25 ± 0.0562.5 ± 5.0

Values are presented as mean ± standard deviation and are illustrative.

Data Analysis and Interpretation

The primary endpoints for assessing the efficacy of this compound are the changes in respiratory rate, tidal volume, and minute volume from baseline. Data should be analyzed at various time points post-administration to characterize the onset, peak, and duration of the respiratory stimulation. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed to compare the effects of different doses of this compound to the vehicle control group.

Conclusion

This protocol provides a detailed framework for the administration of this compound to mice to induce respiratory stimulation and for the subsequent monitoring of the physiological response using whole-body plethysmography. Adherence to proper animal handling, acclimatization, and data acquisition procedures is crucial for obtaining reliable and reproducible results. This methodology is valuable for researchers in pharmacology, physiology, and drug development who are investigating respiratory control and potential therapeutic interventions for respiratory depression.

References

Application Notes: Doxapram-Induced Panic Attack Model in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Panic disorder is a severe anxiety disorder characterized by recurrent, unexpected panic attacks, which are discrete periods of intense fear accompanied by physical and cognitive symptoms.[1] A significant subset of these attacks involves respiratory symptoms like hyperventilation, shortness of breath, and a feeling of suffocation.[2] The Doxapram-induced panic attack model in rats is a valuable pharmacological tool for studying the neurobiology of panic, particularly its respiratory subtype. This compound hydrochloride is a central nervous system and respiratory stimulant that reliably evokes panic attacks in patients diagnosed with panic disorder.[1][3] In rodents, it produces a translatable state of anxiety and fear, allowing researchers to investigate the underlying mechanisms and screen potential panicolytic compounds.

Mechanism of Action

This compound's primary mechanism involves the stimulation of peripheral chemoreceptors, specifically in the carotid bodies located in the carotid arteries.[4][5] This stimulation signals the respiratory centers in the brainstem (medulla oblongata), leading to an increased rate and depth of breathing (hyperventilation).[4][5][6] This physiological change mimics the respiratory distress experienced during a panic attack. The resulting somatic sensations are thought to activate the brain's fear circuitry, including key areas like the amygdala and periaqueductal gray (PAG), triggering a cascade of behavioral and autonomic responses characteristic of panic.[2][3][7] Studies suggest that this compound may also act by inhibiting specific potassium channels, such as TASK-1 and TASK-3, which are involved in neuronal excitability.[6][8]

Applications

  • Neurobiological Research: This model is instrumental in identifying the neural circuits and neurotransmitter systems involved in panic attacks. Techniques like c-Fos immunohistochemistry can map neuronal activation in response to this compound.[2][3]

  • Drug Development: It serves as a robust platform for screening and validating the efficacy of novel anxiolytic and panicolytic drugs.[2] The effects of compounds like the benzodiazepine (B76468) alprazolam have been successfully evaluated using this model.[2][9]

  • Translational Studies: By replicating key physiological (e.g., cardiorespiratory changes) and behavioral features of human panic attacks, the model provides a strong translational bridge between preclinical research and clinical conditions.

Experimental Protocols

Protocol 1: this compound Administration and Animal Handling

This protocol outlines the preparation and administration of this compound to induce panic-like states in rats.

  • Animals: Male Sprague-Dawley or Wistar rats (250-350g) are commonly used.[2][3] House animals in a temperature-controlled environment with a 12-hour light/dark cycle, providing ad libitum access to food and water. Allow at least one week for acclimatization before any experimental procedures.

  • Drug Preparation:

    • Prepare this compound hydrochloride in a sterile 0.9% saline solution.

    • A commonly used effective dose for inducing anxiety-related behaviors is 4 mg/kg for intraperitoneal (IP) injection.[3]

    • For intravenous (IV) administration, doses may vary. Doses of 1, 2, and 4 mg/kg have been tested to evaluate cardiorespiratory effects and Fos expression.

    • The control group should receive an equivalent volume of the vehicle (0.9% saline).

  • Administration:

    • Intraperitoneal (IP): Gently restrain the rat. Inject the prepared this compound solution into the peritoneal cavity.

    • Intravenous (IV): For chronic IV access, surgically implant a catheter into the jugular vein prior to the experiment and allow for recovery. On the test day, connect the catheter to a syringe for infusion. This method allows for rapid drug delivery.[2]

  • Post-Injection: Immediately following the injection, transfer the animal to the appropriate behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field arena).

Protocol 2: Behavioral Assessment of Panic-Like Behavior

These tests are used to quantify anxiety and fear-related behaviors following this compound administration.

A. Elevated Plus Maze (EPM) / Elevated T-Maze (ETM)

The EPM is a standard test for anxiety, based on the rodent's natural aversion to open and elevated spaces.[10][11]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[11] The ETM is a variation used to assess inhibitory avoidance and escape.[2]

  • Procedure:

    • Administer this compound or vehicle as described in Protocol 1.

    • Immediately place the rat in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.[11]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Score the video for the following parameters:

    • Time spent in the open arms (%).

    • Number of entries into the open arms (%).

    • Time spent in the closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

    • An anxiogenic effect is indicated by a significant decrease in the time spent and entries into the open arms compared to the control group.[10]

B. Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety, which is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center.[12][13]

  • Apparatus: A square arena (e.g., 50x50 cm) with high walls, typically made of non-porous plastic.[12]

  • Procedure:

    • Following this compound or vehicle injection, place the rat in the center of the open field.

    • Record a 5-10 minute session with an overhead video camera.

  • Data Analysis: Use tracking software to divide the arena into a "center" zone and a "peripheral" zone. Analyze:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Latency to first enter the center zone.

    • Total distance traveled (locomotor activity).

    • Increased anxiety is characterized by reduced time and activity in the center zone.[13]

Protocol 3: Physiological Monitoring

This protocol details the measurement of key physiological markers of panic.

  • Apparatus: Use a system capable of measuring cardiorespiratory parameters in conscious, freely moving rats. This often involves telemetry or plethysmography.

  • Surgical Preparation (for telemetry):

    • Under anesthesia, implant a telemetry transmitter to record electrocardiogram (ECG), blood pressure, and/or respiration.

    • Allow for a post-surgical recovery period of at least one week.

  • Procedure:

    • On the day of the experiment, place the rat in a recording chamber and allow it to habituate.

    • Record baseline physiological data for at least 30 minutes.

    • Administer this compound or vehicle (IV administration is often preferred for these studies to observe rapid onset).[2]

    • Continue recording for at least 60 minutes post-injection.

  • Data Analysis: Analyze the data for significant changes from baseline in:

    • Respiratory Frequency (breaths/minute): this compound is expected to cause a significant increase.[2][9]

    • Heart Rate (beats/minute): Effects can vary; IV administration has been reported to decrease heart rate in rats.[2][9]

    • Mean Arterial Pressure (mmHg): this compound typically increases blood pressure.[2][9]

Protocol 4: c-Fos Immunohistochemistry for Neuronal Activation

This protocol is used to identify brain regions activated by the this compound challenge.

  • Tissue Preparation:

    • 90 minutes after this compound or vehicle injection, deeply anesthetize the rat.

    • Perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Extract the brain and post-fix it in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

  • Sectioning:

    • Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat or microtome.

    • Collect sections containing the brain regions of interest, such as the amygdala and periaqueductal gray (PAG).[2][3]

  • Immunohistochemistry:

    • Wash the sections and incubate them in a primary antibody solution against the c-Fos protein (e.g., rabbit anti-c-Fos).

    • After washing, incubate the sections in a biotinylated secondary antibody solution (e.g., goat anti-rabbit IgG).

    • Amplify the signal using an avidin-biotin-peroxidase complex (ABC) method.

    • Visualize the c-Fos positive cells using a chromogen like diaminobenzidine (DAB), which produces a brown precipitate.

  • Data Analysis:

    • Mount the sections on slides, dehydrate, and coverslip.

    • Using a microscope, count the number of c-Fos-positive nuclei within the defined boundaries of the brain regions of interest (e.g., central nucleus of the amygdala, dlPAG, vlPAG).[3]

    • Compare the cell counts between the this compound and vehicle groups. A significant increase in c-Fos immunoreactivity indicates neuronal activation.[3]

Data Presentation

Table 1: Effects of this compound on Behavioral Parameters in Rats

Behavioral Test This compound Dose (Route) Key Finding Interpretation Reference
Elevated T-Maze Not Specified (IP) Induced anxiogenic-like effect Increased anxiety/fear [2]
Fear Conditioning 4 mg/kg (IP) Enhanced freezing to cue and context Potentiated fear response [3]
Open Field Test 4 mg/kg (IP) Increased anxiety-related behaviors Increased anxiety/avoidance [3]

| Social Interaction | 4 mg/kg (IP) | Increased anxiety-related behaviors | Increased social anxiety |[3] |

Table 2: Effects of Intravenous this compound on Physiological Parameters in Rats

Parameter This compound Dose Outcome Compared to Control Reference
Respiratory Frequency 1, 2, 4 mg/kg Significant Increase [2][9]
Heart Rate 1, 2, 4 mg/kg Significant Decrease (Bradycardia) [2][9]

| Mean Arterial Pressure | 1, 2, 4 mg/kg | Significant Increase |[2][9] |

Table 3: Effects of this compound on c-Fos Expression in Key Brain Regions

Brain Region This compound Dose (Route) c-Fos Expression Compared to Control Reference
Central Nucleus of Amygdala (CeA) 4 mg/kg (IP) Significant Increase [3]
Lateral Nucleus of Amygdala (LA) 4 mg/kg (IP) No Change [3]
Periaqueductal Gray (PAG) 1, 2, 4 mg/kg (IV) Significant Increase in dmPAG, dlPAG, lPAG, vlPAG [2]

| Nucleus Tractus Solitarius (NTS) | 4 mg/kg (IP) | No Change |[3] |

Visualizations

Doxapram_Mechanism cluster_Periphery Periphery cluster_Brainstem Brainstem cluster_CNS Central Nervous System (Fear Circuit) cluster_Response Physiological & Behavioral Response This compound This compound (IV/IP) Carotid Carotid Body Chemoreceptors This compound->Carotid Stimulates RespiratoryCenter Respiratory Center (Medulla) Carotid->RespiratoryCenter Afferent Signal Hyperventilation Hyperventilation (Increased Respiration) RespiratoryCenter->Hyperventilation Efferent Signal Amygdala Amygdala (CeA) PanicResponse Panic-Like Behaviors (Freezing, Avoidance) Amygdala->PanicResponse Orchestrates PAG Periaqueductal Gray (PAG) PAG->PanicResponse Mediates Hyperventilation->Amygdala Somatosensory Input Hyperventilation->PAG Somatosensory Input

This compound's Proposed Mechanism of Action.

Experimental_Workflow cluster_Setup Phase 1: Preparation cluster_Experiment Phase 2: Intervention cluster_Analysis Phase 3: Data Collection & Analysis Acclimatization 1. Animal Acclimatization (>= 1 week) Habituation 2. Habituation to Test Room Acclimatization->Habituation Baseline 3. Baseline Physiological Recording (Optional) Habituation->Baseline Injection 4. This compound / Vehicle Administration (IP or IV) Baseline->Injection Behavior 5. Behavioral Testing (EPM, OFT) (5-10 min) Injection->Behavior Physiology 6. Post-Injection Physiological Recording Injection->Physiology Perfusion 7. Brain Perfusion & Extraction (90 min post-injection) Behavior->Perfusion Physiology->Perfusion IHC 8. c-Fos Immunohistochemistry Perfusion->IHC Analysis 9. Data Analysis (Behavioral, Physiological, c-Fos) IHC->Analysis

General Experimental Workflow.

Logical_Relationships cluster_Physiology Physiological Changes cluster_Neurobiology Neurobiological Activation cluster_Behavior Behavioral Outcomes This compound This compound Administration Resp Increased Respiratory Rate This compound->Resp Induces CV Altered Cardiovascular Function This compound->CV Induces Amygdala Amygdala Activation (c-Fos) Resp->Amygdala Activates PAG PAG Activation (c-Fos) Resp->PAG Activates Anxiety Anxiogenic-Like Behavior (e.g., EPM Avoidance) Amygdala->Anxiety Mediates PAG->Anxiety Mediates

Relationship between this compound and its effects.

References

Application Notes and Protocols for Whole-Cell Patch Clamp Studies of Doxapram's Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing whole-cell patch clamp electrophysiology for investigating the effects of Doxapram on various ion channels. This compound, a respiratory stimulant, is a known modulator of several potassium channels, making it a valuable tool for studying channel function and a compound of interest in drug development.

Mechanism of Action of this compound on Ion Channels

This compound primarily functions as an inhibitor of two-pore domain potassium (K2P) channels, particularly TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[1][2][3][4][5][6] Inhibition of these "leak" potassium channels, which contribute to the resting membrane potential of cells, leads to membrane depolarization.[6][7] This depolarization can, in turn, activate voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration.[7][8]

Studies have also shown that this compound can inhibit Ca2+-activated and Ca2+-independent K+ currents in neonatal rat carotid body type I cells.[1] However, it appears to have no significant effect on L-type Ca2+ channels.[1] The inhibitory action of this compound on potassium channels is a key mechanism behind its physiological effects, including the stimulation of respiration via its action on carotid body chemoreceptors.[7][8]

Quantitative Data: this compound's Potency on Various Ion Channels

The following table summarizes the inhibitory concentrations (IC50/EC50) of this compound on different potassium channels as determined by whole-cell patch clamp studies.

Ion ChannelCell TypeSpeciesIC50 / EC50Reference
K+ currents (total)Neonatal rat carotid body type I cellsRat~13 µM[1]
Ca2+-independent K+ currentsNeonatal rat carotid body type I cellsRat~20 µM[1]
TASK-1 (KCNK3)Xenopus oocytes---410 nM[9]
TASK-3 (KCNK9)Xenopus oocytes---37 µM[9]
TASK-1/TASK-3 heterodimerXenopus oocytes---9 µM[9]
TASK-3Fischer rat thyroid monolayersRat22 µM[10]
TASK-1 (human)tsA201 cellsHumanPotent inhibitor (equipotent to TASK-3)[3][5]
TASK-3 (human)tsA201 cellsHumanPotent inhibitor (equipotent to TASK-1)[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action on ion channels and a typical experimental workflow for a whole-cell patch clamp study.

Doxapram_Signaling_Pathway This compound This compound K2P_Channel TASK-1/TASK-3 K+ Channel This compound->K2P_Channel Inhibition Membrane_Depolarization Membrane Depolarization K2P_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channels Membrane_Depolarization->VGCC Activation Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opening Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Influx->Cellular_Response Triggers Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Isolation Seal_Formation Approach Cell & Form Giga-ohm Seal Cell_Culture->Seal_Formation Solution_Prep Prepare Intra/Extra- cellular Solutions Solution_Prep->Seal_Formation Pipette_Pulling Pull & Fire-Polish Micropipettes Pipette_Pulling->Seal_Formation Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Record Baseline Currents Whole_Cell->Baseline_Recording Doxapram_Application Apply this compound Baseline_Recording->Doxapram_Application Record_Effect Record this compound Effect Doxapram_Application->Record_Effect Washout Washout Record_Effect->Washout Data_Analysis Analyze Current Traces (Amplitude, Kinetics) Record_Effect->Data_Analysis Washout->Data_Analysis Dose_Response Construct Dose-Response Curve & Calculate IC50 Data_Analysis->Dose_Response

References

Application Note and Protocol: Quantification of Doxapram in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Doxapram in human plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols herein detail plasma sample preparation, chromatographic conditions, and method validation procedures.

Introduction

This compound is a respiratory stimulant used to treat respiratory depression in various clinical settings. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a reliable and robust HPLC method for the determination of this compound in human plasma. The method is sensitive, specific, and has been validated according to industry standards.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a UV detector. Quantification is based on the peak area ratio of this compound to the internal standard.

Materials and Reagents

  • This compound Hydrochloride (Reference Standard)

  • Internal Standard (e.g., Urapidil Hydrochloride)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • Formic acid (analytical grade)

  • Trichloroacetic acid (analytical grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Zorbax SB-C18 (2.1mm×50mm, 3.5μm) or equivalent.[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water. A gradient elution can be used for better peak symmetry and retention time.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Oven Temperature: 40 °C

  • UV Detection: Wavelength to be determined based on the UV spectrum of this compound (typically around 210-280 nm).

  • Internal Standard: Urapidil Hydrochloride can be used as an internal standard.[1]

Table 1: Chromatographic Conditions

ParameterCondition
InstrumentHPLC with UV Detector
ColumnZorbax SB-C18 (2.1mm×50mm, 3.5μm)
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water (Gradient)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature40 °C
Detection WavelengthTo be determined (e.g., 254 nm)
Internal Standard (IS)Urapidil Hydrochloride

Experimental Protocols

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards ranging from 5 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 15, 150, and 400 ng/mL).[1]

Two alternative methods for plasma sample preparation are provided: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Protein Precipitation

This method is rapid and straightforward.

  • To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile or 10% trichloroacetic acid in methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Protocol 2: Liquid-Liquid Extraction

This method provides a cleaner extract.

  • To 200 µL of plasma sample in a glass tube, add 20 µL of the internal standard working solution.

  • Add 100 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.

  • Add 2 mL of an organic solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol).

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Diagram 1: Experimental Workflow

experimental_workflow plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Sample Extraction (Protein Precipitation or LLE) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Workflow for this compound quantification in plasma.

Method Validation

The analytical method should be validated according to the US Food and Drug Administration (FDA) or International Council for Harmonisation (ICH) guidelines.[2][3]

  • Specificity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.

  • Linearity: The linearity of the method should be determined by analyzing a series of calibration standards over a specified concentration range (e.g., 2–1000 ng/mL or 20–5000 ng/mL).[1][4] The calibration curve is constructed by plotting the peak area ratio of this compound to the IS against the concentration. A correlation coefficient (r²) of ≥ 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD%) should not exceed 15% (20% for LLOQ).[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For this compound, LLOQs have been reported in the range of 2 ng/mL to 20 ng/mL.[1][4]

  • Recovery: The extraction efficiency of this compound from plasma is determined by comparing the peak areas of extracted samples with those of unextracted standards. Mean recovery for this compound has been reported to be in the range of 83.7–91.5%.[1]

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. This compound in human serum has been found to be stable for 4 weeks at 4°C or -20°C.[4]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterConcentration LevelsAcceptance Criteria
Linearity 7-8 non-zero standardsCorrelation coefficient (r²) ≥ 0.99
Accuracy LLOQ, LQC, MQC, HQCWithin ±15% of nominal (±20% for LLOQ)
Precision (Intra- & Inter-day) LLOQ, LQC, MQC, HQCRSD ≤ 15% (≤ 20% for LLOQ)
Recovery LQC, MQC, HQCConsistent and reproducible
LLOQ Lowest standardS/N ≥ 10, with acceptable accuracy & precision
Specificity Blank plasma from ≥ 6 sourcesNo significant interfering peaks
Stability (Freeze-Thaw, Bench-Top, Long-Term) LQC, HQCWithin ±15% of initial concentration

Diagram 2: Method Validation Logic

validation_logic Specificity Specificity No_Interference No Interference Specificity->No_Interference Linearity Linearity R2 r² ≥ 0.99 Linearity->R2 Accuracy Accuracy Accuracy_Criteria 85-115% of Nominal Accuracy->Accuracy_Criteria Precision Precision Precision_Criteria RSD ≤ 15% Precision->Precision_Criteria LLOQ LLOQ LLOQ_Criteria S/N ≥ 10 LLOQ->LLOQ_Criteria Recovery Recovery Recovery_Criteria Consistent & Reproducible Recovery->Recovery_Criteria Stability Stability Stability_Criteria ±15% Change Stability->Stability_Criteria Method Validated HPLC Method

Caption: Key parameters for HPLC method validation.

Data Presentation and Calculations

The concentration of this compound in the plasma samples is calculated using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area ratio of this compound to the IS

  • m = Slope of the calibration curve

  • x = Concentration of this compound

  • c = Intercept of the calibration curve

Table 3: Example Quantitative Data Summary

Sample IDPeak Area (this compound)Peak Area (IS)Peak Area RatioCalculated Concentration (ng/mL)
BlankNDND--
LLOQ15,234148,9870.1025.1
QC Low45,876150,1230.30615.3
QC Mid450,123149,5673.009150.5
QC High1,205,678151,0987.980399.0
Unknown 1256,789149,8761.71385.7

ND: Not Detected

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and method validation ensure accurate and reproducible results, making it suitable for a wide range of applications in clinical and research settings.

References

Application Notes and Protocols: Doxapram Infusion for Long-Term Respiratory Monitoring in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxapram is a well-characterized analeptic agent, or respiratory stimulant, utilized in both clinical and research settings.[1] Administered intravenously, this compound enhances respiratory drive by increasing tidal volume and respiratory rate.[1] Its primary application in research involves modeling respiratory stimulation, counteracting respiratory depression induced by anesthetics or opioids, and investigating the neurobiology of respiratory control.[2][3][4] These application notes provide detailed protocols for the continuous infusion of this compound in animal models, coupled with long-term respiratory monitoring, specifically for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound primarily stimulates the peripheral chemoreceptors located in the carotid and aortic bodies.[2][5] This action is believed to involve the inhibition of potassium channels in glomus cells, leading to depolarization and neurotransmitter release, which in turn activates neural pathways to the brainstem.[3][5] At higher doses, this compound also directly stimulates the central respiratory centers in the medulla oblongata, including the pre-Bötzinger complex, which is the primary rhythm generator for breathing.[2] This dual mechanism results in a robust and dose-dependent increase in respiratory activity.[6]

Caption: this compound's dual mechanism of respiratory stimulation.

Application Notes

  • Modeling Respiratory Pathologies: Continuous this compound infusion can be used to model conditions of sustained respiratory stimulation or to study the physiological responses to chemoreceptor activation.

  • Reversal of Respiratory Depression: this compound is effective in reversing respiratory depression caused by opioids (e.g., etorphine, morphine) and certain anesthetics, making it a valuable tool in post-operative recovery studies or toxicology research.[2][4][7]

  • Neuroplasticity Studies: Intermittent administration of this compound has been shown to induce phrenic motor facilitation, suggesting its potential use in studies of respiratory neuroplasticity, particularly in the context of neurologic injury.[8]

  • Dose Selection: The dose of this compound must be carefully selected based on the animal model and the desired level of respiratory stimulation. Higher doses can lead to non-specific CNS excitation and convulsions.[9][10] The convulsant dose in unanesthetized animals is approximately 70 times greater than the respiratory stimulant dose.[6][10]

  • Long-Term Infusion Considerations: For long-term studies, continuous intravenous (IV) infusion is preferred over repeated bolus injections to maintain stable plasma concentrations and a consistent level of respiratory stimulation. Catheter patency and animal welfare must be closely monitored throughout the infusion period.

Experimental Protocols

Protocol 1: Continuous this compound Infusion in a Rodent Model

This protocol describes the continuous intravenous infusion of this compound in a rat model for sustained respiratory monitoring.

Materials:

  • This compound Hydrochloride injection (e.g., 20 mg/mL)[10]

  • Sterile 0.9% Saline

  • Anesthetic (e.g., Isoflurane)

  • Vascular access catheter (e.g., for femoral or jugular vein)

  • Infusion pump and tubing

  • Animal scale

  • Surgical tools for catheter implantation

Procedure:

  • Animal Preparation: Acclimatize animals to the housing and experimental conditions. On the day of the experiment, weigh the animal to ensure accurate dose calculation.

  • Catheter Implantation: Anesthetize the animal. Surgically implant a vascular access catheter into the femoral or jugular vein using aseptic techniques. Exteriorize the catheter at the nape of the neck. Allow for an appropriate post-operative recovery period.

  • This compound Solution Preparation: Dilute the this compound stock solution with sterile 0.9% saline to the desired final concentration for infusion. For example, a study in rats used a concentration of 2 mg/mL for bolus injections.[8]

  • Infusion Setup: Connect the animal's catheter to a syringe pump via tubing. Ensure the system is free of air bubbles.

  • Initiation of Infusion:

    • An initial bolus dose may be administered to rapidly achieve a therapeutic level. A common bolus dose is 1-2 mg/kg.[11][12]

    • Immediately following the bolus, begin the continuous rate infusion (CRI). Infusion rates in animal studies have ranged from 8.33 µg/kg/min to 66.66 µg/kg/min in dogs, and 0.25 mg/kg/min in cats.[12][13] The rate should be optimized for the specific research question.

  • Long-Term Monitoring: Place the animal in a respiratory monitoring system (e.g., a whole-body plethysmograph) and begin data acquisition.

  • Post-Infusion Care: After the infusion period, disconnect the animal from the pump, flush the catheter with heparinized saline, and return the animal to its home cage. Monitor for any adverse effects.

Infusion_Workflow prep 1. Animal Preparation (Acclimatization, Weighing) surgery 2. Surgical Catheter Implantation prep->surgery drug_prep 3. Prepare this compound Infusion Solution surgery->drug_prep setup 4. Connect Animal to Infusion Pump drug_prep->setup infusion 5. Administer Bolus (optional) & Start Continuous Infusion setup->infusion monitoring 6. Long-Term Respiratory Monitoring (e.g., WBP) infusion->monitoring post_care 7. Post-Infusion Care & Observation monitoring->post_care

Caption: Workflow for continuous this compound infusion experiment.
Protocol 2: Respiratory Monitoring with Whole-Body Plethysmography (WBP)

WBP is a non-invasive method ideal for long-term respiratory monitoring in conscious, unrestrained animals.[14][15] It measures pressure changes within a sealed chamber caused by the animal's breathing.[16]

Materials:

  • Whole-body plethysmograph (WBP) chamber and associated hardware

  • Data acquisition software

  • Calibration syringe (e.g., 1 mL)

  • Temperature and humidity probe

Procedure:

  • System Setup and Calibration:

    • Turn on the WBP system and allow it to warm up.

    • Calibrate the chamber pressure transducer by injecting a known volume of air (e.g., 1 mL) with the calibration syringe at a consistent rate.

    • Record the ambient temperature, humidity, and barometric pressure.[14]

  • Animal Acclimatization: Place the animal inside the WBP chamber for an acclimatization period (typically 15-30 minutes) before recording baseline data. This helps to reduce stress-induced respiratory changes.[17]

  • Baseline Recording: Seal the chamber and record the animal's breathing for a set period (e.g., 5-10 minutes) to establish a stable baseline.

  • Experimental Recording: Initiate the this compound infusion as described in Protocol 1. Continuously record respiratory parameters throughout the infusion period.

  • Data Analysis: The software will analyze the pressure signals to calculate key respiratory parameters. Ensure to exclude data segments containing movement artifacts.[14]

WBP_Workflow setup 1. System Setup & Warm-up cal 2. Chamber Calibration (Pressure Transducer) setup->cal acclimate 3. Animal Acclimatization in Chamber cal->acclimate baseline 4. Record Baseline Respiratory Data acclimate->baseline experiment 5. Initiate this compound Infusion & Experimental Recording baseline->experiment analysis 6. Data Analysis (Exclude Artifacts) experiment->analysis

Caption: Workflow for whole-body plethysmography monitoring.

Data Presentation

Quantitative data should be clearly organized for comparison and interpretation.

Table 1: this compound Dosages in Various Animal Models

Animal ModelRouteBolus DoseInfusion Rate (CRI)IndicationReference(s)
Dogs IV1 - 5 mg/kg8.33 - 66.66 µg/kg/minAnesthetic Recovery / TIVA Support[2],[12]
Cats IV1 - 5 mg/kg0.25 mg/kg/minAnesthetic Recovery / Research[2],[13]
Horses IV0.5 - 1 mg/kg-Anesthetic Recovery[2]
Foals IV-0.02 - 0.05 mg/kg/hRespiratory Stimulation[2]
Rats IV2 mg/kg-Neuroplasticity Study (Intermittent Bolus)[8]
Impala IV1 mg/kg-Reversal of Opioid-Induced Depression[4]
Neonate Puppies/Kittens Sublingual / SC1-5 mg (1-5 drops)-Initiate Respiration Post-Dystocia[10]

Table 2: Key Respiratory Parameters Measured by Whole-Body Plethysmography

ParameterAbbreviationDescriptionUnitReference(s)
Tidal Volume VTThe volume of air inhaled or exhaled in a single breath.mL[14],[18]
Respiratory Frequency fThe number of breaths taken per minute.breaths/min[14],[18]
Minute Volume MVThe total volume of air inhaled or exhaled per minute (VT x f).mL/min[14],[18]
Inspiratory Time TiThe duration of the inspiratory phase of a breath.seconds[18]
Expiratory Time TeThe duration of the expiratory phase of a breath.seconds[18]
Peak Inspiratory Flow PIFThe maximum airflow rate during inspiration.mL/s[18]
Peak Expiratory Flow PEFThe maximum airflow rate during expiration.mL/s[18]
Enhanced Pause PenhA calculated index often used as a surrogate for airway resistance.Unitless[18]

Potential Side Effects and Mitigation

Table 3: Common Adverse Effects of this compound and Management Strategies

Adverse EffectDescriptionMitigation StrategyReference(s)
Hypertension Increase in blood pressure due to improved cardiac output and catecholamine release.Monitor blood pressure. Use the minimum effective dose.[1],[6]
Tachycardia/Arrhythmias Increased heart rate. Risk of arrhythmias, especially with certain volatile anesthetics.Monitor heart rate and ECG. Delay administration until volatile agents are cleared.[1],[11],[7]
CNS Hyper-stimulation Tremors, agitation, muscle spasticity, and at high doses, convulsions.Careful observation of the animal. Use the minimum effective dose. Have anticonvulsants available.[1],[9],[6]
Hyperventilation Excessive respiratory rate, which can lead to reduced blood CO2 and cerebral vasoconstriction.Monitor arterial blood gases. Do not increase infusion rate in an attempt to lower pCO2 in severely ill animals.[19],[7]

References

Application of Doxapram in Neuroimaging Studies of Respiratory Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram is a well-established respiratory stimulant used clinically to counteract respiratory depression.[1][2] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers within the medulla oblongata.[1][3][4] This dual action leads to an increase in tidal volume and a modest increase in respiratory rate, ultimately enhancing respiratory drive.[2][4] While the physiological effects of this compound are well-documented, its application in neuroimaging studies to elucidate the central mechanisms of respiratory control is an emerging area of interest.

These application notes provide a comprehensive overview of the use of this compound in neuroimaging research, with a focus on methodological considerations and data interpretation. The information is intended to guide researchers in designing and conducting studies to investigate the neural correlates of respiratory stimulation.

Mechanism of Action

This compound primarily stimulates respiration through two main pathways:

  • Peripheral Chemoreceptor Stimulation: this compound acts on the carotid bodies, which are key sensors of changes in blood oxygen, carbon dioxide, and pH.[1][3] It is thought to inhibit potassium channels in the glomus cells of the carotid bodies, leading to depolarization and neurotransmitter release, which in turn signals the brainstem to increase respiratory effort.[1]

  • Central Nervous System Stimulation: At higher doses, this compound directly stimulates the medullary respiratory centers in the brainstem.[2][3] This central action contributes to the overall increase in respiratory drive. Studies in animal models suggest that this compound can directly activate neurons in key respiratory nuclei.[5][6]

Signaling Pathway of this compound

This compound This compound Carotid_Bodies Peripheral Carotid Bodies This compound->Carotid_Bodies Medullary_Respiratory_Centers Medullary Respiratory Centers (e.g., pre-Bötzinger Complex, Nucleus Hypoglossus) This compound->Medullary_Respiratory_Centers Direct Central Action (at higher doses) Potassium_Channels Inhibition of Potassium Channels Carotid_Bodies->Potassium_Channels Glomus_Cell_Depolarization Glomus Cell Depolarization Potassium_Channels->Glomus_Cell_Depolarization Neurotransmitter_Release Neurotransmitter Release Glomus_Cell_Depolarization->Neurotransmitter_Release Afferent_Signal Afferent Signal to Brainstem Neurotransmitter_Release->Afferent_Signal Afferent_Signal->Medullary_Respiratory_Centers Increased_Respiratory_Drive Increased Respiratory Drive (Increased Tidal Volume & Respiratory Rate) Medullary_Respiratory_Centers->Increased_Respiratory_Drive

Caption: Signaling pathway of this compound-induced respiratory stimulation.

Application in Neuroimaging

Neuroimaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) can be utilized to investigate the central effects of this compound on respiratory control. While research in this specific area is limited, existing studies in related fields, such as panic disorder research where this compound is used as a respiratory stimulant to induce panic-like symptoms, provide a valuable framework.[7][8][9]

Key Research Questions Addressable with Neuroimaging:
  • Which specific brainstem nuclei are activated by this compound?

  • How does this compound modulate the activity of higher brain regions involved in respiratory sensation and control (e.g., insula, cingulate cortex, prefrontal cortex)?

  • What is the dose-dependent effect of this compound on regional cerebral blood flow (rCBF) or glucose metabolism in respiratory-related brain networks?

  • How do the neural effects of this compound differ between healthy individuals and patients with respiratory disorders?

Quantitative Data from a this compound Neuroimaging Study

The following tables summarize quantitative data from a study by Garakani et al. (2007), which used [18F]fluorodeoxyglucose (FDG)-PET to investigate the effects of this compound in patients with panic disorder and healthy controls. While the primary focus was not on respiratory control, the study provides valuable data on the physiological and neurological responses to this compound administration in a neuroimaging setting.[7][8][9]

Table 1: Participant Demographics and this compound Dosage

ParameterPanic Disorder Patients (n=6)Healthy Controls (n=7)
Age (years, mean ± SD)35.5 ± 8.734.1 ± 9.2
Gender (Male/Female)3/34/3
This compound Dosage0.5 mg/kg IV0.5 mg/kg IV

Table 2: Physiological Responses to this compound (Mean Change from Saline Baseline)

ParameterPanic Disorder PatientsHealthy Controls
Heart Rate (beats per minute)+25.6+15.4
Systolic Blood Pressure (mmHg)+20.1+14.8
Diastolic Blood Pressure (mmHg)+12.3+8.9

Table 3: Subjective Responses to this compound (Mean Change from Saline Baseline on Visual Analog Scales)

SymptomPanic Disorder PatientsHealthy Controls
Shortness of BreathSignificantly higher increaseLower increase
Heart PoundingSignificantly higher increaseLower increase
DizzinessSignificantly higher increaseLower increase
AnxietySignificantly higher increaseLower increase

Table 4: Regional Brain Glucose Metabolism Changes in Response to this compound

Brain RegionPanic Disorder PatientsHealthy Controls
Anterior Cingulate GyrusIncreased activityDecreased activity
AmygdalaIncreased activityNo significant change
Prefrontal CortexDecreased activityDecreased activity
BrainstemIncreased activityIncreased activity

Experimental Protocols

The following is a detailed methodology based on the Garakani et al. (2007) study, which can be adapted for neuroimaging studies of respiratory control.[7][8][9]

Protocol: Intravenous this compound Administration for PET Imaging

1. Participant Selection and Preparation:

  • Inclusion Criteria: Healthy volunteers or a specific patient population with a clear clinical or research question.

  • Exclusion Criteria: History of cardiovascular disease, hypertension, epilepsy, cerebrovascular disease, or any contraindication to this compound.

  • Pre-scan Instructions: Participants should abstain from caffeine, alcohol, and nicotine (B1678760) for at least 12 hours prior to the scan. A light meal is recommended 4 hours before the study.

2. Experimental Design:

  • A randomized, placebo-controlled, crossover design is recommended.

  • Each participant undergoes two separate PET scans on different days: one with this compound administration and one with a saline placebo.

  • The order of this compound and placebo administration should be counterbalanced across participants.

3. This compound and Radiotracer Administration:

  • An intravenous (IV) line is placed in an antecubital vein for drug and radiotracer administration.

  • This compound Dosage: A dose of 0.5 mg/kg of this compound hydrochloride is administered intravenously over 30 seconds.

  • Radiotracer: [18F]fluorodeoxyglucose (FDG) is injected intravenously. The timing of the FDG injection relative to the this compound administration should be standardized (e.g., FDG injection immediately followed by this compound).

4. Imaging Acquisition:

  • Uptake Period: Following injection, the participant rests in a quiet, dimly lit room for a 30-40 minute uptake period to allow for FDG distribution in the brain.

  • PET Scanning: A high-resolution PET scanner is used to acquire images of brain glucose metabolism. The scan duration is typically 30-60 minutes.

5. Physiological and Subjective Monitoring:

  • Continuous monitoring of heart rate, blood pressure, and respiratory rate is essential throughout the procedure.

  • Subjective ratings of respiratory sensations (e.g., breathlessness), anxiety, and other symptoms should be collected at baseline and at regular intervals after this compound/placebo administration using visual analog scales.

6. Data Analysis:

  • PET images are reconstructed and co-registered with anatomical MRI scans for precise localization of brain activity.

  • Statistical parametric mapping (SPM) or other appropriate software is used to compare regional brain glucose metabolism between the this compound and placebo conditions.

  • Correlations between changes in brain activity and physiological/subjective responses can be explored.

Experimental Workflow

cluster_day1 Scan Day 1 cluster_day2 Scan Day 2 (Crossover) Baseline_Physiological_Monitoring_1 Baseline Physiological & Subjective Monitoring IV_Placement_1 IV Line Placement Baseline_Physiological_Monitoring_1->IV_Placement_1 FDG_Injection_1 FDG Radiotracer Injection IV_Placement_1->FDG_Injection_1 Randomized_Injection_1 Randomized Injection (this compound or Saline) Uptake_Period_1 30-40 min Uptake Period Randomized_Injection_1->Uptake_Period_1 FDG_Injection_1->Randomized_Injection_1 PET_Scan_1 PET Scan Acquisition Uptake_Period_1->PET_Scan_1 Post_Scan_Monitoring_1 Post-Scan Monitoring PET_Scan_1->Post_Scan_Monitoring_1 Data_Analysis Image & Statistical Analysis (Comparison of this compound vs. Saline) PET_Scan_1->Data_Analysis Baseline_Physiological_Monitoring_2 Baseline Physiological & Subjective Monitoring IV_Placement_2 IV Line Placement Baseline_Physiological_Monitoring_2->IV_Placement_2 FDG_Injection_2 FDG Radiotracer Injection IV_Placement_2->FDG_Injection_2 Randomized_Injection_2 Crossover Injection (Saline or this compound) Uptake_Period_2 30-40 min Uptake Period Randomized_Injection_2->Uptake_Period_2 FDG_Injection_2->Randomized_Injection_2 PET_Scan_2 PET Scan Acquisition Uptake_Period_2->PET_Scan_2 Post_Scan_Monitoring_2 Post-Scan Monitoring PET_Scan_2->Post_Scan_Monitoring_2 PET_Scan_2->Data_Analysis

References

Application Notes: Doxapram as a Pharmacological Tool in Sleep Apnea Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Doxapram hydrochloride is a respiratory stimulant that has been utilized in research to investigate the pathophysiology of sleep apnea (B1277953) and to explore potential therapeutic strategies.[1][2] It acts on both the central nervous system and peripheral chemoreceptors to increase respiratory drive.[2][3][4] These application notes provide an overview of this compound's mechanism of action, its use in experimental models, and key considerations for researchers.

Mechanism of Action this compound's primary role as a respiratory stimulant is achieved through a dual mechanism:

  • Peripheral Chemoreceptor Stimulation : At lower doses, this compound primarily stimulates peripheral chemoreceptors located in the carotid and aortic bodies.[3][5][6] It is believed to inhibit TASK-1 and TASK-3 potassium channels in the glomus cells of the carotid body.[4][7][8] This inhibition leads to cell depolarization, an increase in intracellular calcium, and subsequent release of neurotransmitters.[3][5] This enhances the sensitivity of these receptors to hypoxia, hypercapnia, and acidosis, resulting in an increased respiratory rate and tidal volume.[3] The stimulation of carotid chemoafferent neurons can initiate respiratory neuroplasticity, leading to prolonged increases in respiratory motor output.[7]

  • Central Nervous System Stimulation : At higher doses, this compound directly stimulates the medullary respiratory centers in the brainstem, further enhancing the respiratory drive.[3][7] This central effect is less pronounced at therapeutic doses used for peripheral stimulation.[6] Studies in decerebrate cats have shown that while the ventilatory response to low-dose this compound (0.25 mg/kg) is abolished after carotid sinus denervation, higher doses can still increase ventilation, confirming a direct central action.[7]

The onset of action is rapid, typically within 20 to 40 seconds of intravenous administration, with effects lasting for about 5 to 10 minutes.[3]

Applications in Sleep Apnea Research this compound serves as a valuable pharmacological tool to:

  • Investigate the role of chemoreceptor sensitivity in the pathophysiology of obstructive and central sleep apnea.

  • Modulate respiratory drive to study its effects on airway patency, apnea termination, and gas exchange during sleep.

  • Explore potential therapeutic pathways for pharmacological treatments aimed at stabilizing breathing during sleep.[1]

  • Serve as a positive control or comparator when evaluating novel respiratory stimulants.

While this compound has shown potential in reducing the Apnea-Hypopnea Index (AHI), its long-term clinical use is limited by side effects such as hypertension, nausea, and anxiety.[1]

Visualizations

Doxapram_Mechanism_of_Action Figure 1: this compound Signaling Pathway in Respiratory Stimulation cluster_Carotid Carotid Body Glomus Cell cluster_CNS Central Nervous System cluster_Outcome Physiological Response K_Channel TASK-1/-3 K+ Channels Depolarization Membrane Depolarization K_Channel->Depolarization Inhibition leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx NT_Release Neurotransmitter Release (e.g., ACh) Ca_Influx->NT_Release Afferent_Nerve Afferent Nerve (e.g., Carotid Sinus Nerve) NT_Release->Afferent_Nerve Brainstem Medullary Respiratory Centers Afferent_Nerve->Brainstem Stimulation Resp_Drive Increased Respiratory Drive Brainstem->Resp_Drive Ventilation Increased Rate & Depth of Breathing Resp_Drive->Ventilation This compound This compound This compound->K_Channel Low Dose (Primary Action) This compound->Brainstem High Dose (Direct Action)

Caption: Figure 1: this compound's primary and secondary mechanisms of action.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_protocol Protocol cluster_analysis Analysis Selection Subject Selection (Human or Animal Model) Instrumentation Instrumentation (e.g., EEG, EOG, EMG, ECG, Polysomnography, Arterial Line) Selection->Instrumentation Baseline Baseline Recording (Sleep & Respiratory Data) Instrumentation->Baseline Randomization Randomization (this compound vs. Placebo) Baseline->Randomization Administration Drug Administration (IV Bolus + Infusion) Randomization->Administration Monitoring Continuous Monitoring During Sleep Administration->Monitoring Data_Collection Data Collection & Processing Monitoring->Data_Collection Analysis Statistical Analysis (e.g., AHI, SaO2, Apnea Duration) Data_Collection->Analysis Conclusion Conclusion & Interpretation Analysis->Conclusion

Caption: Figure 2: Workflow for a this compound sleep apnea study.

Quantitative Data Summary

Table 1: Human Clinical Studies with this compound in Sleep Apnea

Study (Year) Patient Population This compound Dosage Key Quantitative Findings
Suratt et al. (1986)[9] 4 male patients with obstructive sleep apnea Bolus: 0.5 mg/kg lean body massInfusion: 1 mg/min throughout the night - Average apnea length decreased.- Average oxyhemoglobin desaturation during events improved.- No significant change in the number of desaturation events per hour.- No significant change in sleep efficiency.
Various[10] 60 OSA patients post-surgery Single Dose: 1 mg/kg IV - Hastened early recovery from anesthesia.- Rapid recovery of Bispectral Index (BIS).

| Reviews[1] | General sleep apnea patients | Not specified | - Can reduce the Apnea-Hypopnea Index (AHI). |

Table 2: Preclinical Animal Studies with this compound

Species This compound Dosage Route of Administration Key Observations Reference
Cats 0.2 - 6 mg/kg Intravenous (IV) - Potent stimulus to carotid chemoreceptors (1.0 mg/kg effect equal to PaO2 of 38 torr).- Doses <6 mg/kg act via peripheral chemoreceptors, not directly on the medulla. [6]
Rats 2 mg/kg Intravenous (IV) - Acute phrenic nerve response reduced by 68% after carotid sinus nerve sectioning, indicating primary action via carotid chemoreceptors at this dose. [7]
Southern Elephant Seals 0.5, 1, 2, or 4 mg/kg Extradural intravertebral vein - Dose-dependent increase in respiration depth and rate.- 2 mg/kg considered safe and effective for stimulating respiration. [11]

| Pigs (Newborn) | 0.1 ml/kg | Intramuscular (IM) | - Used for resuscitation to stabilize respiration post-delivery. |[12] |

Experimental Protocols

Protocol 1: Intravenous this compound Administration in Human Sleep Apnea Research This protocol is based on the methodology described by Suratt et al. (1986) and should be adapted and approved by an appropriate Institutional Review Board (IRB).

  • Subject Selection : Recruit patients with a confirmed diagnosis of obstructive sleep apnea via polysomnography. Obtain informed consent.

  • Instrumentation : Subjects are fitted for standard polysomnography, including EEG, EOG, submental EMG, ECG, and measures of respiratory effort and airflow. An oximeter is used for continuous oxyhemoglobin saturation (SaO2) monitoring. An intravenous line is placed for drug infusion.

  • Study Design : Employ a double-blind, placebo-controlled, crossover design. Each subject undergoes the protocol on two separate nights, one with this compound and one with a placebo (e.g., normal saline).

  • Drug Preparation : this compound hydrochloride for intravenous infusion is prepared according to pharmaceutical guidelines.

  • Administration Protocol :

    • Once the subject is asleep, a baseline period is recorded.

    • Administer an initial intravenous bolus of this compound at 0.5 mg/kg of lean body mass .[9]

    • Immediately following the bolus, begin a continuous intravenous infusion at a rate of 1.0 mg/min .[9]

    • The infusion is maintained throughout the night for the duration of the sleep period.

  • Monitoring and Data Collection : Continuously record all polysomnographic variables, SaO2, heart rate, and blood pressure throughout the night.[9] Monitor subjects for any adverse effects, such as anxiety, restlessness, or cardiac arrhythmias.[1][3]

  • Data Analysis : Score sleep stages and respiratory events according to established criteria. Analyze and compare the following variables between the this compound and placebo nights:

    • Apnea-Hypopnea Index (AHI).

    • Average and nadir SaO2 during respiratory events.

    • Duration of apneas and hypopneas.

    • Sleep architecture (e.g., percentage of sleep stages, sleep efficiency).

Protocol 2: Investigating this compound's Effects on Respiratory Motor Output in an Animal Model This generalized protocol is based on methodologies used in rodent and feline studies and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation :

    • Anesthetize the animal (e.g., urethane, chloralose).

    • Perform a tracheotomy to secure the airway and measure respiratory parameters.[6]

    • Surgically isolate a respiratory nerve for recording (e.g., phrenic or hypoglossal nerve).

    • Insert catheters into a femoral artery (for blood pressure monitoring and blood gas analysis) and a femoral vein (for drug administration).

  • Experimental Setup :

    • Maintain the animal's core body temperature.

    • Record nerve activity, blood pressure, and heart rate using appropriate data acquisition systems.

  • Experimental Procedure :

    • After a stable baseline recording period, administer a bolus of this compound intravenously. A dose range of 0.2 mg/kg to 2.0 mg/kg is often effective for studying peripheral chemoreceptor-mediated effects.[6][7]

    • Record the acute response in phrenic nerve activity, blood pressure, and heart rate.

    • To differentiate peripheral from central effects, the protocol can be repeated after bilateral sectioning of the carotid sinus nerves. A significant reduction in the respiratory response post-denervation indicates a primary peripheral mechanism of action.[6][7]

  • Data Analysis :

    • Quantify the integrated phrenic nerve activity (a proxy for respiratory drive) before and after this compound administration.

    • Measure changes in the frequency and amplitude of the nerve bursts.

    • Compare the responses before and after carotid sinus denervation to determine the relative contribution of peripheral chemoreceptors.

References

Application Notes and Protocols for In Vivo Microdialysis: Measuring Neurotransmitter Release Following Doxapram Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram is a respiratory stimulant used to counteract respiratory depression following anesthesia or in certain respiratory diseases.[1] Its primary mechanism of action involves the stimulation of peripheral chemoreceptors in the carotid bodies and central respiratory centers in the brainstem.[2][3] This stimulation is believed to be mediated by the inhibition of potassium channels, leading to cellular depolarization and subsequent neurotransmitter release.[2][4] In vitro studies have specifically shown that this compound stimulates the release of dopamine (B1211576) from the rat carotid body.[5]

In vivo microdialysis is a powerful technique for continuously monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[6][7] This method allows for the characterization of the neurochemical effects of pharmacological agents like this compound, providing valuable insights into their mechanisms of action. These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure neurotransmitter release following the administration of this compound.

Signaling Pathway of this compound-Induced Neurotransmitter Release

This compound's mechanism of action at the cellular level involves the inhibition of background potassium channels, specifically TASK-1 and TASK-3 channels.[8] This inhibition reduces potassium efflux, leading to depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The rise in intracellular calcium concentration is a critical step that triggers the fusion of neurotransmitter-containing vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.[4][5]

Doxapram_Signaling_Pathway This compound This compound K_Channel TASK-1/TASK-3 K+ Channels This compound->K_Channel Inhibition Membrane_Depolarization Membrane Depolarization K_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channels Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Vesicle_Fusion Vesicular Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Vesicle_Fusion->Neurotransmitter_Release Results in Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Guide_Cannula_Implantation Stereotaxic Surgery: Guide Cannula Implantation Animal_Acclimation->Guide_Cannula_Implantation Recovery Post-Surgical Recovery (5-7 days) Guide_Cannula_Implantation->Recovery Habituation Habituation to Microdialysis Chamber (1-2 hours) Recovery->Habituation Probe_Insertion Microdialysis Probe Insertion Habituation->Probe_Insertion Perfusion_Stabilization aCSF Perfusion & Baseline Stabilization (1-2 hours) Probe_Insertion->Perfusion_Stabilization Baseline_Collection Baseline Sample Collection (3-4 samples, 20 min intervals) Perfusion_Stabilization->Baseline_Collection Doxapram_Admin This compound Administration (i.v. or i.p.) Baseline_Collection->Doxapram_Admin Post_Doxapram_Collection Post-Injection Sample Collection (2-3 hours, 20 min intervals) Doxapram_Admin->Post_Doxapram_Collection Euthanasia_Verification Euthanasia & Histological Verification of Probe Placement Post_Doxapram_Collection->Euthanasia_Verification Sample_Analysis Sample Analysis (HPLC-ECD) Euthanasia_Verification->Sample_Analysis Data_Analysis Data Analysis & Interpretation Sample_Analysis->Data_Analysis

References

Application Notes and Protocols for Utilizing Doxapram to Study Chemoreceptor Sensitivity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Doxapram, a respiratory stimulant, is a valuable pharmacological tool for the in vitro investigation of peripheral chemoreceptor sensitivity.[1][2][3] Its primary mechanism of action involves the stimulation of chemoreceptors within the carotid bodies, which play a crucial role in sensing changes in blood oxygen, carbon dioxide, and pH levels.[1][2][4] These application notes provide detailed protocols for utilizing this compound to study the function of isolated chemoreceptor cells, specifically glomus cells of the carotid body. The protocols cover cell isolation, electrophysiological recordings, and neurotransmitter release assays, enabling researchers to probe the molecular mechanisms underlying chemoreception.

Mechanism of Action:

This compound's stimulatory effect on chemoreceptors is primarily attributed to its inhibition of specific potassium (K+) channels in glomus cells.[1][4] This inhibition leads to membrane depolarization, the opening of voltage-gated calcium (Ca2+) channels, and a subsequent influx of Ca2+.[5][6][7] The rise in intracellular Ca2+ triggers the release of neurotransmitters, such as dopamine (B1211576) and ATP, which in turn activate afferent nerve fibers that signal to the brainstem to increase respiratory rate.[1][5][6][8] Studies have identified the two-pore domain K+ channels, specifically TASK-1 and TASK-3, as key targets of this compound.[6][7][9]

Data Presentation

Table 1: Dose-Dependent Inhibition of K+ Currents in Carotid Body Type I Cells by this compound

This compound Concentration (µM)Inhibition of K+ Current (%)IC50 (µM)SpeciesReference
1-100Dose-dependent~13Neonatal Rat[10]
1-100Dose-dependent (Ca2+-independent K+ currents)~20Neonatal Rat[10]
5042.3 ± 4.6-Neonatal Rat[11]

Table 2: this compound-Evoked Dopamine Release from Rat Carotid Body in vitro

This compound Concentration (µM)ResponseInhibitionSpeciesReference
15-150Concentration-dependent increase in ³H overflow (dopamine)Inhibited by 5 µM nifedipine (B1678770)Rat[5]

Table 3: Potency of this compound on Human and Mouse TASK Channels

ChannelEC50 (µM) [95% CI]SpeciesReference
Human TASK-1- (Potent inhibitor)Human[6][9]
Human TASK-32.5 [1.9-3.5]Human[6]
Mouse TASK-1More sensitive than TASK-3Mouse[6]
Mouse TASK-3Less sensitive than TASK-1Mouse[6]
Mouse TASK-1/TASK-3 HeterodimerIntermediate sensitivityMouse[6]

Experimental Protocols

Protocol 1: Isolation and Culture of Carotid Body Glomus Cells

This protocol describes the enzymatic and mechanical dissociation of carotid bodies to obtain primary cultures of glomus cells suitable for electrophysiological and neurochemical studies.[12][13][14]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Enzyme solution: 0.1% trypsin and 0.1% collagenase in PBS

  • Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS)

  • Collagen-coated culture dishes

  • Dissecting microscope and tools

Procedure:

  • Anesthetize the animal according to approved institutional protocols and decapitate.

  • Under a dissecting microscope, quickly dissect the carotid bifurcations and place them in ice-cold PBS.[12]

  • Carefully remove the superior cervical ganglion and surrounding connective tissue to isolate the carotid body.[12]

  • Transfer the isolated carotid bodies to the enzyme solution and incubate for 15 minutes at 37°C with gentle agitation.[12]

  • Terminate the digestion by adding MEM with 10% FBS.[12]

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the cell suspension onto collagen-coated culture dishes.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Cells are typically ready for experiments within 1-3 days.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the recording of ion channel currents from individual glomus cells to assess the effects of this compound on membrane potential and K+ channel activity.[10][15]

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

  • Intracellular solution (e.g., containing in mM: 120 KCl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES, 2 ATP; pH adjusted to 7.2)

  • This compound stock solution

Procedure:

  • Place the culture dish with isolated glomus cells on the stage of the inverted microscope.

  • Continuously perfuse the dish with extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a single, healthy-looking glomus cell with the patch pipette.

  • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[15]

  • Clamp the cell at a holding potential of -70 mV and record baseline K+ currents using voltage steps (e.g., from -80 mV to +60 mV).

  • Apply this compound at various concentrations (e.g., 1-100 µM) to the bath and record the changes in K+ currents.[10]

  • Wash out the drug to observe the reversibility of the effect.

  • Analyze the data to determine the dose-dependent inhibition of K+ currents by this compound.

Protocol 3: Neurotransmitter Release Assay

This protocol measures the release of dopamine from carotid body preparations in response to this compound stimulation, providing a functional readout of chemoreceptor activation.[5][16]

Materials:

  • Isolated carotid bodies (as prepared in Protocol 1, steps 1-3, but kept intact)

  • [³H]Tyrosine

  • Physiological salt solution (e.g., Krebs solution)

  • This compound stock solution

  • Nifedipine (Ca2+ channel blocker)

  • Scintillation counter and vials

Procedure:

  • Pre-incubate intact carotid bodies with [³H]Tyrosine in physiological salt solution to allow for the uptake and conversion to [³H]dopamine.

  • Transfer the carotid bodies to a perfusion system and superfuse with fresh physiological salt solution to establish a stable baseline of ³H overflow.

  • Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

  • Stimulate the carotid bodies by adding this compound (e.g., 15-150 µM) to the perfusion solution for a defined period.[5]

  • To investigate the Ca2+ dependency of release, perform experiments in the presence of the L-type Ca2+ channel blocker nifedipine (e.g., 5 µM).[5]

  • Collect superfusate fractions during and after stimulation.

  • Measure the radioactivity in each fraction using a scintillation counter to quantify the amount of ³H overflow, which represents dopamine release.

  • Analyze the data to determine the concentration-dependent effect of this compound on dopamine release.

Visualizations

Doxapram_Signaling_Pathway This compound This compound TASK_Channels TASK K+ Channels This compound->TASK_Channels Inhibition Membrane_Depolarization Membrane Depolarization TASK_Channels->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channels (VGCCs) Membrane_Depolarization->VGCC Activation Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opening Neurotransmitter_Release Neurotransmitter Release (Dopamine, ATP) Ca_Influx->Neurotransmitter_Release Triggers Afferent_Nerve Afferent Nerve Activation Neurotransmitter_Release->Afferent_Nerve

Caption: this compound signaling pathway in carotid body glomus cells.

Experimental_Workflow cluster_isolation Cell Isolation & Culture cluster_electrophysiology Electrophysiology cluster_release_assay Neurotransmitter Release Assay Dissection Carotid Body Dissection Digestion Enzymatic Digestion Dissection->Digestion Plating Cell Plating & Culture Digestion->Plating Patching Whole-Cell Patch Clamp Loading [3H]Tyrosine Loading Recording Baseline K+ Current Recording Patching->Recording Doxapram_App This compound Application Recording->Doxapram_App Analysis_Ephys Data Analysis Doxapram_App->Analysis_Ephys Perfusion Superfusion & Baseline Collection Loading->Perfusion Stimulation This compound Stimulation Perfusion->Stimulation Analysis_Release Scintillation Counting & Analysis Stimulation->Analysis_Release

Caption: Experimental workflow for studying this compound's effects in vitro.

References

Doxapram for Anesthesia-Induced Respiratory Depression in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide comprehensive protocols and dosage guidelines for the use of Doxapram hydrochloride in reversing anesthesia-induced respiratory depression in common laboratory animal species. This compound is a potent central and peripheral respiratory stimulant that acts on chemoreceptors to increase tidal volume and respiratory rate. This document outlines detailed experimental procedures, dosage recommendations, and the underlying mechanism of action to ensure safe and effective application in a research setting.

Mechanism of Action

This compound stimulates respiration through a dual mechanism involving both peripheral and central pathways. Primarily, at lower doses, it acts on the peripheral chemoreceptors located in the carotid and aortic bodies.[1][2][3] This stimulation is achieved through the inhibition of potassium channels in the glomus cells of these bodies, leading to depolarization and an increased firing rate of afferent nerve fibers to the respiratory centers in the brainstem.[2][4] At higher doses, this compound directly stimulates the medullary respiratory centers in the brainstem, further enhancing the respiratory drive.[1][2] This results in an increased tidal volume and respiratory rate, helping to counteract the depressive effects of anesthetic agents.

Diagram 1: this compound's dual mechanism of action.

Dosage and Administration

The appropriate dosage of this compound varies depending on the animal species, the anesthetic agent used, and the depth of respiratory depression. The intravenous (IV) route is most common for rapid onset of action.

Animal SpeciesAnesthetic Agent(s)This compound DosageRoute of AdministrationReference(s)
Mouse General Anesthesia5 - 10 mg/kgIV[5]
Rat Morphine1.0 - 3.0 mg/kg (single injection) or 0.33 mg/kg/min (continuous infusion)IV[6]
General Anesthesia5 - 10 mg/kgIV[5]
Guinea Pig General Anesthesia5 mg/kgIV[5]
Dog Isoflurane (B1672236)2 mg/kgIV[7]
Thiopental (B1682321) (pre-treated with Xylazine (B1663881) or Acepromazine)5.0 mg/kgIV[8]
Propofol (B549288)2 mg/kgIV[9]
General Anesthesia1 - 5 mg/kgIV[3]
Cat General Anesthesia1 - 5 mg/kgIV[3]
Horse General Anesthesia0.5 - 1.0 mg/kgIV[3]

Experimental Protocols

General Protocol for Reversal of Anesthesia-Induced Respiratory Depression

This protocol provides a generalized workflow for evaluating the efficacy of this compound in reversing respiratory depression in lab animals. Specific parameters should be adapted based on the species and anesthetic used.

Experimental_Workflow A Animal Preparation (Acclimatization, Fasting) B Baseline Physiological Monitoring (RR, HR, SpO2) A->B C Anesthesia Induction (e.g., Isoflurane, Ketamine/Xylazine) B->C D Confirmation of Respiratory Depression C->D E This compound Administration (IV, specified dose) D->E F Continuous Monitoring of Physiological Parameters E->F G Observation of Recovery (Time to arousal, normal breathing) F->G H Data Analysis G->H

Diagram 2: Generalized experimental workflow.

Materials:

  • This compound Hydrochloride solution (20 mg/mL)

  • Sterile saline for dilution

  • Anesthetic agents (as required)

  • Syringes and needles appropriate for the animal size and administration route

  • Physiological monitoring equipment (e.g., pulse oximeter, respiratory monitor, ECG)

  • Warming pad

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Fasting may be required depending on the species and anesthetic protocol.

  • Baseline Monitoring: Record baseline physiological parameters, including respiratory rate (RR), heart rate (HR), and oxygen saturation (SpO2).

  • Anesthesia Induction: Administer the chosen anesthetic agent and maintain a stable plane of anesthesia.

  • Induction of Respiratory Depression: Allow the anesthetic to induce a measurable level of respiratory depression (e.g., a significant decrease in RR and/or tidal volume).

  • This compound Administration: Once respiratory depression is established, administer this compound at the appropriate dose via the chosen route (typically IV for rapid effect).

  • Post-Administration Monitoring: Continuously monitor RR, HR, SpO2, and other relevant parameters. Record the time to onset of this compound's effect.

  • Recovery: Observe the animal until it has fully recovered from anesthesia, noting the time to return of reflexes and normal behavior.

  • Data Analysis: Compare pre- and post-Doxapram physiological parameters to determine the efficacy of the treatment.

Specific Protocol: Reversal of Morphine-Induced Respiratory Depression in Rats

This protocol is adapted from a study investigating the effects of this compound on morphine-induced respiratory depression in anesthetized rats.[6]

Animals: Adult Wistar rats.

Anesthesia: Urethane (1.2 g/kg, intraperitoneally).

Procedure:

  • Anesthetize the rat with urethane.

  • Insert a tracheal cannula to ensure a patent airway and to measure respiratory airflow.

  • Catheterize a femoral vein for intravenous drug administration.

  • Monitor respiratory parameters (e.g., respiratory rate, tidal volume) to establish a stable baseline.

  • Induce respiratory depression by administering morphine (1.0 mg/kg, IV). A significant decrease in minute volume should be observed.

  • Administer this compound as either a single intravenous injection (1.0-3.0 mg/kg) or a continuous infusion (0.33 mg/kg/min).

  • Continuously record respiratory parameters to assess the reversal of morphine-induced depression.

  • Observe for any adverse effects and monitor the animal until recovery.

Important Considerations

  • Route of Administration: Intravenous administration provides the most rapid onset of action.[2] Subcutaneous or sublingual routes can also be used, particularly in neonates.

  • Anesthetic Agent: The efficacy of this compound may vary depending on the anesthetic used. For example, it has been shown to be effective in reversing depression induced by inhalant anesthetics like isoflurane and injectable agents such as thiopental and propofol.[7][8][9]

  • Monitoring: Continuous monitoring of respiratory and cardiovascular parameters is crucial to assess the animal's response and to avoid adverse effects.

  • Adverse Effects: At higher doses, this compound can cause hyperventilation, hypertension, and central nervous system excitement.[10] It is important to use the lowest effective dose.

  • Species-Specific Differences: Dosage requirements and responses can vary significantly between species. It is essential to consult species-specific literature and start with the lower end of the recommended dose range.

Conclusion

This compound is a valuable tool for reversing anesthesia-induced respiratory depression in a laboratory setting. By understanding its mechanism of action and adhering to appropriate dosages and protocols, researchers can ensure the welfare of their animal subjects and the integrity of their experimental data. The information provided in these application notes serves as a guide for the safe and effective use of this compound in laboratory animal research.

References

Application Note: Protocols for Studying the Effects of Doxapram on Cultured Glomus Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxapram is a respiratory stimulant used to treat respiratory depression and apnea.[1][2] Its primary mechanism of action involves the stimulation of peripheral chemoreceptors located in the carotid bodies.[1][2][3] The functional units of the carotid body are glomus cells, which are neuron-like cells that sense changes in blood oxygen, carbon dioxide, and pH levels.[3][4] this compound is believed to exert its effects by inhibiting potassium (K+) channels, specifically TASK-1 and TASK-3 channels, in glomus cells.[5][6] This inhibition leads to membrane depolarization, activation of voltage-gated calcium channels, an increase in intracellular calcium ([Ca2+]i), and subsequent release of neurotransmitters like dopamine (B1211576).[1][5][7] This application note provides detailed protocols for culturing glomus cells and performing key experiments to elucidate the cellular and molecular effects of this compound.

Experimental Protocols

Protocol for Isolation and Culture of Glomus Cells

This protocol describes a general method for establishing primary cultures of glomus cells from rodent carotid bodies.

Materials:

  • Adult rat or mouse

  • Dissection microscope and tools

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Enzyme solution: Collagenase Type II and Trypsin in HBSS

  • Culture medium: F-12K medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Poly-L-lysine coated culture dishes or coverslips

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Under a dissection microscope, carefully dissect the carotid bifurcations and locate the carotid bodies.

  • Transfer the isolated carotid bodies to ice-cold HBSS.

  • Mince the tissue into small pieces and transfer to the enzyme solution.

  • Incubate at 37°C for 20-30 minutes with gentle agitation to dissociate the cells.

  • Terminate the digestion by adding an equal volume of culture medium.

  • Centrifuge the cell suspension at low speed to pellet the cells.

  • Resuspend the cell pellet in fresh culture medium.

  • Plate the cells onto poly-L-lysine coated dishes or coverslips.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2. Cells are typically ready for experiments within 24-48 hours.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording K+ currents from isolated glomus cells to assess the inhibitory effects of this compound.[8]

Materials:

  • Inverted microscope with patch-clamp setup (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (Tyrode's solution): Containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH adjusted to 7.4.

  • Internal (pipette) solution: Containing KCl, MgCl2, HEPES, EGTA, and ATP, pH adjusted to 7.2.

  • This compound stock solution.

Procedure:

  • Place a coverslip with cultured glomus cells in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy glomus cell with the pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply a series of voltage steps to elicit K+ currents.

  • Record baseline K+ currents.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1-100 µM).[8]

  • Record K+ currents in the presence of this compound.

  • Wash out the drug with the external solution and record recovery currents.

  • Analyze the data to determine the percentage of current inhibition by this compound.

Protocol for Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium ([Ca2+]i) in response to this compound using a fluorescent calcium indicator.

Materials:

  • Fluorescence microscope with an imaging system.

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-8).[9]

  • Pluronic F-127.

  • External solution (Tyrode's solution).

  • This compound stock solution.

Procedure:

  • Incubate cultured glomus cells with the calcium indicator dye (e.g., 2.5 µg/mL Indo-1 AM) in culture media.[10]

  • Wash the cells with the external solution to remove excess dye.

  • Place the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Acquire baseline fluorescence images. The excitation wavelength is typically set at 488 nm and the emission wavelength at 515 nm for dyes like Fluo-8.[9]

  • Perfuse the chamber with the external solution containing this compound (e.g., 50 µM).[10][11]

  • Continuously record fluorescence intensity changes over time. A typical recording may last for 150 seconds.[9]

  • Analyze the data by calculating the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes) to determine the relative change in [Ca2+]i.

Protocol for Neurotransmitter Release Assay (Dopamine)

This protocol quantifies the release of dopamine from glomus cells in response to this compound stimulation.[7]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).

  • Perfusion system.

  • External solution (Tyrode's solution).

  • This compound stock solution (15-150 µM).[7]

  • Nifedipine (B1678770) (calcium channel blocker).[7]

  • Collection vials.

Procedure:

  • Place coverslips with cultured glomus cells in a perfusion chamber.

  • Perfuse the cells with the external solution and collect baseline samples.

  • Switch to a perfusion solution containing this compound at the desired concentration.[7]

  • Collect samples during and after this compound stimulation.

  • To confirm calcium-dependency, pre-incubate cells with nifedipine (e.g., 5 µM) before this compound stimulation and collect samples.[7]

  • Stabilize the collected samples immediately (e.g., by adding antioxidant).

  • Analyze the dopamine content in the samples using HPLC-ECD.

  • Quantify the amount of dopamine released by comparing the peak areas to a standard curve.

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound on glomus cells.

Table 1: Effect of this compound on K+ Currents in Glomus Cells

This compound Concentration% Inhibition of K+ CurrentCell Type / ConditionReference
5 µMNot specified, but effectiveNative rat glomus cells[11]
10 µM~55% (TASK-1 channels)tsA201 cells expressing human TASK channels[5]
10 µM~68% (TASK-3 channels)tsA201 cells expressing human TASK channels[5]
13 µM (IC50)50%Isolated neonatal rat glomus cells[8]
20 µM (IC50)50% (Ca2+-independent K+ current)Isolated neonatal rat glomus cells[8]
50 µM42.3 ± 4.6%Native rat glomus cells[11][12]

Table 2: Effect of this compound on Intracellular Calcium and Neurotransmitter Release

ParameterThis compound ConcentrationObserved EffectCell TypeReference
Intracellular Ca2+ ([Ca2+]i)50 µMRapid and reversible increaseNative rat glomus cells[10][11]
Dopamine Release15-150 µMConcentration-dependent increaseIntact rat carotid body[7]

Diagrams and Visualizations

Experimental Workflow

G Overall Experimental Workflow for Studying this compound's Effects cluster_culture Cell Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis A Isolate Carotid Bodies B Enzymatic Digestion A->B C Plate Glomus Cells B->C D This compound Application C->D E Electrophysiology (Patch-Clamp) D->E F Calcium Imaging D->F G Neurotransmitter Release Assay D->G H Analyze K+ Current Inhibition E->H I Quantify [Ca2+]i Changes F->I J Measure Dopamine Release G->J

Caption: Experimental workflow from cell culture to data analysis.

This compound Signaling Pathway in Glomus Cells

G Proposed Signaling Pathway of this compound in Glomus Cells cluster_cell Glomus Cell Depol Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel Closed Depol->VGCC:p1 activates VGCC_Open Voltage-Gated Ca2+ Channel Open Depol->VGCC_Open opens Ca_Influx Ca2+ Influx Vesicles Vesicles Ca_Influx->Vesicles triggers fusion NT_Release Neurotransmitter Release (Dopamine) Vesicles->NT_Release VGCC_Open->Ca_Influx mediates TASK TASK K+ Channel TASK->Depol leads to Dox This compound Dox->TASK inhibits Extracellular Extracellular Intracellular Intracellular

Caption: this compound's mechanism of action in glomus cells.

References

Application Notes and Protocols for Telemetry-Based Monitoring of Doxapram's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surgical implantation of telemetry devices in rodent models to monitor the physiological effects of Doxapram, a respiratory stimulant. The included methodologies, data representations, and visual diagrams are intended to guide researchers in obtaining high-quality, continuous physiological data for preclinical studies.

Introduction

This compound hydrochloride is a potent central and peripheral respiratory stimulant.[1][2] It primarily acts on the peripheral carotid chemoreceptors, and at higher doses, it stimulates the central respiratory centers in the medulla.[1][3] This action leads to an increase in tidal volume and a slight increase in respiratory rate.[3] Telemetry provides a powerful tool for continuously monitoring these and other physiological parameters in conscious, freely moving animals, thereby reducing stress-induced artifacts and improving data quality. This document outlines the necessary surgical procedures and experimental protocols to effectively measure the impact of this compound using implantable telemetry devices.

Surgical Protocols for Telemetry Device Implantation

Successful telemetry studies hinge on meticulous surgical technique and appropriate post-operative care. Below are detailed protocols for implanting telemetry devices to monitor both respiratory and cardiovascular parameters in rodents.

General Pre-operative and Anesthetic Procedures
  • Animal Acclimation: House animals in the experimental environment for at least one week prior to surgery to minimize stress.

  • Health Assessment: Ensure animals are in good health and within an appropriate weight range for the selected telemetry device.

  • Anesthesia: A combination of isoflurane (B1672236) or sevoflurane (B116992) for induction and maintenance is recommended. For example, induce anesthesia with 5% isoflurane and maintain at 1.5-2.5% during surgery.

  • Analgesia: Administer a pre-emptive analgesic, such as Buprenorphine (0.05-0.1 mg/kg, s.c.) or Carprofen (5 mg/kg, s.c.), 30-60 minutes before the initial incision to manage pain.

  • Aseptic Technique: All surgical procedures must be conducted under aseptic conditions using sterile instruments, gloves, and drapes. The surgical site should be shaved and disinfected with alternating scrubs of povidone-iodine and 70% ethanol.

  • Thermoregulation: Maintain the animal's body temperature throughout the surgery using a heating pad.

Protocol for Implantation of a Respiratory Telemetry Device (Pleural Pressure)

This protocol is designed for monitoring changes in intrathoracic pressure, which directly correlates with respiratory effort.

  • Animal Preparation: Anesthetize the animal and prepare the surgical site on the right lateral chest wall.

  • Incision: Make a small skin incision (approximately 1 cm) over the 5th or 6th intercostal space.

  • Muscle Dissection: Carefully dissect through the underlying muscle layers to expose the intercostal muscles.

  • Catheter Insertion: Using a sterile introducer needle, create a small puncture through the intercostal muscles and into the pleural cavity. Immediately withdraw the needle, leaving the catheter in place.

  • Catheter Placement: Gently advance the pressure-sensing tip of the telemetry catheter approximately 1-2 cm into the pleural space.

  • Securing the Catheter: Place a purse-string suture around the catheter entry point in the intercostal muscles and tighten it to create a seal. Apply a small drop of tissue adhesive to further secure the catheter.

  • Transmitter Placement: Create a subcutaneous pocket on the animal's flank or back by blunt dissection. Tunnel the catheter subcutaneously from the chest incision to the pocket.

  • Wound Closure: Place the telemetry transmitter body into the subcutaneous pocket. Close the muscle and skin incisions in layers using appropriate suture material.

Protocol for Implantation of a Cardiovascular Telemetry Device (Arterial Blood Pressure and ECG)

This protocol allows for the simultaneous monitoring of arterial blood pressure and electrocardiogram (ECG).

  • Animal Preparation: Anesthetize the animal and prepare the surgical site on the ventral midline of the abdomen.

  • Laparotomy: Make a midline incision through the skin and linea alba to expose the abdominal cavity.

  • Aortic Cannulation: Gently retract the intestines to visualize the abdominal aorta. Carefully isolate a section of the aorta between the renal arteries and the iliac bifurcation. Place temporary ligatures cranial and caudal to the intended cannulation site.

  • Catheter Insertion: Puncture the aorta with a bent-tip 23-gauge needle and introduce the telemetry device's pressure catheter. Advance the catheter tip cranially so that it resides just below the renal arteries.

  • Securing the Catheter: Secure the catheter in the aorta using the pre-placed ligatures and a drop of medical-grade cyanoacrylate adhesive.

  • ECG Lead Placement: Tunnel the two ECG leads subcutaneously from the abdominal incision to their respective locations. For a standard Lead II configuration, place the negative electrode on the upper right pectoral muscle and the positive electrode on the lower left chest wall. Secure the leads to the muscle tissue with sutures.

  • Transmitter Placement: Place the body of the telemetry transmitter within the peritoneal cavity.

  • Wound Closure: Close the abdominal muscle and skin layers with appropriate sutures.

Post-operative Care
  • Recovery: Monitor the animal continuously until it is fully ambulatory. Provide supplemental heat during the initial recovery period.

  • Analgesia: Continue analgesic administration for 48-72 hours post-surgery.

  • Hydration: Provide a source of hydration, such as hydrogel or a water bottle with a long sipper tube, on the cage floor for easy access.

  • Monitoring: Observe the animal daily for signs of pain, distress, infection, or other complications.

  • Recovery Period: Allow a minimum of one week for the animal to fully recover before initiating any experimental procedures.

Experimental Protocol for this compound Administration and Data Acquisition

  • Baseline Data Collection: Record baseline physiological data for at least 24 hours prior to this compound administration to establish a stable diurnal rhythm.

  • This compound Administration: this compound is typically administered intravenously (IV) or intraperitoneally (IP). The choice of route and dose will depend on the specific research question. Recommended doses in animal models often range from 0.5 mg/kg to 10 mg/kg.[4][5]

  • Data Acquisition: Continuously record telemetry data throughout the baseline, administration, and post-administration periods. The duration of post-administration monitoring will depend on the half-life of this compound and the desired endpoints.

  • Data Analysis: Analyze the collected data to determine the effects of this compound on key parameters such as respiratory rate, tidal volume (derived from the pleural pressure signal), mean arterial pressure, and heart rate.

Quantitative Data on this compound's Effects

The following tables summarize the reported effects of this compound on various physiological parameters in different animal models.

Animal Model Dose Route of Administration Effect on Respiratory Rate Effect on Tidal Volume Reference(s)
Dog2 mg/kg bolus followed by 66.66 µg/kg/min CRIIVSignificant increaseNot reported[4]
Horse0.275, 0.55, and 1.1 mg/kgIVSignificant increase at all dosesNot reported[5]
Fetal Lamb0.5 - 2 mgIntra-arterialStimulation of breathing in 73% of trialsNot reported[6]
Neonatal RatDose-dependentIn vitro brainstem-spinal cord preparationDose-dependent increase in C4 activity frequencyDose-dependent increase in C4 activity amplitude[7]

Table 1: Effects of this compound on Respiratory Parameters

Animal Model Dose Route of Administration Effect on Mean Arterial Pressure (MAP) Effect on Heart Rate (HR) Reference(s)
Dog2 mg/kg bolus followed by 66.66 µg/kg/min CRIIVSignificant increaseNo significant difference[4]
Horse0.55 and 1.1 mg/kgIVSignificant increaseSignificant increase[5]
Fetal Lamb0.5 - 2 mgIntra-arterialModest riseSmall fall[6]
Dog0.55 mg/kg (L-DOX) and 2.2 mg/kg (H-DOX)IVUp to 81% increase with both dosesUp to 79% increase with H-DOX[8]
Neonatal CalfNot specifiedNot specifiedSystolic pulmonary pressure increased from 70±8 to 93±19 mmHgNot specified[9]

Table 2: Effects of this compound on Cardiovascular Parameters

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in a typical telemetry-based study of this compound's effects.

experimental_workflow acclimation Animal Acclimation surgery Telemetry Device Implantation acclimation->surgery recovery Post-operative Recovery (Minimum 1 week) surgery->recovery baseline Baseline Data Recording (24 hours) recovery->baseline This compound This compound Administration baseline->this compound post_admin Post-administration Data Recording This compound->post_admin analysis Data Analysis post_admin->analysis

Figure 1: Experimental workflow for assessing this compound's effects using telemetry.

This compound's Signaling Pathway

This compound primarily stimulates respiration through its action on the carotid body chemoreceptors. The proposed signaling cascade is depicted below.

doxapram_pathway cluster_glomus_cell Carotid Body Glomus Cell cluster_cns Central Nervous System This compound This compound k_channel TASK-1/TASK-3 Potassium Channels This compound->k_channel Inhibition depolarization Membrane Depolarization k_channel->depolarization Leads to ca_channel Voltage-gated Ca2+ Channels depolarization->ca_channel Opens ca_influx Increased Intracellular Ca2+ ca_channel->ca_influx Allows neurotransmitter Neurotransmitter Release (e.g., Acetylcholine, ATP) ca_influx->neurotransmitter Triggers afferent_nerve Afferent Nerve Firing (Glossopharyngeal Nerve) neurotransmitter->afferent_nerve Stimulates medulla Medullary Respiratory Centers afferent_nerve->medulla Signals to respiratory_output Increased Respiratory Motor Output medulla->respiratory_output Stimulates

Figure 2: Signaling pathway of this compound at the carotid body chemoreceptors.

This diagram illustrates that this compound inhibits potassium channels in the glomus cells of the carotid body, leading to membrane depolarization.[10][11] This depolarization opens voltage-gated calcium channels, causing an influx of calcium and subsequent release of neurotransmitters.[12] These neurotransmitters then stimulate afferent nerve fibers, which signal to the medullary respiratory centers in the brainstem to increase respiratory output.[10]

Conclusion

The use of implantable telemetry devices provides a robust and refined method for studying the physiological effects of pharmacological agents like this compound. The detailed protocols and information presented in these application notes are intended to facilitate the successful implementation of such studies, leading to a better understanding of the respiratory and cardiovascular impacts of this compound in preclinical models. Adherence to best practices in surgery, post-operative care, and experimental design is paramount for obtaining reliable and reproducible data.

References

Application Notes: Visualizing Doxapram's Impact on Brainstem Neurons with Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram hydrochloride is a central nervous system (CNS) and respiratory stimulant used to address respiratory depression.[1][2] Its primary mechanism involves stimulating the medullary respiratory centers in the brainstem and peripheral chemoreceptors in the carotid and aortic bodies.[1][3] At a molecular level, this compound is understood to inhibit specific potassium channels, leading to neuronal depolarization and an increased respiratory drive.[1][3]

Immunohistochemistry (IHC) is an invaluable technique for elucidating the precise cellular and molecular impacts of this compound on brainstem neurons. By targeting key proteins, researchers can map neuronal activation, identify affected cell populations, and dissect the signaling pathways modulated by this compound. These application notes provide detailed methodologies for using IHC to visualize this compound's effects, offering a robust tool for research and drug development.

Key Molecular Targets for IHC Analysis

To investigate this compound's impact on the brainstem, the following protein targets are of high interest:

  • c-Fos: The protein product of the immediate early gene c-fos, which is rapidly expressed in response to neuronal stimulation.[4][5] Detecting c-Fos is a widely accepted method for mapping activated neurons following a pharmacological stimulus.[4][6]

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine). TH-positive neurons in the brainstem are critical for cardiorespiratory control and are potential targets of this compound's action. Visualizing TH helps identify specific catecholaminergic neuronal populations affected by the drug.[7]

  • TASK Channels (TASK-1, TASK-3): Tandem of P-domains in a weak inward rectifying K+ channel are acid-sensitive potassium channels known to be inhibited by this compound.[8][9] While direct IHC for these channels can be challenging, it can provide crucial information on their expression and localization within brainstem nuclei.

Experimental Workflow & Signaling Pathway

A typical experiment involves animal treatment, tissue processing, immunohistochemical staining, and finally, imaging and data analysis. The diagrams below illustrate the general workflow and the proposed signaling pathway of this compound leading to neuronal activation.

G cluster_workflow Experimental Workflow Animal_Treatment Animal Treatment (this compound vs. Vehicle) Perfusion_Fixation Perfusion & Fixation (4% PFA) Animal_Treatment->Perfusion_Fixation Brain_Extraction Brain Extraction & Post-fixation Perfusion_Fixation->Brain_Extraction Cryoprotection Cryoprotection (Sucrose Gradient) Brain_Extraction->Cryoprotection Sectioning Brainstem Sectioning (Cryostat/Vibratome) Cryoprotection->Sectioning IHC_Staining Immunohistochemical Staining Sectioning->IHC_Staining Imaging Microscopy & Imaging (Confocal/Fluorescence) IHC_Staining->Imaging Data_Analysis Image Quantification & Statistical Analysis Imaging->Data_Analysis

Caption: A generalized workflow for an IHC experiment.

G cluster_pathway This compound's Proposed Signaling Pathway This compound This compound TASK_Channel TASK K+ Channel This compound->TASK_Channel Inhibition Membrane_Depolarization Membrane Depolarization TASK_Channel->Membrane_Depolarization Leads to Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx Signaling_Cascade Intracellular Signaling Cascade Ca_Influx->Signaling_Cascade Gene_Transcription c-fos Gene Transcription Signaling_Cascade->Gene_Transcription cFos_Protein c-Fos Protein Expression Gene_Transcription->cFos_Protein Neuronal_Activation Neuronal Activation cFos_Protein->Neuronal_Activation Marker of

Caption: this compound's proposed signaling pathway.

Application Protocol 1: c-Fos Staining for Neuronal Activation

This protocol details the immunofluorescent detection of c-Fos in free-floating brainstem sections.

1. Tissue Preparation

  • Anesthetize the animal (e.g., with pentobarbital) 2-4 hours after this compound or vehicle administration, a time window corresponding to the peak of c-Fos protein expression.[6]

  • Perform transcardial perfusion with 0.1 M Phosphate-Buffered Saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[10]

  • Dissect the brain and post-fix in 4% PFA for 24-48 hours at 4°C.[10]

  • Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 20-30% in PBS) at 4°C until it sinks.

  • Cut 30-40 µm thick coronal sections of the brainstem using a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C.

2. Immunohistochemistry

  • Washing: Wash sections three times for 10 minutes each in 0.1 M PBS to remove the cryoprotectant.[10]

  • Blocking: Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking buffer (e.g., 5-10% normal goat serum with 0.3% Triton X-100 in PBS).[10][11]

  • Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking buffer. Incubation is typically for 24-48 hours at 4°C with gentle agitation.[10]

  • Washing: Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).

  • Secondary Antibody Incubation: Incubate sections for 1-2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) diluted in blocking buffer. Protect from light from this step onwards.[11]

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • Mounting: Mount sections onto charged microscope slides, allow them to air dry, and coverslip using an anti-fade mounting medium.

3. Imaging and Quantification

  • Visualize sections using a confocal or fluorescence microscope.

  • Capture images of relevant brainstem nuclei (e.g., nucleus of the solitary tract, pre-Bötzinger complex).[12]

  • Quantify the number of c-Fos-positive cells per defined area for both this compound-treated and vehicle-treated groups.[13][14] Image analysis software can be used for automated counting to ensure objectivity.

Application Protocol 2: Dual-Labeling for TH and c-Fos

This protocol allows for the simultaneous visualization of activated (c-Fos-positive) catecholaminergic (TH-positive) neurons.

1. Tissue Preparation: Follow the same steps as in Protocol 1.

2. Immunohistochemistry

  • Washing & Blocking: Follow steps 2.1 and 2.2 from Protocol 1.

  • Primary Antibody Incubation: Incubate sections in a solution containing a mixture of two primary antibodies raised in different species (e.g., rabbit anti-c-Fos and mouse anti-TH) diluted in blocking buffer. Incubate for 24-48 hours at 4°C.

  • Washing: Wash sections three times for 10 minutes each in PBST.

  • Secondary Antibody Incubation: Incubate for 1-2 hours at room temperature with a cocktail of two secondary antibodies, each corresponding to one of the primary antibodies and conjugated to a distinct fluorophore (e.g., goat anti-rabbit IgG-Alexa Fluor 594 and goat anti-mouse IgG-Alexa Fluor 488).

  • Washing and Mounting: Follow steps 2.6 and 2.7 from Protocol 1.

3. Imaging and Analysis

  • Use a confocal microscope with appropriate laser lines and filters to separately capture the signals for each fluorophore.

  • Analyze the merged images to identify single-labeled (c-Fos only or TH only) and double-labeled (c-Fos and TH) neurons.

  • Quantify the percentage of TH-positive neurons that are also c-Fos-positive in specific brainstem regions.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparisons between experimental groups.

Table 1: c-Fos Positive Neurons in Brainstem Nuclei Following this compound Administration

Brainstem NucleusTreatment GroupMean c-Fos+ Cells/section (± SEM)p-value
Nucleus of the Solitary Tract (NTS)Vehicle15 ± 3<0.01
This compound (5 mg/kg)125 ± 12
Pre-Bötzinger Complex (preBötC)Vehicle8 ± 2<0.05
This compound (5 mg/kg)45 ± 7
Hypoglossal Nucleus (XII)Vehicle10 ± 4<0.01
This compound (5 mg/kg)98 ± 9

Data are hypothetical and for illustrative purposes only.

Table 2: Co-localization of c-Fos and Tyrosine Hydroxylase (TH) in the NTS

Treatment GroupMean TH+ Cells/section (± SEM)Mean c-Fos+ & TH+ Cells/section (± SEM)% of TH+ Cells Expressing c-Fos
Vehicle150 ± 1012 ± 28%
This compound (5 mg/kg)148 ± 1195 ± 864%

Data are hypothetical and for illustrative purposes only.

Conclusion

Immunohistochemistry is a powerful and adaptable technique for investigating the effects of this compound on the brainstem. By using markers like c-Fos and TH, researchers can map neuronal activation with cellular resolution, identify the neurochemical phenotype of affected neurons, and gather quantitative data on the drug's impact. The protocols and guidelines presented here provide a solid foundation for designing and executing experiments to further unravel the central mechanisms of this compound.

References

Application Notes and Protocols: Doxapram as a Modulator of Neuronal Excitability in Invertebrate Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram, a known respiratory stimulant in clinical use, has emerged as a valuable pharmacological tool for investigating neuronal excitability and the role of specific ion channels in invertebrate model systems.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] These application notes provide a comprehensive overview of the use of this compound in invertebrate preparations, detailing its mechanism of action, summarizing key quantitative findings, and offering detailed protocols for its application in common invertebrate models. The inherent simplicity and accessibility of invertebrate nervous systems offer a powerful platform for elucidating the fundamental mechanisms of neuronal function and for screening novel pharmacological agents.[2][12]

Mechanism of Action

This compound primarily functions as a blocker of a subset of two-pore domain potassium (K2P) channels, which are crucial for maintaining the resting membrane potential in neurons.[1][2][3][6] Specifically, this compound has been shown to inhibit the TWIK-related acid-sensitive K+ (TASK) subtype of K2P channels.[2][4] These channels are sensitive to changes in pH and their blockade by this compound leads to a depolarization of the neuronal membrane.[1][3][4] This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability. At lower concentrations, this results in an enhanced neuronal response, while at higher concentrations, it can lead to over-excitation and a sustained refractory period.[1][6]

Data Presentation

The following tables summarize the quantitative effects of this compound on various neuronal parameters in different invertebrate models as reported in the cited literature.

Table 1: Effect of this compound on Neuronal Activity in the Blue Crab (Callinectes sapidus) Proprioceptive Organ

This compound ConcentrationObserved Effect on Neural ActivityReference
0.1 mMEnhanced excitation[1][6]
5 mMOver-excitation followed by a sustained absolute refractory period[1][6]

Table 2: Effect of this compound on the Larval Drosophila melanogaster Neuromuscular Junction (NMJ)

This compound ConcentrationEffect on Muscle Membrane PotentialEffect on Synaptic TransmissionReference
1 mMDepolarizationIncrease in spontaneous quantal events and evoked excitatory junction potentials[4]
10 mMDepolarizationIncrease in spontaneous quantal events and evoked excitatory junction potentials[4][7]
0.1 mMNo significant effect on heart rateNot Applicable[5][6]
0.5 mMDepressed heart rateNot Applicable[5][6]
5 mMImmediately decreased heart rateNot Applicable[5][6]

Table 3: Effect of this compound on the Crawfish (Procambarus clarkii) Neuromuscular Junction (NMJ)

| this compound Concentration | Effect on Resting Membrane Potential | Effect on Action Potential Production | Effect on Evoked Synaptic Transmission | Reference | | :--- | :--- | :--- | :--- | | 5 mM | Minor effect | - | Brief enhancement followed by depression |[3][9][11] | | 10 mM | Minor effect | Blocked | Rapid depression |[3][9][11] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in invertebrate models.

Protocol 1: Investigating the Effect of this compound on Neuronal Excitability in the Blue Crab Proprioceptive Organ

1. Materials:

  • Blue crabs (Callinectes sapidus)

  • Artificial seawater (ASW) or crab saline

  • This compound hydrochloride

  • Dissection tools (scissors, forceps)

  • Sylgard-lined petri dish

  • Suction electrode for recording

  • Stimulator and amplifier

  • Data acquisition system

2. This compound Solution Preparation:

  • Prepare a stock solution of this compound hydrochloride in the appropriate saline. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound in the saline.

  • Prepare working solutions of 0.1 mM and 5 mM this compound by diluting the stock solution with crab saline.[1][6]

3. Dissection and Preparation of the Propodite-Dactylopodite (PD) Organ:

  • Isolate a walking leg from a blue crab.

  • Carefully dissect the leg to expose the propodite-dactylopodite (PD) joint and the associated nerve.[20][23]

  • Pin the preparation in a Sylgard-lined petri dish filled with crab saline.

4. Electrophysiological Recording:

  • Draw the transected PD nerve into a suction electrode for recording compound action potentials.

  • Record baseline neuronal activity by manually moving the dactylopodite to stimulate the proprioceptive neurons.

  • Perfuse the preparation with the 0.1 mM this compound solution and record the neuronal activity.

  • Wash out the this compound with fresh saline.

  • Perfuse the preparation with the 5 mM this compound solution and record the activity.

  • Wash out the this compound with fresh saline to observe for recovery.

5. Data Analysis:

  • Analyze the frequency and amplitude of the recorded action potentials before, during, and after this compound application.

  • Compare the effects of the different this compound concentrations on neuronal excitability.

Protocol 2: Analysis of this compound's Effect on the Drosophila Larval Neuromuscular Junction

1. Materials:

  • Wandering third instar Drosophila melanogaster larvae

  • HL3.1 saline

  • This compound hydrochloride

  • Dissection pins

  • Sylgard-lined petri dish

  • Intracellular recording electrodes (glass micropipettes filled with 3 M KCl)

  • Stimulating suction electrode

  • Micromanipulators, amplifier, and data acquisition system

2. This compound Solution Preparation:

  • Prepare 1 mM and 10 mM this compound solutions in HL3.1 saline.[4]

3. Larval Dissection and NMJ Preparation:

  • Dissect a larva in HL3.1 saline to expose the body wall muscles and the motor nerves.[1][2][3][4]

  • Cut the segmental nerves innervating the abdominal muscles.

4. Intracellular Recording:

  • Impale a body wall muscle fiber (e.g., muscle 6) with a sharp intracellular electrode to record the resting membrane potential and postsynaptic potentials.

  • Use a suction electrode to stimulate the cut motor nerve and evoke excitatory junctional potentials (EJPs).

  • Record baseline resting membrane potential, miniature excitatory junctional potentials (mEJPs), and evoked EJPs.

  • Perfuse the preparation with the desired concentration of this compound and record the changes in these parameters.

  • Wash out the this compound with fresh saline.

5. Data Analysis:

  • Measure the resting membrane potential before and after this compound application.

  • Analyze the frequency and amplitude of mEJPs.

  • Measure the amplitude of the evoked EJPs.

Protocol 3: Examining this compound's Influence on the Crawfish Neuromuscular Junction

1. Materials:

  • Crawfish (Procambarus clarkii)

  • Crayfish saline

  • This compound hydrochloride

  • Dissection tools

  • Sylgard-lined petri dish

  • Intracellular recording electrodes

  • Stimulating suction electrode

  • Electrophysiology rig

2. This compound Solution Preparation:

  • Prepare 5 mM and 10 mM this compound solutions in crayfish saline.[3][9][11]

3. Dissection and NMJ Preparation:

  • Dissect the superficial flexor or extensor muscles of the crayfish abdomen or walking leg to expose the neuromuscular junction.[9][11][15][16]

  • Isolate the motor nerve for stimulation.

4. Electrophysiological Recording:

  • Perform intracellular recordings from the muscle fibers to measure resting membrane potential and excitatory postsynaptic potentials (EPSPs).

  • Stimulate the motor nerve using a suction electrode to evoke EPSPs.

  • Record baseline synaptic activity.

  • Apply the different concentrations of this compound to the preparation and record the resulting changes in resting membrane potential and EPSP amplitude.

  • Monitor for any effects on the ability of the motor neuron to fire action potentials.

5. Data Analysis:

  • Quantify the change in resting membrane potential.

  • Measure the amplitude of the evoked EPSPs over time during this compound application.

  • Note any blockade of nerve-evoked muscle responses.

Mandatory Visualizations

Doxapram_Signaling_Pathway This compound This compound K2P_Channel K2P Channel (e.g., TASK) This compound->K2P_Channel Blocks Membrane Neuronal Membrane K2P_Channel->Membrane Maintains Resting Potential (K+ efflux) Depolarization Membrane Depolarization K2P_Channel->Depolarization Reduced K+ Efflux Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability

Caption: Signaling pathway of this compound's effect on neuronal excitability.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Animal_Model Select Invertebrate Model (e.g., Crab, Drosophila, Crawfish) Dissection Dissect to Expose Neural Tissue (e.g., NMJ, Nerve) Animal_Model->Dissection Saline Maintain in Physiological Saline Dissection->Saline Baseline Record Baseline Neuronal Activity Saline->Baseline Doxapram_Application Apply this compound Solution Baseline->Doxapram_Application Post_this compound Record During This compound Exposure Doxapram_Application->Post_this compound Washout Washout with Fresh Saline Post_this compound->Washout Recovery Record Recovery Washout->Recovery Data_Acquisition Acquire and Digitize Electrophysiological Data Recovery->Data_Acquisition Analysis Analyze Key Parameters (e.g., RMP, AP Firing, EJP/EPSP) Data_Acquisition->Analysis Comparison Compare Pre- and Post- This compound Effects Analysis->Comparison

Caption: General experimental workflow for studying this compound's effects.

References

Troubleshooting & Optimization

Optimizing Doxapram concentration for maximal respiratory stimulation without seizures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Doxapram optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal concentration of this compound for achieving maximal respiratory stimulation while avoiding seizure activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced respiratory stimulation?

A1: this compound primarily stimulates respiration by acting on peripheral chemoreceptors located in the carotid bodies.[1][2][3] It is believed to inhibit tandem pore K+ (TASK-1/-3) channels in the glomus cells of the carotid body.[1] This inhibition leads to depolarization of the cell membrane, which in turn triggers the opening of voltage-gated calcium channels. The subsequent influx of calcium results in the release of neurotransmitters, such as dopamine (B1211576), that stimulate afferent nerve fibers leading to the brain's respiratory centers in the medulla.[1][4] At higher doses, this compound can also directly stimulate these central respiratory centers.[3][5][6]

Q2: What is the therapeutic window for this compound?

A2: The therapeutic window for this compound is narrow. While it can effectively stimulate respiration, higher doses can lead to generalized central nervous system stimulation, including side effects like muscle spasticity and, most critically, seizures.[7] The epileptogenic dose in dogs has been reported to be approximately 70 times higher than the dose that increases ventilation.[8] However, this ratio can vary between species and individual subjects. Careful dose-escalation studies are crucial to determine the optimal therapeutic window in any given experimental model.

Q3: What are the typical signs of this compound overdose in an experimental setting?

A3: Signs of overdose are extensions of its pharmacological effects and include hyperactivity, muscle fasciculations, spasticity, and convulsions.[7] Other signs of excessive CNS stimulation can include agitation and enhanced deep tendon reflexes. Cardiovascular effects such as hypertension and tachycardia are also common.[5] Close monitoring of both respiratory and neurological parameters is essential during dose-finding experiments.

Q4: How quickly does this compound take effect and how long do the effects last?

A4: this compound has a rapid onset of action, typically within 20 to 40 seconds following intravenous administration, with peak effects observed at 1 to 2 minutes.[5][7] The duration of its respiratory stimulant effect is relatively short, lasting approximately 5 to 12 minutes.[5][7] This short duration necessitates continuous infusion for sustained respiratory stimulation in some clinical and experimental settings.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No discernible increase in respiratory rate or tidal volume. - Insufficient Dose: The administered concentration of this compound may be below the therapeutic threshold for the specific animal model or individual subject. - Route of Administration: Improper administration (e.g., extravasation of IV injection) can lead to a lack of effect. - Anesthetic Interference: Some anesthetics can depress the respiratory centers to a degree that requires a higher dose of this compound for reversal.- Dose Escalation: Gradually increase the dose in a stepwise manner, carefully monitoring for respiratory and adverse effects. - Verify Administration: Ensure proper placement and patency of the intravenous line. - Review Anesthetic Protocol: Consider the type and depth of anesthesia and its potential interaction with this compound.
Onset of muscle twitching or tremors. - Approaching Seizure Threshold: These are early signs of excessive central nervous system stimulation and indicate that the this compound concentration is nearing the convulsive level.- Reduce Dose Immediately: Decrease the infusion rate or the size of subsequent bolus doses. - Monitor Closely: Continuously observe the subject for any escalation of neurological signs. - Have Anticonvulsants Ready: Ensure that anticonvulsant agents (e.g., short-acting barbiturates or benzodiazepines) are readily available.[7]
Sudden drop in blood pressure (hypotension). - Cardiac Effects: Although this compound typically causes a pressor response, adverse cardiovascular effects can occur, especially in compromised subjects.- Discontinue this compound: Stop the administration immediately. - Provide Supportive Care: Administer fluids and other supportive measures as required by the experimental protocol.
Variable or inconsistent respiratory response. - Short Half-Life: The short duration of action of this compound can lead to fluctuations in respiratory stimulation with intermittent bolus injections. - Metabolic Differences: Individual variations in drug metabolism can affect the response.- Consider Continuous Infusion: A continuous intravenous infusion can provide a more stable level of respiratory stimulation. - Individualize Dosing: Titrate the dose to the response of each individual subject.

Experimental Protocols

Protocol: Dose-Response Determination for Respiratory Stimulation

This protocol provides a general framework for determining the dose-response relationship of this compound for respiratory stimulation in an anesthetized animal model.

1. Animal Preparation:

  • Anesthetize the animal according to an approved institutional protocol. The choice of anesthetic should be consistent across all experiments.
  • Surgically prepare the animal for the recording of respiratory parameters. This may include cannulation of the trachea for measurement of airflow and tidal volume, and placement of electrodes for electromyography (EMG) of respiratory muscles (e.g., diaphragm).
  • Cannulate a femoral artery and vein for blood pressure monitoring and intravenous drug administration, respectively.

2. Baseline Recording:

  • Allow the animal to stabilize after surgical preparation for at least 30 minutes.
  • Record baseline respiratory parameters for a 10-15 minute period. This should include respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (respiratory rate x tidal volume). Arterial blood pressure and heart rate should also be continuously monitored.

3. This compound Administration (Dose Escalation):

  • Prepare a stock solution of this compound hydrochloride in sterile saline.
  • Begin with a low starting dose (e.g., 0.2 mg/kg, intravenously).
  • Administer the dose as a slow bolus injection over 30-60 seconds.
  • Record respiratory and cardiovascular parameters continuously.
  • After a defined period (e.g., 15 minutes) to allow for the effects of the previous dose to be observed and diminish, administer the next, higher dose (e.g., 0.5 mg/kg).
  • Continue this stepwise dose escalation (e.g., 1.0 mg/kg, 2.0 mg/kg, 4.0 mg/kg) until a significant increase in respiratory activity is observed or signs of adverse effects (e.g., muscle tremors) appear.

4. Data Analysis:

  • For each dose, calculate the percentage change from baseline for respiratory rate, tidal volume, and minute ventilation.
  • Plot the dose of this compound against the respiratory response to generate a dose-response curve.
  • Determine the effective dose that produces a desired level of respiratory stimulation (e.g., ED50).

5. Seizure Threshold Determination:

  • In a separate cohort of animals, continue the dose escalation beyond the therapeutic range until the first signs of seizure activity (e.g., myoclonic jerks, generalized convulsions) are observed.
  • The dose at which seizures are initiated is considered the seizure threshold.
  • Ethical Consideration: This part of the study should be designed to minimize animal distress and appropriate anesthetic and euthanasia protocols must be in place.

Data Presentation

Table 1: Example Dose-Response Data for this compound in an Animal Model

This compound Dose (mg/kg, IV) Change in Respiratory Rate (%) Change in Tidal Volume (%) Change in Minute Ventilation (%) Adverse Events
0.2+15%+10%+26.5%None
0.5+35%+25%+68.8%None
1.0+80%+50%+170%None
2.0+150%+90%+375%Mild muscle fasciculations
4.0+220%+130%+636%Generalized tremors
8.0---Seizure

Note: The data presented in this table is illustrative and will vary depending on the animal species, anesthetic used, and other experimental conditions.

Visualizations

Signaling Pathway of this compound in Carotid Body Glomus Cells

Doxapram_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TASK_channel TASK-1/-3 K+ Channel This compound->TASK_channel Inhibition Depolarization Membrane Depolarization TASK_channel->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization->Ca_channel Opens Vesicle_fusion Vesicle Fusion & Neurotransmitter Release (e.g., Dopamine) Ca_influx->Vesicle_fusion Triggers Afferent_stimulation Stimulation of Afferent Nerve Vesicle_fusion->Afferent_stimulation Results in

Caption: this compound's signaling pathway in carotid body glomus cells.

Experimental Workflow for Dose-Response Determination

Doxapram_Workflow start Start animal_prep Animal Preparation (Anesthesia, Surgery) start->animal_prep baseline Record Baseline Respiratory Parameters animal_prep->baseline dose_admin Administer this compound (Dose Escalation) baseline->dose_admin record_response Record Respiratory & Adverse Effects dose_admin->record_response adverse_event Adverse Event (e.g., Seizure)? record_response->adverse_event adverse_event->dose_admin No end_exp End Experiment adverse_event->end_exp Yes analyze Analyze Data (Dose-Response Curve) end_exp->analyze end End analyze->end

Caption: Workflow for determining the dose-response of this compound.

References

Troubleshooting Doxapram solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Doxapram, ensuring its proper dissolution and stability in aqueous solutions is critical for experimental accuracy and validity. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound hydrochloride in water and other common solvents?

This compound hydrochloride is a white to off-white crystalline powder.[1][2] It is described as sparingly soluble in water, alcohol, and chloroform.[1][2] One source indicates its water solubility to be approximately 25 milligrams per milliliter at room temperature.[1] It is practically insoluble in ether.[1][3]

Q2: I'm observing precipitation after dissolving this compound hydrochloride in a buffer. What could be the cause?

Precipitation of this compound in aqueous solutions can be triggered by several factors, most notably pH. This compound is incompatible with alkaline solutions.[2][4] Admixture with alkaline solutions such as 2.5% thiopental (B1682321) sodium, sodium bicarbonate, furosemide, or aminophylline (B1665990) will result in precipitation or gas formation.[2][4] Commercial injectable products of this compound have a pH between 3.5 and 5.0.[3][5] If your buffer has a pH outside of this acidic range, it could lead to the precipitation of the free base form of this compound, which is less soluble.

Q3: What is the optimal pH range for maintaining this compound stability in an aqueous solution?

This compound hydrochloride solutions are most stable in an acidic pH range. Injectable formulations are typically maintained at a pH between 3.5 and 5.0.[3][5] At a pH of 7.5 and above, a 10 to 15% loss of this compound hydrochloride can occur in about 6 hours.[6] Therefore, for experimental purposes, it is recommended to prepare and maintain this compound solutions within a pH range of 3.5 to 5.0 to ensure its chemical stability.

Q4: How should I prepare a stock solution of this compound hydrochloride?

To prepare a stock solution, it is recommended to use a compatible diluent such as 5% or 10% dextrose in water or normal saline.[2][4] Given its solubility, start by adding a small amount of the diluent to the accurately weighed this compound hydrochloride powder and vortex until fully dissolved. Then, add the remaining diluent to reach the desired final concentration. For long-term storage, it is advisable to filter-sterilize the solution and store it under appropriate conditions.

Q5: What are the recommended storage conditions for this compound hydrochloride solutions?

Injectable this compound hydrochloride solutions should be stored at a controlled room temperature, between 20°C to 25°C (68°F to 77°F).[2] While specific stability data for extemporaneously prepared research solutions may vary, it is prudent to protect solutions from light.[7] For long-term storage, refrigeration at 2-8°C may be considered, but it is crucial to check for any precipitation upon cooling and allow the solution to return to room temperature before use. One study on an extemporaneous preparation for neonatal use suggests that stability can be maintained under specific conditions, but this may not be directly applicable to all research formulations.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Cloudiness or Precipitation Upon Dissolving High pH of the solvent or buffer.1. Check the pH of your solvent or buffer. 2. Adjust the pH to a range of 3.5-5.0 using a suitable acid (e.g., HCl) before adding this compound.[5][6] 3. Use a compatible diluent like 5% or 10% dextrose in water or normal saline.[2][4]
Precipitation After Storage Change in temperature or pH over time. Incompatibility with storage container.1. Ensure the storage temperature is maintained within the recommended range. 2. Re-verify the pH of the solution. 3. Use high-quality, inert storage vials (e.g., glass or polypropylene).
Loss of Potency or Inconsistent Results Chemical degradation due to improper pH or exposure to light.1. Prepare fresh solutions frequently. 2. Store stock solutions protected from light.[7] 3. Ensure the pH of the final working solution is within the stable range (3.5-5.0).[3][5]
Incompatibility with Other Drugs in a Mixture Chemical reaction or precipitation with other compounds.1. Avoid mixing this compound with alkaline drugs.[2][4] 2. Be aware of known incompatibilities, such as with aminophylline, furosemide, and sodium bicarbonate.[2][6] 3. When co-administering multiple drugs, consult compatibility databases or perform a small-scale compatibility test.[9][10]

Experimental Protocols

Protocol for Preparing a this compound Hydrochloride Stock Solution (10 mg/mL)
  • Materials:

    • This compound hydrochloride powder

    • Sterile Water for Injection, 5% Dextrose in Water (D5W), or 0.9% Sodium Chloride (Normal Saline)

    • Sterile vials

    • 0.22 µm sterile syringe filter

  • Procedure: a. Weigh the desired amount of this compound hydrochloride powder accurately in a sterile container. b. Add a small volume of the chosen diluent (e.g., 1 mL for 10 mg of powder) and vortex thoroughly until the powder is completely dissolved. c. Add the remaining volume of the diluent to achieve the final concentration of 10 mg/mL. d. Visually inspect the solution for any particulate matter. The solution should be clear and colorless.[5] e. If necessary, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial. f. Label the vial with the compound name, concentration, date of preparation, and storage conditions.

Visualizing Key Concepts

This compound Troubleshooting Workflow

Doxapram_Troubleshooting This compound Solution Troubleshooting start Start: this compound Solution Preparation Issue issue Issue Observed? (e.g., Precipitation, Cloudiness) start->issue check_ph Check pH of Solvent/Buffer issue->check_ph Yes solution_stable Stable Solution Achieved issue->solution_stable No ph_ok Is pH 3.5 - 5.0? check_ph->ph_ok adjust_ph Adjust pH to 3.5 - 5.0 ph_ok->adjust_ph No check_compatibility Check for Incompatible Additives (e.g., Alkaline Drugs) ph_ok->check_compatibility Yes adjust_ph->check_ph incompatible Incompatible Additives Present? check_compatibility->incompatible remove_incompatible Prepare Solution Without Incompatible Additives incompatible->remove_incompatible Yes check_storage Review Storage Conditions (Temperature, Light) incompatible->check_storage No remove_incompatible->check_compatibility storage_ok Proper Storage? check_storage->storage_ok correct_storage Store at 20-25°C, Protected from Light storage_ok->correct_storage No storage_ok->solution_stable Yes correct_storage->check_storage

A flowchart for troubleshooting this compound solubility issues.

This compound's Primary Mechanism of Action

This compound acts as a respiratory stimulant.[3][11] Its primary mechanism involves the stimulation of peripheral chemoreceptors in the carotid bodies, which in turn stimulates the respiratory center in the brainstem.[3][11] At higher doses, it can directly stimulate the central respiratory centers in the medulla.[2][11] This action is believed to be mediated through the inhibition of potassium channels.[11][12]

Doxapram_Mechanism This compound's Signaling Pathway for Respiratory Stimulation This compound This compound chemoreceptors Peripheral Chemoreceptors (Carotid Bodies) This compound->chemoreceptors k_channels Inhibition of Potassium Channels chemoreceptors->k_channels inhibits depolarization Glomus Cell Depolarization k_channels->depolarization neurotransmitter Increased Neurotransmitter Release (e.g., Acetylcholine) depolarization->neurotransmitter brainstem Brainstem Respiratory Center neurotransmitter->brainstem stimulates respiration Increased Respiratory Rate and Tidal Volume brainstem->respiration

Simplified signaling pathway of this compound's respiratory stimulant action.

References

Technical Support Center: Managing Cardiovascular Side Effects of Doxapram in Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of Doxapram in animal experiments.

Troubleshooting Guide

This section addresses specific cardiovascular issues that may arise during this compound administration and offers potential causes and recommended actions.

Issue: Severe Hypertension and Tachycardia Observed Post-Doxapram Administration

Potential Causes:

  • Dose-Dependent Effect: this compound's pressor and tachycardic effects are directly related to the administered dose.[1] Higher doses lead to a more pronounced increase in heart rate and blood pressure.

  • Sympathetic Stimulation: this compound stimulates the release of catecholamines, such as epinephrine (B1671497) and dopamine, which act on adrenergic receptors to increase heart rate and cause vasoconstriction, leading to hypertension.

  • Anesthetic Interaction: Concurrent use of certain anesthetics, particularly volatile agents like halothane, can sensitize the myocardium to the effects of catecholamines, exacerbating this compound-induced tachycardia and increasing the risk of arrhythmias.[2]

Recommended Actions:

  • Dose Reduction: If clinically permissible, reduce the dosage or infusion rate of this compound. A constant rate infusion (CRI) may offer better control over cardiovascular parameters compared to bolus injections by allowing for titration to effect.[3][4]

  • Administer a Beta-Blocker: For persistent tachycardia, consider the administration of a short-acting beta-blocker.

    • Esmolol (B25661): This ultra-short-acting, cardioselective beta-1 antagonist is effective in controlling tachycardia.[5][6][7] Due to its short half-life, it allows for rapid titration and minimizes the risk of prolonged bradycardia.[6]

    • Labetalol (B1674207): This agent has both alpha- and beta-blocking properties and can be effective in controlling both hypertension and tachycardia.[8][9]

  • Monitor Vital Signs Continuously: Ensure continuous monitoring of arterial blood pressure and electrocardiogram (ECG) to promptly detect and manage any adverse cardiovascular events.

  • Review Anesthetic Protocol: If using volatile anesthetics, consider reducing the concentration or switching to an alternative anesthetic with less myocardial sensitizing effects.

Issue: Arrhythmias Detected After this compound Injection

Potential Causes:

  • Myocardial Sensitization: As mentioned, certain volatile anesthetics can increase the heart's sensitivity to catecholamines, predisposing the animal to arrhythmias when this compound is administered.[2]

  • Electrolyte Imbalance: Pre-existing electrolyte disturbances can increase the risk of cardiac arrhythmias.

  • High Catecholamine Levels: The this compound-induced surge in catecholamines can directly lead to ectopic pacemaker activity and arrhythmias.

Recommended Actions:

  • Discontinue this compound: Immediately stop the administration of this compound if significant arrhythmias, such as ventricular tachycardia, are observed.

  • Administer Antiarrhythmic Drugs: Depending on the type of arrhythmia, administer appropriate antiarrhythmic medication. For ventricular tachyarrhythmias, lidocaine (B1675312) may be considered. For supraventricular tachycardias, a short-acting beta-blocker like esmolol can be effective.[5][10]

  • Correct Underlying Issues: Check and correct any electrolyte imbalances. Ensure adequate oxygenation and ventilation.

  • Review Anesthetic Choice: Avoid the concurrent use of this compound with anesthetics known to strongly sensitize the myocardium.

Frequently Asked Questions (FAQs)

Q1: What are the expected cardiovascular effects of this compound at different doses?

A1: this compound administration typically leads to a dose-dependent increase in heart rate (tachycardia) and blood pressure (hypertension).[1] The magnitude of these effects varies between species and with the dose administered.

Q2: How can I mitigate the hypertensive effects of this compound while maintaining its respiratory benefits?

A2: Using the lowest effective dose of this compound is the primary strategy. A constant rate infusion (CRI) allows for more precise control and titration to achieve the desired respiratory stimulation with minimal cardiovascular side effects.[3][4][11] In cases of significant hypertension, antihypertensive agents with alpha- and/or beta-blocking properties, such as labetalol, can be considered.[8][9]

Q3: Are there specific anesthetics that should be avoided when using this compound?

A3: Caution is advised when using this compound with volatile anesthetics like halothane, as they can sensitize the heart to catecholamines and increase the risk of arrhythmias.[2] It is recommended to delay this compound administration until the volatile agent has been largely excreted.

Q4: Can beta-blockers be used prophylactically before this compound administration?

A4: While prophylactic use is not a standard recommendation, having a short-acting beta-blocker like esmolol readily available is a prudent measure, especially when using higher doses of this compound or in animals with pre-existing cardiovascular conditions.

Q5: What are the signs of a this compound overdose, and how should it be managed?

A5: Signs of overdose include severe hypertension, extreme tachycardia, arrhythmias, and central nervous system hyperstimulation, potentially leading to seizures. Management involves immediately discontinuing the drug, providing supportive care to maintain vital functions, and administering anticonvulsants and antiarrhythmics as needed.

Data Presentation

Table 1: Cardiovascular Effects of this compound in Dogs

Dose of this compoundAnesthetic UsedChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
0.55 mg/kg IV (Low Dose)PropofolIncrease up to 81%Intermittent increase up to 79%[1]
2.2 mg/kg IV (High Dose)PropofolIncrease up to 81%Higher increase than low dose[1]
2 mg/kg bolus followed by 66.66 µg/kg/min CRIRemifentanil/PropofolSignificant increaseNo significant difference[11]

Table 2: Cardiovascular Effects of this compound in Neonatal Calves

Dose of this compoundChange in Systolic Pulmonary PressureChange in Pulmonary Vascular ResistanceReference
Not specifiedIncreased from 70+/-8 mmHg to 93+/-19 mmHgIncreased[12]

Experimental Protocols

Protocol 1: Administration of this compound with Cardiovascular Monitoring
  • Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Place an arterial catheter for continuous blood pressure monitoring and obtain baseline measurements. Place ECG leads for continuous heart rate and rhythm monitoring.

  • This compound Administration:

    • Bolus: Administer this compound intravenously at the desired dose (e.g., 0.55 mg/kg for dogs).[1]

    • Constant Rate Infusion (CRI): For more stable effects, administer a loading dose (e.g., 0.25 mg/kg for dogs) followed by a continuous infusion (e.g., 8.33 µg/kg/min for dogs).[11]

  • Monitoring: Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, heart rate, and ECG throughout the experiment and for a suitable period after this compound administration ceases.

  • Contingency Plan: Have emergency drugs, including beta-blockers (e.g., esmolol) and antiarrhythmics (e.g., lidocaine), readily available.

Protocol 2: Management of this compound-Induced Tachycardia with Esmolol
  • Detection: Identify persistent tachycardia (e.g., >20% increase from baseline) following this compound administration.

  • Esmolol Administration:

    • Administer a loading dose of esmolol (e.g., 330 µg/kg in dogs) intravenously.[5][7]

    • If tachycardia persists, initiate a constant rate infusion of esmolol (e.g., 50 µg/kg/min in dogs) and titrate to effect.[5][7]

  • Monitoring: Continuously monitor heart rate and blood pressure. Be vigilant for hypotension, a potential side effect of beta-blockade.

  • Weaning: Once the heart rate is controlled and the effects of this compound have diminished, gradually wean the animal off the esmolol infusion while continuing to monitor cardiovascular parameters.

Protocol 3: Management of this compound-Induced Hypertension with Labetalol
  • Detection: Identify significant hypertension (e.g., MAP > 150 mmHg) following this compound administration.

  • Labetalol Administration:

    • Administer a loading dose of labetalol (e.g., 0.2 mg/kg in dogs) intravenously.[8]

    • Follow with a constant rate infusion of labetalol (e.g., 1.1 mg/kg/h in dogs) and titrate based on the blood pressure response.[8]

  • Monitoring: Continuously monitor arterial blood pressure to ensure a controlled reduction and avoid hypotension. Also, monitor heart rate, as labetalol has beta-blocking effects.

  • Adjustment: Adjust the infusion rate as needed to maintain the desired blood pressure range.

Visualizations

Doxapram_Signaling_Pathway This compound This compound Chemoreceptors Peripheral Chemoreceptors (Carotid & Aortic Bodies) This compound->Chemoreceptors Stimulates Sympathetic_Outflow Increased Sympathetic Outflow This compound->Sympathetic_Outflow Stimulates Respiratory_Center Medullary Respiratory Center Chemoreceptors->Respiratory_Center Afferent Signals Respiration Increased Respiration Respiratory_Center->Respiration Adrenal_Medulla Adrenal Medulla Sympathetic_Outflow->Adrenal_Medulla Catecholamines Catecholamine Release (Epinephrine, Norepinephrine) Adrenal_Medulla->Catecholamines Heart Heart (β1 Receptors) Catecholamines->Heart Blood_Vessels Blood Vessels (α1 Receptors) Catecholamines->Blood_Vessels Tachycardia Tachycardia Heart->Tachycardia Leads to Hypertension Hypertension Blood_Vessels->Hypertension Leads to (Vasoconstriction)

Caption: Signaling pathway of this compound leading to cardiovascular side effects.

Experimental_Workflow_Management Start Start: this compound Administration Monitor Continuous Cardiovascular Monitoring (ECG, Arterial Blood Pressure) Start->Monitor Check_Vitals Hypertension or Tachycardia? Monitor->Check_Vitals No_Issue Continue Monitoring Check_Vitals->No_Issue No Reduce_Dose Reduce this compound Dose/Rate Check_Vitals->Reduce_Dose Yes No_Issue->Monitor Administer_BB Administer Beta-Blocker (e.g., Esmolol for Tachycardia, Labetalol for Hypertension) Reduce_Dose->Administer_BB Reassess Reassess Cardiovascular Parameters Administer_BB->Reassess Stable Parameters Stabilized? Reassess->Stable Stable->Monitor No End End of Experiment Stable->End Yes

Caption: Experimental workflow for managing this compound-induced cardiovascular events.

References

Minimizing Doxapram-Induced Stress Responses in Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the confounding stress responses induced by Doxapram in behavioral studies. The following information is designed to offer practical solutions and detailed protocols to refine experimental designs and enhance data validity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce stress?

A1: this compound is a respiratory stimulant that primarily acts on peripheral chemoreceptors in the carotid bodies and aortic bodies, as well as the central respiratory centers in the medulla.[1][2] This stimulation leads to an increased respiratory rate and tidal volume.[2] The stress and anxiety-like behaviors observed with this compound administration are linked to its activation of the sympathetic nervous system and specific brain regions associated with fear and stress, such as the amygdala.[3][4]

Q2: What are the common physiological and behavioral signs of this compound-induced stress in rodents?

A2: Common signs include increased heart rate (tachycardia), increased blood pressure (hypertension), hyperactivity, muscle twitching, and anxiety-like behaviors in standardized tests such as the elevated plus maze and open field test.[5][6] Neurochemically, this compound has been shown to increase the expression of c-Fos and corticotropin-releasing factor (CRF) in the amygdala, key markers of neuronal activation and stress.[3][7]

Q3: Can the stress response to this compound be habituated?

A3: While there is limited direct evidence for habituation to the pharmacological effects of this compound, habituation to the handling and injection procedures is a critical step in minimizing overall stress. Repeated, gentle handling and mock injections can help reduce the animal's anticipatory stress response to the experimental procedure.

Q4: Are there any alternative respiratory stimulants with a lower stress-inducing profile?

A4: Yes, several alternatives are being explored. Ampakines and new chemical entities like ENA001 (formerly GAL-021) have shown promise as respiratory stimulants with potentially fewer analeptic side effects like anxiety and hypertension compared to this compound.[8] However, their availability and suitability for specific behavioral paradigms may vary. Carbon dioxide inhalation has also been shown to be an effective respiratory stimulant without the cardiovascular side effects of this compound.[9]

Troubleshooting Guide

Issue: High variability in behavioral data after this compound administration.

Potential Cause Troubleshooting Step Expected Outcome
Handling and Injection Stress Implement a comprehensive habituation protocol for at least 3-5 days prior to the experiment. This should include gentle handling, mock injections (using a needle with a blunted tip), and acclimatization to the experimental room and apparatus.Reduced baseline stress levels and a more consistent response to the drug, leading to lower inter-individual variability in behavioral readouts.
Anxiogenic Effects of this compound Consider co-administration with a low dose of an anxiolytic that has a minimal impact on the specific behavior being studied. The choice of anxiolytic should be carefully validated in pilot studies.Attenuation of the anxiety-like behaviors induced by this compound, allowing for a clearer assessment of the primary experimental variable.
Route and Speed of Administration Administer this compound via a route and at a speed that minimizes sudden physiological changes. For intravenous (IV) administration, a slow infusion is preferable to a rapid bolus injection.[7]A more gradual onset of respiratory stimulation and a reduction in the acute stress response, leading to more stable physiological and behavioral measures.

Issue: Significant cardiovascular changes (hypertension, tachycardia) confounding results.

Potential Cause Troubleshooting Step Expected Outcome
Sympathetic Nervous System Activation Co-administer a low dose of a peripherally acting beta-blocker. The choice of beta-blocker and its dose should be carefully selected to avoid central nervous system effects that could interfere with the behavioral assay.Normalization of heart rate and blood pressure without significantly altering the respiratory stimulant effects of this compound or the cognitive/behavioral endpoint of the study.
Dose of this compound Conduct a dose-response study to identify the lowest effective dose of this compound that produces the desired respiratory effect with minimal cardiovascular side effects.Optimization of the this compound dose to achieve the experimental goal while minimizing confounding physiological stress responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key stress markers.

Table 1: Effects of this compound on Cardiovascular Parameters in Rodents

SpeciesDose (mg/kg)RouteChange in Heart RateChange in Mean Arterial PressureCitation
RatNot specified (IV)IVDecreaseIncrease[5]
Dog0.55 (L-DOX)IVIncrease (up to 79%)Increase (up to 81%)[10]
Dog2.2 (H-DOX)IVSignificant IncreaseSignificant Increase[10]

Table 2: Effects of this compound on Hormonal Stress Markers

SpeciesDose (mg/kg)RouteChange in CortisolChange in ACTHCitation
Human0.5IVIncreaseNo detectable effect[2][11]

Note: Quantitative data on the dose-dependent effects of this compound on plasma cortisol, corticosterone, and ACTH in rodents is limited in the currently available literature. Researchers are encouraged to conduct pilot studies to determine these parameters within their specific experimental context.

Detailed Experimental Protocols

Protocol 1: Habituation to Injection Procedure for Rodents

Objective: To reduce stress associated with handling and injection prior to this compound administration.

Materials:

  • Home cage

  • Clean temporary holding cage

  • Gloves

  • Mock injection device (e.g., a syringe with a blunted needle or a plastic pipette tip)

Procedure:

  • Day 1-3 (at least): Handle each animal gently for 5-10 minutes per day. Allow the animal to habituate to the experimenter's gloved hands.

  • Day 2-3: Introduce the mock injection device. Gently touch the animal's flank or intraperitoneal injection site with the device without penetration.

  • Day 4-5: Simulate the entire injection procedure, including scruffing (for subcutaneous injection) or appropriate restraint (for intraperitoneal injection), and press the mock device against the skin.

  • Throughout the process: Handle animals in a calm and quiet environment. Return the animal to its home cage or a clean holding cage immediately after each session.

Protocol 2: Open Field Test to Assess Anxiety-Like Behavior

Objective: To quantify anxiety-like and locomotor behavior in rodents following this compound administration.

Materials:

  • Open field arena (typically a square or circular arena with walls)

  • Video tracking software

  • This compound solution

  • Vehicle control solution

Procedure:

  • Acclimatization: Allow animals to acclimatize to the testing room for at least 30 minutes before the start of the experiment.

  • Administration: Administer this compound or vehicle control at the predetermined dose and route.

  • Testing: Place the animal in the center of the open field arena and record its activity for a set duration (typically 5-10 minutes).

  • Data Analysis: Analyze the video recordings for parameters such as:

    • Time spent in the center versus the periphery of the arena.

    • Total distance traveled.

    • Frequency of rearing and grooming behaviors.

    • An increase in time spent in the periphery is indicative of anxiety-like behavior.

Signaling Pathways and Experimental Workflows

Doxapram_Stress_Pathway This compound This compound Chemoreceptors Peripheral & Central Chemoreceptors This compound->Chemoreceptors Sympathetic_Nervous_System Sympathetic Nervous System Activation This compound->Sympathetic_Nervous_System Amygdala Amygdala Activation This compound->Amygdala Medulla Medullary Respiratory Center Chemoreceptors->Medulla Respiratory_Stimulation Increased Respiration Medulla->Respiratory_Stimulation Adrenal_Medulla Adrenal Medulla Sympathetic_Nervous_System->Adrenal_Medulla Epinephrine Epinephrine Release Adrenal_Medulla->Epinephrine Cardiovascular_Effects Increased Heart Rate & Blood Pressure Epinephrine->Cardiovascular_Effects Behavioral_Response Anxiety-like Behaviors Epinephrine->Behavioral_Response CRF CRF Release Amygdala->CRF Amygdala->Behavioral_Response HPA_Axis HPA Axis Activation CRF->HPA_Axis ACTH ACTH Release HPA_Axis->ACTH Adrenal_Cortex Adrenal Cortex ACTH->Adrenal_Cortex Corticosterone Corticosterone Release Adrenal_Cortex->Corticosterone Corticosterone->Behavioral_Response

Caption: this compound-induced stress signaling pathway.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation (> 48 hours) Habituation Handling & Mock Injection Habituation (3-5 days) Animal_Acclimation->Habituation Drug_Admin This compound/Vehicle Administration Habituation->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., Open Field) Drug_Admin->Behavioral_Assay Physiological_Measures Physiological Monitoring (HR, BP) Drug_Admin->Physiological_Measures Blood_Sampling Blood Sampling (Hormone Analysis) Behavioral_Assay->Blood_Sampling Data_Analysis Data Analysis Physiological_Measures->Data_Analysis Blood_Sampling->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for a behavioral study using this compound.

References

Overcoming tachyphylaxis to Doxapram in long-term infusion studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering or seeking to prevent tachyphylaxis during long-term intravenous infusion of Doxapram.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis and why is it a concern in long-term studies?

A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[1][2] In the context of long-term this compound infusion, this would manifest as a diminishing respiratory stimulant effect despite a constant infusion rate. This is a critical concern as the primary goal of the infusion—to maintain adequate ventilation—would be compromised, potentially leading to respiratory failure in the experimental model. While some studies using continuous this compound infusion have not observed tachyphylaxis, the potential for its development in prolonged experiments necessitates careful monitoring.[3]

Q2: What is the mechanism of action for this compound, and how might tachyphylaxis develop?

A2: this compound primarily stimulates respiration by acting on peripheral chemoreceptors in the carotid bodies.[4][5][6] It inhibits potassium (K+) channels, specifically TASK-1 and TASK-3, in the glomus cells of the carotid body.[7][8][9] This inhibition leads to cell membrane depolarization, which in turn opens voltage-gated calcium (Ca2+) channels. The resulting influx of Ca2+ triggers the release of neurotransmitters (like dopamine (B1211576) and acetylcholine) that stimulate the respiratory centers in the brainstem.[7][10]

While the exact mechanism of tachyphylaxis to this compound is not well-documented, potential causes, based on general pharmacological principles, could include:

  • Receptor Desensitization or Downregulation: Continuous stimulation of the carotid body chemoreceptors could lead to a reduction in their sensitivity or number.[11]

  • Depletion of Neurotransmitters: Prolonged stimulation might deplete the stores of neurotransmitters within the glomus cells.[11]

  • Cellular Adaptation: The cells may develop compensatory mechanisms to counteract the drug's effects over time.

Q3: How can I design a long-term infusion study to effectively monitor for tachyphylaxis?

A3: A robust study design is crucial for identifying the onset of tachyphylaxis. Key components include:

  • Continuous Hemodynamic and Respiratory Monitoring: Establish a stable baseline before infusion and then continuously record key parameters such as respiratory rate, tidal volume, minute ventilation, and arterial blood gases (PaO2, PaCO2).[12][13]

  • Washout Periods ("Drug Holidays"): If the experimental design allows, incorporating planned, intermittent "drug holidays" (temporary cessation of the drug) can help determine if responsiveness is restored.[1][14] This can help differentiate tachyphylaxis from disease progression.

  • Dose-Response Assessment: Periodically assess the response to a bolus dose of this compound to see if the magnitude of the response has diminished over time.

  • Control Groups: A vehicle-infused control group is essential to account for any changes in the model over time that are independent of the drug.

Q4: What are some potential strategies to overcome or prevent this compound tachyphylaxis if it occurs?

A4: If you observe a diminishing response to this compound, consider the following strategies:

  • Dosage Adjustment: A carefully considered increase in the infusion rate may temporarily restore the desired effect. However, this carries a risk of increased side effects, such as hypertension, anxiety, and seizures, and should be done with caution.[5][14][15]

  • Intermittent Dosing: Switching from a continuous to an intermittent infusion schedule may allow time for receptor and neurotransmitter systems to recover, potentially preventing the onset of tachyphylaxis.[11]

  • Adjunct Therapies: In some clinical contexts, this compound is used as an adjunct to other treatments like methylxanthines (e.g., caffeine).[16] Exploring a combination therapy with another respiratory stimulant that has a different mechanism of action could be a viable research strategy.

  • Drug Holidays: As mentioned, temporarily stopping the infusion for a defined period may restore the drug's effectiveness.[14]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Gradual decrease in respiratory rate and/or tidal volume despite constant this compound infusion. Tachyphylaxis1. Confirm Infusion Integrity: Verify that the infusion pump is functioning correctly and the catheter is patent. 2. Assess Animal Health: Rule out other factors such as worsening of the underlying condition, anesthesia depth, or other experimental confounds. 3. Implement Mitigation Strategy: If tachyphylaxis is suspected, consider a protocol-defined strategy such as a temporary dose increase or a planned drug holiday.[14]
Increased blood pressure, heart rate, or signs of CNS stimulation (e.g., tremors). Dose is too high or additive effects with other agents.1. Review Dosing: Confirm that the infusion rate is correct for the animal's weight. 2. Check for Interactions: this compound can have additive pressor effects with sympathomimetic drugs or MAO inhibitors.[6][17] 3. Reduce Infusion Rate: If side effects are present, consider reducing the infusion rate to the minimum effective dose.
Inconsistent or highly variable response to this compound infusion. Pharmacokinetic or pharmacodynamic variability.1. Ensure Consistent Administration: Use precise infusion equipment and ensure consistent catheter placement. 2. Monitor Blood Levels: If feasible, measure plasma concentrations of this compound to correlate with the observed respiratory response. 3. Standardize Experimental Conditions: Ensure all environmental and physiological parameters (e.g., temperature, hydration) are kept constant.

Data from Experimental Studies

The following tables summarize quantitative data from studies using this compound, providing a baseline of expected effects against which tachyphylaxis (a loss of effect) can be measured.

Table 1: Effect of this compound Infusion on Respiratory Parameters in Infants with Central Hypoventilation

ParameterBaseline (Quiet Sleep)With this compound Infusion (0.32-2.0 mg/kg/min)
Tidal Volume (ml/kg)4.9 ± 1.08.5 ± 0.9
Minute Ventilation (ml/kg/min)140 ± 38286 ± 31
Alveolar PCO2 (mm Hg)60 ± 532 ± 2
Data adapted from a study on infants with congenital central hypoventilation syndrome.[3]

Table 2: Effect of this compound on Arterial Blood Gases in Etorphine-Immobilized Impala

ParameterBaseline (Etorphine Immobilization)3 Minutes Post-Doxapram (1 mg/kg)
PaO₂ (mmHg)40 ± 348 ± 10 (Increase of 8 ± 7)
PaCO₂ (mmHg)51 ± 2No significant change reported
Data adapted from a study on the reversal of opioid-induced respiratory depression.[13]

Table 3: Effect of this compound Co-infusion on Arterial Blood Gases in Dogs Under TIVA

GroupTreatmentPaO₂ (mmHg) at 90 minPaCO₂ (mmHg) at 90 min
ControlSaline85.3 ± 2.647.9 ± 2.3
D1This compound (8.33 µg/kg/min)90.8 ± 1.244.5 ± 2.4
D2This compound (66.66 µg/kg/min)92.5 ± 1.436.9 ± 2.0
Indicates a significant difference compared to the control group (p < 0.05). Data adapted from a study using remifentanil and propofol (B549288) total intravenous anesthesia (TIVA).[18]

Visualized Workflows and Pathways

Doxapram_Mechanism cluster_0 Carotid Body Glomus Cell K_Channel TASK-1/-3 K+ Channels Depolarization Membrane Depolarization K_Channel->Depolarization Inhibition Ca_Channel Voltage-Gated Ca2+ Channels Depolarization->Ca_Channel Activation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opening NT_Release Neurotransmitter Release (Dopamine, ACh) Ca_Influx->NT_Release Triggers Respiratory_Center Brainstem Respiratory Center NT_Release->Respiratory_Center Stimulation This compound This compound This compound->K_Channel Response Increased Respiration (Rate & Tidal Volume) Respiratory_Center->Response

Caption: this compound's signaling pathway in the carotid body.

Tachyphylaxis_Workflow cluster_prep Phase 1: Preparation & Baseline cluster_infusion Phase 2: Infusion & Monitoring cluster_analysis Phase 3: Analysis AnimalPrep Animal Preparation (e.g., cannulation) Baseline Baseline Data Collection (Resp. Rate, Tidal Volume, ABGs) AnimalPrep->Baseline StartInfusion Start Continuous This compound/Vehicle Infusion Baseline->StartInfusion ContMonitor Continuous Monitoring of Respiratory Parameters StartInfusion->ContMonitor PeriodicSample Periodic Arterial Blood Gas (ABG) Sampling ContMonitor->PeriodicSample DataAnalysis Data Analysis: Compare parameters to baseline and across time points PeriodicSample->DataAnalysis Conclusion Assess for Tachyphylaxis: Significant decline in effect over time? DataAnalysis->Conclusion

Caption: Experimental workflow for a long-term this compound infusion study.

Troubleshooting_Logic Start Diminished Respiratory Response Observed Check_Pump Is infusion pump & catheter working correctly? Start->Check_Pump Check_Health Has animal's physiological state changed (e.g., anesthesia depth)? Check_Pump->Check_Health Yes Fix_Equip Action: Correct Equipment Issue Check_Pump->Fix_Equip No Suspect_Tachy Tachyphylaxis is Likely Check_Health->Suspect_Tachy No Stabilize Action: Stabilize Animal's Condition Check_Health->Stabilize Yes Implement_Proto Action: Implement Protocol for Managing Tachyphylaxis (e.g., dose adjustment, drug holiday) Suspect_Tachy->Implement_Proto

Caption: Troubleshooting logic for a diminished response to this compound.

Experimental Protocols

Protocol 1: Assessing this compound Tachyphylaxis in a Rodent Model

This protocol provides a framework for a long-term continuous infusion study in rats to monitor for the development of tachyphylaxis.

1. Animal Preparation:

  • Anesthetize adult male Sprague-Dawley rats (350-450g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or urethane) to maintain a stable surgical plane of anesthesia without suppressing respiration excessively.
  • Perform a tracheotomy and cannulate the trachea to ensure a patent airway and allow for connection to a ventilator if required, and for monitoring respiratory airflow.
  • Cannulate the femoral vein for intravenous drug infusion (this compound or vehicle).
  • Cannulate the femoral artery to allow for continuous blood pressure monitoring and periodic arterial blood sampling for gas analysis.
  • Maintain body temperature at 37°C using a heating pad.

2. Baseline Measurement (60 minutes):

  • After surgical preparation, allow the animal to stabilize for at least 60 minutes.
  • Record baseline respiratory rate (RR), tidal volume (VT), minute ventilation (VE = RR x VT), mean arterial pressure (MAP), and heart rate (HR).
  • Collect a baseline arterial blood sample (0.2 mL) to measure PaO₂, PaCO₂, and pH.

3. This compound Infusion:

  • Prepare a this compound hydrochloride solution (e.g., 1 mg/mL in sterile saline).[12]
  • Begin a continuous intravenous infusion of this compound at a rate known to cause sustained respiratory stimulation (e.g., 0.33 mg/kg/min, a rate shown to be effective in rats).[19]
  • A parallel control group should receive a continuous infusion of the vehicle (sterile saline) at the same volume rate.
  • Maintain the infusion for the desired study duration (e.g., 4-6 hours).

4. Monitoring and Data Collection:

  • Continuously record RR, VT, VE, MAP, and HR throughout the infusion period.
  • At regular intervals (e.g., every 30-60 minutes), collect an arterial blood sample for blood gas analysis. Ensure that the total blood volume removed does not compromise the animal's hemodynamic stability.

5. Data Analysis:

  • Calculate the percentage change from baseline for all recorded respiratory and cardiovascular parameters at each time point for both the this compound and vehicle groups.
  • Statistically compare the parameters over time within the this compound group. A statistically significant and progressive decline in the respiratory stimulant effect (e.g., VE returning towards baseline) in the presence of a constant infusion would be indicative of tachyphylaxis.
  • Compare the this compound group to the vehicle group to ensure the observed effects are drug-related.

References

Addressing variability in animal responses to Doxapram administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in animal responses to Doxapram administration. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound hydrochloride is a central and peripheral nervous system stimulant that acts as a respiratory stimulant.[1][2][3] Its primary mechanism involves the stimulation of peripheral chemoreceptors in the carotid and aortic bodies, which in turn stimulates the respiratory center in the brainstem.[1][4][5][6][7][8] At higher doses, this compound directly stimulates the medullary respiratory centers.[4][5][6][7] This action leads to an increase in tidal volume and respiratory rate.[1][4][5] The onset of action is rapid, typically occurring within seconds of intravenous administration.[6][9]

Q2: What are the common uses of this compound in animal research?

This compound is primarily used in emergency situations to:

  • Stimulate respiration in animals experiencing respiratory depression due to anesthesia or certain drugs like opioids and barbiturates.[4][5]

  • Accelerate recovery from general anesthesia.[10][11]

  • Stimulate breathing in apneic neonates.[4][5]

  • Serve as an experimental model to study the neurobiology of panic attacks due to its effects on cardiorespiratory parameters.[12]

Q3: What factors can contribute to the variability in animal responses to this compound?

The response to this compound can be influenced by a multitude of factors, leading to significant variability between individuals and species. These include:

  • Species: Different animal species exhibit varying sensitivity to this compound. For instance, dogs tend to have a more pronounced respiratory stimulation compared to cats and rats.[9][13]

  • Anesthesia: The type and depth of anesthesia can significantly alter the response to this compound.[14] Some anesthetics can cause respiratory depression, and this compound is often used to counteract this effect.[10][11]

  • Dosage: The dose of this compound administered will determine the intensity and duration of the respiratory stimulation.[8][15] Higher doses can lead to central nervous system stimulation beyond the respiratory centers.[4][5]

  • Route of Administration: While intravenous administration is most common for rapid onset, other routes like sublingual (for neonates) can also be used.[4][5] The route can affect the speed and magnitude of the response.

  • Individual Animal Factors: Age, weight, underlying health conditions (e.g., cardiovascular or respiratory disease), and genetic makeup can all influence an animal's response to this compound.[16][17]

  • Concurrent Medications: this compound can interact with other drugs, such as muscle relaxants and certain anesthetics, potentially altering its effects.[2][7]

Troubleshooting Guide

Problem 1: Minimal or no respiratory stimulation is observed after this compound administration.

  • Possible Cause: Inadequate dosage.

    • Solution: Ensure the administered dose is within the recommended range for the specific species and clinical situation. Refer to the dosage tables below. The dose may need to be adjusted based on the depth of anesthesia and the individual animal's response.[9]

  • Possible Cause: Species-specific differences in sensitivity.

    • Solution: Be aware that certain species, like cats and rats, may show a less dramatic response compared to dogs.[9] A higher dose within the safe range might be necessary for these species.

  • Possible Cause: Ineffective route of administration.

    • Solution: For a rapid and potent effect, intravenous administration is recommended.[9] If using other routes, consider if absorption might be compromised.

  • Possible Cause: Severe underlying respiratory depression.

    • Solution: In cases of profound respiratory depression, this compound alone may be insufficient. Additional supportive measures, such as mechanical ventilation, may be required.

Problem 2: The animal exhibits signs of overstimulation, such as hypertension, tachycardia, or seizures.

  • Possible Cause: Excessive dosage.

    • Solution: This is a primary concern with higher doses. Immediately discontinue this compound administration. Provide supportive care to manage the adverse effects. In future experiments, use a lower dose and titrate to effect. High doses can stimulate other parts of the central nervous system, leading to these side effects.[2][4][5]

  • Possible Cause: Pre-existing medical conditions.

    • Solution: this compound should be used with caution in animals with a history of seizures, cardiovascular disease, or hyperthyroidism.[2] Thoroughly screen animals for underlying health issues before administration.

  • Possible Cause: Drug interaction.

    • Solution: Review all concurrently administered medications for potential interactions that could potentiate the effects of this compound.[2][7]

Problem 3: The duration of respiratory stimulation is shorter than expected.

  • Possible Cause: Rapid metabolism and elimination of the drug.

    • Solution: this compound has a relatively short duration of action.[9] If sustained respiratory support is needed, repeated doses or a constant rate infusion (CRI) may be considered.[18] Monitor the animal closely and be prepared to re-administer the drug as needed.[9]

Data Presentation

Table 1: Recommended this compound Dosages in Various Animal Species

SpeciesRecommended IV DosageNotes
Dogs1 - 5 mg/kg[2][4][5]Can be used to reverse anesthesia.[10][11]
Cats1 - 5 mg/kg[4][5]May show a less pronounced response than dogs.[9]
Horses (adult)0.5 - 1 mg/kg[4][5][8]
Foals0.02 - 0.05 mg/kg/h (IV infusion)[4][5]Administer with caution.
Neonates (general)1 - 2 drops sublingually[2][4][5]
Southern Elephant Seals2 mg/kg[15]4 mg/kg caused arousal and shaking.[15]

Table 2: Observed Cardiopulmonary Effects of this compound in Dogs

ParameterEffect of this compound AdministrationReference
Respiratory RateIncreased[10][19]
Heart RateIncreased[10][19]
Blood PressureIncreased[10][19]
End-tidal CO2 (ETCO2)Decreased[10][11]

Experimental Protocols

Protocol 1: Evaluation of this compound to Hasten Recovery from Propofol (B549288) Anesthesia in Dogs

  • Animals: Clinically healthy male mixed-breed dogs.

  • Sedation: Acepromazine (B1664959) administered 30 minutes prior to induction.

  • Anesthesia: Anesthesia induced with propofol titration and maintained for 30 minutes with a propofol infusion.

  • Treatment: Immediately after stopping the propofol infusion, the treatment group received 2 mg/kg of this compound intravenously. The control group received an equivalent volume of saline.

  • Monitoring: Heart rate, respiratory rate, rectal temperature, ETCO2, SpO2, and non-invasive blood pressure were measured at multiple time points before, during, and after anesthesia.

  • Outcome Measures: Time to endotracheal extubation, time to first head lift, time to first sternal recumbency, and overall duration and quality of recovery were recorded.

  • Reference: This protocol is based on a study that found this compound significantly hastened recovery time by approximately 30 minutes.[10]

Protocol 2: Assessment of this compound's Effect on Laryngeal Function in Anesthetized Dogs

  • Animals: Thirty healthy dogs.

  • Premedication: Butorphanol tartrate (0.22 mg/kg IV), acepromazine maleate (B1232345) (0.05 mg/kg SC), and glycopyrrolate (B1671915) (0.005 mg/kg SC).

  • Induction: Propofol (4 mg/kg IV).

  • Objective: To evaluate the effect of this compound on the area of the rima glottidis (RG) under a light plane of anesthesia, as deeper planes can mimic laryngeal paralysis.

  • Reference: This study hypothesized that this compound would increase intrinsic laryngeal motion.[14]

Visualizations

Doxapram_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System This compound This compound K_Channels Inhibition of Potassium Channels This compound->K_Channels Inhibits Medullary_Respiratory_Center Medullary Respiratory Center (Brainstem) This compound->Medullary_Respiratory_Center Directly Stimulates (at high doses) Carotid_Aortic_Bodies Carotid & Aortic Bodies (Peripheral Chemoreceptors) Carotid_Aortic_Bodies->Medullary_Respiratory_Center Stimulates Depolarization Glomus Cell Depolarization K_Channels->Depolarization Leads to Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Acetylcholine) Depolarization->Neurotransmitter_Release Triggers Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals) Medullary_Respiratory_Center->Respiratory_Muscles Sends Motor Output Increased_Respiration Increased Tidal Volume & Respiratory Rate Respiratory_Muscles->Increased_Respiration Contracts to cause

Caption: this compound's mechanism of action on the peripheral and central nervous systems.

Experimental_Workflow_Anesthesia_Recovery cluster_preparation Phase 1: Preparation & Anesthesia cluster_treatment Phase 2: Treatment Administration cluster_monitoring Phase 3: Monitoring & Data Collection Animal_Selection Select Healthy Animal Subjects Sedation Administer Sedative (e.g., Acepromazine) Animal_Selection->Sedation Anesthesia_Induction Induce Anesthesia (e.g., Propofol) Sedation->Anesthesia_Induction Anesthesia_Maintenance Maintain Anesthesia (e.g., Propofol Infusion) Anesthesia_Induction->Anesthesia_Maintenance Stop_Anesthesia Cease Anesthetic Administration Anesthesia_Maintenance->Stop_Anesthesia Group_Assignment Random Assignment Stop_Anesthesia->Group_Assignment Doxapram_Admin Administer this compound (IV) Group_Assignment->Doxapram_Admin Treatment Saline_Admin Administer Saline (IV) (Control) Group_Assignment->Saline_Admin Control Monitor_Vitals Monitor Cardiopulmonary Parameters Doxapram_Admin->Monitor_Vitals Saline_Admin->Monitor_Vitals Record_Recovery Record Recovery Milestones (Head lift, Sternal Recumbency) Monitor_Vitals->Record_Recovery Data_Analysis Analyze Data Record_Recovery->Data_Analysis

Caption: Workflow for evaluating this compound's effect on anesthesia recovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating Doxapram-related artifacts in electrophysiological recordings.

Troubleshooting Guides

This section offers step-by-step guidance to identify and address specific artifacts that may arise during electrophysiological experiments involving the administration of this compound. The primary sources of these artifacts are the drug's physiological effects, including respiratory stimulation, cardiovascular changes, and general central nervous system excitation.

Issue: Low-Frequency, Rhythmic Artifacts Synchronized with Respiration

Description: You observe slow, rhythmic waves in your electrophysiological recordings, particularly in the delta (0.5–4 Hz) and theta (4–8 Hz) bands, that correlate with the animal's breathing pattern.[1] These artifacts are a direct consequence of this compound's primary function as a respiratory stimulant, which increases both the rate and depth of breathing.[2] The increased respiratory effort can cause movement of the animal's head and body, leading to electrode movement and changes in electrode-skin impedance.[1][3]

Identification:

  • Visual Inspection: Observe the raw electrophysiological trace for slow, high-amplitude, periodic waveforms.

  • Simultaneous Monitoring: Record the animal's respiratory rate using a thermocouple, pneumograph, or by monitoring thoracic movements.

  • Correlation Analysis: Perform a cross-correlation between the electrophysiological signal and the respiratory signal to confirm a temporal relationship.

  • Frequency Analysis: Examine the power spectral density of the recording for a distinct peak at the respiratory frequency.

Mitigation Strategies:

  • During Experiment:

    • Animal Fixation: Ensure the animal is securely but comfortably fixed in the stereotaxic frame to minimize head movements.

    • Electrode Stability: Use a stable electrode implantation technique with dental cement to secure the electrode assembly to the skull.

    • Cable Management: Keep recording cables loose and untangled to prevent them from pulling on the headstage with respiratory movements.

  • Post-Hoc Analysis:

    • Filtering: Apply a high-pass filter with a cutoff frequency above the respiratory rate (e.g., >2 Hz). However, be cautious as this may also remove slow-wave neural activity.

    • Template Subtraction: If a clean respiratory signal is available, an adaptive filtering approach can be used to subtract a scaled version of the respiratory artifact from the neural recording.[4]

    • Independent Component Analysis (ICA): Use ICA to separate the neural signals from movement-related artifacts. The respiratory artifact will likely be captured in one or more independent components that can be identified and removed.

Issue: Sharp, Repetitive Spikes Synchronized with Heartbeat

Description: Your recordings are contaminated with sharp, periodic spikes that are time-locked with the QRS complex of the electrocardiogram (ECG).[3][5] this compound can increase heart rate and alter heart rate variability, which may enhance the prominence of ECG artifacts.[6][7][8][9] This artifact is due to the electrical field generated by the heart propagating to the recording electrodes.

Identification:

  • Simultaneous ECG Recording: Record a reference ECG signal simultaneously with your electrophysiological data.

  • Temporal Correlation: Align the electrophysiological signal with the R-peaks of the ECG to confirm that the artifacts are time-locked to the heartbeat.

  • Morphology: The artifact will typically have a morphology similar to the QRS complex.[5]

Mitigation Strategies:

  • During Experiment:

    • Reference Electrode Placement: Position the reference and ground electrodes to minimize the cardiac electrical field in the recording. Placing the reference on the contralateral ear bar or in a region with minimal ECG artifact can be effective.[10]

    • Proper Grounding: Ensure a low-impedance ground connection to reduce electrical noise pickup.

  • Post-Hoc Analysis:

    • Template Subtraction: Average the artifact waveforms time-locked to the R-peaks of the ECG to create a template. This template can then be subtracted from the recording at each R-peak occurrence.[11]

    • Independent Component Analysis (ICA): ICA is effective at isolating the ECG artifact into one or more components that can be identified by their characteristic shape and periodicity and then removed.[12]

    • Blind Source Separation (BSS): Algorithms other than ICA can also be used to separate the ECG artifact from the neural signal.

Issue: High-Frequency, Irregular Activity Obscuring Neural Signals

Description: The recording is contaminated by high-frequency (>30 Hz), non-periodic bursts of activity, characteristic of electromyographic (EMG) artifacts.[3] this compound, as a central nervous system stimulant, can lead to increased muscle tone and spontaneous muscle contractions, particularly of the facial and neck muscles.[13]

Identification:

  • Visual Inspection: Look for high-frequency, spiky, and irregular activity in the raw trace.

  • Simultaneous EMG Recording: Place EMG electrodes over the neck or facial muscles to record muscle activity directly.

  • Frequency Analysis: EMG artifacts have a broad frequency spectrum, typically from 20 Hz to several hundred Hz.[14]

Mitigation Strategies:

  • During Experiment:

    • Anesthesia Level: Ensure an adequate and stable level of anesthesia to prevent excessive muscle activity.

    • Neuromuscular Blockade: In anesthetized and ventilated preparations, a neuromuscular blocking agent can be used to eliminate muscle artifacts.[15]

  • Post-Hoc Analysis:

    • Filtering: Apply a low-pass filter with a cutoff frequency below the main power of the EMG artifact (e.g., <30 Hz for LFP analysis). For spike sorting, a band-pass filter (e.g., 300-3000 Hz) will inherently reduce low-frequency EMG noise.

    • Wavelet Denoising: Wavelet-based techniques can be effective in decomposing the signal and removing EMG-related components.[14]

    • Independent Component Analysis (ICA): ICA can help to isolate and remove EMG artifacts, although their broad spectral content can sometimes make complete separation challenging.[16]

Frequently Asked Questions (FAQs)

Q1: What are the expected physiological effects of this compound that I should be aware of during my experiment?

A1: this compound is a potent respiratory stimulant, so you should expect an increase in both the rate and depth of breathing shortly after administration.[2] The onset of action is typically within 20 to 40 seconds, with a peak effect at 1 to 2 minutes.[17] You may also observe an increase in heart rate and blood pressure.[6][7][8][17] At higher doses, this compound can cause generalized central nervous system excitation, which may manifest as increased muscle tone or spontaneous movements.[13]

Q2: Can this compound directly affect the neurons I am recording from?

A2: Yes. While this compound's primary respiratory stimulant effect is mediated through peripheral chemoreceptors, it also acts centrally on the brainstem, including the medullary respiratory centers.[2][18] It has been shown to increase the firing rate of neurons in these areas.[18] Therefore, it is crucial to consider these direct neural effects when interpreting your data, distinguishing between pharmacological effects on your target neurons and systemic effects causing artifacts.

Q3: What is a typical dose of this compound for in vivo electrophysiology in rodents?

A3: The appropriate dose can vary depending on the specific research question and animal model. However, studies have used doses in the range of 1-5 mg/kg intravenously in dogs and cats for respiratory stimulation.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental needs, balancing the desired physiological effect with the minimization of artifacts.

Q4: How can I differentiate between this compound-induced neural activity and artifacts?

A4: Differentiating true neural activity from artifacts requires careful analysis. Here are some key differentiators:

  • Correlation with Physiological Signals: Artifacts will often be strongly correlated with simultaneously recorded physiological signals like respiration, ECG, or EMG.

  • Waveform Morphology: Artifacts often have characteristic waveforms (e.g., the QRS-like shape of ECG artifacts) that are distinct from neural spikes or field potentials.

  • Lack of a Physiological Field: Electrical artifacts from a single electrode will not show the spatial distribution across multiple electrodes that is typical of a physiological neural signal.[19]

  • Response to Mitigation Strategies: Applying specific artifact removal techniques should selectively eliminate the artifact without significantly altering the underlying neural signal.

Q5: Are there alternatives to this compound if artifacts are unmanageable?

A5: The choice of a pharmacological agent is highly dependent on the experimental goals. If the primary goal is respiratory stimulation, other drugs that act on TASK-1 and TASK-3 potassium channels, such as PK-THPP and A1899, have been shown to stimulate breathing.[20] However, these may have their own set of effects and potential for inducing artifacts. If the goal is to study a particular neural circuit in the context of respiratory modulation, direct stimulation of relevant brain regions or nerves could be an alternative to systemic drug administration.

Data Presentation

The following tables summarize the expected quantitative changes in physiological parameters following this compound administration, which are the primary sources of artifacts.

Table 1: Dose-Dependent Effects of this compound on Respiratory Rate

SpeciesDose (mg/kg, IV)Change in Respiratory RateOnset of ActionPeak EffectDuration of Effect
Human0.5Significant increase in minute ventilation and respiratory frequency[6]20-40 seconds[17]1-2 minutes[17]5-12 minutes[17]
Canine/Feline1-5Increased tidal volume and slight increase in respiratory rate[2]Rapid--
Equine0.5-1Respiratory stimulation[2]Rapid--

Table 2: Effects of this compound on Heart Rate and Heart Rate Variability (HRV)

SpeciesDose (mg/kg, IV)Change in Heart RateChange in HRV
Human0.5Increased heart rate[6][7][8]Increased sympathetic activity (LF/HF ratio)[6][7][8]
Rat-Increased heart rate[9]Prolonged QTc and JTpc intervals[9]
Drosophila larvae0.5-5 mMDose-dependent decrease in heart rate[21]-

Note: The effect on heart rate can be complex and may depend on the species and experimental conditions.

Experimental Protocols

Protocol for In Vivo Electrophysiological Recording with this compound Administration and Artifact Mitigation

This protocol provides a detailed methodology for conducting in vivo electrophysiological recordings in rodents with intravenous this compound administration, incorporating steps to minimize and account for potential artifacts.

1. Animal Preparation and Surgery:

  • Anesthetize the animal with a stable anesthetic agent (e.g., isoflurane, urethane). Monitor vital signs (body temperature, heart rate, respiratory rate) throughout the experiment.
  • Secure the animal in a stereotaxic frame.
  • Implant a recording electrode (e.g., a multi-electrode array or a single microelectrode) in the target brain region.
  • Secure the electrode assembly to the skull using dental cement to ensure stability.
  • Implant a reference and a ground screw over a region distant from the recording site and with minimal muscle coverage (e.g., over the cerebellum or frontal cortex).
  • Implant a catheter into the femoral or jugular vein for intravenous drug administration.

2. Data Acquisition Setup:

  • Connect the recording electrode, reference, and ground to the headstage of the electrophysiology acquisition system.
  • Simultaneously record the following signals:
  • Broadband neural data (e.g., 0.1-7500 Hz sampling rate).
  • ECG: Place two electrodes on the chest to record a clear ECG signal.
  • Respiration: Use a piezoelectric sensor on the chest or a thermocouple near the nostrils.
  • EMG (optional): Place wire electrodes in the neck or facial muscles.
  • Ensure proper grounding of the entire setup to a common ground to minimize 60 Hz noise.

3. Baseline and this compound Administration:

  • Record a stable baseline of at least 15-30 minutes before any intervention.
  • Prepare a solution of this compound hydrochloride in sterile saline at the desired concentration.
  • Administer a bolus of this compound intravenously through the catheter at the predetermined dose.
  • Continue recording for a sufficient period post-injection to capture the full effect and recovery.

4. Data Analysis Pipeline for Artifact Mitigation:

  • Preprocessing:
  • Apply a notch filter at 50/60 Hz to remove power line noise.
  • Separate the raw data into a local field potential (LFP) component (e.g., by low-pass filtering at 300 Hz) and a spiking component (e.g., by band-pass filtering between 300-3000 Hz).
  • Artifact Identification and Removal:
  • ECG Artifact:
  • Detect R-peaks in the ECG channel.
  • Use an ICA-based approach to identify and remove the ECG component from the LFP and spike-band data.
  • Alternatively, use template subtraction based on the R-peak aligned artifacts.
  • Respiratory Artifact:
  • Analyze the LFP for slow-wave activity that is phase-locked to the respiratory signal.
  • Use ICA to isolate and remove the respiratory component.
  • Alternatively, use an adaptive filter to subtract the respiratory artifact.
  • EMG Artifact:
  • Identify periods of high-frequency contamination in the spike-band data.
  • For LFP analysis, a low-pass filter will remove most EMG artifacts.
  • For spike sorting, algorithms that use waveform shape can help distinguish neural spikes from EMG contamination. Consider rejecting epochs with high EMG activity.
  • Neural Data Analysis:
  • Perform spike sorting on the cleaned spike-band data.
  • Analyze LFP power spectra, event-related potentials, and other measures on the cleaned LFP data.
  • Correlate changes in neural activity with the timing of this compound administration.

Visualizations

Doxapram_Signaling_Pathway cluster_periphery Peripheral Chemoreceptors (Carotid Body) cluster_cns Central Nervous System (Brainstem) This compound This compound TASK_Channels TASK-1/TASK-3 K+ Channels This compound->TASK_Channels Inhibits Depolarization Glomus Cell Depolarization TASK_Channels->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx NT_Release Neurotransmitter Release Ca_Influx->NT_Release Afferent_Signal Afferent Signal to Brainstem NT_Release->Afferent_Signal Respiratory_Centers Medullary Respiratory Centers Afferent_Signal->Respiratory_Centers Stimulates Respiratory_Output Increased Respiratory Motor Output Respiratory_Centers->Respiratory_Output Experimental_Workflow cluster_setup Experimental Setup cluster_data_acq Data Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation & Electrode Implantation Multi_Rec Simultaneous Recording: Neural, ECG, Respiration Animal_Prep->Multi_Rec Baseline Record Stable Baseline Multi_Rec->Baseline Doxapram_Admin Administer this compound Baseline->Doxapram_Admin Post_Rec Record Post-Injection Doxapram_Admin->Post_Rec Artifact_ID Identify Potential Artifacts (Visual, Correlation) Post_Rec->Artifact_ID Artifact_Removal Artifact Removal (Filtering, ICA, Subtraction) Artifact_ID->Artifact_Removal Neural_Analysis Analyze Cleaned Neural Data Artifact_Removal->Neural_Analysis Troubleshooting_Tree cluster_id Artifact Identification cluster_mitigation Mitigation Strategy Start Artifacts Observed in Recording Is_Rhythmic Is the artifact rhythmic and low frequency? Start->Is_Rhythmic Is_Sharp Is it sharp and periodic? Is_Rhythmic->Is_Sharp No Resp_Artifact Likely Respiratory Artifact - Check animal fixation - Use ICA/filtering Is_Rhythmic->Resp_Artifact Yes Is_High_Freq Is it high frequency and irregular? Is_Sharp->Is_High_Freq No ECG_Artifact Likely ECG Artifact - Check reference placement - Use template subtraction/ICA Is_Sharp->ECG_Artifact Yes EMG_Artifact Likely EMG Artifact - Check anesthesia level - Use low-pass/wavelet filtering Is_High_Freq->EMG_Artifact Yes Other_Artifact Consider other sources (e.g., 60Hz noise, electrode pop) Is_High_Freq->Other_Artifact No

References

Technical Support Center: Doxapram Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Doxapram, focusing on dosage adjustments based on animal age and species.

Troubleshooting Guide

Q1: Anesthetized animal is experiencing respiratory depression. What is the recommended course of action with this compound?

A1: For respiratory depression during or after general anesthesia, this compound can be administered to stimulate breathing.[1][2][3] The dosage should be adjusted based on the depth of anesthesia and the degree of respiratory depression.[4][5] It is crucial to ensure a patent airway before administration.[4][6] Monitor the animal's heart rate, blood pressure, and reflexes to prevent overdosage.[6] The effects of this compound are typically observed within minutes of intravenous administration.[1]

Q2: What are the signs of a this compound overdose and how should it be managed?

A2: Signs of this compound overdose include hyperventilation, hypertension, tachycardia, skeletal muscle hyperactivity, enhanced deep tendon reflexes, and in severe cases, seizures.[7][8][9] Management of an overdose is primarily supportive. This may include the administration of short-acting intravenous barbiturates to decrease CNS hyperactivity and oxygen therapy if necessary.[9] It is essential to monitor blood pressure, pulse rate, and deep tendon reflexes to avoid an overdose.[6]

Q3: Can this compound be used in animals with pre-existing health conditions?

A3: this compound should be used with caution or is contraindicated in animals with certain pre-existing conditions. It should not be used in animals with a known hypersensitivity to the drug, a history of seizures, head trauma, severe hypertension, or cardiovascular disease.[1][7] Caution is also advised in animals with asthma, heart rhythm irregularities, airway obstructions, or hyperthyroidism.[1]

Q4: Are there any known drug interactions with this compound?

A4: Yes, this compound can interact with several other drugs. Administration with sympathomimetic or monoamine oxidase inhibiting drugs may result in an additive pressor effect.[6] When used with volatile anesthetics that sensitize the myocardium to catecholamines, there is an increased risk of arrhythmias.[6] An interaction with aminophylline (B1665990) and theophylline (B1681296) can lead to increased skeletal muscle activity, agitation, and hyperactivity.[6] this compound may also temporarily mask the residual effects of neuromuscular blocking agents.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a central nervous system and respiratory stimulant.[10][11] Its primary mechanism involves the stimulation of peripheral chemoreceptors in the carotid and aortic bodies, which in turn stimulates the respiratory center in the brainstem.[10][12][13] This leads to an increase in tidal volume and respiratory rate.[10] At higher doses, it can directly stimulate the medullary respiratory center.[12] It is believed to work by inhibiting potassium channels in the carotid body, leading to depolarization and increased neurotransmitter release that stimulates the respiratory centers.[11][13]

Q2: How should this compound dosage be adjusted for neonatal animals?

A2: this compound is frequently used to initiate or stimulate breathing in neonates following difficult births or cesarean sections.[1][2][3] Dosages are significantly lower than for adult animals and can be administered intravenously, subcutaneously, or sublingually (under the tongue).[1][2] For neonatal canines, a dose of 1-5 drops (1-5 mg) is recommended, while for neonatal felines, 1-2 drops (1-2 mg) is typical.[2]

Q3: What are the recommended this compound dosages for different species?

A3: this compound dosages vary significantly between species. The following table summarizes recommended intravenous (IV) dosages for several common laboratory and domestic animal species. Note that these are general guidelines and the specific dose should be tailored to the individual animal's condition and response.

SpeciesIndicationRecommended IV Dosage
Dog Post-anesthesia1 - 5 mg/kg[12]
Following intravenous anesthesia2 - 5 mg/kg[4][5]
Following inhalation anesthesia1 - 2 mg/kg[4][5]
Cat Post-anesthesia1 - 5 mg/kg[12]
Following intravenous anesthesia2 - 5 mg/kg[4][5]
Following inhalation anesthesia1 - 2 mg/kg[4][5]
Horse Adult0.5 - 1 mg/kg[12][14]
Foal0.02 - 0.05 mg/kg/h (infusion)[12]
Rodents Respiratory Depression2 - 5 mg/kg SC or IV (Rabbits); 5 - 10 mg/kg IV (Mice, Rats, Gerbils, Hamsters)[9]

Q4: Are there specific dosage adjustments for geriatric animals?

A4: While specific guidelines for geriatric animals are not as well-defined as for neonates, a cautious approach is recommended. Geriatric animals may have reduced organ function, which can affect drug metabolism and excretion. Therefore, it is advisable to start with a dose at the lower end of the recommended range and titrate to effect, while closely monitoring the animal's cardiovascular and respiratory response.

Experimental Protocols

Protocol 1: Administration of this compound to Reverse Anesthetic-Induced Respiratory Depression

  • Animal Preparation: The anesthetized animal should be placed in a position that ensures a patent airway. Monitoring equipment for heart rate, respiratory rate, and blood pressure should be in place.

  • Dosage Calculation: Calculate the appropriate dose of this compound based on the animal's species, age, and the depth of anesthesia, referring to the dosage table above.

  • Administration: Administer the calculated dose via slow intravenous injection.

  • Monitoring: Continuously monitor the animal's respiratory rate and depth, heart rate, and blood pressure. The onset of action is typically within a few minutes.[1]

  • Repeat Dosing: If the initial response is inadequate, the dose may be repeated after 15 to 20 minutes, being careful not to exceed the maximum recommended dose.[4][5]

  • Post-Administration Care: Continue to monitor the animal until it has fully recovered from anesthesia and is breathing normally.

Visualizations

Doxapram_Signaling_Pathway cluster_Peripheral Peripheral Chemoreceptors cluster_CNS Central Nervous System Carotid_Body Carotid Body Respiratory_Center Medullary Respiratory Center Carotid_Body->Respiratory_Center Afferent Signals Aortic_Body Aortic Body Aortic_Body->Respiratory_Center Afferent Signals Response Increased Tidal Volume and Respiratory Rate Respiratory_Center->Response Efferent Signals This compound This compound This compound->Carotid_Body Stimulates This compound->Aortic_Body Stimulates This compound->Respiratory_Center Direct Stimulation (at higher doses) Doxapram_Experimental_Workflow A Animal Under Anesthesia with Respiratory Depression B Ensure Patent Airway A->B C Calculate this compound Dosage (Based on Species, Age, Weight) B->C D Administer this compound (Slow IV Injection) C->D E Monitor Vital Signs (HR, RR, BP) D->E F Assess Respiratory Response E->F G Response Adequate? F->G H Continue Monitoring Until Recovery G->H Yes I Repeat Dosage (if necessary, after 15-20 mins) G->I No J Recovery H->J I->D

References

Troubleshooting unexpected Doxapram effects on non-respiratory parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of Doxapram on non-respiratory parameters during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound beyond respiratory stimulation?

A1: this compound primarily stimulates peripheral carotid and aortic chemoreceptors and, at higher doses, the central respiratory centers in the medulla.[1][2][3][4][5][6] This stimulation is not limited to the respiratory system. The mechanism involves the inhibition of potassium channels in chemoreceptor cells, leading to depolarization and neurotransmitter release.[1][2] This process can trigger a cascade of downstream effects on the cardiovascular and central nervous systems.[1][3]

Q2: What are the expected cardiovascular effects of this compound administration?

A2: this compound administration is commonly associated with a pressor response, leading to an increase in blood pressure and heart rate (tachycardia).[1][4][7] This is primarily due to improved cardiac output and an increased release of catecholamines, rather than peripheral vasoconstriction.[3][4] Arrhythmias have also been reported as a potential side effect.[1][2][8]

Q3: Can this compound affect the central nervous system (CNS)?

A3: Yes, this compound is a CNS stimulant.[1][2] It can cause a range of neurological effects, from hyperactivity, muscle spasticity, and increased deep tendon reflexes to more severe effects like seizures at high doses.[3][8] Other reported CNS effects include dizziness, confusion, and hallucinations.[1]

Q4: Are there any known metabolic effects of this compound?

A4: While less documented than its cardiovascular and neurological effects, this compound can influence metabolic parameters. In some studies, particularly in neonates, hyperglycemia and glucosuria have been observed.[8] It can also increase cerebral oxygen consumption.[9]

Q5: How does this compound interact with other drugs?

A5: this compound can have additive effects with other sympathomimetic drugs and monoamine oxidase (MAO) inhibitors, potentially leading to a hypertensive crisis.[1][8][10] It may also interact with anesthetic agents that sensitize the myocardium to catecholamines, increasing the risk of arrhythmias.[4] Conversely, CNS depressants like barbiturates and benzodiazepines can counteract the stimulant effects of this compound.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Blood Pressure and Heart Rate

Q: My experimental subject is exhibiting a much higher blood pressure and heart rate than anticipated after this compound administration. What could be the cause and what should I do?

A:

  • Potential Causes:

    • Dosage and Infusion Rate: The pressor effect of this compound is dose-dependent.[3] A high dose or rapid intravenous infusion can lead to an exaggerated cardiovascular response.

    • Drug Interactions: Co-administration with sympathomimetic agents or MAO inhibitors can cause an additive pressor effect.[1][8][10]

    • Subject Sensitivity: Individual sensitivity to this compound can vary.

  • Troubleshooting Steps:

    • Verify Dosage: Double-check your calculations for the administered dose.

    • Review Infusion Rate: If using an infusion, ensure the rate is within the recommended range for your experimental model. Consider reducing the infusion rate.

    • Check for Drug Interactions: Review all other compounds administered to the subject for potential interactions.

    • Monitor Vitals Continuously: Keep a close watch on blood pressure and heart rate.

    • Consider a Lower Dose: For future experiments, a dose-response study may be necessary to determine the optimal dose for your specific model and experimental conditions.

Issue 2: Seizures or Severe CNS Hyperactivity Observed

Q: My animal model is showing signs of severe CNS stimulation, such as muscle fasciculations, spasticity, or even seizures, after receiving this compound. What should I do?

A:

  • Potential Causes:

    • High Dosage: Seizures are a known side effect of this compound at high doses due to excessive CNS stimulation.[1][3][8]

    • Pre-existing Conditions: Subjects with a lower seizure threshold (e.g., epilepsy models) may be more susceptible.[1]

  • Troubleshooting Steps:

    • Immediate Action: If seizures occur, ensure the subject's airway is clear and provide supportive care as per your institution's animal care guidelines. Anticonvulsants may be necessary.[3][8]

    • Stop this compound Administration: Immediately cease any ongoing infusion of this compound.

    • Review Dosage: The administered dose likely exceeded the therapeutic window for your model.

    • Future Experiments: Significantly reduce the dose in subsequent experiments. A thorough literature review for appropriate dosing in your specific animal model is crucial.

Issue 3: Unexpected Decrease in Cerebral Blood Flow

Q: I am measuring cerebral blood flow and observed a decrease after this compound administration, which was unexpected. Is this a known effect?

A:

  • Potential Causes:

    • Direct Vascular Effects: Studies in preterm infants and animal models have shown that this compound can induce a transient decrease in cerebral blood flow velocity.[11][12][13]

    • Biphasic Cardiovascular Response: Some studies have noted an initial brief decrease in cardiac output and blood pressure immediately following administration, which could contribute to a temporary reduction in cerebral perfusion.[12]

  • Troubleshooting Steps:

    • Confirm the Finding: Ensure your measurement technique is accurate and the observation is repeatable.

    • Analyze the Time Course: Determine if the decrease is transient and if it correlates with the peak plasma concentration of this compound. Cerebral blood flow may return to or exceed baseline levels after the initial dip.[12]

    • Consider the Experimental Context: The effect of this compound on cerebral blood flow can be influenced by factors such as anesthesia and the subject's physiological state (e.g., hypoxia).[12][14]

    • Review Relevant Literature: Investigate studies that have specifically looked at this compound's effects on cerebral hemodynamics in your experimental model.

Data Presentation

Table 1: Summary of Reported Cardiovascular Effects of this compound

ParameterObserved EffectSpecies/ModelCitation(s)
Blood Pressure IncreaseHuman, Goat, Pig, Lamb[1],[12],[14],[15]
Heart Rate Increase (Tachycardia)Human, Goat[1],[12]
Decrease (Bradycardia)Human (less common)[16]
Cardiac Output IncreaseHuman, Goat[3],[4],[12],[17]
Initial DecreaseGoat[12]
Arrhythmias Various DysrhythmiasHuman[1],[8],[4]

Table 2: Summary of Reported Neurological and Cerebrovascular Effects of this compound

ParameterObserved EffectSpecies/ModelCitation(s)
CNS Stimulation Hyperactivity, Muscle Spasticity, SeizuresHuman[3],[8]
Cerebral Blood Flow Transient DecreaseHuman (preterm infants), Goat[11],[12],[13]
Subsequent IncreaseGoat[12]
Cerebral Oxygen Consumption IncreaseHuman (preterm infants)[9]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Parameters in an Animal Model

  • Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration. For cardiac output measurement, a thermodilution catheter may be placed in the pulmonary artery.

  • Baseline Measurement: Allow the animal to stabilize after instrumentation. Record baseline measurements of arterial blood pressure, heart rate, and cardiac output for at least 30 minutes.

  • This compound Administration: Administer this compound intravenously as a bolus injection or a continuous infusion at the desired dose.

  • Continuous Monitoring: Continuously record cardiovascular parameters throughout the experiment and for a specified period after this compound administration has ceased.

  • Data Analysis: Analyze the changes in blood pressure, heart rate, and cardiac output from baseline at various time points after this compound administration.

Protocol 2: Evaluation of Cerebral Blood Flow Velocity Using Doppler Sonography

  • Subject Preparation: This protocol is adapted from studies in preterm infants but can be applied to animal models with appropriate modifications.[11][13] The subject should be in a stable condition.

  • Baseline Measurement: Using a Doppler ultrasound probe, measure the blood flow velocity in a major cerebral artery (e.g., anterior cerebral artery). Record baseline values for maximal systolic velocity (Vmax), end-diastolic velocity, and time-averaged velocity.

  • This compound Administration: Administer this compound as a loading dose followed by a continuous infusion, as per the experimental design.

  • Post-Doxapram Measurements: Repeat the Doppler measurements at specific time points after the start of this compound administration (e.g., 30 minutes and 120 minutes).[11][13]

  • Data Analysis: Compare the post-administration blood flow velocity parameters to the baseline values to determine the effect of this compound.

Mandatory Visualizations

Doxapram_Signaling_Pathway cluster_peripheral Peripheral Chemoreceptors (Carotid/Aortic Bodies) cluster_cns Central Nervous System cluster_effects Physiological Effects This compound This compound K_channel Potassium Channels This compound->K_channel Inhibition General_CNS_stimulation General CNS Stimulation This compound->General_CNS_stimulation Direct Stimulation (High Doses) Depolarization Cell Depolarization Ca_influx Calcium Influx Depolarization->Ca_influx Neurotransmitter_release Neurotransmitter Release (e.g., Dopamine) Ca_influx->Neurotransmitter_release Brainstem Brainstem Respiratory Centers Neurotransmitter_release->Brainstem Stimulation Sympathetic_outflow Increased Sympathetic Outflow Brainstem->Sympathetic_outflow Cardiovascular Cardiovascular System: - Increased Heart Rate - Increased Cardiac Output - Increased Blood Pressure Sympathetic_outflow->Cardiovascular Neurological Neurological System: - Hyperactivity - Seizures (High Doses) General_CNS_stimulation->Neurological

Caption: this compound's mechanism of action on non-respiratory systems.

Troubleshooting_Workflow cluster_cardiovascular Cardiovascular Issues cluster_neurological Neurological Issues cluster_cerebrovascular Cerebrovascular Issues start Unexpected Non-Respiratory Effect Observed cv_issue Extreme Hypertension / Tachycardia? start->cv_issue cv_action 1. Verify Dose/Infusion Rate 2. Check for Drug Interactions 3. Reduce Dose in Future Experiments cv_issue->cv_action Yes neuro_issue Seizures / Severe CNS Hyperactivity? cv_issue->neuro_issue No end Resolution / Protocol Adjustment cv_action->end neuro_action 1. Stop this compound Administration 2. Provide Supportive Care 3. Drastically Reduce Dose neuro_issue->neuro_action Yes cerebro_issue Decreased Cerebral Blood Flow? neuro_issue->cerebro_issue No neuro_action->end cerebro_action 1. Confirm Finding 2. Analyze Time Course of Effect 3. Consider Experimental Context cerebro_issue->cerebro_action Yes cerebro_issue->end No / Other cerebro_action->end

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Ensuring consistent delivery of Doxapram via intravenous infusion pumps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the consistent and accurate delivery of Doxapram via intravenous infusion pumps during experimental procedures.

Troubleshooting Guide: Intravenous Infusion of this compound

Inconsistent delivery of this compound can significantly impact experimental outcomes. The following table outlines common issues, their potential causes, and recommended solutions to ensure the accuracy and consistency of your infusions.

Problem Potential Causes Recommended Solutions
Inaccurate or Inconsistent Flow Rate Infusion Pump Related: • Incorrect pump calibration.[1] • Mechanical wear and tear of the pump mechanism.[2] • Fluctuations in the pump's drive motor, especially at low flow rates.[2][3] • Incorrect syringe size selection or improper placement in the pump.Infusion Pump Related: • Regularly calibrate the infusion pump, especially before critical experiments.[2] • Implement a routine maintenance schedule for all infusion pumps.[1] • For low flow rate experiments, use pumps specifically designed for high precision at those rates.[3] • Ensure the correct syringe is selected in the pump's settings and that it is securely and correctly loaded.
Solution/Drug Related: • Changes in solution viscosity due to temperature fluctuations.[2] • Presence of air bubbles in the syringe or tubing.[2][4] • Adsorption of this compound to the infusion tubing material (e.g., PVC).[5]Solution/Drug Related: • Maintain a consistent temperature for the this compound solution throughout the experiment.[2] • Prime the infusion line carefully to remove all air bubbles before starting the infusion.[4] • Use infusion sets made of materials with low drug adsorption, such as polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP), and avoid PVC tubing where possible.[5]
Pump Alarms (e.g., Occlusion, Air-in-Line) • Kinks or blockages in the infusion tubing. • Back pressure due to high viscosity of the solution or small diameter tubing.[4] • Air bubbles introduced during syringe loading or line setup.[2]• Inspect the entire length of the infusion tubing for any kinks or obstructions. • For viscous solutions, consider using a larger diameter tubing or a slightly lower infusion rate to reduce back pressure.[4] • Re-prime the line to remove any visible air bubbles.[2]
Precipitation or Cloudiness of this compound Solution • Incompatibility with alkaline solutions. This compound hydrochloride injection has a pH of 3.5 to 5 and can become turbid if the pH is raised.[6][7] • this compound is incompatible with certain drugs and solutions, such as aminophylline, furosemide, and sodium bicarbonate.[7]• Ensure this compound is only mixed with compatible infusion fluids such as 5% or 10% dextrose in water, or 0.9% sodium chloride.[6][7][8] • Do not mix this compound with alkaline solutions.[6][7] • If other drugs are to be administered, use a separate infusion line.
Variable Experimental Results Despite Consistent Pump Settings • Degradation of the this compound solution over time. This compound solutions should typically be changed every 24 hours.[7] • Inconsistent preparation of the this compound infusion solution.• Prepare fresh this compound solutions as needed and do not use solutions that have been prepared for more than 24 hours.[7] • Standardize the protocol for preparing the this compound solution to ensure consistency across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for a this compound intravenous infusion?

A1: For continuous intravenous infusion, this compound is typically diluted to a concentration of 1 to 2 mg/mL.[7][9] One common method is to add 250 mg of this compound (12.5 mL) to 250 mL of a compatible infusion fluid to achieve a 1 mg/mL concentration.[10][11] Another preparation involves adding 400 mg of this compound to 180 mL of fluid to get a 2 mg/mL concentration.[10]

Q2: Which infusion fluids are compatible with this compound?

A2: this compound hydrochloride is compatible with 5% and 10% dextrose in water and 0.9% sodium chloride solutions.[6][7][8]

Q3: Are there any known incompatibilities for this compound solutions?

A3: Yes, this compound is incompatible with alkaline solutions, which can cause the drug to precipitate.[6] It should not be mixed with drugs such as aminophylline, furosemide, or sodium bicarbonate.[7]

Q4: How can I verify the accuracy of my infusion pump's delivery rate for this compound?

A4: The accuracy of an infusion pump can be verified gravimetrically.[12] This involves infusing the solution into a collection vial over a set period and measuring the delivered weight on a calibrated analytical balance. The weight can then be converted to volume to determine the actual flow rate. For detailed steps, refer to the Experimental Protocol section below.

Q5: What type of infusion tubing material is best to use for this compound?

A5: To minimize the risk of drug adsorption, it is recommended to use infusion sets made of materials like polyethylene (PE), polypropylene (PP), or thermoplastic elastomer (TPE).[5] Polyvinyl chloride (PVC) tubing, especially that plasticized with DEHP, has been shown to adsorb certain drugs and should be used with caution.[5]

Q6: How stable is a diluted this compound solution for infusion?

A6: Diluted this compound solutions should be changed every 24 hours to ensure stability and potency.[7] The undiluted injection vials should be stored at a controlled room temperature.[6]

Experimental Protocols

Protocol for Gravimetric Verification of Infusion Pump Flow Rate

This protocol details a method for verifying the accuracy of an infusion pump's flow rate for a this compound solution.

Materials:

  • Infusion pump to be tested

  • Syringe filled with the this compound solution at the desired concentration

  • Infusion tubing

  • Calibrated analytical balance with a draft shield

  • Collection vial with a cap (e.g., a pre-weighed beaker or flask)

  • Stopwatch

  • Personal protective equipment (gloves, lab coat, safety glasses)

Methodology:

  • Prepare the this compound solution to the desired concentration in a compatible infusion fluid.

  • Prime the infusion tubing with the this compound solution, ensuring no air bubbles are present.

  • Place the collection vial on the analytical balance and tare the weight.

  • Set the infusion pump to the desired flow rate.

  • Simultaneously start the infusion pump and the stopwatch.

  • Allow the infusion to run for a predetermined and accurately measured period (e.g., 60 minutes).

  • Simultaneously stop the infusion pump and the stopwatch.

  • Record the final weight of the collection vial.

  • Calculate the actual volume delivered by dividing the weight of the collected solution by its density (the density of dilute aqueous solutions can be approximated as 1 g/mL, or a more precise value can be determined).

  • Calculate the actual flow rate (in mL/hour) and compare it to the set flow rate on the pump. The percentage error can be calculated as: ((Actual Flow Rate - Set Flow Rate) / Set Flow Rate) * 100. An accuracy of within ±5% is generally expected for most infusion pumps.[13]

Protocol for Quantification of this compound in Infusion Samples

This protocol provides a general workflow for quantifying the concentration of this compound in samples collected from an infusion line using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical method.[14]

Materials:

  • UPLC-MS/MS system

  • Appropriate UPLC column (e.g., C18)

  • This compound analytical standard

  • Internal standard (e.g., this compound-d5)

  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water) and reagents (e.g., formic acid)

  • Micropipettes and vials

  • Sample collection vials

Methodology:

  • Sample Collection: Collect a small, precise volume of the infusate from the distal end of the infusion line at various time points during the infusion.

  • Sample Preparation:

    • Add a known concentration of the internal standard to each collected sample.

    • Perform a sample clean-up and extraction procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances. A common method involves liquid-liquid extraction with an organic solvent like tert-butyl methyl ether (TBME).

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • UPLC-MS/MS Analysis:

    • Develop a chromatographic method to separate this compound from other components. This typically involves a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).[14]

    • Optimize the mass spectrometer settings for the detection of this compound and the internal standard using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]

  • Quantification:

    • Prepare a calibration curve using known concentrations of the this compound analytical standard.

    • Analyze the collected samples and the calibration standards using the developed UPLC-MS/MS method.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

Doxapram_Signaling_Pathway cluster_chemoreceptors Peripheral Chemoreceptors (Carotid Bodies) cluster_brainstem Central Nervous System This compound This compound K_channel_inhibition Inhibition of Potassium Channels This compound->K_channel_inhibition Depolarization Depolarization K_channel_inhibition->Depolarization Ca_influx Increased Intracellular Calcium Depolarization->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Medulla Respiratory Centers in Medulla Neurotransmitter_release->Medulla Afferent Nerve Signals Respiratory_stimulation Increased Respiratory Rate and Tidal Volume Medulla->Respiratory_stimulation

Caption: Mechanism of action of this compound.

Infusion_Troubleshooting_Workflow Start Inconsistent this compound Delivery (Suspected) Check_Pump Check Infusion Pump: - Correct Syringe? - Securely Loaded? - No Alarms? Start->Check_Pump Check_Lines Inspect Infusion Lines: - No Kinks? - No Blockages? Check_Pump->Check_Lines Yes Fix_Pump Correct Pump Setup or Use Alternative Pump Check_Pump->Fix_Pump No Check_Solution Examine this compound Solution: - No Precipitation? - No Air Bubbles? Check_Lines->Check_Solution Yes Fix_Lines Straighten Tubing or Replace Line Check_Lines->Fix_Lines No Fix_Solution Prepare Fresh Solution and Prime Lines Carefully Check_Solution->Fix_Solution No Verify_Delivery Verify Flow Rate and Concentration (See Protocols) Check_Solution->Verify_Delivery Yes Fix_Pump->Check_Pump Fix_Lines->Check_Lines Fix_Solution->Check_Solution Consistent_Delivery Consistent Delivery Achieved Verify_Delivery->Consistent_Delivery Experimental_Verification_Workflow Start Prepare this compound Solution and Set Up Infusion Pump Gravimetric_Analysis Gravimetric Analysis: - Collect Infusate over Time - Weigh Delivered Volume Start->Gravimetric_Analysis Sample_Collection Sample Collection for Concentration Analysis: - Collect Samples at Different Time Points Start->Sample_Collection Compare_Flow_Rate Compare Actual vs. Set Flow Rate Gravimetric_Analysis->Compare_Flow_Rate UPLC_MS_Analysis UPLC-MS/MS Analysis: - Quantify this compound Concentration Sample_Collection->UPLC_MS_Analysis Compare_Concentration Compare Measured vs. Expected Concentration UPLC_MS_Analysis->Compare_Concentration Acceptable_Deviation_Flow Flow Rate Acceptable? Compare_Flow_Rate->Acceptable_Deviation_Flow Acceptable_Deviation_Conc Concentration Stable? Compare_Concentration->Acceptable_Deviation_Conc Acceptable_Deviation_Flow->Acceptable_Deviation_Conc Yes Troubleshoot Troubleshoot System (See Workflow) Acceptable_Deviation_Flow->Troubleshoot No Acceptable_Deviation_Conc->Troubleshoot No Proceed Proceed with Experiment Acceptable_Deviation_Conc->Proceed Yes Troubleshoot->Start

References

Strategies to reduce injection site reactions with Doxapram

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Doxapram Administration

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding injection site reactions (ISRs) associated with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is an injection site reaction (ISR) and what are the typical signs?

A: An injection site reaction is an inflammatory response or irritation at or near the site of an injection.[1] It can be caused by the needle piercing the skin, the medication itself, or both.[1] Reactions can be immediate or delayed, appearing hours after administration.[1]

Common signs of an ISR include:

  • Redness or skin discoloration[2]

  • Swelling[2]

  • Pain or soreness[2]

  • Itching[2]

  • Warmth at the injection site[1]

  • Hardening of the skin (induration)[3]

In more severe cases, particularly with intravenous (IV) administration, leakage of the drug from the vein into the surrounding tissue (extravasation) can occur, potentially leading to blistering and tissue damage.[4][5][6]

Q2: What are the likely causes of injection site reactions with this compound?

A: While this compound is a widely used respiratory stimulant, specific formulation and administration factors can contribute to ISRs.

  • Formulation Properties:

    • pH: Injectable this compound solutions are acidic, with a pH typically ranging from 3.5 to 5.[7][8] Solutions with a non-physiological pH (normal blood pH is ~7.4) are known to be irritating to veins and surrounding tissues.[9] Drugs with a pH below 5 are associated with a higher risk of endothelial damage and phlebitis (vein inflammation).[9]

    • Excipients: While specific formulations vary, some preservatives or stabilizing agents used in injectable drugs can cause reactions. For instance, some preparations of this compound contain benzyl (B1604629) alcohol as a preservative, which is contraindicated in neonates.[7][10]

  • Administration Technique:

    • Extravasation: Leakage of this compound from the intended vascular pathway into the surrounding tissue may cause thrombophlebitis or skin irritation.[6][11]

    • Rapid Infusion: A rapid infusion rate may lead to hemolysis (breakdown of red blood cells) and can increase local irritation.[12]

    • Repeated Use of Site: Using the same injection site repeatedly increases the risk of local irritation and thrombophlebitis.[10]

Q3: What strategies can be implemented to reduce the risk of ISRs with this compound?

A: A multi-faceted approach involving formulation adjustments and best administration practices is crucial for minimizing ISRs.

Formulation & Preparation Strategies:

  • Dilution: Diluting this compound to a lower concentration (e.g., 1-2 mg/mL) in a compatible fluid like 5% Dextrose or 0.9% Sodium Chloride is recommended for IV infusions.[6][11] This can help reduce the irritant effect of the acidic solution.

  • Buffering (Experimental): While not a standard practice, for preclinical formulation development, exploring buffering agents to adjust the pH closer to physiological levels could be a strategy to reduce irritation.[13] However, this would require extensive compatibility and stability testing.

  • Osmolarity: Ensure the final diluted solution has an osmolarity as close to physiological levels (~300 mOsm/kg) as possible. Hypertonic solutions can be more irritating.[14]

Administration Technique Strategies:

  • Use a Central Line for High Doses/Prolonged Infusion: For concentrated or continuous, long-term infusions, using a central venous access device (CVAD) is preferable to a peripheral IV, as the drug is diluted rapidly in a large-volume blood vessel, minimizing contact with the vessel wall.[5][15]

  • Proper Site Selection & Rotation: For peripheral IV administration, choose a large, healthy vein. Rotate injection sites to avoid repeated irritation to a single vein.[10][16]

  • Control Infusion Rate: Administer this compound at the recommended rate. IV injections should be given slowly over at least 30 seconds, while infusions should be precisely controlled, often starting at 1-2 mg/minute.[6][17]

  • Confirm Catheter Patency: Before and during administration, ensure the IV line is patent (unobstructed and correctly positioned in the vein) to prevent extravasation.[18][19]

Q4: How should an injection site reaction be managed if one occurs?

A: Immediate and appropriate management can prevent the worsening of symptoms.

  • Stop the Injection/Infusion Immediately: This is the first and most critical step if extravasation is suspected.[19]

  • Assess the Site: Observe the area for the severity of redness, swelling, and pain.

  • Aspirate Residual Drug (for Extravasation): If possible, attempt to aspirate any remaining drug from the catheter and surrounding tissue.[19]

  • Apply Compresses:

    • Cold Compress: Applying a cold pack can help reduce swelling, itching, and pain by causing vasoconstriction, which may limit the dispersion of the drug.[2][16][20]

    • Warm Compress: In some cases of vein irritation (phlebitis) without extravasation, a warm compress may be soothing and help dilate the vein.[16][19] The choice depends on the specific nature of the reaction.

  • Documentation and Monitoring: Document the reaction and monitor the site closely for any signs of worsening, such as blistering or necrosis.

The following flowchart provides a logical workflow for troubleshooting ISRs.

start ISR Observed During or After this compound Injection stop_infusion Stop Infusion Immediately start->stop_infusion assess Assess Severity (Pain, Swelling, Redness) stop_infusion->assess mild Mild Reaction (e.g., Local Redness, Minor Pain) assess->mild Mild severe Severe Reaction (e.g., Extravasation, Blistering, Severe Pain) assess->severe Severe manage_mild Apply Local Care (e.g., Cold/Warm Compress) Monitor Site mild->manage_mild manage_severe Aspirate Residual Drug Elevate Limb Consult Supervisor/Veterinarian Document Extensively severe->manage_severe review Review & Revise Protocol for Future Administrations manage_mild->review manage_severe->review check_formulation Check Formulation: - Was drug properly diluted? - Check pH/concentration. review->check_formulation check_technique Check Technique: - Was IV patency confirmed? - Was infusion rate correct? - Was site appropriate? review->check_technique

Caption: Troubleshooting workflow for this compound injection site reactions.

Data Summary

Risk Factor Property Associated with Irritation Mitigation Strategy Rationale
pH pH < 5 or > 9[9] (this compound pH is 3.5-5[7][8])Dilute in a larger volume of a neutral pH vehicle (e.g., 0.9% NaCl). Administer via a central line for rapid blood dilution.Minimizes contact time of the acidic solution with the vessel endothelium, reducing chemical irritation.[15]
Osmolarity > 600 mOsm/L[9]Ensure the final diluted solution is near isotonic (~300 mOsm/L).Prevents osmotic stress on endothelial cells, which can lead to inflammation and damage.[14]
Drug Concentration High local concentrationAdminister as a controlled infusion rather than a rapid IV push. Ensure proper dilution as per protocol.Reduces the peak concentration of the drug at the injection site, lessening its irritant potential.
Drug Property Vesicant/Irritant PotentialAdminister via a large, patent vein. Avoid small or fragile vessels. Use a central line if available for vesicants.[9][15]Reduces the likelihood of extravasation and ensures rapid hemodilution of the irritant drug.

Experimental Protocols

Protocol 1: Best Practices for Intravenous (IV) Infusion of this compound in a Research Setting

This protocol outlines a standard methodology for preparing and administering this compound via IV infusion to minimize local reactions.

1. Materials:

  • This compound HCl for injection (20 mg/mL)

  • Sterile 5% Dextrose or 0.9% Sodium Chloride for dilution

  • Sterile syringes and needles

  • 5-micron filter needle (if drawing from a glass ampoule)[6]

  • Infusion pump and sterile tubing

  • Appropriate IV catheter

2. Preparation of Infusion Solution (Example):

  • Calculate the total dose of this compound required for the subject and duration of the experiment.

  • Following aseptic techniques, withdraw the required volume of this compound from its vial.

  • Dilute the this compound in a compatible infusion fluid (5% Dextrose or 0.9% NaCl) to a final concentration of 1-2 mg/mL.[6][11]

  • Gently agitate the solution to ensure uniform mixing.

  • Label the infusion bag or syringe with the drug name, concentration, date, and time of preparation.

3. Administration Procedure:

  • Ensure a patent IV catheter is securely placed in a suitable large vein (e.g., cephalic or saphenous vein in canines).

  • Confirm patency by flushing the catheter with a small volume of sterile saline.[18]

  • Connect the infusion line to the IV catheter.

  • Program the infusion pump to deliver the calculated dose at the prescribed rate (e.g., starting at 0.5-1 mg/kg/hour and titrating based on response).[11]

  • Continuously monitor the subject for respiratory response and the injection site for any signs of swelling, redness, or distress.

  • Upon completion, flush the catheter with sterile saline to clear any residual drug from the line.

This compound's Mechanism of Action

This compound is a central nervous system and respiratory stimulant.[21] Its primary mechanism involves the stimulation of peripheral chemoreceptors, with direct stimulation of central respiratory centers at higher doses.[21][22]

dox This compound (IV Administration) chemo Peripheral Chemoreceptors (Carotid Bodies) dox->chemo cns Direct CNS Stimulation (at higher doses) dox->cns Secondary Mechanism k_channel Inhibition of K+ Channels in Chemoreceptor Cells chemo->k_channel Primary Mechanism depol Cell Depolarization & Increased Intracellular Ca2+ k_channel->depol signal Afferent Signal to Brainstem (via Glossopharyngeal Nerve) depol->signal medulla Stimulation of Medullary Respiratory Center signal->medulla resp Increased Respiratory Rate & Tidal Volume medulla->resp cns->medulla

Caption: Simplified signaling pathway for this compound's respiratory stimulant effect.

References

How to control for the analeptic effects of Doxapram in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the analeptic effects of Doxapram in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary analeptic effects of this compound that may confound my research?

A1: this compound is a potent central nervous system (CNS) and respiratory stimulant.[1][2] Its analeptic effects, which can interfere with research focused on its respiratory actions, include increased locomotor activity, heightened awareness, restlessness, and at higher doses, tremors, spasticity, and convulsions.[1] These CNS-mediated effects can impact behavioral studies, cardiovascular measurements, and neurophysiological recordings.

Q2: How can I experimentally separate the respiratory stimulant effects of this compound from its generalized CNS stimulation?

A2: The primary strategy involves careful dose-response studies. Lower doses of this compound (e.g., <0.5 mg/kg, IV in cats) tend to act more selectively on peripheral chemoreceptors in the carotid bodies to stimulate respiration, while higher doses increasingly recruit central mechanisms in the brainstem, leading to more pronounced analeptic effects.[1][3] Therefore, titrating to the lowest effective dose for respiratory stimulation can help minimize confounding CNS effects. Additionally, the use of specific pharmacological controls, as detailed in the troubleshooting guide below, is recommended.

Q3: Are there pharmacological agents that can be used to counteract the analeptic effects of this compound?

A3: Yes. Co-administration of a CNS depressant, such as a benzodiazepine (B76468) (e.g., diazepam, alprazolam) or a barbiturate (B1230296) (e.g., phenobarbital), can help to mitigate the analeptic effects of this compound.[4] These agents generally work by enhancing GABAergic inhibition in the CNS. For controlling potential convulsive activity at high this compound doses, an anticonvulsant like lidocaine (B1675312) may be considered, as it has been shown to reduce the incidence of seizures induced by other analeptics.[5]

Q4: What is the primary mechanism of this compound's respiratory stimulation versus its analeptic effects?

A4: this compound's respiratory stimulation is primarily initiated through the inhibition of TWIK-related acid-sensitive K+ (TASK) channels (TASK-1 and TASK-3) in the glomus cells of the peripheral carotid bodies.[6][7] This leads to cell depolarization, calcium influx, and neurotransmitter release, which in turn stimulates afferent nerve fibers to the brainstem's respiratory centers.[7][8] The analeptic effects are thought to arise from a more widespread action on similar potassium channels and other neuronal targets within the brainstem and higher CNS centers, particularly at higher concentrations.[6][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Excessive locomotor activity or restlessness in study animals after this compound administration. The dose of this compound is likely too high, leading to significant CNS stimulation.1. Dose Titration: Perform a dose-response study to identify the minimal effective dose for the desired respiratory effect with the least behavioral activation. Start with a low dose (e.g., 0.5 mg/kg IV) and gradually increase. 2. Co-administration of a Benzodiazepine: Administer a low dose of a benzodiazepine, such as diazepam (e.g., 2 mg/kg IP in rats), prior to this compound administration to dampen CNS hyperexcitability.[4] Ensure the benzodiazepine dose does not overly sedate the animal, which could counteract the intended respiratory study.
Confounding cardiovascular effects (hypertension, tachycardia) are observed. This compound can stimulate the release of catecholamines, leading to pressor and chronotropic effects, which are part of its broader analeptic profile.1. Dose Reduction: As with locomotor activity, reducing the this compound dose can mitigate cardiovascular side effects. 2. Adrenergic Blockade (with caution): In terminal experiments, a beta-blocker could be used to control tachycardia, but this may also influence respiratory parameters and should be carefully validated.
Seizure-like activity or severe tremors at high doses of this compound. High concentrations of this compound can lead to excessive neuronal firing and convulsions.1. Immediate Discontinuation: Cease this compound administration immediately. 2. Anticonvulsant Administration: For acute management, administration of an anticonvulsant such as diazepam or phenobarbital (B1680315) is recommended.[4] In some experimental models, lidocaine has shown efficacy in reducing the incidence of analeptic-induced seizures.[5] A pre-treatment with a low dose of an anticonvulsant could be considered in protocols requiring high doses of this compound, but this must be justified and potential interactions considered.
Difficulty isolating the peripheral chemoreceptor-mediated effects of this compound. This compound acts on both peripheral and central chemoreceptors, with the central effects becoming more prominent at higher doses.1. Surgical/Pharmacological Denervation: In animal models, sectioning of the carotid sinus nerves can eliminate the peripheral input, allowing for the study of this compound's central effects in isolation.[3] A comparison between sham-operated and denervated animals can delineate the contribution of the peripheral chemoreceptors. 2. Direct Carotid Body Perfusion: In in vitro or ex vivo preparations, direct application of this compound to the carotid body can isolate its peripheral effects.[10]

Quantitative Data Summary

Table 1: Effect of this compound Dose on Respiratory and Analeptic Effects in Animal Models

Dose of this compound (IV) Animal Model Primary Respiratory Effect Observed Analeptic Effects Reference
< 0.5 mg/kgCatSignificant increase in carotid chemoreceptor discharge and ventilationMinimal to no generalized CNS stimulation reported[3]
1-5 mg/kgDog, CatIncreased tidal volumeCNS stimulation, potential for tremors at higher end of range[1]
7.5-60 mg/kgRatRespiratory stimulationDose-dependent increase in seizure susceptibility (though did not increase intensity of kindled seizures)[4]

Table 2: Effect of Counteracting Agents on this compound-Induced Analeptic Effects

This compound Dose Counteracting Agent & Dose Animal Model Observed Effect on Analeptic Symptoms Reference
Not specified (panic model)Alprazolam (benzodiazepine)RatDecreased respiratory frequency changes induced by this compound[11]
Suprathreshold for seizuresDiazepam (2 mg/kg)RatSignificantly reduced afterdischarge duration and behavioral rank of seizures[4]
Suprathreshold for seizuresPhenobarbital (40 mg/kg)RatSignificantly reduced afterdischarge duration and behavioral rank of seizures[4]

Experimental Protocols

Protocol 1: Co-administration of Diazepam to Mitigate this compound-Induced CNS Stimulation in Rats

Objective: To assess the respiratory effects of this compound while minimizing confounding analeptic side effects such as hyperactivity and tremors.

Materials:

  • This compound hydrochloride solution (10 mg/mL)

  • Diazepam solution (5 mg/mL)

  • Sterile saline

  • Male Wistar rats (250-300g)

  • Intravenous (IV) and intraperitoneal (IP) injection supplies

  • Whole-body plethysmography system for respiratory monitoring

  • Open-field arena and video tracking software for locomotor activity assessment

Methodology:

  • Acclimatization: Acclimate rats to the laboratory environment and handling for at least 3 days prior to the experiment.

  • Animal Groups: Randomly assign animals to the following groups (n=8-10 per group):

    • Group 1: Vehicle control (Saline IP + Saline IV)

    • Group 2: this compound only (Saline IP + this compound IV)

    • Group 3: Diazepam + this compound (Diazepam IP + this compound IV)

    • Group 4: Diazepam only (Diazepam IP + Saline IV)

  • Diazepam Administration: Administer diazepam (2 mg/kg, IP) or saline to the respective groups. Allow 30 minutes for the diazepam to take effect.

  • Baseline Measurements: Place the animals in the whole-body plethysmograph and record baseline respiratory parameters (respiratory rate, tidal volume) for 15 minutes. Subsequently, place them in the open-field arena and record baseline locomotor activity for 10 minutes.

  • This compound Administration: Administer a dose of this compound known to cause both respiratory and analeptic effects (e.g., 5 mg/kg, IV) or saline to the respective groups.

  • Post-treatment Monitoring:

    • Immediately return the animal to the plethysmograph and record respiratory parameters continuously for at least 60 minutes.

    • Following respiratory monitoring, place the animal back in the open-field arena and record locomotor activity for 30 minutes.

  • Data Analysis: Compare the changes in respiratory parameters and locomotor activity from baseline across the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Isolating Peripheral Chemoreceptor Effects of this compound via Carotid Sinus Nerve Sectioning in Anesthetized Rats

Objective: To differentiate the respiratory stimulant effects of this compound mediated by peripheral chemoreceptors from those mediated by the central nervous system.

Materials:

  • This compound hydrochloride solution (10 mg/mL)

  • Anesthetic (e.g., isoflurane (B1672236) or urethane)

  • Surgical instruments for nerve dissection

  • Tracheostomy tube and ventilator

  • Femoral artery and vein catheters

  • Blood gas analyzer

  • Data acquisition system for recording respiratory output (e.g., phrenic nerve activity) and cardiovascular parameters.

Methodology:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and perform a tracheostomy. Mechanically ventilate the animal.

    • Catheterize the femoral artery for blood pressure monitoring and blood gas analysis, and the femoral vein for drug administration.

    • Isolate and record from the phrenic nerve to monitor respiratory output.

  • Experimental Groups:

    • Group 1: Sham-operated control

    • Group 2: Bilateral carotid sinus nerve sectioned

  • Carotid Sinus Nerve Sectioning: In Group 2, carefully dissect and bilaterally section the carotid sinus nerves. In Group 1, perform a sham surgery without nerve sectioning. Allow for a stabilization period of at least 30 minutes.

  • Baseline Measurements: Record baseline phrenic nerve activity, blood pressure, heart rate, and arterial blood gases.

  • This compound Administration: Administer a low dose of this compound (e.g., 0.5 mg/kg, IV).

  • Data Recording: Continuously record phrenic nerve activity, blood pressure, and heart rate. Take arterial blood samples at predetermined intervals (e.g., 1, 5, 15, and 30 minutes post-injection) to measure PaO2, PaCO2, and pH.

  • Dose-Response (Optional): Administer increasing doses of this compound to both groups to assess the dose-dependent contribution of peripheral versus central mechanisms.

  • Data Analysis: Compare the magnitude and time course of the changes in phrenic nerve activity and blood gas parameters between the sham-operated and denervated groups.

Visualizations

Doxapram_Signaling_Pathway cluster_peripheral Peripheral Chemoreceptors (Carotid Body) cluster_central Central Nervous System (Brainstem) Doxapram_p This compound (Low Dose) TASK_channels_p TASK-1/3 K+ Channels Doxapram_p->TASK_channels_p Inhibits K_efflux_p ↓ K+ Efflux TASK_channels_p->K_efflux_p Depolarization_p Glomus Cell Depolarization K_efflux_p->Depolarization_p Ca_influx_p ↑ Ca2+ Influx Depolarization_p->Ca_influx_p NT_release_p Neurotransmitter Release (ATP, ACh) Ca_influx_p->NT_release_p Afferent_p ↑ Afferent Signal (Glossopharyngeal Nerve) NT_release_p->Afferent_p Medulla Medulla Oblongata (Respiratory Center) Afferent_p->Medulla Doxapram_c This compound (High Dose) TASK_channels_c TASK-1/3 K+ Channels Doxapram_c->TASK_channels_c Inhibits K_efflux_c ↓ K+ Efflux TASK_channels_c->K_efflux_c Depolarization_c Neuronal Depolarization K_efflux_c->Depolarization_c Excitability_c ↑ Neuronal Excitability Depolarization_c->Excitability_c Analeptic_effects Analeptic Effects (Restlessness, Tremors) Excitability_c->Analeptic_effects Respiratory_neurons Respiratory Control Neurons Excitability_c->Respiratory_neurons Respiratory_neurons->Medulla Ventilation ↑ Ventilation (Rate & Tidal Volume) Medulla->Ventilation

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_control Controlling Analeptic Effects cluster_assessment Assessment Measures start Start Experiment acclimatize Acclimatize Animals start->acclimatize groups Randomize into Groups (Control, this compound, Dox+Agent) acclimatize->groups agent_admin Administer Control Agent (e.g., Diazepam) or Vehicle groups->agent_admin baseline Record Baseline (Respiratory & Behavioral) agent_admin->baseline dox_admin Administer this compound or Vehicle baseline->dox_admin post_monitor Post-treatment Monitoring dox_admin->post_monitor analysis Data Analysis post_monitor->analysis resp_assess Respiratory Assessment (Plethysmography, Blood Gas) post_monitor->resp_assess behav_assess Behavioral Assessment (Open Field, Tremor Scoring) post_monitor->behav_assess cardio_assess Cardiovascular Assessment (BP, HR) post_monitor->cardio_assess end End Experiment analysis->end

Caption: Workflow for controlling this compound's analeptic effects.

Logical_Relationship Dose This compound Dose Peripheral Peripheral Chemoreceptor Stimulation Dose->Peripheral Low Central Central Nervous System Stimulation Dose->Central High Respiratory Desired Respiratory Effect Peripheral->Respiratory Central->Respiratory Analeptic Undesired Analeptic Effect Central->Analeptic Control Control Strategy (e.g., Co-administration) Control->Central Inhibits

Caption: Relationship between this compound dose, effects, and control.

References

Technical Support Center: Doxapram Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Doxapram in experimental buffers. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: this compound Degradation

Issue: Precipitation or cloudiness observed after adding this compound to a buffer.

  • Question: Why is my this compound solution precipitating?

  • Answer: this compound hydrochloride is an acidic salt and is incompatible with alkaline solutions.[1] Precipitation or gas formation can occur when this compound is mixed with alkaline buffers such as sodium bicarbonate, thiopental (B1682321) sodium, furosemide, or aminophylline.[1] The pH of the commercially available this compound hydrochloride injection is between 3.5 and 5.[1][2][3] Raising the pH above this range can lead to precipitation.

  • Solution:

    • pH Verification: Always measure the final pH of your experimental buffer after all components, including this compound, have been added.

    • Buffer Selection: Utilize buffers that maintain a pH within the stable range for this compound (pH 3.5-6.5).[2] Good choices include citrate (B86180) or acetate (B1210297) buffers. Avoid phosphate (B84403) buffers if a pH above 6.5 is required, as they are more likely to be alkaline.

    • Order of Addition: When preparing your solution, add this compound to the acidic or neutral component of your buffer system first, and then adjust the pH carefully.

Issue: Loss of this compound potency or inconsistent experimental results.

  • Question: My experimental results are not reproducible. Could this compound be degrading in my buffer?

  • Answer: Yes, this compound can degrade at higher pH levels. At a pH of 7.5 and above, a 10-15% loss of this compound hydrochloride can occur within approximately 6 hours.[2] This degradation can lead to a decrease in the effective concentration of the drug and result in variability in your experimental outcomes.

  • Solution:

    • pH Monitoring: Regularly monitor the pH of your stock and working solutions, especially if they are stored for any length of time.

    • Fresh Preparation: Prepare this compound-containing buffers fresh for each experiment to minimize the potential for degradation.

    • Stability Testing: If your experimental protocol requires incubation times longer than a few hours at a pH close to neutral, it is advisable to conduct a preliminary stability study of this compound in your specific buffer system.

    • Quantification: Use a validated analytical method, such as HPLC-UV or LC-MS/MS, to confirm the concentration of this compound in your experimental solutions before and after your experiment.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability in aqueous solutions? A1: this compound hydrochloride is chemically stable in solutions with a pH range of 3.5 to 6.5.[2] The commercial injection formulation has a pH of 3.5 to 5.[1][2][3]

Q2: What types of buffers are compatible with this compound? A2: this compound hydrochloride is compatible with 5% and 10% dextrose in water or normal saline.[1][2] For buffered solutions, acidic buffers like citrate or acetate are recommended to maintain a pH within the stable range.

Q3: Are there any specific drugs or compounds that are incompatible with this compound? A3: Yes. This compound is incompatible with alkaline solutions and several specific drugs. Admixture with aminophylline, furosemide, sodium bicarbonate, or 2.5% thiopental sodium will cause precipitation or gas formation.[1] It is also incompatible with ascorbic acid, cefoperazone (B1668861) sodium, cefotaxime (B1668864) sodium, cefotetan (B131739) sodium, cefuroxime (B34974) sodium, folic acid, dexamethasone (B1670325) disodium (B8443419) phosphate, diazepam, hydrocortisone (B1673445) sodium phosphate, and methylprednisolone (B1676475) sodium.[1]

Q4: How should I store my this compound stock solutions? A4: this compound hydrochloride injection vials should be stored at a controlled room temperature.[2] While this compound is stable in light and air, it is good practice to protect solutions from light to prevent any potential photodegradation.[6] For long-term storage of stock solutions, it is recommended to aliquot and freeze them at -20°C or -80°C.[7]

Q5: Can I use this compound in my cell culture experiments? A5: Caution is advised when using this compound in cell culture, as most culture media are buffered to a physiological pH of around 7.4. At this pH, this compound will degrade over time.[2] For short-term experiments (under 6 hours), the degradation may be acceptable, but for longer incubations, it is crucial to account for this instability. Consider performing dose-response curves to determine the effective concentration in your specific experimental setup and timeframe.

Data Presentation

Table 1: pH Stability of this compound Hydrochloride

pH RangeStabilityNotes
1.9StableNo visible change.[2]
2.5 - 6.5Stable for 24 hours[2]
5.7Turbidity observedWhen adjusted from pH 3.8.[2]
≥ 7.510-15% loss in ~6 hours[2]

Table 2: Compatibility of this compound Hydrochloride with Common Intravenous Solutions and Drugs

Solution/DrugCompatibility
Dextrose 5% in WaterCompatible[1][2]
Dextrose 10% in WaterCompatible[1][2]
Sodium Chloride 0.9%Compatible[1][2]
Alkaline Solutions (e.g., Sodium Bicarbonate)Incompatible (Precipitation/Gas)[1]
Aminophylline, Furosemide, Thiopental SodiumIncompatible (Precipitation/Gas)[1]
Ascorbic Acid, various Cephalosporins, etc.Incompatible[1]

Experimental Protocols

Protocol 1: Quantification of this compound by UPLC-MS/MS

This protocol is a generalized method based on published literature for the quantification of this compound and its active metabolite, 2-ketothis compound.[4][5]

  • Sample Preparation:

    • To 100 µL of plasma or buffer sample, add an internal standard (e.g., this compound-d5).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., tert-butyl methyl ether).

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: A typical flow rate for UPLC.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • This compound: m/z 379.5 → 292.3

      • 2-Ketothis compound: Monitor the appropriate mass transition.

      • This compound-d5 (IS): m/z 384.5 → 297.3

    • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound and 2-ketothis compound.

    • Calculate the concentration of the analytes in the samples based on the peak area ratios of the analyte to the internal standard.

Mandatory Visualizations

Doxapram_Degradation_Pathway This compound This compound (Stable at pH 3.5-6.5) Degradation_Product Degradation Product(s) (Loss of Activity) This compound->Degradation_Product Hydrolysis Alkaline_Conditions Alkaline Conditions (pH > 7.5) Alkaline_Conditions->this compound Promotes

Caption: this compound degradation pathway under alkaline conditions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Buffer (e.g., Citrate, Acetate) pH_Check1 Check Buffer pH (Target: 3.5-6.5) Buffer_Prep->pH_Check1 Add_this compound Add this compound Stock pH_Check1->Add_this compound pH OK Final_pH_Check Check Final Solution pH Add_this compound->Final_pH_Check Experiment Perform Experiment Final_pH_Check->Experiment pH OK Quantification Quantify this compound (e.g., UPLC-MS/MS) Experiment->Quantification

Caption: Recommended workflow for experiments involving this compound.

Troubleshooting_Tree Start Inconsistent Results or Precipitation Observed Check_pH Is the final buffer pH between 3.5 and 6.5? Start->Check_pH Check_Compatibility Are all buffer components compatible with this compound? Check_pH->Check_Compatibility Yes Solution_pH Adjust buffer to be within the stable pH range. Check_pH->Solution_pH No Solution_Compatibility Replace incompatible components. Check_Compatibility->Solution_Compatibility No Prepare_Fresh Prepare fresh solutions for each experiment. Check_Compatibility->Prepare_Fresh Yes Problem_Solved Problem Resolved Solution_pH->Problem_Solved Solution_Compatibility->Problem_Solved Prepare_Fresh->Problem_Solved

Caption: Troubleshooting decision tree for this compound stability issues.

References

Managing Doxapram-induced changes in blood pressure and heart rate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Managing Doxapram-Induced Cardiovascular Changes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling fluctuations in blood pressure and heart rate during experiments involving this compound.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for managing the cardiovascular effects of this compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects blood pressure and heart rate?

A1: this compound primarily stimulates the peripheral carotid chemoreceptors and the central respiratory centers in the medulla.[1][2][3] This stimulation leads to an increase in respiratory rate and tidal volume.[1][3] The cardiovascular effects, specifically the increase in blood pressure and heart rate, are largely due to an improved cardiac output and an increased release of catecholamines, rather than peripheral vasoconstriction.[1][4]

Q2: What are the typical cardiovascular side effects observed during this compound administration in experiments?

A2: The most common cardiovascular side effects are a mild to moderate increase in blood pressure (hypertension) and a rapid heartbeat (tachycardia).[3][5][6][7] In some cases, more significant increases in blood pressure have been noted.[1][8] Other potential cardiovascular effects include various cardiac arrhythmias.[2][7]

Q3: How quickly do the cardiovascular effects of this compound appear and how long do they last?

A3: The onset of action for this compound is rapid, with respiratory stimulation typically occurring within 20 to 40 seconds of intravenous administration, and peak effects seen at 1 to 2 minutes.[1][2] The duration of these effects is relatively short, lasting approximately 5 to 12 minutes.[1][2]

Q4: Are there any interacting agents that can exacerbate the cardiovascular effects of this compound?

A4: Yes, caution should be exercised when co-administering this compound with sympathomimetic or monoamine oxidase (MAO) inhibiting drugs, as this can lead to an additive pressor effect, further increasing blood pressure.[1][8][9]

Troubleshooting Guide

Issue 1: Significant and sustained increase in blood pressure and heart rate beyond the expected range.

  • Possible Cause: The dosage of this compound may be too high for the experimental subject.

  • Troubleshooting Steps:

    • Reduce Dosage: It is advisable to use the minimum effective dosage to avoid side effects.[1][8] Consider titrating the dose to achieve the desired respiratory stimulation with minimal cardiovascular impact.

    • Slow Infusion Rate: Rapid infusion can lead to more pronounced side effects.[1][8] Administering this compound as a slower intravenous infusion can help mitigate sharp increases in blood pressure and heart rate.

    • Continuous Monitoring: Continuously monitor blood pressure and heart rate throughout the experiment to detect any adverse changes promptly.[1][8]

    • Consider Beta-Blockers: In some research settings, the use of a beta-blocker like propranolol (B1214883) has been explored to counteract the pressor and tachycardic effects of this compound.[10] However, this should be carefully considered and integrated into the experimental design.

Issue 2: Appearance of cardiac arrhythmias on the electrocardiogram (ECG).

  • Possible Cause: this compound can induce dysrhythmias, especially at higher doses.[2][11]

  • Troubleshooting Steps:

    • Discontinue this compound: If significant arrhythmias develop, the administration of this compound should be stopped immediately.[1]

    • ECG Monitoring: Continuous ECG monitoring is crucial for detecting any rhythm disturbances.

    • Review Experimental Protocol: Assess the this compound dosage and the subject's underlying cardiovascular health. Patients with pre-existing cardiovascular conditions are more susceptible to these side effects.[2][6]

    • Have Emergency Measures Ready: Ensure that appropriate anti-arrhythmic agents and resuscitation equipment are readily available.

Issue 3: Subject exhibits signs of excessive central nervous system (CNS) stimulation, such as tremors, anxiety, or seizures, which can indirectly affect cardiovascular stability.

  • Possible Cause: this compound is a CNS stimulant, and excessive doses can lead to generalized CNS stimulation.[1]

  • Troubleshooting Steps:

    • Cease this compound Administration: Immediately stop the infusion.

    • Administer Anticonvulsants: Have short-acting intravenous barbiturates or other anticonvulsants available to manage seizures.[1][8]

    • Supportive Care: Provide oxygen and other necessary supportive measures.[1]

    • Dose Adjustment in Future Experiments: For subsequent experiments, significantly reduce the starting dose of this compound.

Quantitative Data on this compound-Induced Cardiovascular Changes

The following tables summarize quantitative data on the effects of this compound on blood pressure and heart rate from various experimental studies.

Table 1: Effects of this compound on Mean Arterial Blood Pressure (MABP) and Heart Rate (HR) in Anesthetized Dogs
Dosage of this compoundMaximum Increase in MABPMaximum Increase in HRReference
0.55 mg/kg (L-DOX)Up to 81%Intermittent increase[5]
2.2 mg/kg (H-DOX)Up to 81%Up to 79%[5]
Table 2: Cardiovascular Effects of this compound in Neonatal Calves
ParameterBaseline (Mean ± SD)Post-Doxapram (30 sec) (Mean ± SD)Reference
Systolic Pulmonary Pressure70 ± 8 mm Hg93 ± 19 mm Hg[12]
Table 3: ECG Parameter Changes Following this compound Administration in Rats
ECG ParameterBaseline (Mean ± SD)20 min Post-Doxapram (Mean ± SD)Reference
RR Interval213.8 ± 13.5 ms188.1 ± 17.3 ms[11]
QTc Interval141.8 ± 16.6 ms148.0 ± 13.0 ms[11]
JTpc Interval11.8 ± 4.8 ms17.5 ± 4.8 ms[11]

Experimental Protocols

General Protocol for Intravenous this compound Administration in Animal Models

This protocol provides a general framework. Specific dosages and monitoring parameters should be adapted based on the animal model and experimental objectives.

  • Animal Preparation:

    • Anesthetize the animal according to the approved institutional protocol.

    • Establish intravenous access for drug administration.

    • Place monitoring equipment, including an arterial line for continuous blood pressure measurement and ECG leads.

  • Baseline Measurements:

    • Record stable baseline measurements for at least 15-30 minutes before this compound administration. This should include continuous blood pressure, heart rate, and ECG.

  • This compound Administration:

    • Prepare a solution of this compound hydrochloride in a suitable vehicle (e.g., sterile saline).

    • Administer this compound intravenously. The dosage will vary depending on the study. For example, in dogs, doses of 0.55 mg/kg to 2.2 mg/kg have been used.[5]

    • The drug can be given as a bolus injection or a continuous infusion. Slow administration is recommended to minimize side effects.[1][8]

  • Post-Administration Monitoring:

    • Continuously record blood pressure, heart rate, and ECG for the duration of the drug's effect (at least 15-30 minutes post-administration) and until the parameters return to baseline.

    • Observe the animal for any signs of excessive CNS stimulation.

  • Data Analysis:

    • Analyze the recorded cardiovascular parameters to determine the magnitude and duration of this compound's effects.

Visualizations

Signaling Pathway of this compound's Action

Doxapram_Mechanism cluster_Peripheral Peripheral Chemoreceptors (Carotid Bodies) cluster_Central Central Nervous System cluster_Cardiovascular Cardiovascular System This compound This compound K_channel K+ Channels (TASK-1, TASK-3) This compound->K_channel Inhibits Medulla Medullary Respiratory Centers This compound->Medulla Directly Stimulates Catecholamine Catecholamine Release This compound->Catecholamine Stimulates Depolarization Depolarization K_channel->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Neurotransmitter->Medulla Stimulates Respiratory_Stimulation Increased Respiration Medulla->Respiratory_Stimulation Cardiac_Output Increased Cardiac Output Respiratory_Stimulation->Cardiac_Output BP_HR Increased Blood Pressure & Heart Rate Cardiac_Output->BP_HR Catecholamine->BP_HR

Caption: this compound's mechanism of action leading to cardiovascular effects.

Experimental Workflow for Managing this compound-Induced Cardiovascular Changes

Doxapram_Workflow cluster_Troubleshooting Troubleshooting Start Start Experiment Baseline Record Baseline (BP, HR, ECG) Start->Baseline Administer Administer this compound (Minimum Effective Dose, Slow Infusion) Baseline->Administer Monitor Continuously Monitor Cardiovascular Parameters Administer->Monitor Stable Parameters Stable? Monitor->Stable Adverse_Effects Adverse Effects (Hypertension, Tachycardia, Arrhythmia)? Stable->Adverse_Effects No Continue_Experiment Continue Experiment Stable->Continue_Experiment Yes Stop_this compound Stop this compound Administration Adverse_Effects->Stop_this compound Yes Adverse_Effects->Continue_Experiment No Intervention Administer Interventions (e.g., Beta-blockers, Anticonvulsants if needed) Stop_this compound->Intervention Intervention->Monitor End End Experiment Continue_Experiment->End

Caption: Experimental workflow for managing this compound's cardiovascular effects.

References

Validation & Comparative

Doxapram Versus Almitrine: A Comparative Analysis of Respiratory Drive Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two prominent respiratory stimulants, Doxapram and Almitrine (B1662879), with a focus on their effects on respiratory drive. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and respiratory medicine. This document summarizes key experimental findings, outlines methodologies from comparative studies, and illustrates the underlying signaling pathways.

Introduction: The Quest for Effective Respiratory Stimulation

Respiratory depression, a critical decrease in the rate and depth of breathing, can arise from various clinical scenarios, including drug overdose, post-anesthetic recovery, and exacerbations of chronic obstructive pulmonary disease (COPD).[1][2] Pharmacological intervention with respiratory stimulants aims to augment the drive to breathe, thereby improving alveolar ventilation and normalizing blood gases. This compound and Almitrine are two such agents that have been extensively studied for their analeptic properties. While both drugs ultimately enhance respiratory drive, they exhibit distinct mechanisms of action and clinical profiles. This guide offers an objective comparison of their performance based on available experimental data.

Mechanisms of Action: Central vs. Peripheral Stimulation

The primary distinction between this compound and Almitrine lies in their principal sites of action.

This compound exerts its effects through a dual mechanism, stimulating both the central and peripheral respiratory control centers.[1][3][4] At lower doses, it primarily acts on the peripheral chemoreceptors located in the carotid and aortic bodies.[4][5] As the dosage increases, this compound also directly stimulates the respiratory centers within the medulla oblongata of the brainstem.[4][5]

Almitrine , in contrast, is recognized as a selective peripheral chemoreceptor agonist.[6][7] Its respiratory stimulant effect is predominantly mediated through the sensitization of the carotid bodies to hypoxic and hypercapnic stimuli.[6][7]

At the cellular level, both drugs appear to modulate the activity of specific potassium channels in the glomus cells of the carotid bodies. This compound has been shown to inhibit TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3.[3][8][9] This inhibition leads to depolarization of the glomus cells, triggering neurotransmitter release and subsequent stimulation of afferent nerve fibers that signal the brain's respiratory centers. Similarly, Almitrine is also known to stimulate TASK-1 and TASK-3 potassium channels in the carotid body, contributing to its mechanism of action.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and Almitrine in stimulating respiratory drive, based on current scientific understanding.

Doxapram_Signaling_Pathway This compound This compound CarotidBody Carotid Body (Glomus Cells) This compound->CarotidBody TASK_Channels TASK-1/TASK-3 Potassium Channels This compound->TASK_Channels Inhibition Brainstem Medullary Respiratory Centers This compound->Brainstem Direct Stimulation (at higher doses) Depolarization Membrane Depolarization TASK_Channels->Depolarization Ca_Influx Voltage-gated Ca²⁺ Influx Depolarization->Ca_Influx Neurotransmitter Neurotransmitter Release (e.g., ATP) Ca_Influx->Neurotransmitter Afferent_Nerve Afferent Nerve Signal to Brainstem Neurotransmitter->Afferent_Nerve Afferent_Nerve->Brainstem Respiratory_Drive Increased Respiratory Drive Brainstem->Respiratory_Drive

Figure 1. this compound Signaling Pathway

Almitrine_Signaling_Pathway Almitrine Almitrine CarotidBody Carotid Body (Glomus Cells) Almitrine->CarotidBody TASK_Channels TASK-1/TASK-3 Potassium Channels Almitrine->TASK_Channels Stimulation Depolarization Membrane Depolarization TASK_Channels->Depolarization Ca_Influx Voltage-gated Ca²⁺ Influx Depolarization->Ca_Influx Neurotransmitter Neurotransmitter Release (e.g., ATP) Ca_Influx->Neurotransmitter Afferent_Nerve Afferent Nerve Signal to Brainstem Neurotransmitter->Afferent_Nerve Brainstem Medullary Respiratory Centers Afferent_Nerve->Brainstem Respiratory_Drive Increased Respiratory Drive Brainstem->Respiratory_Drive

Figure 2. Almitrine Signaling Pathway

Comparative Efficacy: Experimental Data

Several studies have directly or indirectly compared the effects of this compound and Almitrine on respiratory parameters. The following tables summarize the quantitative data from these key experiments.

Table 1: Intravenous Administration in Chronic Respiratory Insufficiency

ParameterThis compound (1 mg/kg over 30 min)Almitrine (0.5 mg/kg over 30 min)Reference
Change in PaO₂ +3.3 mm Hg (p < 0.05)+14.6 mm Hg (at 25 min, p < 0.001)[11]
Change in PaCO₂ -2.8 mm Hg (p < 0.01)-6.9 mm Hg (at 10 min post-infusion, p < 0.001)[11]

Note: This study concluded that at the doses used, Almitrine was more efficient in improving gas exchange in patients with chronic hypoxemia and hypercapnia.[11]

Table 2: Postoperative Effects Following Pneumonectomy

ParameterThis compound (3 mg/kg over 1 hr)Almitrine (1 mg/kg over 1 hr)PlaceboReference
Change in PaO₂ ~20% rise (p < 0.005)~20% rise (p < 0.005)Significant variation only after 60 min[12]
Change in PaCO₂ ~15-20% fall (p < 0.01)~15-20% fall (p < 0.01)Significant variation only after 60 min[12]
Mean Arterial Pressure No significant change~20% decrease during infusion (p < 0.01)No significant change[12]
Pulmonary Arterial Resistance Significant increaseIncrease (not statistically significant)No significant change[12]

Note: This study found no significant difference in the postoperative respiratory efficiency between this compound and Almitrine.[12]

Table 3: Effects in an Animal Model of Acute Lung Injury

ParameterThis compound (20 µg/kg/min)Almitrine (2 µg/kg/min)PlaceboReference
Mean Pulmonary Artery Pressure IncreasedIncreasedNo effect[13]
Arterial PO₂ No significant effectNo significant effectNo effect[13]
Intrapulmonary Shunt No significant effectNo significant effectNo effect[13]

Note: In this canine model of oleic acid-induced lung injury, both drugs induced pulmonary vasoconstriction but did not improve gas exchange.[13]

Experimental Protocols

Detailed experimental protocols from the full-text articles were not accessible. The following methodologies are based on the information provided in the study abstracts and general knowledge of these experimental techniques.

5.1. Human Study: Intravenous Administration in Chronic Respiratory Insufficiency

  • Study Design: A randomized trial comparing the effects of intravenous this compound and Almitrine.

  • Participants: Sixteen long-term in-patients with chronic respiratory insufficiency, characterized by chronic hypercapnia and hypoxemia.[11] The patients were randomly allocated to two treatment groups of eight.[11]

  • Intervention:

    • This compound group: Received 1 mg/kg of this compound via intravenous perfusion over 30 minutes.[11]

    • Almitrine group: Received 0.5 mg/kg of Almitrine via intravenous perfusion over 30 minutes.[11]

  • Measurements: Arterial blood gases (PaO₂ and PaCO₂) and ventilation were measured at multiple time points: 10 and 5 minutes before the infusion, at the 5th, 15th, and 25th minute during the infusion, and 5, 10, and 15 minutes after the infusion.[11]

  • Data Analysis: Statistical significance of the changes in blood gas parameters from baseline was determined.

5.2. Human Study: Postoperative Effects Following Pneumonectomy

  • Study Design: A randomized, placebo-controlled trial.

  • Participants: Thirty patients who had undergone pneumonectomy were randomly assigned to one of three groups (n=10 each).[12]

  • Intervention: Two hours after the end of anesthesia, patients received a one-hour intravenous infusion of:

    • This compound group: 3 mg/kg of this compound.[12]

    • Almitrine group: 1 mg/kg of Almitrine.[12]

    • Placebo group: A corresponding volume of a placebo solution.[12]

  • Measurements: Hemodynamic and respiratory parameters were measured before the infusion and at 15, 30, 60, 90, 120, and 180 minutes after the start of the infusion.[12]

  • Data Analysis: Changes in measured parameters were compared between the three groups over time.

5.3. Animal Study: Effects in a Model of Acute Lung Injury

  • Study Design: A randomized, placebo-controlled experiment in an animal model.

  • Subjects: Anesthetized dogs.[13]

  • Experimental Model: Acute lung injury was induced by the intravenous administration of oleic acid (0.09 ml/kg).[13]

  • Intervention: Following the induction of lung injury, dogs were randomly assigned to receive an infusion of:

    • This compound group (n=6): 20 µg/kg/min.[13]

    • Almitrine group (n=6): 2 µg/kg/min.[13]

    • Placebo group (n=6).[13]

  • Measurements: Pulmonary hemodynamics (including mean pulmonary artery pressure) and gas exchange (arterial PO₂ and intrapulmonary shunt, determined by sulfur hexafluoride infusion) were assessed.[13]

  • Data Analysis: The effects of the interventions on the measured parameters were compared to the post-injury baseline and between groups.

Experimental Workflow Diagram

The following diagram outlines a generalized experimental workflow for comparing the effects of respiratory stimulants in a clinical setting.

Experimental_Workflow cluster_pre Pre-Infusion cluster_infusion Infusion Period cluster_post Post-Infusion Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Measurements Baseline Measurements (Arterial Blood Gases, Hemodynamics) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Doxapram_Infusion This compound Infusion Randomization->Doxapram_Infusion Almitrine_Infusion Almitrine Infusion Randomization->Almitrine_Infusion Placebo_Infusion Placebo Infusion Randomization->Placebo_Infusion Measurements_During Measurements During Infusion Doxapram_Infusion->Measurements_During Almitrine_Infusion->Measurements_During Placebo_Infusion->Measurements_During Measurements_Post Measurements Post-Infusion Measurements_During->Measurements_Post Data_Analysis Data Analysis and Comparison Measurements_Post->Data_Analysis

Figure 3. Generalized Clinical Trial Workflow

Conclusion

This compound and Almitrine are both effective respiratory stimulants, but their pharmacological profiles present distinct advantages and disadvantages depending on the clinical context. This compound's dual central and peripheral action may be beneficial in certain scenarios, while Almitrine's selective peripheral action may offer a more targeted approach.

The available comparative data suggests that in patients with chronic respiratory insufficiency, Almitrine may be more potent at improving gas exchange at the studied doses.[11] However, in the postoperative setting following major lung surgery, their respiratory efficacy appears to be comparable.[12] It is crucial to note that in an animal model of acute lung injury, neither drug improved gas exchange, highlighting the importance of the underlying pathophysiology in determining the response to these agents.[13]

Further head-to-head clinical trials with well-defined patient populations and standardized dosing regimens are warranted to more definitively delineate the relative merits of this compound and Almitrine in various clinical settings of respiratory depression. The choice of agent should be guided by the specific clinical scenario, the desired onset and duration of action, and the patient's underlying condition.

References

Cross-Validation of Doxapram's Effects: A Comparative Guide Using Plethysmography and Telemetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of whole-body plethysmography and telemetry for the cross-validation of the respiratory and cardiovascular effects of Doxapram. The following sections detail the experimental data, protocols, and a conceptual framework for a combined validation approach.

This compound is a well-established respiratory stimulant used to counteract respiratory depression.[1][2] Its primary mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers in the medulla, leading to an increase in respiratory rate and tidal volume.[1][3][4][5][6] However, this compound is also known to induce cardiovascular side effects, including hypertension and tachycardia.[1][7][8] A robust cross-validation of its respiratory and cardiovascular effects is therefore crucial in preclinical research. This guide outlines how whole-body plethysmography and telemetry can be synergistically employed for this purpose.

Comparative Data on this compound's Effects

Table 1: Respiratory Effects of this compound Measured by Whole-Body Plethysmography

ParameterExpected Change Following this compound AdministrationSpecies StudiedReference
Respiratory Rate (breaths/min)Significant IncreaseDogs, Calves[8][9]
Tidal Volume (mL)Significant IncreaseConscious Humans[10]
Minute Ventilation (mL/min)Significant IncreaseConscious Humans[10]
Inspiratory Time (s)DecreaseConscious Humans[10]
Expiratory Time (s)DecreaseConscious Humans[10]

Table 2: Cardiovascular Effects of this compound Measured by Telemetry

ParameterExpected Change Following this compound AdministrationSpecies StudiedReference
Mean Arterial Blood Pressure (mmHg)Significant IncreaseDogs, Calves[8][11]
Systolic Blood Pressure (mmHg)Significant IncreaseCalves[11]
Heart Rate (beats/min)Significant IncreaseDogs[8]

Experimental Protocols

A robust cross-validation study would involve the simultaneous measurement of respiratory and cardiovascular parameters in the same conscious, freely moving animal. This can be achieved by integrating whole-body plethysmography with implantable telemetry.[1][3][4]

Animal Model

Rodents, such as rats, are a suitable model for this type of study as they are amenable to both telemetry implantation and whole-body plethysmography.[1][4][5]

Telemetry Implantation
  • Surgical Procedure: Rats are anesthetized and a telemetry transmitter is surgically implanted. For cardiovascular monitoring, the catheter of the transmitter is inserted into the carotid artery for blood pressure measurements, and ECG leads are placed to record heart rate and electrocardiograms.[1]

  • Recovery: Animals are allowed to recover from surgery for a minimum of one week to ensure they have returned to their normal physiological state before any experimental procedures.

Whole-Body Plethysmography
  • Acclimatization: On the day of the experiment, the telemetered rat is placed in a whole-body plethysmography chamber and allowed to acclimatize for a period of 30-60 minutes.[4]

  • Baseline Recording: Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) and cardiovascular parameters (blood pressure, heart rate via telemetry) are recorded simultaneously.[4]

This compound Administration and Data Acquisition
  • Drug Administration: this compound is administered to the animal, typically via an intravenous or intraperitoneal injection. A vehicle control group should also be included.

  • Continuous Monitoring: Respiratory and cardiovascular parameters are continuously and simultaneously recorded for a predefined period post-administration to capture the onset, peak, and duration of the drug's effects.[1][3][4]

Visualizations

Signaling Pathway of this compound

Doxapram_Signaling_Pathway This compound This compound PeripheralChemoreceptors Peripheral Chemoreceptors (Carotid Bodies) This compound->PeripheralChemoreceptors Stimulates CentralChemoreceptors Central Chemoreceptors (Medulla) This compound->CentralChemoreceptors Stimulates CardiovascularCenters Cardiovascular Centers (Brainstem) This compound->CardiovascularCenters Stimulates RespiratoryCenter Respiratory Center (Medulla) PeripheralChemoreceptors->RespiratoryCenter Afferent Signals CentralChemoreceptors->RespiratoryCenter Direct Stimulation RespiratoryMuscles Respiratory Muscles RespiratoryCenter->RespiratoryMuscles Efferent Signals IncreasedVentilation Increased Respiratory Rate & Tidal Volume RespiratoryMuscles->IncreasedVentilation Leads to SympatheticOutflow Increased Sympathetic Outflow CardiovascularCenters->SympatheticOutflow CardiovascularEffects Increased Blood Pressure & Heart Rate SympatheticOutflow->CardiovascularEffects

Caption: Signaling pathway of this compound leading to respiratory and cardiovascular effects.

Experimental Workflow

Cross_Validation_Workflow start Start surgery Telemetry Implantation (Cardiovascular Monitoring) start->surgery recovery Surgical Recovery (>1 week) surgery->recovery acclimatization Acclimatization in Plethysmograph Chamber recovery->acclimatization baseline Simultaneous Baseline Recording (Plethysmography & Telemetry) acclimatization->baseline dosing This compound or Vehicle Administration baseline->dosing monitoring Continuous Post-Dose Simultaneous Recording dosing->monitoring data_analysis Data Analysis and Cross-Validation monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for cross-validation of this compound's effects.

Conclusion

The combined use of whole-body plethysmography and telemetry offers a powerful and comprehensive approach for the cross-validation of the physiological effects of pharmacological agents like this compound.[1][3][4] This integrated methodology allows for the simultaneous, continuous, and non-invasive assessment of both respiratory and cardiovascular parameters in conscious, unrestrained animals, thereby providing high-fidelity data that is more reflective of the true physiological response to a drug. While direct cross-validation studies on this compound are yet to be published, the protocols and expected outcomes presented in this guide provide a solid framework for researchers to design and execute such studies, ultimately leading to a more complete understanding of the drug's profile.

References

A Comparative Analysis of the Molecular Mechanisms of Doxapram and Other K+ Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of the respiratory stimulant Doxapram with other key potassium (K+) channel blockers. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to K+ Channel Blockers

Potassium channels are a diverse group of ion channels crucial for regulating cellular excitability in various tissues, including the nervous, cardiovascular, and respiratory systems. Their modulation by pharmacological agents offers therapeutic potential for a wide range of conditions. K+ channel blockers are compounds that inhibit the flow of potassium ions through these channels, thereby altering cellular membrane potential and electrical signaling. These blockers are broadly classified based on the type of K+ channel they target, including tandem pore domain (K2P), voltage-gated (Kv), inwardly rectifying (Kir), and calcium-activated (KCa) potassium channels.

This compound, a well-known respiratory stimulant, exerts its effects primarily through the inhibition of specific K2P channels.[1] This guide will delve into the molecular details of this compound's mechanism and compare it with representative blockers from other major K+ channel families.

Comparative Analysis of Molecular Mechanisms

The molecular mechanism of action, including target specificity and binding site, varies significantly among different classes of K+ channel blockers.

This compound (Tandem Pore Domain K+ Channel Blocker)

This compound primarily targets the TASK (TWIK-related acid-sensitive K+) channel subfamily of K2P channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9) , as well as their heterodimers.[2][3][4][5] These channels are considered "leak" channels that contribute to setting the resting membrane potential in various cell types, including chemoreceptors in the carotid body that are involved in respiratory drive.

The proposed binding site for this compound on TASK channels is located within an intracellular hydrophobic pocket formed by residues in the M2 and M4 transmembrane helices .[2][4] The C-terminal domain of the channel is also crucial for transducing the inhibitory effect of the drug.[2][5] By binding to this site, this compound is thought to allosterically induce a conformational change that occludes the ion conduction pathway.

Other Representative K+ Channel Blockers

To provide a broader context, the mechanisms of several other well-characterized K+ channel blockers are summarized below:

  • 4-Aminopyridine (B3432731) (4-AP) and Tetraethylammonium (B1195904) (TEA) (Voltage-Gated K+ Channel Blockers): These are considered classic, non-selective blockers of Kv channels. 4-AP is thought to bind to a site within the intracellular pore of the channel, accessible when the channel is in the open state.[6][7] Its binding involves interactions with residues in the S5 and S6 transmembrane segments.[8][9] TEA can block from either the extracellular or intracellular side of the channel. The extracellular binding site for TEA involves aromatic residues at the outer mouth of the pore, such as a tyrosine or phenylalanine at position 449 in the Shaker K+ channel, through a cation-pi interaction.[2][10] The internal binding site is located within the central cavity of the pore.[11]

  • Amiodarone (B1667116) (hERG/Kv11.1 Blocker): This Class III antiarrhythmic drug primarily targets the hERG (human Ether-à-go-go-Related Gene) channel. Its binding site is located within the inner pore cavity of the channel, involving interactions with aromatic residues such as Y652 and F656 in the S6 helix and other residues in the pore helix.[5][12][13] Amiodarone exhibits a complex, state-dependent block, with higher affinity for the open and/or inactivated states of the channel.

  • Glibenclamide (Inwardly Rectifying K+ Channel Blocker): This sulfonylurea drug is a potent blocker of ATP-sensitive potassium (KATP) channels, which are a part of the Kir6.x subfamily. The high-affinity binding site for glibenclamide is located on the SUR1 (sulfonylurea receptor 1) subunit of the KATP channel, specifically within a transmembrane bundle of the ABC core near the inner leaflet of the membrane.[1][14][15]

  • Apamin (B550111) and Charybdotoxin (Calcium-Activated K+ Channel Blockers): These are peptide toxins that act as potent blockers of specific KCa channels. Apamin selectively blocks small-conductance (SK) channels with high potency, particularly the SK2 subtype.[16] Its binding site is at the extracellular mouth of the channel pore, involving interactions with residues in the S3-S4 linker and the pore helix.[3][4][17][18] Charybdotoxin blocks both large-conductance (BK) and some voltage-gated K+ channels.[19][20] It occludes the pore by binding to the outer vestibule of the channel.[21][22]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different channel blockers. The following table summarizes the reported IC50 values for this compound and other representative K+ channel blockers against their primary targets. It is important to note that these values can vary depending on the experimental conditions (e.g., cell type, temperature, and recording solutions).

BlockerChannel FamilyPrimary Target(s)IC50 / EC50SpeciesReference(s)
This compound Tandem Pore Domain (K2P)human TASK-1410 nMHuman[5]
human TASK-337 µMHuman[5]
human TASK-1/TASK-39 µMHuman[5]
rat TASK-322 µMRat[23]
PK-THPP Tandem Pore Domain (K2P)rat TASK-342 nMRat[23]
A1899 Tandem Pore Domain (K2P)rat TASK-31.6 µMRat[23]
4-Aminopyridine Voltage-Gated (Kv)Shaker~120 µMDrosophila[7]
Amiodarone Voltage-Gated (Kv)hERG (outward tails)~45 nMHuman[5][13]
hERG (inward tails)~118 nMHuman[13]
Apamin Calcium-Activated (KCa)SK2~70 pMHuman/Rat[17]
Charybdotoxin Calcium-Activated (KCa)BK~0.5-1.5 nMHuman[22]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

doxapram_signaling_pathway cluster_cell Chemoreceptor Cell This compound This compound TASK_channel TASK K+ Channel This compound->TASK_channel Inhibition K_efflux K+ Efflux TASK_channel->K_efflux Blocks Cell_Membrane Cell Membrane Depolarization Membrane Depolarization K_efflux->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Respiratory_Neuron Increased Respiratory Neuron Activity Neurotransmitter_release->Respiratory_Neuron

This compound's signaling pathway in a chemoreceptor cell.

binding_site_comparison cluster_this compound This compound on TASK Channel cluster_OtherBlockers Other K+ Channel Blockers This compound This compound Binds to intracellular hydrophobic pocket formed by M2 and M4 helices. C-terminus is also important. AP_TEA 4-AP / TEA on Kv Channels 4-AP: Intracellular pore (S5/S6). TEA: Extracellular mouth (aromatic residues) or intracellular pore. Amiodarone Amiodarone on hERG Binds to inner pore cavity (Y652, F656 in S6). State-dependent block. Glibenclamide Glibenclamide on KATP Channels High-affinity site on SUR1 subunit (transmembrane bundle). Toxins Apamin / Charybdotoxin on KCa Channels Apamin: Extracellular mouth of SK channels (S3-S4 linker/pore helix). Charybdotoxin: Outer vestibule of BK channels. experimental_workflow cluster_electrophysiology Electrophysiology cluster_binding_assay Binding Assay cluster_structural_biology Structural & Molecular Biology Cell_Culture Cell Culture expressing target K+ channel Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Membrane_Prep Membrane Preparation from cells expressing target channel Data_Analysis_EP Measure current inhibition (IC50) and effects on channel gating Patch_Clamp->Data_Analysis_EP Radioligand_Binding Radioligand Binding Assay (Competition) Membrane_Prep->Radioligand_Binding Data_Analysis_BA Determine binding affinity (Ki) Radioligand_Binding->Data_Analysis_BA Mutagenesis Site-Directed Mutagenesis Crystallography X-ray Crystallography / Cryo-EM Mutagenesis->Crystallography Binding_Site_ID Identify key binding residues Crystallography->Binding_Site_ID

References

Validating Doxapram's Specificity for Carotid Body Chemoreceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Doxapram's performance as a respiratory stimulant, focusing on experimental data that validates its specificity for carotid body chemoreceptors. We compare its effects with other stimuli and analyze evidence from key experimental models, including carotid sinus nerve denervation.

Mechanism of Action: Peripheral vs. Central Effects

This compound hydrochloride is a respiratory stimulant that functions primarily by activating peripheral chemoreceptors located in the carotid bodies.[1][2] At lower, clinically relevant doses, this action is highly specific. The stimulation of these receptors leads to an increased rate and tidal volume of breathing.[2] The proposed cellular mechanism involves the inhibition of potassium channels in the carotid body's glomus cells, causing depolarization, calcium influx, and subsequent neurotransmitter release that activates the afferent carotid sinus nerve.[3][4][5]

However, the specificity of this compound is dose-dependent. At higher doses, this compound can directly stimulate the central respiratory centers in the medulla, leading to more widespread CNS excitation.[6][7] Studies have shown that while the ventilatory response to low-dose this compound is abolished after carotid sinus denervation, higher doses can still increase ventilation, confirming a central effect at supratherapeutic levels.[6][8]

Comparative Analysis: this compound vs. Hypoxia

While both this compound and hypoxia stimulate the carotid bodies, evidence suggests they do so via different molecular pathways. A key study concluded that this compound stimulates the carotid body through a different mechanism than hypoxic chemotransduction.[9] This was determined by observing the differential effects of various potassium (K+) channel activators on the responses to this compound versus hypoxia. The hypoxic response was partially reduced by a TASK-like background K+ channel activator (halothane), whereas the this compound response was partially inhibited by a Ca(2+)-sensitive K+ channel activator (NS-1619).[9] This distinction is critical for researchers using this compound to probe chemoreceptor pathways, as it is not a perfect pharmacological mimic of hypoxic stimulation.

Quantitative Data: Efficacy and Specificity

The following tables summarize quantitative data from key studies, highlighting this compound's stimulatory effect on the carotid bodies and the impact of denervation, which serves as the ultimate test of specificity.

Table 1: Effect of this compound on Phrenic Nerve Activity in Anesthetized Rats

ConditionDose of this compoundPhrenic Burst Amplitude (% of Baseline)Key Finding
Intact Carotid Sinus Nerves (Repeated Dosing)2 mg/kg (x3 IV)168 ± 24%Repeated low-dose this compound induces a persistent increase in respiratory motor output.
Post-Carotid Sinus Nerve Section (Acute Response)2 mg/kg (IV)Reduced by 68%The acute respiratory response to low-dose this compound is primarily mediated by carotid bodies.

Data sourced from Golder et al. (2013).[6][10]

Table 2: Comparative Potency of this compound in Anesthetized Cats

StimulusVentilatory Effect (Phrenic Nerve Activity)Effect After Peripheral Chemoreceptor DenervationConclusion
This compound (1.0 mg/kg IV)Stimulation equivalent to that produced by a PaO₂ of 38 torr.No stimulation of ventilation with doses up to 6 mg/kg.At doses below 6 mg/kg, this compound's ventilatory effect is dependent on peripheral chemoreceptors.[8]
This compound (as low as 0.2 mg/kg IV)Increased phrenic-nerve activity.Not specified at this dose, but higher doses were ineffective.This compound is a potent stimulator of the carotid chemoreceptors.[8]

Data sourced from Mitchell & Herbert (1975).[8]

Table 3: Effect of this compound on Carotid Chemoafferent Discharge in Newborn Kittens

Condition (Normoxia)Chemoafferent Discharge Rate (impulses/s)Percent Increase
Baseline2.9 ± 0.4-
After this compound7.5 ± 0.9~159%

Data sourced from Bairam et al. (1993).[11] This study demonstrates this compound's direct stimulatory effect on carotid body afferent nerve activity.

Signaling Pathways and Specificity Logic

The following diagrams illustrate the proposed signaling pathway for this compound at the carotid body and the logical framework for validating its specificity.

cluster_glomus_cell Glomus Cell This compound This compound K_Channel Ca²⁺-sensitive K⁺ Channel This compound->K_Channel Inhibits Membrane_Depol Membrane Depolarization K_Channel->Membrane_Depol Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depol->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->NT_Release Triggers CSN Carotid Sinus Nerve Activation NT_Release->CSN Stimulates

Caption: Proposed mechanism of this compound on carotid body glomus cells.

cluster_exp Experimental Logic for Validating Specificity A Administer Low-Dose this compound to Animal with Intact Nerves B Measure Respiratory Output (e.g., Phrenic Nerve Activity) A->B D Surgically Section Carotid Sinus Nerves (Denervation) A->D C Observe: Potent Increase in Respiration B->C E Re-administer Same Dose of this compound D->E F Re-measure Respiratory Output E->F G Observe: Response is Abolished or Greatly Reduced F->G Conclusion Conclusion: The effect of low-dose this compound is specific to the carotid bodies. G->Conclusion

Caption: Logical workflow for testing this compound's specificity.

Experimental Protocols

Validating the specificity of this compound relies on precise and controlled experimental procedures. Below is a synthesized methodology based on protocols from key studies.[6][8][12][13]

1. Animal Preparation:

  • Model: Adult cats or rats are commonly used.

  • Anesthesia: Anesthesia is induced and maintained (e.g., with alpha-chloralose or urethane) to ensure a stable and non-responsive state.

  • Surgical Procedures:

    • Tracheotomy is performed, and the animal is artificially ventilated to control baseline blood gases (PaO₂ and PaCO₂).

    • Arterial and venous catheters are inserted for blood pressure monitoring, blood gas analysis, and intravenous drug administration.

    • Animals are vagotomized to prevent confounding inputs from pulmonary stretch receptors.

    • The carotid sinus nerves (CSN), which innervate the carotid bodies, are carefully isolated for either recording or subsequent sectioning (denervation).

2. Measurement of Respiratory Output:

  • Phrenic Nerve Activity: The phrenic nerve, which innervates the diaphragm, is isolated and recorded. Its electrical activity serves as a direct and precise measure of central respiratory drive. The raw nerve signal is amplified, filtered, and integrated to quantify burst frequency and amplitude.

3. Experimental Procedure (Specificity Testing):

  • Baseline Recording: A stable baseline of phrenic nerve activity and arterial blood gases is established.

  • This compound Administration (Intact): A low dose of this compound (e.g., 0.2 - 2.0 mg/kg) is administered intravenously. The resulting change in phrenic nerve activity is recorded.

  • Carotid Sinus Nerve Denervation: The previously isolated carotid sinus nerves are bilaterally sectioned. This physically removes the primary site of this compound's action.

  • This compound Administration (Denervated): The same dose of this compound is administered again after confirming the success of the denervation (e.g., by observing a lack of response to a known chemoreceptor stimulant like sodium cyanide).

  • Data Analysis: The phrenic nerve response to this compound before and after denervation is compared. A significant reduction or complete abolition of the response post-denervation confirms that the drug's effect at that dose is mediated specifically through the carotid body chemoreceptors.

4. Alternative Stimuli Comparison:

  • To compare this compound with other stimulants, responses to standardized hypoxic gas mixtures (e.g., 8% O₂) or bolus injections of sodium cyanide can be measured before and after denervation to serve as positive controls for carotid body-mediated respiratory stimulation.

Conclusion

References

Doxapram's Differential Impact on Neuronal Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the effects of Doxapram, a respiratory stimulant, on various neuronal subtypes. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows.

This compound primarily functions as a central and peripheral nervous system stimulant, with its most prominent effects on the control of respiration.[1][2][3] Its mechanism of action involves the modulation of ion channels, leading to neuronal depolarization and an increase in respiratory drive.[1][2] However, the specific effects of this compound can vary significantly among different types of neurons. This guide will explore these differential effects on key neuronal populations.

Comparative Effects of this compound on Neuronal Subtypes

The following table summarizes the quantitative effects of this compound on various neuronal subtypes based on available experimental data.

Neuronal SubtypeExperimental ModelThis compound ConcentrationObserved EffectQuantitative DataReference
Carotid Body Type I Cells Isolated neonatal rat carotid body cells1-100 µMInhibition of K+ currentsIC50 ≈ 13 µM (total K+ current), IC50 ≈ 20 µM (Ca2+-independent K+ current)[4]
Medullary Pre-inspiratory and Inspiratory Neurons Neonatal rat brainstem-spinal cord preparationNot specifiedIncreased frequency and amplitude of inspiratory activityDose-dependent increase in C4 nerve activity[5]
Hypoglossal Nucleus (XII) Neurons Transverse brainstem slice from miceNot specifiedSignificantly increased firing of evoked action potentialsRobust increase in the amplitude of population activity[6]
pre-Bötzinger Complex (PreBötC) Neurons Transverse brainstem slice from miceNot specifiedNo significant alteration in firing propertiesModest stimulatory effect on frequency of activity[6]
Proprioceptive Neurons Excised blue crab (Callinectes sapidus) limb0.1 mMEnhanced excitationIncrease in the number of spikes[7][8]
Proprioceptive Neurons Excised blue crab (Callinectes sapidus) limb5 mMSubstantially decreased neural activityMimics the effect of 40 mM K+ exposure[7][8]
Inspiratory Neurons Brainstem slice with modified Kreb's solution5 µMIncreased activityInspiratory time (Ti) increased by 85.0%, Integrity amplitude (IA) increased by 13.2%[9]
Expiratory Neurons Brainstem slice with modified Kreb's solution5 µMDepressed activityExpiratory time (Te) decreased by 19.0%[9]

Signaling Pathway of this compound in Carotid Body Type I Cells

This compound's primary mechanism of action at the peripheral chemoreceptors involves the inhibition of potassium channels, specifically TASK-1 and TASK-3 (K2P) channels.[9][10] This inhibition leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent neurotransmitter release, which in turn stimulates respiratory centers in the brainstem.[1][2]

Doxapram_Signaling_Pathway This compound This compound K_channel TASK-1/TASK-3 Potassium Channels This compound->K_channel Inhibits Membrane_Depolarization Membrane Depolarization K_channel->Membrane_Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channels Membrane_Depolarization->Ca_channel Activates Ca_influx Increased Intracellular Ca2+ Ca_channel->Ca_influx Opens NT_release Neurotransmitter Release Ca_influx->NT_release Triggers Respiratory_Stimulation Stimulation of Respiratory Centers NT_release->Respiratory_Stimulation Causes

Caption: this compound's signaling pathway in carotid body chemoreceptors.

Experimental Protocols

A common experimental approach to studying the effects of this compound on neuronal activity involves electrophysiological recordings from isolated tissues.

Whole-Cell Patch-Clamp Recording on Isolated Neurons

This technique is utilized to measure the ion currents across the membrane of a single neuron, allowing for a detailed analysis of this compound's effect on specific ion channels.

Methodology:

  • Tissue Preparation: Brainstem slices or isolated carotid bodies are prepared from animal models (e.g., neonatal rats).[4][5]

  • Cell Isolation: Individual neurons (e.g., Type I cells) are enzymatically and mechanically dissociated.[4]

  • Recording: A glass micropipette with a very small tip is sealed onto the surface of an isolated neuron. The membrane patch within the pipette is then ruptured to gain electrical access to the cell's interior.

  • Data Acquisition: Voltage-clamp or current-clamp recordings are performed to measure ionic currents or changes in membrane potential, respectively, before and after the application of this compound.[4]

Experimental Workflow for In Vitro Brainstem-Spinal Cord Preparation

This ex vivo model allows for the study of the respiratory network's response to this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prep Brainstem-Spinal Cord Preparation from Neonatal Rat Perfusion Perfusion with Artificial Cerebrospinal Fluid Prep->Perfusion Baseline Baseline Recording of Spontaneous Inspiratory Activity (C4 Nerve) Perfusion->Baseline Doxapram_App Application of this compound Baseline->Doxapram_App Post_this compound Recording of Post-Doxapram Inspiratory Activity Doxapram_App->Post_this compound Analysis Comparison of Frequency and Amplitude of Inspiratory Bursts Post_this compound->Analysis

Caption: Workflow for studying this compound's effects on respiratory networks.

Comparative Analysis of Neuronal Responses

This compound exhibits a clear differential effect on various neuronal subtypes involved in respiratory control.

Peripheral vs. Central Effects: The primary and most potent action of this compound is on the peripheral chemoreceptors in the carotid bodies.[11] Studies in anesthetized cats have shown that at lower doses, the respiratory stimulation is almost entirely due to its effect on these peripheral neurons, with little direct effect on the medullary respiratory center.[11] However, central actions of this compound have also been demonstrated, particularly on medullary pre-inspiratory and inspiratory neurons, suggesting a dual mechanism of action.[5]

Excitatory and Inhibitory Actions: While this compound is generally considered a neuronal excitant, its effects can be dose-dependent and vary between neuronal types. For instance, in an invertebrate model of proprioceptive neurons, a low concentration (0.1 mM) of this compound led to hyperexcitability, whereas a high concentration (5 mM) significantly suppressed neural activity.[7][8] This suggests that at higher concentrations, this compound may lead to a prolonged depolarization, causing inactivation of voltage-gated sodium channels and a subsequent reduction in neuronal firing.

Differential Effects within the Central Respiratory Network: Within the brainstem, this compound does not uniformly stimulate all respiratory neurons. Research on transverse brainstem slices has revealed that this compound has a much more pronounced effect on the motor output neurons in the hypoglossal nucleus (XII) compared to the rhythm-generating neurons in the pre-Bötzinger complex (PreBötC).[6] This indicates that this compound may amplify the respiratory motor output more significantly than it affects the intrinsic respiratory rhythm generation. Furthermore, studies on brainstem slices have shown that while this compound excites inspiratory neurons, it can depress the activity of expiratory neurons.[9]

References

The Evolving Landscape of Respiratory Stimulants: A Comparative Analysis of Doxapram and Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of the therapeutic window of Doxapram reveals a narrow margin of safety, a key driver in the quest for newer, more targeted respiratory stimulants. This guide provides a comprehensive comparison of this compound with emerging alternatives, including potassium channel blockers, ampakines, and orexin (B13118510) receptor agonists, supported by available experimental data to inform researchers and drug development professionals.

The stimulation of respiration is a critical intervention in various clinical scenarios, including post-operative respiratory depression, drug overdose, and apnea (B1277953) of prematurity. For decades, this compound has been a tool in the clinician's arsenal; however, its use is tempered by a narrow therapeutic window and a side-effect profile that necessitates careful patient monitoring. The search for safer and more effective respiratory stimulants has led to the development of novel agents with distinct mechanisms of action.

This compound: The Established Standard and Its Limitations

This compound acts as a central and peripheral respiratory stimulant. Its primary mechanism involves the stimulation of peripheral chemoreceptors in the carotid bodies, and at higher doses, it directly stimulates the medullary respiratory centers. While effective in increasing tidal volume and respiratory rate, the therapeutic window for this compound is narrow. Adverse effects, including hypertension, tachycardia, arrhythmias, and seizures, can occur at doses close to the therapeutic range, demanding cautious administration and continuous monitoring.

Newer Respiratory Stimulants: A Targeted Approach

In contrast to the broad action of this compound, newer respiratory stimulants are designed to target specific pathways involved in respiratory control, aiming for a wider therapeutic window and a more favorable side-effect profile.

  • Potassium (BK) Channel Blockers (e.g., ENA-001/GAL-021): These agents act peripherally by inhibiting the large-conductance calcium-activated potassium (BK) channels in the glomus cells of the carotid bodies. This inhibition mimics the cellular response to hypoxia, leading to depolarization and stimulation of respiratory drive. By avoiding direct central nervous system stimulation, these compounds are expected to have fewer analeptic side effects.

  • Ampakines (e.g., CX717, CX546): This class of drugs are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By enhancing glutamatergic neurotransmission in the brainstem respiratory centers, ampakines can increase respiratory frequency and tidal volume. Their use-dependent action suggests they may be more effective in the presence of endogenous respiratory drive.

  • Orexin Receptor Agonists (e.g., Danavorexton): Orexin neuropeptides play a crucial role in regulating wakefulness and have been shown to influence respiratory control. Selective orexin 2 receptor (OX2R) agonists are being investigated for their potential to stimulate breathing, particularly in the context of opioid-induced respiratory depression and sleep-disordered breathing.

Quantitative Comparison of Therapeutic Windows

The following table summarizes the available quantitative data to compare the therapeutic windows of this compound and newer respiratory stimulants. It is important to note that direct comparative studies are limited, and data for newer agents are primarily from preclinical and early-phase clinical trials.

Compound Mechanism of Action Therapeutic Dose Range (Human) Adverse Effects/Dose-Limiting Toxicity Therapeutic Index/Window Assessment
This compound Peripheral and Central Chemoreceptor Stimulant0.5-2 mg/kg IV bolus; 1-3 mg/min IV infusion[1]Hypertension, tachycardia, arrhythmias, seizures, anxiety, muscle spasms[2]Narrow. Intravenous LD50 in mice and rats is approximately 75 mg/kg.[3] The maximum recommended human dosage is 3 grams/24 hours.[3]
ENA-001 (GAL-021) Peripheral BK Channel Blocker0.96-1.92 mg/kg/hour IV infusion (in clinical trials)[4][5]Hyperventilation at higher doses.[4] Generally well-tolerated with no significant hemodynamic effects.[6]Appears wider than this compound. Well-tolerated in the studied dose range with a clear dose-limiting effect (hyperventilation) that is a direct extension of its therapeutic action.[4]
Ampakines (CX1739) Positive Allosteric Modulator of AMPA ReceptorsEfficacious doses in preclinical studies: 0.03 to 18 mg/kg.[7]Low-impact ampakines have a minimized risk of epileptogenic activity.[8] CX1739 was without adverse events in rats up to 2000 mg/kg.[7]Preclinically demonstrated to have a profound therapeutic ratio.[7]
Danavorexton Selective Orexin 2 Receptor (OX2R) Agonist11 mg and 19 mg IV (in a clinical trial for OIRD)[9][10]Generally well-tolerated. Potential for insomnia.[9][11]Appears favorable in early clinical studies, with a clear dose-dependent effect on wakefulness and respiration without significant adverse events at therapeutic doses.[9][10]

Experimental Protocols

Preclinical Assessment of Respiratory Depression and Stimulation

A common preclinical model to assess respiratory function is whole-body plethysmography in conscious, unrestrained rodents.

Objective: To measure respiratory parameters (frequency, tidal volume, minute ventilation) at baseline and following the administration of a respiratory depressant (e.g., an opioid like fentanyl or remifentanil) and a subsequent respiratory stimulant.

Methodology:

  • Acclimatization: Animals are acclimated to the plethysmography chambers to minimize stress-induced respiratory changes.

  • Baseline Recording: Respiratory parameters are recorded for a defined period to establish a stable baseline.

  • Induction of Respiratory Depression: A respiratory depressant is administered (e.g., intraperitoneally or intravenously).

  • Post-Depressant Recording: Respiratory parameters are continuously monitored to quantify the degree of depression.

  • Administration of Respiratory Stimulant: The test compound (e.g., this compound, ampakine) is administered.

  • Post-Stimulant Recording: Respiratory parameters are recorded to assess the reversal of respiratory depression.

  • Data Analysis: Changes in respiratory frequency, tidal volume, and minute ventilation are calculated and statistically analyzed.[8][12][13]

Clinical Assessment of Respiratory Stimulation

Clinical trials in healthy volunteers often employ a hypercapnic ventilatory response (HCVR) test to assess the efficacy of respiratory stimulants.

Objective: To measure the ventilatory response to elevated levels of carbon dioxide before and after drug administration.

Methodology:

  • Subject Preparation: Subjects are fitted with a mouthpiece or mask connected to a breathing circuit.

  • Baseline HCVR: The subject breathes a gas mixture with progressively increasing concentrations of CO2. Ventilation is measured at each CO2 level to establish a baseline response curve. This can be done using steady-state or rebreathing methods.[14][15][16]

  • Drug Administration: The respiratory stimulant or placebo is administered (e.g., intravenously).

  • Post-Drug HCVR: The HCVR test is repeated at specific time points after drug administration.

  • Induction of Respiratory Depression (Optional): In some study designs, respiratory depression is induced with a drug like remifentanil before the administration of the stimulant to assess its reversal effects under isohypercapnic conditions.[9][10]

  • Data Analysis: The slope and position of the CO2-ventilation response curve are analyzed to determine the effect of the drug on chemosensitivity.[14][15][16]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Doxapram_Signaling cluster_peripheral Peripheral Chemoreceptors (Carotid Body) cluster_central Central Nervous System (Brainstem) This compound This compound K_channel Potassium Channels (TASK-like) This compound->K_channel Inhibits Medullary_Centers Medullary Respiratory Centers This compound->Medullary_Centers Stimulates (at higher doses) Depolarization Glomus Cell Depolarization K_channel->Depolarization Leads to Ca_influx Calcium Influx Depolarization->Ca_influx Triggers NT_release Neurotransmitter Release Ca_influx->NT_release Induces Afferent_Signal Afferent Signal to Brainstem NT_release->Afferent_Signal Generates Afferent_Signal->Medullary_Centers Stimulates Respiratory_Output Increased Respiratory Output Medullary_Centers->Respiratory_Output

Caption: Simplified signaling pathway of this compound's dual mechanism of action.

Newer Respiratory Stimulants: Signaling Pathways

Newer_Stimulants_Signaling cluster_BK_Blockers Potassium (BK) Channel Blockers (e.g., ENA-001) cluster_Ampakines Ampakines (e.g., CX717) cluster_Orexin Orexin Receptor Agonists (e.g., Danavorexton) ENA001 ENA-001 BK_Channel BK Channels (Carotid Body) ENA001->BK_Channel Inhibits Glomus_Depol Glomus Cell Depolarization BK_Channel->Glomus_Depol Leads to Resp_Stim_BK Respiratory Stimulation Glomus_Depol->Resp_Stim_BK Ampakine Ampakine AMPA_Receptor AMPA Receptor (Brainstem) Ampakine->AMPA_Receptor Potentiates Glutamate_Signal Enhanced Glutamate Signaling AMPA_Receptor->Glutamate_Signal Resp_Stim_Ampa Respiratory Stimulation Glutamate_Signal->Resp_Stim_Ampa Danavorexton Danavorexton OX2R Orexin 2 Receptor (Respiratory Neurons) Danavorexton->OX2R Activates Neuronal_Activity Increased Neuronal Activity OX2R->Neuronal_Activity Resp_Stim_Orexin Respiratory Stimulation Neuronal_Activity->Resp_Stim_Orexin Experimental_Workflow cluster_preclinical Preclinical (Animal Model) cluster_clinical Clinical (Human Volunteers) Animal_Selection Animal Model Selection (e.g., Rat) Baseline Baseline Respiratory Measurement (Plethysmography) Animal_Selection->Baseline Depression Induce Respiratory Depression (e.g., Opioid) Baseline->Depression Treatment Administer Respiratory Stimulant Depression->Treatment Assessment_Pre Assess Reversal of Respiratory Depression Treatment->Assessment_Pre Subject_Recruitment Healthy Volunteer Recruitment Baseline_HCVR Baseline HCVR Measurement Subject_Recruitment->Baseline_HCVR Drug_Admin Administer Respiratory Stimulant/Placebo Baseline_HCVR->Drug_Admin Post_Drug_HCVR Post-Dose HCVR Measurement Drug_Admin->Post_Drug_HCVR Safety_Monitoring Safety and Tolerability Monitoring Post_Drug_HCVR->Safety_Monitoring

References

Validating c-Fos Expression for Mapping Doxapram-Induced Neuronal Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of c-Fos expression analysis against alternative methods for mapping the neuronal activation induced by the respiratory stimulant Doxapram. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate technique for your research needs.

Introduction to this compound and Neuronal Activation Mapping

This compound is a central nervous system (CNS) stimulant primarily used to treat respiratory depression. Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers in the brainstem, including the medulla oblongata.[1][2][3][4] Understanding the broader neuronal circuits affected by this compound is crucial for elucidating its full pharmacological profile, including potential side effects like anxiety and seizures.[3]

Mapping neuronal activation in response to pharmacological agents is a cornerstone of neuropharmacology. The immediate early gene c-Fos has emerged as a widely used marker for identifying neurons that have been recently activated by a variety of stimuli, including drugs.[5] This guide validates the use of c-Fos expression for mapping this compound's effects and compares its performance with other established techniques.

Validating c-Fos Expression as a Marker for this compound-Induced Neuronal Activation

The use of c-Fos immunohistochemistry to map neuronal activation is based on the principle that neuronal depolarization and subsequent calcium influx trigger a signaling cascade that leads to the transcription of the c-fos gene and the expression of the c-Fos protein within the nucleus of activated neurons.

This compound-Induced c-Fos Expression: Experimental Evidence

Studies have demonstrated that this compound administration leads to a significant increase in c-Fos-like immunoreactivity in specific brain regions. For instance, in rodent models, this compound has been shown to induce c-Fos expression in the central nucleus of the amygdala , a key area involved in anxiety and fear responses.[6] This finding aligns with the known anxiogenic effects of this compound and validates c-Fos as a tool to identify the neural substrates of these effects.

The primary site of this compound's respiratory stimulant action is the brainstem, particularly the nucleus of the solitary tract (NTS), which receives input from peripheral chemoreceptors.[5][7] While direct studies mapping this compound-induced c-Fos in the NTS are not abundant, the known pathways suggest that stimulation of this region would lead to downstream neuronal activation that can be mapped using c-Fos.

Signaling Pathway of this compound-Induced c-Fos Expression

The following diagram illustrates the proposed signaling pathway from this compound administration to c-Fos expression in a neuron.

Doxapram_cFos_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Chemoreceptor Peripheral Chemoreceptors This compound->Chemoreceptor stimulates K_channel K+ Channel (TASK-1/3) Chemoreceptor->K_channel inhibits Depolarization Membrane Depolarization Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization->Ca_channel opens MAPK_pathway MAPK Pathway Ca_influx->MAPK_pathway activates CREB CREB Phosphorylation MAPK_pathway->CREB cFos_gene c-fos Gene Transcription CREB->cFos_gene cFos_protein c-Fos Protein Expression cFos_gene->cFos_protein cFos_Workflow A This compound Administration B Perfusion & Brain Extraction (90-120 min post-injection) A->B C Post-fixation & Cryoprotection B->C D Brain Sectioning (40 µm sections) C->D E Immunohistochemistry (Primary & Secondary Antibodies) D->E F Signal Amplification & Visualization (e.g., DAB or Fluorescence) E->F G Microscopy & Image Acquisition F->G H Image Analysis & Quantification (Cell Counting) G->H

References

A Comparative Analysis of the Side-Effect Profiles of Doxapram and GAL-021

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a detailed comparative analysis of the side-effect profiles of the respiratory stimulants Doxapram and the investigational drug GAL-021. This guide is intended for researchers, scientists, and drug development professionals, offering a concise overview of the known adverse effects, underlying mechanisms, and the experimental methodologies typically employed in the assessment of these compounds.

Executive Summary

This compound, a long-established respiratory stimulant, is known for its broad-spectrum stimulatory effects on the central and peripheral nervous systems, which can lead to a significant number of side effects. In contrast, GAL-021, a novel breathing control modulator, has demonstrated a more targeted mechanism of action in preclinical and early-phase clinical studies, suggesting a potentially more favorable safety profile. This guide synthesizes the available data to facilitate an objective comparison.

Comparative Side-Effect Profile

The following table summarizes the reported side effects of this compound and GAL-021. It is important to note that the breadth of data for this compound is more extensive due to its longer history of clinical use, while the information for GAL-021 is primarily derived from Phase I clinical trials.

System Organ ClassThis compound[1]GAL-021
Cardiovascular Hypertension, Tachycardia, Arrhythmias, Chest pain, Flushing.[1]Modest increase in heart rate, No significant change in mean arterial pressure.[2]
Neurological Dizziness, Headache, Apprehension, Disorientation, Hyperactivity, Convulsions, Tremor, Paresthesia.No significant adverse neurological effects reported.[3][4]
Gastrointestinal Nausea, Vomiting, Diarrhea.No significant gastrointestinal side effects reported.[4]
Local Site Reactions Phlebitis (inflammation of a vein).Infusion site burning sensation, Infusion site pain.[5]
General Sweating, Feeling of warmth.[1]Sweating, Feeling warm.[6]

Signaling Pathways and Mechanism of Action

The differing side-effect profiles of this compound and GAL-021 can be attributed to their distinct mechanisms of action.

This compound Signaling Pathway

This compound acts as a non-specific central and peripheral nervous system stimulant. It stimulates chemoreceptors in the carotid and aortic bodies, as well as directly stimulating respiratory centers in the brainstem. This broad stimulation is believed to contribute to its wide range of side effects.

Doxapram_Signaling_Pathway cluster_Peripheral Peripheral Nervous System cluster_Central Central Nervous System This compound This compound Carotid_Aortic_Bodies Carotid & Aortic Bodies (Peripheral Chemoreceptors) This compound->Carotid_Aortic_Bodies Stimulates Brainstem Brainstem Respiratory Centers This compound->Brainstem Stimulates Other_CNS Other CNS Areas This compound->Other_CNS Stimulates Carotid_Aortic_Bodies->Brainstem Afferent Signals Side_Effects Cardiovascular & Neurological Side Effects Carotid_Aortic_Bodies->Side_Effects e.g., Tachycardia Respiratory_Stimulation Increased Respiration Brainstem->Respiratory_Stimulation Other_CNS->Side_Effects

This compound's broad stimulatory action.
GAL-021 Signaling Pathway

GAL-021 exhibits a more targeted mechanism, acting as a blocker of large-conductance calcium-activated potassium (BK) channels, primarily in the peripheral chemoreceptors of the carotid body.[2][4] This localized action is thought to spare the central nervous system from widespread stimulation, resulting in a more favorable side-effect profile.

GAL021_Signaling_Pathway cluster_Carotid Carotid Body Glomus Cell GAL021 GAL-021 BK_Channel BKCa Channel (Large-conductance Ca2+- activated K+ channel) GAL021->BK_Channel Blocks Minimal_Side_Effects Minimal Systemic Side Effects GAL021->Minimal_Side_Effects Depolarization Cell Depolarization BK_Channel->Depolarization Inhibition leads to Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Brainstem Brainstem Respiratory Centers Neurotransmitter_Release->Brainstem Afferent Signals Respiratory_Stimulation Increased Respiration Brainstem->Respiratory_Stimulation

GAL-021's targeted peripheral action.

Experimental Protocols for Side-Effect Assessment

The evaluation of the side-effect profiles of respiratory stimulants like this compound and GAL-021 involves a battery of preclinical and clinical assessments. While specific study protocols are proprietary, they generally adhere to established guidelines for safety pharmacology and clinical trial monitoring.

Preclinical Safety Pharmacology

Before human trials, comprehensive preclinical studies are conducted in animal models to identify potential adverse effects. These studies typically include:

  • Cardiovascular Assessment: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, unrestrained animals.

  • Central Nervous System Assessment: A functional observational battery (FOB) to detect changes in behavior, coordination, and reflexes.

  • Respiratory Assessment: Plethysmography to measure respiratory rate and tidal volume.

Clinical Trial Safety Monitoring

In human clinical trials, a rigorous monitoring plan is implemented to ensure participant safety.

Clinical_Trial_Workflow cluster_Screening Screening & Baseline cluster_Treatment Treatment Phase cluster_Followup Follow-up Informed_Consent Informed Consent Baseline_Vitals Baseline Vitals, ECG, Labs Informed_Consent->Baseline_Vitals Drug_Administration Drug/Placebo Administration (Intravenous Infusion) Baseline_Vitals->Drug_Administration Continuous_Monitoring Continuous Vital Signs & ECG Drug_Administration->Continuous_Monitoring AE_Reporting Adverse Event (AE) Reporting & Grading Drug_Administration->AE_Reporting Blood_Sampling Pharmacokinetic/ Pharmacodynamic Blood Sampling Drug_Administration->Blood_Sampling Continuous_Monitoring->AE_Reporting Final_Safety_Assessment Final Safety Assessment AE_Reporting->Final_Safety_Assessment Blood_Sampling->Final_Safety_Assessment Post_Infusion_Monitoring Post-Infusion Monitoring Post_Infusion_Monitoring->Final_Safety_Assessment

Typical workflow for safety monitoring in a Phase I clinical trial.

Key methodologies employed during clinical trials include:

  • Cardiovascular Monitoring:

    • Continuous 12-lead Holter monitoring: To detect any changes in cardiac rhythm or intervals (e.g., QT prolongation).

    • Frequent blood pressure and heart rate measurements: Typically taken at predefined intervals before, during, and after drug administration.

  • Neurological Assessment:

    • Standardized neurological examinations: To assess cognitive function, coordination, and reflexes.

    • Subjective reporting: Using questionnaires to capture symptoms like dizziness, headache, or changes in mood.

  • Infusion Site Assessment:

    • Visual inspection: The infusion site is regularly checked for signs of inflammation, such as redness, swelling, or pain.

    • Pain scales: Standardized pain scales are used to quantify any discomfort experienced by the participant at the infusion site.

  • General Safety Monitoring:

    • Adverse event reporting: All adverse events are recorded, regardless of their perceived relationship to the study drug, and graded for severity.

    • Clinical laboratory tests: Blood and urine samples are collected at various time points to monitor for any changes in organ function.

Conclusion

The available evidence suggests that GAL-021 may offer a more favorable safety and tolerability profile compared to this compound. This is likely attributable to its more targeted mechanism of action, which is focused on peripheral chemoreceptors. While this compound remains a clinically useful respiratory stimulant, its broad stimulatory effects necessitate careful patient monitoring due to the potential for cardiovascular and neurological side effects. Further large-scale clinical trials are required to fully delineate the side-effect profile of GAL-021 and to establish its place in clinical practice. This comparative guide provides a foundational understanding for researchers and clinicians involved in the development and use of respiratory stimulants.

References

Comparative Analysis of Doxapram's Effect on Tidal Volume Versus Other Analeptics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of respiratory stimulants is critical. This guide provides a comparative analysis of Doxapram's effect on tidal volume—a key parameter of respiratory function—against other analeptics. The information is compiled from various experimental studies to offer a clear, data-driven overview.

This compound is a well-established respiratory stimulant known to increase tidal volume and respiratory rate.[1] Its primary mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers in the medulla.[2] This guide will compare its effects on tidal volume with those of other analeptics, including aminophylline (B1665990), almitrine (B1662879), prethcamide (B10859687), and nikethamide (B1678874), based on available experimental data.

Quantitative Comparison of Tidal Volume Effects

The following table summarizes the quantitative effects of this compound and other analeptics on tidal volume as reported in various studies. It is important to note that direct comparative studies for all agents are limited, and experimental conditions vary.

AnalepticSubjectDosageRoute of AdministrationChange in Tidal VolumeReference
This compound Conscious Humans0.37-0.47 mg/kgIntravenous (Bolus)Significant increase (contributed equally with frequency to increased minute ventilation)[3]
Premature Infants2-2.5 mg/kg/hrIntravenous (Infusion)Significant increase[4]
Aminophylline Anesthetized Humans3 mg/kgIntravenousIncreased[5]
Conscious Humans5 mg/kgIntravenousIncreased (primary contributor to increased ventilation)[6]
Almitrine Anesthetized Rats0.5-1 mg/kgIntravenous (Infusion)Increased (along with frequency)[7]
Prethcamide Newborn Calves5 mL (375 mg crotethamide + 375 mg cropropamide)BuccalSignificant increase in inspiratory and expiratory volumes[8]
Nikethamide Anesthetized Dogs8.3 or 25 mg/kgEndotrachealIncreased[9]

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future research.

This compound in Conscious Humans
  • Objective: To study the ventilatory effects of a bolus intravenous dose of this compound in healthy normal subjects.

  • Subjects: Ten healthy adult male subjects.

  • Methodology: A bolus intravenous dose of this compound (0.37 to 0.47 mg/kg) was administered. Ventilatory parameters, including minute ventilation, tidal volume, and respiratory frequency, were measured.

  • Respiratory Monitoring: Not explicitly detailed in the abstract, but likely involved standard respiratory monitoring equipment such as a spirometer or pneumotachograph to measure airflow and volume.[3]

This compound and Aminophylline in Anesthetized Humans
  • Objective: To compare the recovery and respiratory effects of aminophylline and this compound after total intravenous anesthesia.

  • Subjects: 90 adult patients undergoing elective laparoscopic vaginal hysterectomy.

  • Methodology: Patients were randomized to receive intravenous aminophylline (3 mg/kg), this compound (1 mg/kg), or saline. Tidal volumes were measured at intervals after drug administration.

  • Anesthesia: Total intravenous anesthesia with propofol (B549288) and remifentanil.

  • Respiratory Monitoring: Specific equipment not detailed in the abstract, but would have involved intraoperative monitoring of respiratory volumes.[5]

Almitrine in Anesthetized Rats
  • Objective: To investigate the respiratory stimulant effects of almitrine during acute or chronic hypoxia/hypercapnia.

  • Subjects: Anesthetized rats.

  • Methodology: Almitrine was infused intravenously at doses of 0.5-1 mg/kg. Ventilation, including tidal volume and frequency, was measured.

  • Respiratory Monitoring: Whole-body plethysmography was used to measure ventilation.[7]

Prethcamide and this compound in Newborn Calves
  • Objective: To investigate the effect of commonly-used stimulant drugs on ventilation in healthy newborn calves.

  • Subjects: 18 newborn calves (3-15 hours old).

  • Methodology: Calves were treated with this compound (40 mg, IV), lobeline (B1674988) (5mg, IV), or prethcamide (5 mL containing 375 mg crotethamide and 375 mg cropropamide, buccally) in a randomized sequence. Spirometric measurements were collected at multiple time points after administration.

  • Respiratory Monitoring: An ultrasonic spirometer was used for spirometric measurements.[8]

Nikethamide in Anesthetized Dogs
  • Objective: To study the pharmacokinetics and pharmacodynamics of nikethamide after endotracheal administration.

  • Subjects: Five anesthetized dogs.

  • Methodology: Nikethamide was administered endotracheally at doses of 8.3 or 25 mg/kg. Respiration rate and tidal volume were measured.

  • Anesthesia: Intravenous sodium pentobarbiturate (30 mg/kg).

  • Respiratory Monitoring: The specific method for measuring tidal volume was not detailed in the abstract.[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of action for respiratory stimulants and a typical experimental workflow for assessing their effects.

Analeptic_Mechanism cluster_stimuli Analeptic Drugs cluster_receptors Primary Sites of Action This compound This compound Peripheral_Chemoreceptors Peripheral Chemoreceptors (Carotid & Aortic Bodies) This compound->Peripheral_Chemoreceptors Stimulates Central_Chemoreceptors Central Chemoreceptors (Medulla) This compound->Central_Chemoreceptors Stimulates Aminophylline Aminophylline Aminophylline->Central_Chemoreceptors Stimulates Almitrine Almitrine Almitrine->Peripheral_Chemoreceptors Stimulates Other_Analeptics Other_Analeptics Other_Analeptics->Peripheral_Chemoreceptors Other_Analeptics->Central_Chemoreceptors Respiratory_Center Respiratory Center (Brainstem) Peripheral_Chemoreceptors->Respiratory_Center Afferent Signals Central_Chemoreceptors->Respiratory_Center Direct Stimulation Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals) Respiratory_Center->Respiratory_Muscles Efferent Signals Increased_Ventilation Increased Tidal Volume & Respiratory Rate Respiratory_Muscles->Increased_Ventilation Increased Contraction

Caption: General signaling pathway of analeptic respiratory stimulants.

Experimental_Workflow Start Start: Select Animal/Human Subjects Anesthesia Induce Anesthesia (if applicable) Start->Anesthesia Baseline Record Baseline Respiratory Parameters (Tidal Volume, Rate) Anesthesia->Baseline Drug_Admin Administer Analeptic (e.g., this compound) or Placebo Baseline->Drug_Admin Monitoring Continuously Monitor Respiratory Parameters Drug_Admin->Monitoring Data_Analysis Analyze Changes in Tidal Volume and Other Parameters Monitoring->Data_Analysis Conclusion Draw Conclusions on Drug Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing analeptic effects.

Conclusion

This compound consistently demonstrates a stimulatory effect on tidal volume in both human and animal studies. When compared to other analeptics, the magnitude of this effect appears to be significant, although direct, head-to-head comparisons with standardized methodologies are limited. Aminophylline also reliably increases tidal volume. Data for almitrine and prethcamide suggest a positive effect on ventilation, with specific contributions to tidal volume needing further quantification in comparative studies. The available information on nikethamide also indicates an increase in tidal volume, but more detailed quantitative data is required for a robust comparison. For researchers, these findings underscore the importance of selecting an analeptic based on the specific clinical or experimental context, considering the subject species, and the desired respiratory response profile. Further research with standardized protocols is necessary to provide a more definitive comparative ranking of these agents' effects on tidal volume.

References

Safety Operating Guide

Proper Disposal of Doxapram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Doxapram, a respiratory stimulant, is a critical aspect of laboratory safety and environmental responsibility. As a substance classified as toxic if swallowed, this compound and its containers must be managed as hazardous pharmaceutical waste in accordance with local, state, and federal regulations.[1][2][3] Improper disposal, such as discharge into drains, is strictly prohibited to prevent environmental contamination.[1]

Core Disposal Principles

The primary objective in disposing of this compound is to ensure it is handled in a manner that protects both human health and the environment. This involves segregating this compound waste from general laboratory trash and utilizing a licensed professional waste disposal service.[4] In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), with specific guidelines outlined in Subpart P for healthcare and laboratory settings.[5][6][7] A key provision of this regulation is the ban on sewering (flushing down the drain) of hazardous pharmaceutical waste.[6][8]

Step-by-Step Disposal Procedure

Researchers, scientists, and drug development professionals should adhere to the following steps for the proper disposal of this compound:

  • Segregation and Containerization:

    • All materials contaminated with this compound, including unused product, solutions, and personal protective equipment (PPE), must be segregated from non-hazardous waste streams.

    • Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.

  • Storage:

    • Store the hazardous waste container in a secure, designated area within the laboratory.

    • The storage area should be away from drains and incompatible materials.

    • Keep the container sealed except when adding waste to prevent spills and exposure.

  • Spill Management:

    • In the event of a this compound spill, immediately restrict access to the area.

    • Wearing appropriate PPE (gloves, safety goggles, lab coat), contain the spill.[2]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[1][3]

    • For liquid spills, use an inert absorbent material to collect the waste, then place the contaminated absorbent into the hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.

  • Disposal of Empty Containers:

    • Containers that have held this compound must be managed as hazardous waste unless they are rendered "RCRA empty." For a container to be considered empty, all contents must be removed by practices commonly employed to remove materials from that type of container.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on decontaminating and disposing of empty this compound containers.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound hazardous waste.

    • Waste will be handled by a licensed hazardous waste contractor for transport to a permitted treatment, storage, and disposal facility (TSDF).[4]

    • The preferred method of destruction for pharmaceutical waste is typically incineration to ensure the substance is rendered non-retrievable.[9]

  • Record Keeping:

    • Maintain meticulous records of all this compound waste disposal activities. This documentation should include the date, quantity of waste, and the method of disposal.

Quantitative Data Summary

At present, there is no specific quantitative data, such as concentration thresholds for disposal, available in the provided search results. Disposal requirements are based on the hazardous nature of the chemical itself, regardless of concentration in many jurisdictions.

Data PointValue
EPA Hazardous Waste ClassificationCharacteristic Hazardous Waste (Toxicity)
UN Number for TransportUN2811
Proper Shipping NameToxic solid, organic, n.o.s. (this compound hydrochloride)

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Doxapram_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Segregation & Collection cluster_2 On-site Management cluster_3 Final Disposal start This compound waste generated (unused product, contaminated PPE, etc.) segregate Segregate from general waste start->segregate collect Collect in a labeled, sealed hazardous waste container segregate->collect store Store in a secure, designated area collect->store spill Spill Occurs? store->spill spill_cleanup Follow spill cleanup procedure spill->spill_cleanup Yes contact_ehs Contact EHS for pickup spill->contact_ehs No spill_cleanup->store disposal Licensed contractor transports to permitted facility for incineration contact_ehs->disposal record Document disposal disposal->record

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistics for Handling Doxapram

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of pharmaceutical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Doxapram, including personal protective equipment (PPE) guidelines, procedural steps for handling and disposal, and relevant safety data.

Quantitative Hazard Data

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, general guidance for nuisance dust should be followed to minimize inhalation exposure.[1][2][3][4][5] The following table summarizes general occupational exposure limits for dust, which can be used as a conservative guideline in the absence of substance-specific data.

ParameterValueAgencyNotes
Permissible Exposure Limit (PEL) - Total Dust15 mg/m³OSHATime-Weighted Average (TWA) over an 8-hour workday.[3]
Permissible Exposure Limit (PEL) - Respirable Fraction5 mg/m³OSHATime-Weighted Average (TWA) over an 8-hour workday.[3]

Acute Toxicity:

  • Oral LD50 (Rat): 261 mg/kg[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be conducted to determine the appropriate level of PPE. However, the following recommendations provide a strong baseline for handling this compound.

Primary Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Use a chemical fume hood or other approved ventilated enclosure, especially when handling the powder form or creating solutions, to minimize inhalation exposure.[2]

Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile, rubber, or neoprene.[3] It is recommended to use two pairs of gloves when compounding, administering, and disposing of hazardous drugs.[6] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[6]

  • Skin and Body Protection: A lab coat or a disposable gown made of a low-permeability fabric should be worn.[1][7]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator should be used.[3]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Planning:

  • Consult the Safety Data Sheet (SDS) for this compound before beginning any work.[3][4]
  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood or other ventilation system is functioning correctly.
  • Prepare a designated work area and ensure it is clean and uncluttered.
  • Have a spill kit readily available.

2. Handling Procedure:

  • Don the appropriate PPE as outlined above.
  • Handle this compound in a chemical fume hood to avoid dust inhalation.[2]
  • When weighing the solid form, do so carefully to minimize the generation of airborne dust.
  • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
  • Avoid direct contact with the skin, eyes, and clothing.[1]
  • Do not eat, drink, or smoke in the area where this compound is being handled.[3]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[3][4]
  • Decontaminate all surfaces and equipment used in the handling of this compound.
  • Properly remove and dispose of all contaminated PPE in a designated hazardous waste container.[8][9]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

1. Waste Segregation:

  • Segregate all this compound-contaminated waste from general laboratory waste. This includes:
  • Unused or expired this compound.
  • Empty containers that held this compound.
  • Contaminated PPE (gloves, gowns, etc.).
  • Spill cleanup materials.

2. Waste Containment:

  • Place all this compound waste into a clearly labeled, leak-proof hazardous waste container.[8]
  • The label should include "Hazardous Waste" and identify the contents as "this compound Waste".

3. Storage and Disposal:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.
  • Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.

Workflow for Safe Handling of this compound

Doxapram_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_sds Consult SDS prep_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid this compound (Minimize Dust) prep_workspace->handle_weigh handle_solution Prepare Solution (If applicable) handle_weigh->handle_solution Optional handle_avoid_contact Avoid Skin and Eye Contact handle_weigh->handle_avoid_contact handle_solution->handle_avoid_contact post_decontaminate Decontaminate Workspace and Equipment handle_avoid_contact->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash post_ppe Doff and Dispose of PPE post_wash->post_ppe disp_segregate Segregate Contaminated Waste post_ppe->disp_segregate disp_container Place in Labeled Hazardous Waste Container disp_segregate->disp_container disp_collection Arrange for Professional Disposal disp_container->disp_collection

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxapram
Reactant of Route 2
Reactant of Route 2
Doxapram

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。